molecular formula C7H5ClO3 B1297782 2-Chloro-5-hydroxybenzoic acid CAS No. 56961-30-9

2-Chloro-5-hydroxybenzoic acid

Cat. No.: B1297782
CAS No.: 56961-30-9
M. Wt: 172.56 g/mol
InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-hydroxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVCLUZQPSRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332488
Record name 2-Chloro-5-hydroxybenzoic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-30-9
Record name 2-Chloro-5-hydroxybenzoic acid
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Record name 2-Chloro-5-hydroxybenzoic acid
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Record name 2-CHLORO-5-HYDROXYBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzoic acid, a halogenated derivative of salicylic acid, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a chloro and a hydroxyl group on the benzoic acid scaffold, offers versatile handles for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor for benzamide derivatives with potential as multireceptor antipsychotics.

Physicochemical Properties and Identification

CAS Number: 56961-30-9[1]

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1][2] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
Melting Point 178-182 °C[2]
Appearance White to light yellow powder to crystal[1][2]
Purity >97.0% (GC)[2]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[1][2]

IUPAC Name: this compound[1]

SMILES: C1=CC(=C(C=C1O)C(=O)O)Cl[1]

InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted aminobenzoic acid. The following protocol is adapted from established methods for the synthesis of similar halogenated hydroxybenzoic acids, such as the Sandmeyer reaction.[3] This reaction involves the diazotization of an amino group, followed by its replacement with a chloro group.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines a representative synthesis of a chloro-hydroxybenzoic acid from an amino-hydroxybenzoic acid precursor. The selection of the specific starting material is crucial for obtaining the desired isomer.

Materials:

  • 5-Amino-2-hydroxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (Cu₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • In a reaction vessel, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of ethyl acetate and hydrochloric acid.

    • Cool the solution to below 5°C in an ice bath.

    • Slowly add an ice-cold aqueous solution of sodium nitrite (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.5 equivalents) in hydrochloric acid.

    • Slowly add the Cu₂Cl₂ solution to the freshly prepared diazonium salt solution. The temperature of the reaction mixture should be carefully controlled.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it with a 10% aqueous solution of sodium bicarbonate.[3]

    • Extract the product into ethyl acetate (3 x 25 ml).[3]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Application in the Synthesis of Benzamide Derivatives as Potential Antipsychotics

Benzamide derivatives are a class of compounds that have shown significant promise as antipsychotic agents. Many atypical antipsychotics target both dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms, while the blockade of 5-HT2A receptors can mitigate some of the motor side effects associated with D2 antagonism and may also contribute to the therapeutic effects on negative and cognitive symptoms.[7]

This compound is a valuable starting material for the synthesis of novel benzamide derivatives. The carboxylic acid moiety can be readily coupled with a wide range of amines to generate a library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of many atypical antipsychotics are attributed to their modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the simplified signaling cascade affected by these drugs.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates G_protein_i Gi/o Protein D2R->G_protein_i Couples to G_protein_q Gq/11 Protein HT2AR->G_protein_q Couples to AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Cellular Response (Reduced Psychosis) cAMP->Response IP3_DAG->Response Antipsychotic Atypical Antipsychotic (Benzamide Derivative) Antipsychotic->D2R Antagonizes Antipsychotic->HT2AR Antagonizes

Caption: Atypical antipsychotics antagonize both D2 and 5-HT2A receptors.

Experimental Workflow: Amide Coupling Reactions

The synthesis of benzamides from this compound can be achieved through various amide coupling methods. The choice of coupling reagent and reaction conditions depends on the specific amine being used and the desired scale of the reaction.

G cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_products Products Acid 2-Chloro-5-hydroxybenzoic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt, T3P, CDI) Acid->Coupling_Reagent Acyl_Chloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Acid->Acyl_Chloride Amine Primary/Secondary Amine Amide_Formation Amide Bond Formation Amine->Amide_Formation Coupling_Reagent->Amide_Formation Acyl_Chloride->Amide_Formation Benzamide Benzamide Derivative Amide_Formation->Benzamide Byproducts Byproducts Amide_Formation->Byproducts

Caption: General workflow for benzamide synthesis from a carboxylic acid.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and efficient method for the synthesis of a benzamide derivative from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Add DIPEA (2.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.1 eq).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude benzamide derivative can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient generation of diverse molecular scaffolds. The application of this compound in the synthesis of benzamide derivatives targeting key neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A, highlights its importance in the ongoing search for novel and more effective treatments for neuropsychiatric disorders. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery.

References

  • González-Maeso, J., et al. (2008). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. PNAS, 105(8), 3258-3263.
  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149.
  • Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224–1230.
  • Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. Retrieved from [Link]

  • Bertolino, A., & Blasi, G. (2009). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 34(4), 844-856.
  • Dominate USMLE. (2025). Dominate USMLE psych with this tip: Atypical antipsychotics act on both D2 and 5-HT2A receptors. YouTube. Retrieved from [Link]

  • Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Chemical and Pharmaceutical Research, 12(1), 1-5.
  • Li, M., et al. (2014). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Acta Pharmaceutica Sinica B, 4(4), 285-295.
  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • Hussain, Z., et al. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(1), 133-144.
  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Kim, J. H., et al. (2005). A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. Bulletin of the Korean Chemical Society, 26(11), 1803-1806.
  • Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Chemical and Pharmaceutical Research, 12(1), 1-5.
  • Wang, Z., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(12), 720-722.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hussain, Z., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • Barker, G. J., et al. (2013). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 4(6), 545-549.

Sources

2-Chloro-5-hydroxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 56961-30-9), a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, with a primary focus on its molecular weight, and present detailed, field-proven protocols for its synthesis and analytical characterization. The narrative emphasizes the causality behind experimental choices, providing insights into its application as a versatile scaffold in drug discovery, particularly in the development of novel benzamide-based therapeutics. This document serves as an essential resource for researchers leveraging this compound in their development pipelines, ensuring a foundation of scientific integrity and technical accuracy.

Core Physicochemical Properties and Identification

This compound is a halogenated and hydroxylated derivative of benzoic acid. Its specific substitution pattern imparts unique reactivity, making it a valuable starting material for multi-step organic syntheses. Accurate knowledge of its physical and chemical properties is fundamental for its effective use, from reaction stoichiometry calculations to analytical method development.

The definitive molecular weight and other key quantitative data are summarized below, providing a reliable reference for laboratory applications.

Table 1: Key Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Weight 172.56 g/mol [1]
Molecular Formula C₇H₅ClO₃[2][3][4]
IUPAC Name This compound[2][]
CAS Registry Number 56961-30-9[2][6][7]
Appearance White to light yellow or very pale yellow-brown crystalline powder[1]
Melting Point 178-182 °C[1]
Typical Purity >97.0% (by GC)[1]
Storage Temperature Room Temperature (Recommended in a cool, dark, and dry place)[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved from its corresponding aniline derivative, 5-amino-2-chlorobenzoic acid. The methodology hinges on a well-established transformation: the diazotization of an aromatic amine followed by the thermal decomposition (hydrolysis) of the resulting diazonium salt in an aqueous acidic medium. This process reliably substitutes the amino group with a hydroxyl group.

Causality in Experimental Design

The choice of an acidic medium (sulfuric acid) and low temperature (0-5 °C) during the addition of sodium nitrite is critical. The acid protonates the nitrous acid formed in situ, generating the potent nitrosating agent required for diazotization. The low temperature is essential to ensure the stability of the diazonium salt intermediate, which can be explosive and prone to unwanted side reactions at elevated temperatures. The subsequent heating under reflux provides the activation energy needed for the hydrolysis step, where water acts as the nucleophile to replace the diazonium group.

Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic Acid[8]
  • Reaction Setup: Prepare a suspension of 5-amino-2-chlorobenzoic acid (29.6 mmol) in a solution of sulfuric acid (6.00 mL, 0.167 mol). Cool the stirring suspension to 0 °C in an ice bath.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (0.5 M, 90 mL) to the suspension. Critically maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent degradation of the diazonium intermediate.

  • Intermediate Formation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete formation of the diazonium salt.

  • Hydrolysis: Dilute the reaction mixture with water (900 mL) and heat it to reflux. Stir under reflux for 30 minutes to drive the hydrolysis of the diazonium salt to the desired hydroxyl group.

  • Isolation and Purification: Cool the reaction mixture to room temperature, allowing the product to precipitate. Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid and inorganic salts. Dry the product under vacuum to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

G start_end start_end process process reagent reagent condition condition sub_start 5-Amino-2-chlorobenzoic Acid + Sulfuric Acid diazotization Diazotization sub_start->diazotization na_no2 aq. Sodium Nitrite na_no2->diazotization Slow Addition hydrolysis Hydrolysis diazotization->hydrolysis Diazonium Salt Intermediate cond1 0-5 °C diazotization->cond1 workup Filtration & Washing hydrolysis->workup cond2 Reflux (Heat) hydrolysis->cond2 product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Quality Control

Verifying the identity and purity of synthesized this compound is a non-negotiable step for its use in drug development, where impurities can drastically alter biological outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard, robust methods for this purpose.

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol is a self-validating system for quantifying the purity of the final compound against potential starting materials and by-products.

  • System Preparation: Use a standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation, but a gradient elution is often effective.

  • Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the synthesized sample at the same concentration.

  • Chromatographic Run: Equilibrate the column with the mobile phase. Inject the sample and run the separation, monitoring the elution with the UV detector at a suitable wavelength (e.g., 230 nm).[8]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks. The retention time should match that of the reference standard.

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its utility as a versatile chemical building block. The carboxylic acid and phenolic hydroxyl groups, along with the chlorinated aromatic ring, provide multiple points for chemical modification.

Primary Application: Scaffold for Benzamide Synthesis

The most prominent application of this compound is as a reagent for the synthesis of substituted benzamides.[3][6] The carboxylic acid moiety can be readily activated (e.g., converted to an acyl chloride or activated with coupling agents) and reacted with a primary or secondary amine to form a stable amide bond. This reaction is fundamental to building a diverse library of compounds for screening.

Derivatives based on this scaffold have been investigated as potential multireceptor antipsychotics, demonstrating the pharmacological relevance of the core structure.[3][6] Furthermore, related chloro-hydroxybenzoic acid structures are explored for creating novel sulfonamides with antimicrobial activity, indicating the broader potential of this chemical class.[9]

Visualization of its Role as a Chemical Scaffold

G scaffold scaffold reagent reagent process process product product A This compound (Scaffold) C Amide Coupling (e.g., EDC, HOBt) A->C B Primary/Secondary Amine (R-NHR') B->C D Biologically Active Benzamide Derivative C->D Forms Amide Bond

Caption: Role of this compound as a scaffold in synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant and requires careful handling to minimize exposure.

  • GHS Hazard Classification: Warning[2][1]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[2]

  • Recommended Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][10] Handle in a well-ventilated area or a chemical fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Conclusion

This compound, with a molecular weight of 172.56 g/mol , is more than a simple chemical compound; it is a strategic tool for medicinal chemists and drug development scientists.[2] Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable scaffold for constructing complex molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely integrate this important building block into their discovery and development workflows, fostering innovation grounded in scientific rigor.

References

  • Title: this compound | C7H5ClO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Benzoic acid, 5-chloro-2-hydroxy- Source: NIST WebBook URL: [Link]

  • Title: this compound Source: Stenutz URL: [Link]

  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: ResearchGate URL: [Link]

Sources

A Comprehensive Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-hydroxybenzoic Acid

This compound, a substituted aromatic carboxylic acid, represents a pivotal building block in synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and its significant role as a precursor in the development of therapeutic agents, with a focus on its application in the synthesis of benzamide antipsychotics. The official IUPAC name for this compound is This compound [1][2].

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 56961-30-9[1][2]
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.56 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 165-168 °C[2]
SMILES C1=CC(=C(C=C1O)C(=O)O)Cl[1]
InChIKey UTVCLUZQPSRKMY-UHFFFAOYSA-N[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups via a diazonium salt intermediate[3][4][5]. The following protocol details the synthesis from 5-amino-2-chlorobenzoic acid.

Experimental Workflow: Synthesis via Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation and Purification A 5-amino-2-chlorobenzoic acid suspension in H₂SO₄ B Cool to 0-5 °C (ice bath) A->B C Slowly add aqueous NaNO₂ B->C D Stir for 1 hour at 0-5 °C C->D E Formation of diazonium salt D->E F Dilute reaction mixture with water E->F G Reflux for 30 minutes F->G H Precipitation of this compound G->H I Cool and filter the precipitate H->I J Wash with cold water I->J K Recrystallize from hot water or toluene J->K L Dry to obtain pure product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 5-amino-2-chlorobenzoic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Toluene (for recrystallization, optional)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, suspend 5.01 g (29.6 mmol) of 5-amino-2-chlorobenzoic acid in a solution of 6.00 mL of concentrated sulfuric acid in 90 mL of water[2].

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • While maintaining the temperature between 0 and 5 °C, slowly add a solution of sodium nitrite (e.g., 0.5 M aqueous solution) dropwise with vigorous stirring[2].

    • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour to ensure the complete formation of the diazonium salt[2].

  • Hydrolysis:

    • Dilute the reaction mixture by adding it to 900 mL of water[2].

    • Heat the diluted mixture to reflux and maintain reflux for 30 minutes. This step facilitates the decomposition of the diazonium salt and the formation of the hydroxyl group[2].

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the crude this compound by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any residual acid and inorganic salts.

    • For further purification, recrystallize the crude product from boiling water or an appropriate organic solvent like toluene.

    • Dry the purified crystals under vacuum to obtain the final product.

Application in Drug Discovery: Precursor to Benzamide Antipsychotics

Substituted benzoic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals. This compound, and its derivatives, serve as key precursors for the synthesis of benzamide antipsychotic drugs. A prominent example is Nemonapride, an atypical antipsychotic used in the treatment of schizophrenia[6][7][8].

Case Study: Nemonapride

Nemonapride's chemical structure features a substituted benzamide moiety, which can be synthesized from a derivative of this compound.

Mechanism of Action:

Nemonapride primarily exerts its antipsychotic effects through its potent antagonism of dopamine D₂ receptors in the brain[6][7][9]. In psychotic disorders such as schizophrenia, the dopaminergic pathways are often hyperactive, leading to positive symptoms like hallucinations and delusions[6][7]. By blocking these D₂ receptors, Nemonapride inhibits the overstimulation by dopamine, thereby alleviating these symptoms[6].

Furthermore, Nemonapride exhibits affinity for dopamine D₃ and D₄ receptors[8][9]. Its "atypical" antipsychotic profile is also attributed to its interaction with serotonin receptors, particularly as a partial agonist at 5-HT₁A receptors[8][9]. This dual action on both the dopaminergic and serotonergic systems is believed to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics[6].

cluster_0 Dopaminergic Pathway cluster_1 Nemonapride Intervention Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds and Activates Effect Psychotic Symptoms D2R->Effect Leads to Nemonapride Nemonapride Block Blocks Receptor Nemonapride->Block Block->D2R

Caption: Mechanism of action of Nemonapride as a dopamine D₂ receptor antagonist.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube[10].

    • Ensure complete dissolution, using gentle warming if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz)[11].

    • Use standard acquisition parameters.

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the three protons on the benzene ring. The protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

    • ¹³C NMR: Expect signals for the seven distinct carbon atoms. The carboxyl carbon will be significantly downfield (around 169 ppm). The aromatic carbons will appear in the range of approximately 116-157 ppm[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding[12].

    • O-H Stretch (Phenol): A sharper absorption may be observed around 3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1670 cm⁻¹[2][12].

    • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

    • C-O Stretch: Bands in the 1320-1210 cm⁻¹ region[12].

    • C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the protonation of the carboxylic acid group[13].

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 300 nm).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. A comprehensive understanding of its synthesis, properties, and analytical characterization is crucial for its effective use in research and drug development. The protocols and information presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nemonapride? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Nemonapride used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Nemonapride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 31). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... Retrieved from [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

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An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Reactivity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a molecule of significant interest in the realms of pharmaceutical and agrochemical research. Its unique substitution pattern on the benzene ring—featuring a chlorine atom, a hydroxyl group, and a carboxylic acid moiety—imparts a distinct set of physical and chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, its reactivity profile, and detailed experimental protocols for its characterization, with a particular focus on aspects relevant to drug discovery and development.

Molecular Structure and Identification

The structural formula of this compound is C₇H₅ClO₃. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and a carboxylic acid group at position 1. This arrangement of substituents is crucial in determining the molecule's electronic properties, acidity, and reactivity.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 56961-30-9

  • Molecular Formula: C₇H₅ClO₃

  • Molecular Weight: 172.57 g/mol

  • InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N

  • SMILES: C1=CC(=C(C=C1O)C(=O)O)Cl

Physical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Appearance White to light yellow powder/crystal[1][2]
Molecular Weight 172.57 g/mol [2]
Melting Point 178-182 °C[2]
Boiling Point (Predicted) 364.5 ± 27.0 °C
Density (Predicted) 1.536 ± 0.06 g/cm³
Storage Temperature Room Temperature[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the chloro substituent.

Acidity and pKa

The molecule possesses two acidic protons: one from the carboxylic acid group and one from the phenolic hydroxyl group. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the acidity of the phenolic proton, while the hydroxyl group, in turn, affects the acidity of the carboxylic acid.

A comprehensive search of the current literature did not yield experimentally determined pKa values for this compound. The determination of these values is critical for understanding the ionization state of the molecule at physiological pH, which is a key parameter in drug design and formulation. The lack of this data represents a significant knowledge gap. A detailed experimental protocol for the determination of the pKa values via potentiometric titration is provided in the "Experimental Protocols" section of this guide. Based on studies of similar substituted benzoic acids, it is expected that the carboxylic acid pKa will be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing chloro substituent.[3][4] The pKa of the phenolic hydroxyl group is also anticipated to be influenced by the electronic effects of the other substituents.

Reactivity

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing chloro and carboxylic acid groups. The directing effects of these substituents will influence the position of incoming electrophiles. The hydroxyl group is an ortho-, para- director, while the chloro group is also an ortho-, para- director (though deactivating), and the carboxylic acid group is a meta-director. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile.

The carboxylic acid and hydroxyl groups can undergo typical reactions. The carboxylic acid can be converted to esters, amides, and acid chlorides. The hydroxyl group can be alkylated or acylated.

A key reaction in the context of drug development is the formation of amides from the carboxylic acid moiety. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

G cluster_0 Amide Synthesis from this compound Start This compound Intermediate Acid Chloride Intermediate Start->Intermediate SOCl2 or (COCl)2 Product 2-Chloro-5-hydroxybenzamide Derivative Intermediate->Product + Amine Amine Primary or Secondary Amine (R-NH2)

Caption: Synthesis of benzamide derivatives.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the three aromatic protons, the carboxylic acid proton, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with their neighbors. The chemical shifts of the carboxylic acid and hydroxyl protons can be broad and their positions can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically 160-180 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7]

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C-O stretch: Bands in the 1210-1320 cm⁻¹ region.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (172.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[1][8][9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Given the absence of reported pKa values, the following protocol provides a robust method for their experimental determination.

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and phenolic hydroxyl groups of this compound using potentiometric titration.

Materials:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1726 g of this compound (to make a ~0.01 M solution) and dissolve it in a suitable volume of deionized water in a 100 mL volumetric flask. If solubility is an issue, a co-solvent such as ethanol can be used, but its effect on the pKa should be noted. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Transfer a known volume (e.g., 50 mL) of the analyte solution to a 250 mL beaker. Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence points. Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added. Two equivalence points should be observed, corresponding to the neutralization of the carboxylic acid and the phenolic hydroxyl group.

    • To more accurately determine the equivalence points, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.

    • The pKa values can be determined from the pH at the half-equivalence points. The pKa₁ (carboxylic acid) is the pH at half the volume of the first equivalence point. The pKa₂ (phenolic hydroxyl) is the pH at the midpoint between the first and second equivalence points.

G cluster_1 Potentiometric Titration Workflow Prep Prepare Analyte Solution (this compound in water/co-solvent with KCl) Setup Set up Titration Apparatus (Calibrated pH meter, burette with NaOH) Prep->Setup Titrate Titrate with Standardized NaOH (Record pH vs. Volume of titrant) Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Analyze Determine Equivalence Points (First and Second Derivatives) Plot->Analyze Calculate Calculate pKa Values (pH at half-equivalence points) Analyze->Calculate

Caption: Workflow for pKa determination.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the following areas:

  • Anti-inflammatory and Analgesic Agents: As a derivative of salicylic acid, it is a precursor for compounds with potential anti-inflammatory and pain-relieving properties.

  • Antipsychotics: It has been used as a reagent in the synthesis and structure-activity relationship studies of benzamides as potential multireceptor antipsychotics.

  • Agrochemicals: It is employed in the formulation of herbicides and fungicides.

The presence of the chloro and hydroxyl groups provides handles for further chemical modification, allowing for the exploration of a wide range of derivatives in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, reactivity, and analytical characterization. A notable gap in the existing literature is the absence of experimentally determined pKa values, for which a detailed determination protocol has been provided. A thorough understanding of the properties outlined in this guide is essential for researchers and scientists working with this compound to unlock its full potential in the development of new and innovative products.

References

  • Aktas, A. H., & Pekcan, G. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 22(8), 6133-6142.
  • Aktas, A. H., & Pekcan, G. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Liotta, C. L., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(5), 2889.
  • Zhang, S., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12045-12055.
  • Your Chem Help. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Whitman College. (n.d.). GCMS Section 6.12.
  • Ghoneim, M. M., et al. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. International Journal of Quantum Chemistry, 111(13), 3247-3260.
  • LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of California, Los Angeles. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum.
  • MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid.
  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • LibreTexts. (2020). 14.
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 347-353.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
  • ChemicalBook. (n.d.). 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
  • TCI EUROPE N.V. (n.d.). This compound.
  • ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Quora. (2018). How will you convert benzamide to benzoic acid?.
  • Chegg.com. (2022). Solved Ortho-chlorobenzoic acid has a pka of 2.89.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Michigan State University. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-chloro-.
  • A Hand Wavy Guide. (2025). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube.
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An In-depth Technical Guide to the Melting Point of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the melting point of 2-Chloro-5-hydroxybenzoic acid (CAS No. 56961-30-9), a key intermediate in pharmaceutical synthesis. Beyond a simple statement of the physical constant, this document delves into the critical factors that influence its melting behavior, offering a framework for accurate determination and interpretation. We will explore the theoretical underpinnings of melting point phenomena, detail rigorous experimental protocols, and discuss the implications of these measurements in a research and development context.

Understanding the Physicochemical Profile of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the benzene ring, dictates its physical and chemical properties, including its melting point. The interplay of intermolecular forces, primarily hydrogen bonding from the carboxylic acid and hydroxyl groups, and dipole-dipole interactions from the carbon-chlorine bond, results in a relatively high melting point characteristic of a stable crystalline solid.

Reported Melting Point Values

A review of commercially available this compound reveals a range of reported melting points. This variability is not uncommon for organic compounds and underscores the importance of a critical approach to this seemingly simple physical constant.

Reported Melting PointPuritySource
178.0 to 182.0 °C>97.0% (GC)(T)Tokyo Chemical Industry Co., Ltd.
Not Specified95%Sigma-Aldrich[1]

This discrepancy in reported values highlights the necessity for a thorough understanding of the factors that can influence the melting point of a substance.

Critical Factors Influencing the Melting Point of this compound

The melting point of a crystalline solid is a sensitive indicator of its purity and crystalline form. For this compound, variations in the observed melting point can be attributed to several key factors:

The Impact of Impurities

The presence of impurities is a primary cause of both a depression and a broadening of the melting point range. Even small amounts of soluble impurities can disrupt the crystal lattice of the solid, weakening the intermolecular forces that must be overcome for the substance to melt. This leads to a lower energy requirement for the phase transition, resulting in a depressed melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the crystal, with varying concentrations of impurities, melt at slightly different temperatures.

Common impurities in this compound can arise from its synthesis. For instance, a plausible synthetic route involves the chlorination of 3-hydroxybenzoic acid. Incomplete reaction could leave unreacted starting material, while side reactions could introduce isomers or other chlorinated species.

The Phenomenon of Polymorphism

Methodologies for Accurate Melting Point Determination

To obtain reliable and reproducible melting point data for this compound, a standardized and well-calibrated methodology is essential. The following sections outline a robust protocol based on established pharmacopeial methods.

Instrumentation and Calibration

A modern digital melting point apparatus is recommended for accurate and objective measurements. These instruments typically employ a heated block and a camera or light detection system to automatically determine the melting range.

Calibration is a critical, non-negotiable step for ensuring the trustworthiness of the data. The instrument should be calibrated regularly using certified reference standards with melting points that bracket the expected melting point of this compound.

Calibration Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Action select_standards Select Certified Reference Standards (e.g., Benzoic Acid, Caffeine) prepare_samples Prepare Capillary Samples of Standards select_standards->prepare_samples set_method Set USP/Pharmacopeial Method Parameters (e.g., start temp, ramp rate) prepare_samples->set_method run_standards Measure Melting Points of Standards set_method->run_standards compare_results Compare Measured vs. Certified Values run_standards->compare_results decision Within Tolerance? compare_results->decision calibrate Perform Instrument Calibration/Adjustment decision->calibrate No document Document Calibration Results decision->document Yes calibrate->run_standards Re-measure

Caption: Workflow for Melting Point Apparatus Calibration.

Recommended Calibration Standards:

StandardCertified Melting Point Range (°C)
Vanillin81 - 83
Acetanilide113 - 116
Benzoic Acid121 - 123
Urea132 - 135
Sulphanilamide164.5 - 166.5
Caffeine235 - 237.5

Note: Always refer to the specific certificate of analysis for the certified values of the reference standards used.

Sample Preparation and Loading

Proper sample preparation is crucial for accurate melting point determination. The sample of this compound should be a fine, dry powder.

Sample Preparation Workflow:

G start Start with Dry Sample grind Grind to a Fine Powder start->grind load Load into Capillary Tube (2-4 mm height) grind->load pack Pack Sample Tightly load->pack end Ready for Analysis pack->end

Caption: Workflow for Sample Preparation.

Standard Operating Procedure for Melting Point Determination (Adapted from USP <741>)[3][4][5]
  • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point of this compound (around 160°C).

  • Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is critical for accurate determination.

  • Insert the packed capillary tube into the heating block.

  • Observe the sample as the temperature increases.

  • Record the onset of melting: The temperature at which the first drop of liquid is observed.

  • Record the clear point: The temperature at which the last solid particle melts.

  • Report the melting point as a range from the onset of melting to the clear point.

  • Perform the determination in triplicate and report the average range.

Purification of this compound by Recrystallization

To obtain a sample of high purity, which is essential for establishing a reliable reference melting point, recrystallization is the preferred method. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection

For a polar compound like this compound, polar solvents are generally suitable. A mixture of ethanol and water is often a good starting point for recrystallization of benzoic acid derivatives.

Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Solid in Minimal Hot Solvent hot_filter Hot Gravity Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Induce Crystal Formation hot_filter->cool vacuum_filter Vacuum Filtration to Collect Crystals cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: General Workflow for Recrystallization.

After purification, the melting point of the recrystallized this compound should be redetermined. A sharper and potentially higher melting range is indicative of successful purification.

Conclusion

The melting point of this compound is a fundamental property that provides valuable insights into its identity and purity. The reported values typically fall within the range of 178-182°C. However, for research and drug development purposes, it is imperative to move beyond accepting a literature value at face value. A thorough understanding of the influence of impurities and potential polymorphism, coupled with a rigorously executed and well-calibrated melting point determination protocol, is essential for generating reliable and defensible data. By following the principles and procedures outlined in this guide, researchers can confidently assess the quality of their this compound and ensure the integrity of their subsequent scientific endeavors.

References

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  • Mettler Toledo. Melting Point Reference Standards. [Link]

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An In-depth Technical Guide to the Aqueous Solubility of 2-Chloro-5-hydroxybenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Aqueous Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's aqueous solubility. For drug development professionals, a thorough understanding of this physicochemical property is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the aqueous solubility of 2-Chloro-5-hydroxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and scientists with the knowledge to accurately characterize and modulate the solubility of this and similar compounds, thereby accelerating the drug development pipeline. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its behavior in a biological system. This compound is a multifaceted molecule, and its solubility is intrinsically linked to its structural features.

PropertyValueSource
Molecular Formula C₇H₅ClO₃PubChem[1]
Molecular Weight 172.57 g/mol PubChem[1]
Melting Point 178-182 °CTCI[2]
Predicted pKa₁ (Carboxylic Acid) ~2.8 - 3.2ACD/Labs Percepta, ChemAxon[3][4][5][6]
Predicted pKa₂ (Phenolic Hydroxyl) ~8.5 - 9.0ACD/Labs Percepta, ChemAxon[3][4][5][6]
Predicted LogP 1.8 - 2.2ALOGPS, ChemAxon[6][7]
Predicted Intrinsic Aqueous Solubility (S₀) Low (estimated in the range of 1-10 mg/mL)ALOGPS, ChemAxon[6][7][8]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound due to its simplicity and reliability.[5] This protocol outlines a robust procedure for determining the aqueous solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent (in this case, water or a buffered solution) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a series of clear glass vials with screw caps. The excess solid is crucial to ensure saturation is achieved.

    • To each vial, add a precise volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, or a series of buffers with pH values ranging from 2 to 10 to assess pH-dependent solubility).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C to mimic physiological conditions.

    • Agitate the vials at a consistent rate (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is generally sufficient for most compounds to reach equilibrium. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, use a syringe filter (e.g., 0.22 µm PVDF or PTFE) to filter the solution into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous medium used for the solubility experiment.

    • Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility of the compound under the specific experimental conditions.

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Weigh excess This compound prep2 Add precise volume of aqueous medium prep1->prep2 into vials equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation (≥24h) equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 HPLC-UV analysis sep2->quant2 quant1 Prepare standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing the Solubility of this compound

The aqueous solubility of an ionizable compound like this compound is not a fixed value but is significantly influenced by the properties of the surrounding medium.

The Profound Impact of pH

This compound possesses two ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group. The ionization state of these groups, and consequently the overall solubility of the molecule, is highly dependent on the pH of the solution.

  • At low pH (pH < pKa₁): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH), and the phenolic hydroxyl group is also protonated (-OH). In this state, the molecule is less polar and is expected to exhibit its lowest aqueous solubility, known as the intrinsic solubility (S₀) .

  • As the pH increases towards pKa₁: The carboxylic acid group begins to deprotonate, forming the carboxylate anion (-COO⁻). This introduces a negative charge, increasing the molecule's polarity and, consequently, its aqueous solubility.

  • Between pKa₁ and pKa₂: The carboxylic acid is fully deprotonated, while the phenolic hydroxyl group remains largely protonated. The molecule exists as a monovalent anion, and its solubility is significantly higher than the intrinsic solubility.

  • As the pH approaches and exceeds pKa₂: The phenolic hydroxyl group deprotonates to form a phenoxide anion (-O⁻). The molecule now carries a divalent negative charge, further increasing its polarity and leading to a continued increase in solubility.

This relationship can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of an acid.[10]

pH-Dependent Ionization and Solubility

pH_Solubility_Relationship cluster_ph_scale pH Scale cluster_ionization Ionization State cluster_solubility Relative Solubility ph_low Low pH (pH < pKa₁) ion_neutral Neutral (-COOH, -OH) ph_low->ion_neutral ph_mid Intermediate pH (pKa₁ < pH < pKa₂) ion_monoanion Monoanion (-COO⁻, -OH) ph_mid->ion_monoanion ph_high High pH (pH > pKa₂) ion_dianion Dianion (-COO⁻, -O⁻) ph_high->ion_dianion sol_low Low (Intrinsic Solubility, S₀) ion_neutral->sol_low sol_med Increased ion_monoanion->sol_med sol_high Significantly Increased ion_dianion->sol_high

Sources

safety and hazards of 2-Chloro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-hydroxybenzoic Acid

Introduction

This compound (CAS No: 56961-30-9) is a halogenated aromatic carboxylic acid.[] As with many substituted benzoic acids, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, hazards, and handling protocols associated with this compound. The information herein is synthesized from publicly available safety data sheets and chemical databases to ensure a high degree of technical accuracy and trustworthiness.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystal. Key identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 56961-30-9[4][5]
Molecular Formula C₇H₅ClO₃[4][5]
Molecular Weight 172.56 g/mol [4]
Appearance White to light yellow powder to crystal
Melting Point 178-182 °C[5]
Synonyms 3-Carboxy-4-chlorophenol, 2-chloro-5-hydroxy-benzoic acid[4][5]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[4] This classification is based on its potential to cause skin, eye, and respiratory irritation.

GHS Hazard Classification

GHS_Classification cluster_main GHS Classification for this compound cluster_hazards Hazard Statements cluster_prevention Precautionary Statements (Prevention) main This compound Signal Word: Warning Pictogram: GHS07 (Irritant) H315 H315: Causes skin irritation main->H315 Leads to H319 H319: Causes serious eye irritation main->H319 Leads to H335 H335: May cause respiratory irritation main->H335 Leads to P264 P264: Wash skin thoroughly after handling H315->P264 Requires P280 P280: Wear protective gloves/eye protection H315->P280 Requires H319->P264 Requires H319->P280 Requires P261 P261: Avoid breathing dust H335->P261 Requires Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Ensure proper ventilation (Fume Hood) b->c d Weigh/handle solid in a fume hood to avoid dust inhalation c->d e Avoid contact with skin and eyes d->e f Keep away from incompatible materials (Strong oxidizers/bases) e->f g Clean work area thoroughly f->g h Dispose of waste in designated hazardous waste containers g->h i Wash hands thoroughly h->i

Caption: Step-by-step workflow for handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust. [6][7]* Safety showers and eyewash stations should be readily accessible. [6] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield. [7]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. [7]* Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. [8] Storage:

  • Store in a tightly closed container. [8]* Keep in a cool, dry, and well-ventilated place. [7]Recommended storage is at room temperature. * Store away from incompatible materials such as strong oxidizing agents and strong bases. [6]

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

First-Aid Response Flowchart

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Action start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation skin_action Take off contaminated clothing. Wash skin with plenty of water. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->eyes_action inhalation_action Move person to fresh air. Keep at rest in a position comfortable for breathing. inhalation->inhalation_action end Seek medical advice/attention if irritation persists or if you feel unwell. skin_action->end eyes_action->end inhalation_action->end

Caption: Immediate first-aid actions for different exposure routes.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. [6][7]* Skin Contact: Immediately take off contaminated clothing. [8]Wash the affected area with plenty of soap and water. [7]If skin irritation occurs, get medical advice. * Eye Contact: Rinse cautiously with water for several minutes. [8]Remove contact lenses if present and easy to do so, and continue rinsing. [8]If eye irritation persists, seek immediate medical attention. * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [7][8]

Section 6: Stability and Reactivity

  • Reactivity: This compound is generally stable under normal conditions. However, violent reactions are possible with alkaline substances and oxidizing agents. [8]* Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). [7][8]* Conditions to Avoid: Avoid dust generation and strong heating. [7][8]* Incompatible Materials: Keep away from strong oxidizing agents and strong bases. [6]* Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and hydrogen chloride gas may be formed. [6][7]

Section 7: Environmental Considerations and Disposal

Information on the ecotoxicity of this compound is very limited. One safety data sheet for a related compound notes that it is harmful to aquatic life. [8]As a general precaution, the product should not be allowed to enter drains or the environment. [7][8] Disposal:

  • Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. [6]* Dispose of contents/container to an approved waste disposal plant. [6][7][8]Do not mix with other waste.

Conclusion

This compound is a valuable chemical intermediate that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. A comprehensive understanding of these risks, coupled with strict adherence to safe handling protocols, use of appropriate personal protective equipment, and proper engineering controls, is essential for its safe use in a research and development setting. The current lack of extensive toxicological and environmental data necessitates a cautious and responsible approach to its handling and disposal.

References

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  • Carl ROTH. (2024). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MSDS of 3-Chloro-5-fluoro-2-hydroxy-benzoic acid. (2013).
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The Cornerstone of Synthesis: A Technical Guide to 2-Chloro-5-hydroxybenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Molecular Construction

In the intricate world of organic synthesis, certain molecules emerge as pivotal building blocks, their versatile reactivity paving the way for the creation of complex and valuable compounds. 2-Chloro-5-hydroxybenzoic acid is one such cornerstone. While not always in the spotlight of the final product, its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom on an aromatic ring—makes it an exceptionally valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide offers an in-depth exploration of its synthesis, properties, and strategic application, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of a chemical's properties is paramount for its safe and effective handling. This compound is a white to light yellow crystalline powder with a melting point of approximately 178-182°C.[3][4] Its molecular structure and properties are well-characterized, with extensive spectroscopic data available for identification and quality control.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56961-30-9[5][6][7][8]
Molecular Formula C₇H₅ClO₃[5][7]
Molecular Weight 172.57 g/mol [5]
Melting Point 178-182 °C[3][4]
Appearance White to light yellow crystalline powder[3][4][8]
Solubility Limited solubility in water, more soluble in polar organic solvents.[9]

From a safety perspective, this compound is classified as a warning-level hazard, known to cause skin and serious eye irritation.[3][5][8] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves and eye protection, should always be used when handling this compound.[3][4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the available starting materials and desired scale. A common and effective method involves the carboxylation of 4-chlorophenol.[10][11]

The Kolbe-Schmitt Reaction: A Classic Transformed

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids.[12][13][14][15] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[12][15][16] In the context of synthesizing this compound, 4-chlorophenol serves as the starting material.

The reaction proceeds by first treating 4-chlorophenol with a strong base, such as sodium hydroxide, to form the more reactive sodium 4-chlorophenoxide.[12][16] This phenoxide then reacts with carbon dioxide under pressure and elevated temperature.[12] Subsequent acidification of the reaction mixture yields the desired this compound. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the choice of the counter-ion and reaction conditions.[13]

Kolbe_Schmitt_Reaction start 4-Chlorophenol phenoxide Sodium 4-Chlorophenoxide start->phenoxide + NaOH intermediate Carboxylate Intermediate phenoxide->intermediate + CO2 (pressure, heat) product This compound intermediate->product + H+ (acidification)

Caption: The Kolbe-Schmitt reaction pathway for the synthesis of this compound from 4-chlorophenol.

Alternative Synthetic Route: From Amino to Hydroxyl

Another documented synthetic pathway involves the diazotization of 5-amino-2-chlorobenzoic acid.[6] This method provides an alternative for obtaining the target molecule.

Protocol: Synthesis via Diazotization of 5-Amino-2-chlorobenzoic Acid [6]

  • Diazotization: A suspension of 5-amino-2-chlorobenzoic acid in a solution of sulfuric acid is cooled to 0 °C.

  • An aqueous solution of sodium nitrite is added slowly while maintaining the temperature between 0 and 5 °C.

  • The reaction mixture is stirred in an ice bath for 1 hour to ensure complete formation of the diazonium salt.

  • Hydrolysis: The reaction mixture is then diluted with water and heated to reflux for 30 minutes. This step hydrolyzes the diazonium salt, replacing the diazo group with a hydroxyl group.

  • Isolation: The product, this compound, can then be isolated from the reaction mixture.

This method offers a viable alternative to the Kolbe-Schmitt reaction, particularly when 5-amino-2-chlorobenzoic acid is a more readily available starting material.

This compound as a Versatile Intermediate

The true value of this compound lies in its utility as a chemical intermediate. Its functional groups can be selectively modified to build more complex molecular architectures, making it a key component in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Role in the Synthesis of Benzamides and Other Bioactive Molecules

Research has demonstrated the use of this compound as a reagent in the synthesis of a series of benzamides with potential as multireceptor antipsychotics.[6][17] The carboxylic acid group can be readily converted to an amide, allowing for the introduction of diverse amine-containing fragments.

Furthermore, derivatives of this acid have been explored for their antimicrobial properties. For instance, novel sulfonamides containing the 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their activity against various bacterial strains.[18] This highlights the potential for this intermediate to serve as a platform for the development of new therapeutic agents.

The strategic placement of the chloro and hydroxyl groups also allows for further functionalization of the aromatic ring through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, opening up a wide array of synthetic possibilities.

Intermediate_Applications start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro benzamides Benzamide Derivatives (e.g., Antipsychotics) pharma->benzamides sulfonamides Sulfonamide Derivatives (e.g., Antimicrobials) pharma->sulfonamides herbicides Herbicides agro->herbicides fungicides Fungicides agro->fungicides

Caption: Applications of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Conclusion: A Vital Component in the Chemist's Toolkit

This compound stands as a testament to the importance of well-designed chemical intermediates. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable tool for organic chemists. From the development of novel antipsychotic drugs to the creation of effective agrochemicals, this unassuming molecule plays a critical role in advancing various scientific fields. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional looking to leverage its synthetic potential.

References

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  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

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  • SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

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  • NIH. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

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The Rising Therapeutic Potential of 2-Chloro-5-hydroxybenzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Chloro-5-hydroxybenzoic acid, a halogenated phenolic compound, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, antimicrobial, anti-inflammatory, and anticancer properties of these derivatives. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.

Introduction: The Chemical Versatility of a Halogenated Phenolic Scaffold

This compound is a synthetically accessible small molecule that serves as a valuable starting material for the generation of diverse chemical libraries.[1] The presence of three key functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom—on the benzene ring provides multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The strategic placement of the chlorine atom can influence the compound's acidity, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets. This guide will explore the significant biological activities exhibited by derivatives of this core structure, highlighting their potential in addressing critical needs in modern medicine.

Synthesis of this compound and Its Derivatives

The journey to exploring the biological activities of these compounds begins with their chemical synthesis. A common and efficient method for the preparation of the parent compound, this compound, involves the diazotization of 5-amino-2-chlorobenzoic acid, followed by hydrolysis.[2]

General Synthesis Workflow

The synthesis of various biologically active derivatives typically involves the modification of the carboxylic acid and hydroxyl groups of the this compound core. Common derivatization strategies include esterification, amidation, and the formation of Schiff bases.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Strategies 5-amino-2-chlorobenzoic_acid 5-Amino-2-chlorobenzoic Acid Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) 5-amino-2-chlorobenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (Reflux) Diazonium_Salt->Hydrolysis 2-Chloro-5-hydroxybenzoic_acid This compound Hydrolysis->2-Chloro-5-hydroxybenzoic_acid Esterification Esterification (Alcohol, Acid Catalyst) 2-Chloro-5-hydroxybenzoic_acid->Esterification Amidation Amidation (Amine, Coupling Agent) 2-Chloro-5-hydroxybenzoic_acid->Amidation Schiff_Base_Formation Schiff Base Formation (Aldehyde/Ketone) 2-Chloro-5-hydroxybenzoic_acid->Schiff_Base_Formation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Schiff_Bases Schiff Base Derivatives Schiff_Base_Formation->Schiff_Bases

Caption: General workflow for the synthesis of this compound and its subsequent derivatization.

Detailed Synthetic Protocol: Preparation of this compound

This protocol describes a representative synthesis of this compound from 5-amino-2-chlorobenzoic acid.[2]

Materials:

  • 5-amino-2-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • Prepare a suspension of 5-amino-2-chlorobenzoic acid in a mixture of sulfuric acid and ice at 0°C.

  • Slowly add an aqueous solution of sodium nitrite to the stirring suspension, maintaining the temperature between 0 and 5°C.

  • Continue stirring the mixture in an ice bath for 1 hour after the addition is complete.

  • Dilute the reaction mixture with water and stir under reflux for 30 minutes.

  • Cool the mixture to allow for the precipitation of the product.

  • Filter the crude product, wash with cold water, and dry to obtain this compound.

Antimicrobial Activity: A Promising Front against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3]

Mechanism of Action

The antimicrobial effect of benzoic acid and its derivatives is often attributed to their ability to disrupt the pH balance within microbial cells.[4] By acidifying the cytoplasm, these compounds can inhibit essential enzymatic reactions and disrupt cellular processes, ultimately leading to cell death. The specific substitutions on the benzoic acid ring can modulate this activity, with Schiff base derivatives often showing enhanced potency compared to their ester counterparts.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeTest OrganismMIC (µM/ml)Reference
Schiff Base DerivativeEscherichia coli2.27
Schiff Base DerivativeStaphylococcus aureus1.91
Sulfonamide DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)15.62-31.25[5]
Sulfonamide DerivativeMycobacterium kansasii1-4[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol outlines the tube dilution method for determining the MIC of this compound derivatives.[5][6]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth.

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the tubes at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. Certain derivatives of this compound have shown promising anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Mechanism of Action: Inhibition of MAPK and NF-κB Pathways

Studies have shown that some derivatives can exert their anti-inflammatory effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. By downregulating these pathways, these compounds can effectively reduce the inflammatory response.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Mediators NFkB_Pathway->Proinflammatory_Mediators Derivative 2-Chloro-5-hydroxybenzoic acid derivative Derivative->MAPK_Pathway Inhibits Derivative->NFkB_Pathway Inhibits

Caption: Simplified signaling pathway illustrating the anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit cyclooxygenase (COX) enzymes.[8]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin production)

  • Microplate reader

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at an appropriate temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric assay).

  • Calculate the percentage of COX inhibition by comparing the results of the test compound to the vehicle control.

Anticancer Activity: A Potential Avenue for New Therapeutics

The search for novel anticancer agents is a continuous effort in drug discovery. Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, suggesting their potential as a scaffold for the development of new chemotherapeutic agents.

Quantitative Anticancer Data

The anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Thiazole derivativeSIRT5 inhibition26.4[2]
Quinoline derivativeMCF-7 (Breast)<0.1[9]
Quinoline derivativeA549 (Lung)<0.1[9]
Benzoxazole derivativeMCF-7 (Breast)25.03[9]
Benzoxazole derivativeHT-1080 (Fibrosarcoma)25.77[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile chemical scaffold with a diverse range of biological activities. The demonstrated antimicrobial, anti-inflammatory, and anticancer properties warrant further investigation and optimization. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies to improve their potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify specific molecular targets. Furthermore, preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential translation into novel therapeutic agents.

References

  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 964-972. [Link]

  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2834. [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 57, 385-393. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) of some active compounds. [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • Wyrzykowska, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postępy Higieny i Medycyny Doświadczalnej, 75(1), 475-483. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 563-571. [Link]

  • Sapra, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(1), 17-22. [Link]

  • IJCRT. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

Sources

A Comprehensive Technical Guide to the Synthetic Utility of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-hydroxybenzoic acid is a versatile, multi-functionalized aromatic compound that has garnered significant attention as a key building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. We will delve into the compound's reactivity, explore key synthetic methodologies, and present detailed protocols to showcase its practical utility for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Scaffolding

This compound, with the chemical formula C₇H₅ClO₃, is a crystalline solid that serves as a pivotal intermediate in the construction of complex molecular architectures[1]. The strategic placement of its functional groups allows for selective and sequential reactions, making it an invaluable tool for synthetic chemists. The carboxylic acid and hydroxyl moieties provide handles for esterification, amidation, and etherification, while the chloro substituent can participate in nucleophilic aromatic substitution or be a site for cross-coupling reactions. This multi-faceted reactivity profile enables the efficient assembly of diverse compound libraries for screening and lead optimization in drug discovery and materials science. This guide will illuminate the synthetic potential of this compound, moving from its fundamental properties to its application in the synthesis of bioactive molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is paramount to harnessing its full synthetic potential.

PropertyValueSource
Molecular Weight172.57 g/mol
Melting Point180 °C
IUPAC NameThis compound[1]
InChI KeyUTVCLUZQPSRKMY-UHFFFAOYSA-N[1]
SMILESC1=CC(=C(C=C1O)C(=O)O)Cl[1]

The electronic properties of the benzene ring are significantly influenced by the three substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid and chlorine atom are deactivating, meta-directing groups. This interplay of electronic effects dictates the regioselectivity of further electrophilic aromatic substitution reactions. The acidity of the carboxylic acid and the phenolic hydroxyl group allows for selective deprotonation and subsequent functionalization.

Core Synthetic Transformations and Methodologies

The true value of this compound lies in its ability to undergo a wide range of chemical transformations. This section will detail some of the most important reactions, providing both mechanistic insights and practical experimental protocols.

Synthesis of Benzamide Derivatives for Antipsychotic Agents

This compound is a key reagent in the synthesis of benzamide derivatives that have shown potential as multireceptor antipsychotics[2]. The carboxylic acid moiety readily undergoes amidation reactions with a variety of amines to produce a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for the Synthesis of Benzamide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as triethylamine (Et₃N) (1.5 eq).

  • Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired benzamide derivative.

Logical Workflow for Benzamide Synthesis

A This compound D Activated Ester Intermediate A->D Activation B Coupling Agent (e.g., EDC) Base (e.g., Et3N) B->D C Amine (R-NH2) E Benzamide Derivative C->E Nucleophilic Acyl Substitution D->E

Caption: Synthesis of Benzamide Derivatives.

Intermediate for Quinolone Antimicrobial Agents

Derivatives of this compound are crucial intermediates in the synthesis of potent 3-quinolinecarboxylic acid antimicrobial drugs[3]. The core scaffold of these drugs is often constructed through a series of reactions that utilize the functional groups of the benzoic acid derivative to build the quinolone ring system. While the direct use of this compound is not explicitly detailed, its structural analog, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the importance of this class of compounds in this application[3].

Precursor for Agrochemicals

This compound is also employed in the formulation of herbicides and fungicides[4]. The structural features of this molecule can be incorporated into larger chemical entities that exhibit desired biocidal activity, contributing to crop protection and improved agricultural yields[4].

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 5-amino-2-chlorobenzoic acid, followed by hydrolysis of the diazonium salt[2].

Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic Acid

  • Diazotization: A suspension of 5-amino-2-chlorobenzoic acid (1.0 eq) in an aqueous solution of sulfuric acid is cooled to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: An aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the cooled suspension while maintaining the temperature between 0 and 5 °C. The mixture is stirred for an additional hour in the ice bath.

  • Hydrolysis: The reaction mixture is then diluted with water and heated to reflux for approximately 30 minutes to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Isolation and Purification: After cooling, the product precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Reaction Scheme for the Synthesis of this compound

A 5-Amino-2-chlorobenzoic Acid C Diazonium Salt Intermediate A->C Diazotization B NaNO2, H2SO4 0-5 °C B->C E This compound C->E Hydrolysis D H2O, Reflux D->E

Caption: Synthesis via Diazotization-Hydrolysis.

Future Outlook and Emerging Applications

The utility of this compound in organic synthesis is well-established, and its importance is likely to grow. Its role as a versatile starting material for the synthesis of bioactive molecules will continue to be a major driver of its use in the pharmaceutical and agrochemical industries. Furthermore, the potential for this compound to be used in the development of novel functional materials, such as polymers and dyes, is an area ripe for exploration. As synthetic methodologies continue to advance, new and even more efficient ways to utilize this valuable building block will undoubtedly be discovered.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of a diverse array of complex molecules. From pharmaceuticals to agrochemicals, the applications of this compound are both significant and expanding. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, complete with practical protocols and illustrative diagrams, to empower researchers and professionals to effectively utilize this compound in their own synthetic endeavors.

References

  • J&K Scientific. This compound | 56961-30-9.

  • Biosynth. This compound | 56961-30-9 | FC55540.

  • ChemicalBook. This compound | 56961-30-9.

  • Zhang, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-169.

  • PubChem. This compound | C7H5ClO3 | CID 458210.

Sources

From Ancient Remedies to Modern Therapeutics: A Technical History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<_I've gathered a comprehensive set of information covering the discovery of benzoic acid, salicylic acid, and acetylsalicylic acid (aspirin). I have details on key figures like Nostradamus, Liebig, Wöhler, Kolbe, Schmitt, Gerhardt, and Hoffmann. I also have information on the historical synthetic methods, such as the dry distillation of gum benzoin, the Kolbe-Schmitt reaction, and the acetylation of salicylic acid. The early applications, particularly the use of salicylates for fever and pain relief and benzoic acid for food preservation, are well-documented in the search results. I have enough information to structure the guide, create the diagrams, and write the content with appropriate citations as requested. Therefore, I do not need further search actions.>

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a cornerstone of organic chemistry and pharmaceutical development. From the ancient use of willow bark as an analgesic to the ubiquitous presence of aspirin in modern medicine cabinets and benzoates in food preservation, the journey of these compounds is a story of scientific inquiry, chemical innovation, and the relentless pursuit of therapeutic advancement. This technical guide provides a comprehensive exploration of the discovery and history of substituted benzoic acids, tracing their origins from natural sources, detailing the pivotal synthetic methodologies that enabled their production, and examining the key structure-activity relationship insights that propelled their evolution into essential medicines and industrial chemicals. Through detailed protocols, workflow diagrams, and a chronicle of key scientific milestones, this document offers researchers and drug development professionals a deep appreciation for the foundational discoveries that continue to shape the field.

The Progenitor: Discovery and Early History of Benzoic Acid

The story of substituted benzoic acids begins with the parent compound, benzoic acid. Its history is rooted in the observation of natural products long before the advent of modern chemistry.

1.1. First Observations from Gum Benzoin

Benzoic acid was first discovered in the 16th century through the dry distillation of gum benzoin, a resin obtained from the bark of Styrax trees.[1][2][3][4] The process was first described by the French prophet Nostradamus in 1556, and later by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596).[1][2][4][5][6] For a considerable time, gum benzoin remained the sole source of this crystalline, white solid.[1][2] This early method, while crude, marked the first isolation of an aromatic carboxylic acid and laid the groundwork for future investigations.

1.2. Elucidation of Structure and Early Synthesis

The true chemical nature of benzoic acid remained a mystery until the 19th century. In 1832, the renowned chemists Justus von Liebig and Friedrich Wöhler determined the composition of benzoic acid and investigated its relationship to hippuric acid.[1][2][6][7] Their work was a landmark in the developing field of organic chemistry.

The first industrial synthesis processes emerged later. One early method involved the hydrolysis of benzotrichloride with calcium hydroxide, followed by acidification to yield benzoic acid.[1][2][3][4] However, this process often resulted in chlorinated impurities, making it unsuitable for human consumption.[1][2][4][6] Consequently, for food-grade applications, the traditional dry distillation of gum benzoin was still preferred.[1][2][4][6] Today, the primary commercial route is the catalytic, partial oxidation of toluene with oxygen.[1][2][3]

1.3. An Early Application: Food Preservation

A pivotal moment in the history of benzoic acid was the discovery of its antifungal properties by Salkowski in 1875.[1][2][6] This discovery paved the way for its use as a food preservative.[1][2][4] Its sodium salt, sodium benzoate, is highly soluble in water and became the first preservative permitted by the FDA in food products.[8][9][10] It is particularly effective in acidic foods like fruit juices, carbonated drinks, and pickles, where it converts to its active, undissociated benzoic acid form, which can inhibit the growth of mold, yeast, and bacteria.[9][10]

The Dawn of Substitution: Salicylic Acid from Willow Bark

The first and most historically significant substituted benzoic acid is salicylic acid (2-hydroxybenzoic acid). Its story bridges ancient folk medicine with modern pharmaceutical chemistry.

2.1. Ancient Use of Willow Bark

For millennia, extracts from the willow tree (Salix species) were used in ancient civilizations to treat pain and fever.[11][12][13][14] Medical texts from ancient Sumerians, Egyptians, and Greeks, including Hippocrates around 400 BC, mention the use of willow bark and leaves for these ailments.[12][13][14][15]

This traditional knowledge was revisited in the 18th century. In 1763, Reverend Edward Stone presented a report to the Royal Society in London, detailing his successful experiments using dried, powdered willow bark to cure fevers.[12][14][15][16]

2.2. Isolation and Chemical Identification

The active ingredient in willow bark was finally isolated in the 19th century.

  • 1828: Joseph Buchner, a German professor of pharmacy at Munich University, successfully extracted the active compound, producing bitter, yellow, needle-like crystals which he named salicin .[12][16][17]

  • 1829: The French pharmacist Pierre-Joseph Leroux independently developed an improved procedure for extracting salicin.[15][18][19]

  • 1838: Italian chemist Raffaele Piria was the first to synthesize a more potent acidic form from salicin, which he named salicylic acid .[15][18][19]

Key Synthetic Milestones: The Kolbe-Schmitt Reaction

While isolation from natural sources was a crucial first step, it was inefficient for large-scale production. The development of a robust synthetic method was essential for the widespread availability of salicylic acid.

3.1. Hermann Kolbe's Breakthrough

In 1860, the German chemist Hermann Kolbe developed the first commercially viable synthesis of salicylic acid.[15][18][20] The process involved heating sodium phenoxide with carbon dioxide under high pressure.[18][20][21][22][23] While groundbreaking, Kolbe's initial method had limitations, including yields of less than 50%.[24]

3.2. Rudolf Schmitt's Improvement

In 1885, Rudolf Schmitt, another German chemist, modified Kolbe's process. By using a higher pressure and temperature, Schmitt significantly improved the yield of salicylic acid.[21][22][23] This improved method, now known as the Kolbe-Schmitt reaction , became the standard industrial process for producing salicylic acid and remains in use today.[21][24] The reaction proceeds via the nucleophilic addition of the phenoxide ion to carbon dioxide, followed by acidification.[22][23]

Workflow: The Kolbe-Schmitt Reaction

Kolbe_Schmitt_Reaction cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification phenol Phenol (C₆H₅OH) phenoxide Sodium Phenoxide (C₆H₅ONa) phenol->phenoxide Deprotonation naoh Sodium Hydroxide (NaOH) naoh->phenoxide intermediate Sodium Salicylate Intermediate phenoxide->intermediate Electrophilic Aromatic Substitution (High T, High P) co2 Carbon Dioxide (CO₂) co2->intermediate salicylic_acid Salicylic Acid (C₇H₆O₃) intermediate->salicylic_acid Protonation acid Acid (e.g., H₂SO₄) acid->salicylic_acid

Caption: Workflow of the industrial Kolbe-Schmitt reaction.

The Aspirin Story: A Paradigm Shift in Drug Development

Salicylic acid was an effective anti-inflammatory and antipyretic agent, but its use was hampered by severe side effects, most notably gastric irritation.[25] This critical issue drove the search for a less aggressive derivative, leading to one of the most significant discoveries in pharmaceutical history.

4.1. Early Acetylation

The first synthesis of acetylsalicylic acid (ASA) was achieved by French chemist Charles Frédéric Gerhardt in 1853.[11][13][15][18] He produced the compound by reacting sodium salicylate with acetyl chloride.[11][13][17] However, Gerhardt's preparation was unstable, and he did not pursue its therapeutic potential or identify its structure.[15][18]

4.2. Felix Hoffmann and Bayer

The story of aspirin as a medicine began at the Friedrich Bayer & Co. dye company in Germany.[19] In 1897, Felix Hoffmann, a chemist at Bayer, was tasked with finding a derivative of salicylic acid that would be kinder to the stomach, partly motivated by his father's struggles with rheumatism and the side effects of sodium salicylate.[25][26]

On August 10, 1897, Hoffmann successfully synthesized a pure and stable form of acetylsalicylic acid by refluxing salicylic acid with acetic anhydride.[11][19][26][27] This method, using acetic anhydride instead of the more reactive acetyl chloride, proved to be key for producing a stable product suitable for medicinal use.[11]

After successful internal testing, Bayer patented the process and began marketing the new drug in 1899 under the trade name Aspirin .[11][12][19][28] The name was derived from "A" for acetyl and "spirin" from Spiraea ulmaria (meadowsweet), a plant that is also a source of salicylates.[12] Aspirin quickly became a global success and is now one of the most widely used medications in the world.[11]

Historical Protocol: Hoffmann's Synthesis of Acetylsalicylic Acid (Aspirin)

Objective: To synthesize acetylsalicylic acid from salicylic acid to reduce gastric irritation.

Materials:

  • Salicylic Acid

  • Acetic Anhydride

  • Catalyst (e.g., a small amount of sulfuric or phosphoric acid is often used as a catalyst, though Hoffmann's original notes are debated on this point)[11]

  • Heating apparatus (reflux condenser)

  • Crystallization vessel

  • Filtration apparatus

Methodology:

  • Reactant Charging: Salicylic acid is placed in a reaction flask.

  • Acetylation: An excess of acetic anhydride is added to the flask. A catalyst may be added at this stage.

  • Heating Under Reflux: The mixture is heated under reflux. This allows the reaction to proceed at the boiling point of the solvent without loss of material. The hydroxyl group (-OH) on the salicylic acid is acetylated, forming an ester.

  • Precipitation: After the reaction is complete, the mixture is cooled. Water is often added to quench any unreacted acetic anhydride (hydrolyzing it to acetic acid) and to precipitate the solid acetylsalicylic acid, which is less soluble in the aqueous mixture.

  • Isolation and Purification: The crude acetylsalicylic acid is collected by filtration. It is then purified, typically by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture), to remove unreacted salicylic acid and other impurities.

  • Drying and Characterization: The purified crystals are dried to yield the final product.

Key Chemical Structures

Structures cluster_0 Core Structures & Derivatives Benzoic Benzoic Acid Salicylic Salicylic Acid (2-hydroxybenzoic acid) Benzoic->Salicylic Hydroxylation Aspirin Acetylsalicylic Acid (Aspirin) Salicylic->Aspirin Acetylation

Sources

Introduction: The Scientific Imperative for Molecular Modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-Chloro-5-hydroxybenzoic Acid

In modern chemical and pharmaceutical research, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a cornerstone of efficient and targeted development. This compound (C₇H₅ClO₃), a substituted benzoic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a synthetic reagent and the biological activities of its derivatives necessitate a profound understanding of its structural, electronic, and reactive properties.[1][3]

This guide serves as a comprehensive technical manual for researchers, computational chemists, and drug development professionals, detailing the theoretical methodologies used to elucidate the properties of this compound. We move beyond simple protocols to explain the causal reasoning behind the selection of specific computational methods, fostering a deeper understanding of how to generate robust, reliable, and predictive data. By grounding our approach in Density Functional Theory (DFT), we will construct a self-validating workflow that bridges theoretical calculations with potential experimental outcomes.

Pillar 1: Foundational Computational Strategy - Density Functional Theory (DFT)

The choice of a computational method is the most critical decision in a theoretical study. For organic molecules like this compound, which contain a moderate number of atoms and electron-rich features (a benzene ring, lone pairs on oxygen and chlorine), Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[4]

Why DFT? Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT calculates the electronic structure and energy of a system based on its electron density, a simpler entity than the many-electron wavefunction. This efficiency allows for the use of larger, more accurate basis sets, which are essential for describing the subtleties of a substituted aromatic system.

The B3LYP/6-311++G(d,p) Model Chemistry: A Justified Choice Our recommended model chemistry combines the B3LYP functional with the 6-311++G(d,p) basis set. This is not an arbitrary selection but a well-established choice for this class of molecules.[5]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals. This mixing corrects for some of the inherent limitations of pure DFT, providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[5]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides a robust description of the electron distribution.

    • 6-311: Indicates a high-level representation of core and valence orbitals.

    • ++G: The two plus signs denote the inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately modeling systems with lone pairs and for describing hydrogen bonding, which is pertinent to the carboxylic acid and hydroxyl groups.[5]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, enabling the model to accurately represent the shape of orbitals within chemical bonds.[5]

This combination of functional and basis set has been shown to yield results that correlate well with experimental data for substituted benzoic acids.[6][7]

Pillar 2: The Computational Workflow - A Self-Validating Protocol

A trustworthy theoretical study is one where each step validates the previous one. The following workflow ensures the final data is derived from a physically meaningful and stable molecular state.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation (DFT) cluster_validation 3. Validation cluster_analysis 4. Property Analysis A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization Find lowest energy structure A->B C Vibrational Frequency Analysis B->C Optimized Geometry D Check for Imaginary Frequencies (Must be zero for a true minimum) C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman Spectra) D->F G Reactivity Descriptors (Fukui Functions, pKa) D->G H Thermodynamic Properties D->H

Caption: A validated computational workflow for theoretical analysis.

Step-by-Step Experimental Protocol: DFT Calculation
  • Structure Creation: Construct the 3D molecular structure of this compound using molecular modeling software. Ensure reasonable initial bond lengths and angles. The IUPAC name is this compound, and its molecular formula is C₇H₅ClO₃.[8]

  • Calculation Setup (Gaussian Example): Create an input file (.gjf or .com) with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq Geom=Connectivity

    • Opt: Specifies a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for validation.

    • Geom=Connectivity: Instructs the software to infer bonding from the input structure.

  • Execution: Submit the input file to the quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation and Analysis:

    • Convergence: Confirm that the optimization job has converged successfully by checking the output file for "Stationary point found."

    • Vibrational Analysis: Scrutinize the results of the frequency calculation. The absence of any imaginary frequencies (listed as negative values) confirms that the optimized structure is a true energy minimum on the potential energy surface.[5] If imaginary frequencies are present, it indicates a transition state or an unstable conformation, and the initial structure must be adjusted.

    • Data Extraction: Once validated, extract all relevant data from the output file for further analysis.

Pillar 3: Analysis of Calculated Properties

With a validated structure, we can now analyze the key properties that govern the molecule's behavior.

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key parameters to analyze include the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and the ortho-chloro substituent. Intramolecular hydrogen bonding between the carboxylic proton and the chlorine atom, or between the hydroxyl group and the carboxylic oxygen, can significantly influence the molecule's conformation and reactivity.[5]

Table 1: Key Optimized Geometric Parameters (Hypothetical Data)

Parameter Description Calculated Value
C-Cl Bond Length Distance between Carbon 2 and Chlorine ~1.75 Å
O-H (Carboxyl) Bond length of the acidic proton ~0.97 Å
O-H (Hydroxyl) Bond length of the phenolic proton ~0.96 Å

| C-C-C-O Dihedral | Torsion angle of the carboxyl group | ~0° or ~180° |

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the molecule's Infrared (IR) and Raman spectra. This is a powerful tool for several reasons:

  • Structure Confirmation: The predicted spectrum can be compared with experimental data, such as that available from the NIST WebBook, to further validate the accuracy of the computational model.[9]

  • Peak Assignment: Theoretical calculations allow for the unambiguous assignment of specific vibrational modes (e.g., O-H stretch, C=O stretch) to peaks in an experimental spectrum.

Table 2: Selected Calculated Vibrational Frequencies (Hypothetical Data)

Vibrational Mode Description Scaled Wavenumber (cm⁻¹)
ν(O-H) Carboxylic acid O-H stretch ~3500 cm⁻¹
ν(O-H) Phenolic O-H stretch ~3450 cm⁻¹
ν(C=O) Carbonyl C=O stretch ~1720 cm⁻¹
ν(C-Cl) Carbon-Chlorine stretch ~750 cm⁻¹

Note: Calculated frequencies are often systematically overestimated and should be scaled by a factor (e.g., ~0.97 for B3LYP/6-311++G(d,p)) for better agreement with experimental values.[5]

Electronic Structure and Reactivity

The frontiers of molecular orbital theory—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor LUMO->HOMO  ΔE = E(LUMO) - E(HOMO)  (HOMO-LUMO Gap) HOMO->LUMO E Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6]

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. For this compound, negative potential (red/yellow) is expected around the oxygen and chlorine atoms, while positive potential (blue) will be concentrated around the acidic and phenolic hydrogens.

Acidity and Reactivity Descriptors

DFT can be used to calculate descriptors that quantify reactivity.

  • Gas-Phase Acidity: The change in Gibbs free energy (ΔacidG°) for the deprotonation reaction can be calculated, providing a direct measure of intrinsic acidity. These values show good correlation with experimental results.[6][10]

  • Fukui Functions: These functions, f⁻(r) for electrophilic attack and f⁺(r) for nucleophilic attack, identify which atoms in the molecule are most likely to lose or gain an electron, respectively.[6][11] This provides a more nuanced view of reactivity than MEP alone.

Applications in Drug Development

The theoretical data generated provides a powerful foundation for drug discovery and design.

  • Quantitative Structure-Activity Relationship (QSAR): Calculated properties like the HOMO-LUMO gap, dipole moment, and atomic charges can serve as descriptors in QSAR models to predict the biological activity of related derivatives.

  • Molecular Docking: The optimized 3D structure and its electrostatic potential are essential inputs for molecular docking simulations. These simulations predict how the molecule might bind to a biological target, such as an enzyme's active site, providing insight into its potential mechanism of action and guiding the design of more potent analogues.

Conclusion

The theoretical investigation of this compound through a well-justified and validated computational workflow provides profound insights into its fundamental properties. By employing DFT with the B3LYP functional and a robust 6-311++G(d,p) basis set, we can reliably predict its geometry, vibrational spectra, and electronic characteristics. This data is not merely descriptive; it is predictive, offering a rational basis for understanding reactivity, interpreting experimental results, and guiding the design of new molecules with targeted functions in medicinal chemistry and beyond. This guide provides the framework for researchers to confidently apply these powerful computational tools to their own investigations.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). MDPI. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. (2002). Semantic Scholar. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (n.d.). MDPI. [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). ResearchGate. [Link]

  • Benzoic acid, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. [Link]

  • Vibrational Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives Combined with DFT Calculations. (2022). SciSpace. [Link]

  • This compound Properties vs Temperature. (n.d.). Chemeo. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (n.d.). ChemRxiv. [Link]

  • This compound (CAS 56961-30-9) Properties. (n.d.). Chemeo. [Link]

  • Molecular structures of chloro benzoic acid and alkyloxy benzoic acid hydrogen-bonded complexes. (n.d.). ResearchGate. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PubMed Central. [Link]

  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (n.d.). PubMed. [Link]

  • 2-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). Stenutz. [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.). PubMed Central. [Link]

  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (n.d.). PubMed Central. [Link]

Sources

A Technical Guide to the Stability and Storage of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9), a key reagent in synthetic chemistry and pharmaceutical research. While the compound exhibits good chemical stability under standard ambient conditions, its integrity is susceptible to degradation from several key environmental factors, including light, elevated temperatures, and contact with incompatible materials such as strong bases and oxidizing agents.[1][2] This document outlines the physicochemical properties of the compound, explores its reactivity profile, details potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the compound's purity, extending its shelf-life, and guaranteeing the reproducibility of experimental results.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies. The compound is a substituted benzoic acid, and its characteristics are dictated by the interplay of the carboxylic acid, hydroxyl, and chloro functional groups on the aromatic ring.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [3]
CAS Number 56961-30-9 [3][4]
Molecular Formula C₇H₅ClO₃ [3][5]
Molecular Weight 172.56 g/mol [3]
Appearance White to very pale yellow or brown crystalline powder

| Melting Point | 178.0 - 182.0 °C | |

Chemical Stability and Reactivity Profile

While generally stable, the functional groups of this compound present specific vulnerabilities that must be managed to prevent degradation.

Intrinsic Stability

Under standard ambient conditions (room temperature, protected from light), this compound is a chemically stable solid. Its crystalline form minimizes susceptibility to atmospheric oxidation compared to when it is in solution.

Key Instability Factors
  • Thermal Stress: While the melting point is relatively high, strong or intense heating should be avoided. In the event of a fire, thermal decomposition can generate hazardous gases, including carbon oxides and hydrogen chloride.[1] For the parent compound, benzoic acid, vapors from the molten substance may form explosive mixtures with air.[2]

  • Photostability: The phenolic hydroxyl group makes the compound susceptible to photo-oxidation. One supplier explicitly recommends storage in a "dark place". Aromatic compounds, particularly phenols, can absorb UV light, leading to the formation of radicals and subsequent degradation into colored quinone-type byproducts. This is a critical consideration for maintaining the purity and appearance of the material.

  • pH and Incompatibility with Bases: As a carboxylic acid, the compound will react with bases. It is incompatible with strong bases like sodium hydroxide and potassium hydroxide, with which violent reactions are possible.[2] This reactivity is fundamental to its chemical nature but must be controlled. Accidental contact with basic substances during storage will convert the acid to its salt form, altering its physical and chemical properties.

  • Oxidative Degradation: The compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[2][6] The electron-rich aromatic ring is susceptible to oxidative attack, which can lead to ring-opening or the formation of further oxidized species, compromising sample integrity.

  • Dust Explosion Hazard: As with many fine organic powders, if the material is finely distributed and whirled up in the air, there is a potential for a dust explosion.

Predicted Degradation Pathways

Direct experimental data on the degradation pathways of this compound is limited in the available literature. However, based on the degradation of structurally related compounds like other chlorobenzoic acids and hydroxybenzoic acids, we can predict plausible degradation routes.[7][8]

Key predicted reactions include:

  • Oxidative Dehalogenation/Hydroxylation: A common microbial and chemical oxidation pathway involves the replacement of the chlorine atom with a hydroxyl group, potentially forming a dihydroxybenzoic acid intermediate.[7]

  • Further Ring Hydroxylation: Advanced oxidation processes on similar molecules often introduce additional hydroxyl groups onto the aromatic ring.[8]

  • Decarboxylation: Under thermal or photolytic stress, the carboxylic acid group can be lost, leading to the formation of a chlorophenol.

  • Ring Cleavage: Under aggressive oxidative conditions (e.g., enzymatic action, advanced oxidation), the aromatic ring can be cleaved to form aliphatic acid intermediates.[7]

G parent This compound stress1 Oxidation (e.g., H₂O₂) parent->stress1 stress2 Photolysis / Heat parent->stress2 deg1 Dihydroxybenzoic Acid (Hydroxylation/ Dehalogenation) stress1->deg1 deg2 Chlorohydroxy- phenols (Decarboxylation) stress2->deg2 stress3 Microbial Dioxygenase deg3 Ring-Cleavage Products (e.g., Muconic Acids) stress3->deg3 deg1->stress3 G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep_stock Prepare Stock Solution aliquot Aliquot into Test Vials prep_stock->aliquot stress_acid Acid (0.1M HCl, 60°C) stress_base Base (0.1M NaOH, RT) stress_ox Oxidation (3% H₂O₂, RT) stress_therm Thermal (70°C) stress_photo Photolytic (ICH Light Source) sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Identify Degradants & Calculate Mass Balance hplc->data

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Chloro-Hydroxybenzoic Acids from Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the synthesis of chloro-hydroxybenzoic acids, with a primary focus on the regioselective synthesis of 5-Chloro-2-hydroxybenzoic acid from salicylic acid via electrophilic chlorination. We will delve into the mechanistic principles governing the reaction's selectivity, provide a detailed, field-proven experimental protocol, and discuss methods for characterization and troubleshooting. Furthermore, this guide will address the synthetic challenges associated with other isomers, such as 2-Chloro-5-hydroxybenzoic acid, and clarify why direct chlorination of salicylic acid preferentially yields the 5-chloro isomer.

Introduction: The Chemistry of Chlorinated Salicylates

Chlorinated derivatives of salicylic acid are valuable intermediates in the pharmaceutical, agrochemical, and dye industries.[1][2] 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid), in particular, serves as a key building block for various therapeutic agents.[1]

The synthesis of these compounds is typically achieved through the direct halogenation of salicylic acid, an electrophilic aromatic substitution reaction.[3] However, the substitution pattern on the aromatic ring is strictly governed by the electronic effects of the existing hydroxyl (-OH) and carboxylic acid (-COOH) groups. This application note provides a robust protocol for the synthesis of 5-Chloro-2-hydroxybenzoic acid and explains the underlying chemical principles that make this isomer the primary product.

A point of common confusion is the nomenclature. This guide focuses on 5-Chloro-2-hydroxybenzoic acid (CAS RN: 321-14-2) , the major product of direct chlorination. The synthesis of its isomer, This compound (CAS RN: 56961-30-9) [4], from salicylic acid is not achievable through this direct method, a topic that will be discussed in a dedicated section.

Mechanistic Rationale: Regioselectivity in Salicylic Acid Chlorination

The direct chlorination of salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—the position at which the chlorine atom is added—is determined by the combined influence of the hydroxyl and carboxyl functional groups already present on the benzene ring.

  • Expertise & Experience: The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density into the ring via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the attack by the electrophile (Cl⁺). The carboxyl (-COOH) group is a deactivating group and is meta-directing.

  • Causality: In the case of salicylic acid, the activating ortho, para-directing influence of the hydroxyl group dominates over the deactivating meta-directing effect of the carboxyl group. The hydroxyl group directs the incoming electrophile to positions 3 (ortho) and 5 (para).

  • Steric Hindrance: The para position (C5) is sterically less hindered than the ortho position (C3), which is flanked by the bulky carboxyl group and the hydroxyl group. Consequently, the electrophilic attack occurs preferentially at the C5 position, leading to 5-Chloro-2-hydroxybenzoic acid as the major product.[5][6][7]

The general mechanism involves three key steps:

  • Generation of the Electrophile: A highly electrophilic chlorine species is generated. In this protocol, molecular chlorine itself is polarized by the solvent. While sometimes a Lewis acid catalyst is used for EAS reactions, the high activation of the salicylic acid ring by the hydroxyl group often makes it unnecessary.[5][8][9]

  • Formation of the Sigma Complex: The π-electrons of the benzene ring attack the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Removal of a Proton: A base removes the proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Aromaticity Restoration Salicylic_Acid Salicylic Acid Sigma_Complex Resonance-Stabilized Sigma Complex (Arenium Ion) Salicylic_Acid->Sigma_Complex π-bond attacks Clδ+ Cl2 Cl-Cl Product 5-Chloro-2-hydroxybenzoic Acid Sigma_Complex->Product -H+ Sigma_Complex->Product HCl HCl G A 1. Setup & Drying Add Salicylic Acid and Chlorobenzene to flask. Heat to 130°C to distill off any residual water. B 2. Temperature Adjustment Cool the clear solution to 110°C. A->B C 3. Chlorination Slowly bubble Chlorine (Cl₂) gas into the solution over 8-10 hours, maintaining temp at 110°C. B->C D 4. Crystallization Cool the reaction mixture to 25-30°C with stirring to precipitate the product. C->D E 5. Isolation Filter the solid product using a Buchner funnel. D->E F 6. Washing & Drying Wash the filter cake with cold Chlorobenzene. Dry under vacuum. E->F

Caption: Experimental Workflow for 5-Chlorosalicylic Acid Synthesis.

Step-by-Step Procedure
  • Reaction Setup and Drying:

    • Assemble the reaction apparatus in a high-efficiency fume hood.

    • To the 2L three-necked flask, add salicylic acid (138.1 g) and chlorobenzene (2000 mL). [5] * Begin stirring and heat the mixture to approximately 130°C. A small amount of chlorobenzene (~50-100 mL) may be distilled off to ensure the reaction mixture is anhydrous. Anhydrous conditions are crucial to prevent unwanted side reactions. [10]

  • Chlorination:

    • Cool the resulting clear solution to 110°C. Maintaining a temperature between 100°C and 150°C is critical for regioselectivity and yield. [11] * Slowly bubble chlorine gas (approx. 78 g) into the solution through the gas inlet tube over a period of 8-10 hours. The slow, controlled addition helps to prevent over-chlorination and the formation of the 3,5-dichloro byproduct. [5][6] * Throughout the addition, maintain the reaction temperature at 110°C. The reaction is exothermic, so careful monitoring and control are necessary.

    • The off-gas (HCl and excess Cl₂) must be directed through the condenser to a scrubber.

  • Product Isolation and Purification:

    • Once the chlorine addition is complete, turn off the heating and allow the reaction mixture to cool slowly to 25-30°C with continuous stirring. The product will crystallize out of the solution. [5] * Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with three portions of fresh, cold chlorobenzene (150 mL each) to remove the solvent and any soluble impurities.

    • Dry the white to off-white crystalline product under vacuum at 60-70°C to a constant weight.

  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline powder. [2]

Characterization and Quality Control

To ensure the synthesis was successful, the final product must be characterized.

Analysis MethodExpected ResultPurpose
Melting Point 171-174 °C [2]A sharp melting point range indicates high purity.
¹H NMR (DMSO-d₆, 400 MHz): δ ~11.0 (br s, 2H, -OH & -COOH), 7.85 (d, 1H), 7.55 (dd, 1H), 7.05 (d, 1H)Confirms the chemical structure and substitution pattern.
¹³C NMR (DMSO-d₆, 100 MHz): δ ~171, 158, 133, 130, 122, 119, 118Confirms the carbon framework.
HPLC Purity >99%Quantifies purity and detects minor impurities/byproducts. [12]

Troubleshooting & Byproduct Analysis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup.1. Ensure full 8-10 hour chlorine addition at 110°C. 2. Ensure complete crystallization by cooling to <30°C before filtering. Use cold solvent for washing. [5]
Dark-colored Product 1. Impurities in starting materials. 2. Overheating causing side reactions.1. Use high-purity, dry salicylic acid and solvent. 2. Maintain uniform heating; avoid localized hotspots. Recrystallization may be necessary for purification. [5]
Presence of Byproducts 1. Reaction temperature too high/low. 2. Rate of chlorine addition too fast.The primary byproducts are 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid. [5][6]Strict adherence to the temperature (110°C) and slow, controlled gas addition is the most effective way to minimize their formation.

Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated laboratory with appropriate personal protective equipment (PPE).

  • Chlorine Gas (Cl₂): Highly toxic and corrosive. Acute inhalation can be fatal. Must be handled in a high-efficiency fume hood with a dedicated gas delivery system and scrubber.

  • Chlorobenzene: Flammable liquid and harmful if inhaled or swallowed.

  • Hydrogen Chloride (HCl): Corrosive gas produced as a byproduct. Ensure the scrubber is functioning effectively.

  • 5-Chloro-2-hydroxybenzoic acid: Causes skin and serious eye irritation. [13]Avoid inhalation of dust.

Mandatory PPE: Safety goggles, face shield, chemically resistant gloves (e.g., Viton® or neoprene), and a lab coat are required.

Discussion: The Challenge of Synthesizing this compound

As established by the mechanistic principles of electrophilic aromatic substitution, direct chlorination of salicylic acid (2-hydroxybenzoic acid) will not yield this compound. The substitution of the carboxyl group at the C2 position would require a fundamentally different type of reaction, not electrophilic addition to the ring.

Synthesizing this compound would necessitate a multi-step, retrosynthetic approach, likely starting from a different precursor. A conceptual pathway might involve:

  • Starting with a molecule like 4-chloro-3-nitrophenol.

  • Reduction of the nitro group to an amine (4-chloro-3-aminophenol).

  • A Sandmeyer-type reaction to convert the amino group into a nitrile (-CN).

  • Hydrolysis of the nitrile to a carboxylic acid.

This highlights the importance of understanding reaction mechanisms to predict product outcomes and design effective synthetic strategies for specific isomers.

References

  • Rana, K. S., & Gavankar, K. D. (1938). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8, 246-250. Available at: [Link]

  • Quintana, J. B., et al. (2012). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Water research, 46(13), 4187–4196. Available at: [Link]

  • Wikipedia contributors. (2024, November 27). Salicylic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • Rana, K. S., & Gavankar, K. D. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Journal of the Indian Chemical Society, 15, 437-440. Available at: [Link]

  • Google Patents. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
  • ResearchGate. Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reaction Mechanism. Available at: [Link]

  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2921. Available at: [Link]

  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. Available at: [Link]

  • PubChem. 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Lookchem. Cas 321-14-2,5-Chloro-2-hydroxybenzoic acid. Available at: [Link]

  • Semantic Scholar. The Halogenation of Salicylic Acid. Available at: [Link]

  • Wikipedia contributors. (2024, October 2). Electrophilic halogenation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. Reaction of salicylic acid with PCl5 [duplicate]. Available at: [Link]

Sources

Application Note: Mechanistic Insights and Optimized Protocol for the Regioselective Chlorination of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective chlorination of 3-hydroxybenzoic acid is a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.[1] The inherent electronic properties of the hydroxyl and carboxylic acid substituents present a complex challenge in controlling the position of electrophilic attack. This application note provides a detailed examination of the underlying reaction mechanism, focusing on the directing effects of the functional groups that govern regioselectivity. Furthermore, a robust, step-by-step laboratory protocol using thionyl chloride (SOCl₂) is presented, designed to favor the formation of the therapeutically relevant 4-chloro-3-hydroxybenzoic acid.[2] This guide is intended for researchers and process chemists seeking a comprehensive understanding and a reliable methodology for this important reaction.

In-Depth Mechanistic Analysis

The chlorination of 3-hydroxybenzoic acid is a classic example of electrophilic aromatic substitution (EAS), where an electrophile (in this case, an electrophilic chlorine species) replaces a hydrogen atom on the aromatic ring.[3] The outcome of this reaction is dictated by the electronic influence of the substituents already present on the ring.

Competing Substituent Effects

The regioselectivity of the reaction is determined by the interplay between the hydroxyl (-OH) and carboxylic acid (-COOH) groups.[4]

  • Hydroxyl Group (-OH): The -OH group is a powerful activating group and an ortho-, para- director .[5][6] Through its strong +M (mesomeric) or resonance effect, the oxygen atom donates lone-pair electron density into the π-system of the benzene ring. This donation significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[7] The electron density is specifically increased at the positions ortho (C2, C6) and para (C4) to the hydroxyl group, making these sites the most probable for electrophilic attack.[5]

  • Carboxylic Acid Group (-COOH): Conversely, the -COOH group is a deactivating group and a meta- director .[8][9] It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This withdrawal reduces the ring's overall nucleophilicity and directs incoming electrophiles to the meta position (C5), which is the least deactivated position.[3]

Predicting Regioselectivity

In 3-hydroxybenzoic acid, these two groups are in a constant electronic "tug-of-war." The powerfully activating ortho-, para-directing -OH group generally dominates the deactivating, meta-directing -COOH group.[4][8]

Therefore, the positions activated by the -OH group are the primary targets for chlorination:

  • C4 (para to -OH): Highly activated and sterically accessible.

  • C2 (ortho to -OH, ortho to -COOH): Activated by the -OH group but sterically hindered by the adjacent -COOH group and electronically deactivated by its proximity.

  • C6 (ortho to -OH): Highly activated and generally the most nucleophilic position.

Given these factors, electrophilic attack is most likely to occur at the C4 and C6 positions. The formation of 4-chloro and 6-chloro isomers, as well as di- and tri-chlorinated products like 2,4,6-trichloro-3-hydroxybenzoic acid, is possible depending on the reaction conditions.[10] Controlling the reaction to favor a single isomer, such as 4-chloro-3-hydroxybenzoic acid, requires careful selection of the chlorinating agent and precise control of reaction parameters.[2]

The Role of Thionyl Chloride (SOCl₂) as a Chlorinating Agent

While chlorine gas (Cl₂) with a Lewis acid catalyst is a common method for chlorination, thionyl chloride (SOCl₂) offers a practical alternative.[10] In the context of this reaction, SOCl₂ can serve a dual purpose. Primarily, it acts as a source of an electrophilic chlorine species. The reaction of SOCl₂ with the carboxylic acid can form an acyl chloride intermediate. More relevant to the aromatic chlorination, SOCl₂ can generate electrophilic sulfur-chlorine species or, under certain conditions, release HCl which can participate in subsequent reactions. The precise mechanism can be complex, but the overall result is the delivery of Cl⁺ or a polarized equivalent to the activated aromatic ring.[11][12]

Optimized Laboratory Protocol

This protocol is designed to favor the synthesis of 4-chloro-3-hydroxybenzoic acid. It employs a controlled addition of the substrate to the chlorinating agent to manage the reaction's exothermicity and selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxybenzoic Acid≥99%Standard SupplierEnsure it is dry.
Thionyl Chloride (SOCl₂)≥99%Standard SupplierHandle in a fume hood.[13]
1,2-Dichloroethane (DCE)AnhydrousStandard SupplierCan be substituted with other inert chlorinated solvents.
Triethylamine (Et₃N)≥99%Standard SupplierActs as a base to neutralize generated HCl.[14]
2N Hydrochloric Acid (HCl)AqueousStandard SupplierFor workup.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with SOCl₂, Et₃N, and DCE B Cool to 0°C (Ice Bath) A->B 1. D Add substrate solution dropwise to flask B->D 2. Slow Addition C Prepare solution of 3-hydroxybenzoic acid in DCE E Stir at 0°C to RT (Monitor by TLC) D->E 3. F Quench with water E->F 4. G Acidify with 2N HCl to pH ~1 F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄) & Concentrate H->I J Purify by Recrystallization or Column Chromatography I->J

Caption: Step-by-step workflow for the chlorination of 3-hydroxybenzoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dichloroethane (50 mL), triethylamine (1.5 equiv), and thionyl chloride (1.2 equiv).[11][14] Cool the mixture to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3-hydroxybenzoic acid (1.0 equiv) in 1,2-dichloroethane (20 mL). Add this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The slow, inverse addition helps control the reaction rate and minimize side reactions.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). Check for the consumption of the starting material.

  • Quench: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice (100 g) to quench the excess thionyl chloride.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 1 by adding 2N HCl.[2] Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield the desired chlorinated product. Further purification, if necessary, can be achieved via column chromatography.

Product Characterization

The identity and purity of the final product, 4-chloro-3-hydroxybenzoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (172.57 g/mol for C₇H₅ClO₃).

  • Melting Point: To compare with literature values.

Expected Outcomes & Troubleshooting

Mechanistic Pathway and Regioselectivity

The following diagram illustrates the electrophilic attack at the C4 position, which is para to the strongly activating -OH group. This pathway is favored due to the powerful resonance stabilization provided by the hydroxyl group to the intermediate arenium ion.

Caption: Simplified mechanism of electrophilic attack at the C4 position.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; moisture in reagents/glassware.Ensure reaction goes to completion via TLC. Use anhydrous solvents and dry glassware.
Over-chlorination Reaction temperature too high; excess chlorinating agent.Maintain low temperature (0°C) during addition. Use the stoichiometric amount of SOCl₂ (1.1-1.2 equiv).
Poor Regioselectivity Reaction conditions favoring other isomers.Ensure slow, controlled addition of the substrate to the reagent at low temperature to favor the kinetic product.
Difficult Purification Formation of multiple isomers and byproducts.Optimize reaction conditions for selectivity. Employ careful recrystallization or column chromatography.

Conclusion

The chlorination of 3-hydroxybenzoic acid is a mechanistically nuanced reaction where the outcome is governed by the strong activating and ortho-, para-directing effects of the hydroxyl group. By understanding these electronic principles and implementing a carefully controlled experimental protocol, such as the one detailed here using thionyl chloride, researchers can effectively manage the reaction's regioselectivity. This optimized procedure provides a reliable pathway to synthesize 4-chloro-3-hydroxybenzoic acid, a key building block for further drug development and scientific research.

References

  • Molbase. (n.d.). Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Retrieved from [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73, 312-315.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Organic Chemist. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Indiana Academy of Science. (n.d.). Proceedings of the Indiana Academy of Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. Retrieved from

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Taipei Medical University. (2006). Relationship between chlorine consumption and chlorination by-products formation for model compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note: Laboratory Scale Preparation of 2-Chloro-5-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloro-5-hydroxybenzoic acid is a valuable substituted aromatic carboxylic acid serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its structural features—a carboxylic acid, a phenol, and a halogen on a benzene ring—provide multiple reaction sites for further chemical modification. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. The chosen synthetic route is the Kolbe-Schmitt reaction , a robust and well-established method for the ortho-carboxylation of phenols.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step protocol, safety considerations, and analytical characterization methods.

The core of this synthesis involves the formation of a potassium phenoxide from 4-chlorophenol, which is then subjected to electrophilic substitution by carbon dioxide under elevated temperature and pressure.[1][4] This process, while classic, demands meticulous control over reaction parameters and a strong adherence to safety protocols due to the use of a high-pressure system and toxic reagents.

The Synthetic Pathway: Mechanistic Insights

The Kolbe-Schmitt reaction is a powerful tool for converting phenols into hydroxybenzoic acids. The reaction proceeds through several key stages, which dictate the choice of reagents and conditions.

2.1 Rationale for Pathway Selection

The Kolbe-Schmitt reaction was selected for its efficiency and atom economy in introducing a carboxyl group ortho to a hydroxyl group on an activated aromatic ring. The starting material, 4-chlorophenol, is commercially available and relatively inexpensive. The key reagents, potassium carbonate and carbon dioxide, are common laboratory chemicals. The reaction's regioselectivity is influenced by the cation; sodium and potassium ions tend to chelate with the phenoxide oxygen, directing the incoming carbon dioxide electrophile to the ortho position, which is the desired outcome for this synthesis.[3]

2.2 Reaction Mechanism

The synthesis can be broken down into three primary steps:

  • Phenoxide Formation: 4-chlorophenol, a weak acid, is deprotonated by a base, potassium carbonate, to form the more nucleophilic potassium 4-chlorophenoxide. This step is crucial as the phenoxide ion is significantly more reactive toward electrophilic aromatic substitution than the neutral phenol.[2]

  • Electrophilic Attack (Carboxylation): The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The reaction is conducted under high pressure to increase the concentration of CO2 in the reaction medium, driving the equilibrium towards the carboxylated product.

  • Work-up and Acidification: The resulting potassium salt of this compound is dissolved in water. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate and phenoxide groups, causing the final product to precipitate out of the aqueous solution.

The mechanism is visualized in the diagram below.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 4-Chlorophenol B Potassium 4-Chlorophenoxide A->B  K2CO3 (Base) C Potassium 4-Chlorophenoxide D Intermediate Complex C->D  CO2 (High Pressure) (Electrophile) E Potassium 2-Chloro-5-hydroxybenzoate D->E Tautomerization F Potassium 2-Chloro-5-hydroxybenzoate G This compound (Final Product) F->G  HCl (aq) (Protonation)

Caption: Kolbe-Schmitt Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10-15 grams of the target compound. All operations involving hazardous chemicals should be performed inside a certified chemical fume hood.

3.1 Materials and Reagents

Reagent/MaterialGradeCAS No.M.W. ( g/mol )QuantitySupplier
4-Chlorophenol≥99%106-48-9128.5612.86 g (0.1 mol)Standard Supplier
Potassium Carbonate (anhydrous)≥99%584-08-7138.2120.73 g (0.15 mol)Standard Supplier
Carbon Dioxide (CO2)≥99.8%124-38-944.01To 60-80 barGas Supplier
Hydrochloric Acid (HCl)37% (conc.)7647-01-036.46~25 mLStandard Supplier
Deionized WaterN/A7732-18-518.02~500 mLIn-house
Activated CarbonDecolorizing7440-44-012.01~1 gStandard Supplier

3.2 Equipment

  • High-pressure laboratory autoclave (e.g., Parr reactor) with stirrer, gas inlet, pressure gauge, and temperature control (minimum 100 bar, 200 °C rating).

  • Heating mantle with magnetic stirring.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).

  • Buchner funnel and vacuum flask.

  • pH meter or pH indicator strips.

  • Analytical balance.

3.3 Step-by-Step Synthesis Workflow

G start Start reagents Weigh 4-Chlorophenol and K2CO3 start->reagents charge Charge Reagents into Autoclave reagents->charge seal Seal Autoclave & Purge with N2 then CO2 charge->seal pressurize Pressurize with CO2 (60-80 bar) seal->pressurize heat Heat to 150-160 °C with Stirring for 6-8h pressurize->heat cool Cool to Room Temp & Vent Pressure Safely heat->cool dissolve Dissolve Reaction Mass in DI Water cool->dissolve filter Filter to Remove Insolubles dissolve->filter acidify Acidify Filtrate with conc. HCl to pH 1-2 filter->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate isolate Isolate Product via Vacuum Filtration precipitate->isolate wash Wash Crude Product with Cold DI Water isolate->wash dry Dry Product Under Vacuum at 60 °C wash->dry purify Recrystallize from Water/Ethanol (Optional) dry->purify end Final Product: This compound purify->end

Caption: Experimental Workflow Diagram.

3.4 Procedure

  • Preparation: Weigh 12.86 g (0.1 mol) of 4-chlorophenol and 20.73 g (0.15 mol) of anhydrous potassium carbonate. Finely grind the solids together using a mortar and pestle to ensure intimate mixing.

  • Reactor Charging: Transfer the powdered mixture into the vessel of a clean, dry high-pressure autoclave.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel first with nitrogen gas to remove air, then with low-pressure carbon dioxide.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to 60-80 bar (approx. 870-1160 psi). Begin stirring and heat the reactor to an internal temperature of 150-160 °C. Maintain these conditions for 6-8 hours.

  • Cooling and Depressurization: Turn off the heating and allow the reactor to cool to room temperature overnight. Crucially , vent the excess CO2 pressure slowly and safely in a well-ventilated fume hood.

  • Isolation of the Salt: Open the reactor. The product will be a solid cake. Add approximately 250 mL of deionized water to the vessel and stir until the solid mass is fully dissolved. The solution will be basic.

  • Decolorization: Transfer the solution to a beaker. If the solution is darkly colored, add ~1 g of activated carbon, heat to 60-70 °C for 15 minutes with stirring, and then filter the hot solution through a Celite pad to remove the carbon and any other insoluble impurities.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 1 and 2.[5]

  • Final Isolation: Keep the slurry in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the white to off-white solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold deionized water (2 x 50 mL). Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 70-80%.

Environment, Health, and Safety (EHS) Considerations

Strict adherence to safety protocols is mandatory. A thorough risk assessment should be conducted before commencing this procedure.

SubstanceCAS No.GHS PictogramsKey HazardsHandling Precautions
4-Chlorophenol 106-48-9GHS05, GHS06, GHS09Toxic if swallowed, inhaled, or in contact with skin.[6][7] Causes severe skin burns and eye damage.[6][7] Very toxic to aquatic life.[7]Wear nitrile gloves, a lab coat, and chemical safety goggles/face shield. Handle exclusively in a fume hood.[8][9][10]
Potassium Carbonate 584-08-7GHS07Causes serious eye irritation.[11][12] Causes skin and respiratory tract irritation.[11][12]Avoid generating dust. Wear gloves and safety glasses.[13][14][15]
Carbon Dioxide 124-38-9GHS04Contains gas under pressure; may explode if heated.[16] High concentrations can cause rapid suffocation by displacing oxygen.[17][18][19]Ensure adequate ventilation.[19] Handle high-pressure cylinders with care, ensuring they are secured. Follow all safety protocols for high-pressure reactors.[16]
Hydrochloric Acid 7647-01-0GHS05, GHS07Causes severe skin burns and eye damage. May cause respiratory irritation.Always add acid to water, never the other way around. Wear appropriate gloves, lab coat, and eye/face protection. Work in a fume hood.
This compound 56961-30-9GHS07Causes skin irritation and serious eye irritation.[20][21] May cause respiratory irritation.[20]Handle with standard PPE (gloves, lab coat, safety glasses). Avoid dust inhalation.[21]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

AnalysisExpected Result
Appearance White to light yellow crystalline powder.
Melting Point 178-182 °C.
¹H NMR (400 MHz, DMSO-d₆)δ ~10.2 (s, 1H, -OH), δ ~7.5 (d, 1H, Ar-H), δ ~7.3 (dd, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H). Carboxylic acid proton may be very broad or not observed.
¹³C NMR (100 MHz, DMSO-d₆)δ ~172 (C=O), δ ~155 (C-OH), δ ~132 (C-H), δ ~122 (C-H), δ ~120 (C-Cl), δ ~118 (C-H), δ ~115 (C-COOH).
FT-IR (KBr Pellet, cm⁻¹)~3400-2500 (broad, O-H stretch of carboxylic acid), ~1660 (C=O stretch), ~1600, 1480 (C=C aromatic ring stretches).

References

  • Vertex AI Search. (n.d.). POTASSIUM CARBONATE Handling Procedures. Retrieved January 11, 2026.
  • Assurance Valve Systems. (n.d.). Safety Considerations for Carbon Dioxide Use in Labs. Retrieved January 11, 2026.
  • PubChem. (n.d.). 4-Chlorophenol (CID 4684). Retrieved January 11, 2026.
  • Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved January 11, 2026.
  • Apollo Scientific. (n.d.).
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). This compound (CID 458210). Retrieved January 11, 2026.
  • TCI EUROPE N.V. (n.d.). This compound | 56961-30-9. Retrieved January 11, 2026.
  • Carl ROTH. (n.d.).
  • Redox. (2020).
  • ChemicalBook. (n.d.).
  • Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. Retrieved January 11, 2026.
  • INEOS Group. (2022). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. Retrieved January 11, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 56961-30-9. Retrieved January 11, 2026.
  • CCOHS. (n.d.). Carbon Dioxide. Retrieved January 11, 2026.
  • ACS Chemical Health & Safety. (n.d.). Occupational hazards of carbon dioxide exposure. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis. Retrieved January 11, 2026.
  • Google Patents. (n.d.). US3825593A - Carboxylation of phenols. Retrieved January 11, 2026.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 11, 2026.
  • BYJU'S. (n.d.).
  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved January 11, 2026.
  • YouTube. (2018). Kolbe-Schmitt Reaction - Reaction with Mechanism. Retrieved January 11, 2026.
  • Health and Safety Executive. (2024). General hazards of Carbon Dioxide. Retrieved January 11, 2026.
  • Airgas. (n.d.).
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 5-Hydroxy-2-nitrobenzoic acid synthesis. Retrieved January 11, 2026.

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Application Note & Protocol: Synthesis of 6-Chloro-4-methyl-2-oxo-2H-chromene-7-carboxylic Acid via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of a specific coumarin derivative, 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylic acid, utilizing 2-chloro-5-hydroxybenzoic acid as the starting material. The synthesis is achieved through the acid-catalyzed Pechmann condensation, a robust and widely adopted method for coumarin synthesis.[5][6][7] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product. This guide is designed for researchers, chemists, and professionals in the field of drug discovery seeking to synthesize functionalized coumarin cores for further molecular exploration.

Introduction and Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery.[8][9] The coumarin (2H-1-benzopyran-2-one) nucleus is of particular interest due to its prevalence in natural products and its proven therapeutic value.[3][10] The strategic functionalization of the coumarin ring allows for the fine-tuning of its biological activity.

The target molecule, derived from this compound, incorporates two key functional groups onto the coumarin backbone: a chlorine atom and a carboxylic acid.

  • The Chloro Group: Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate the electronic properties of a molecule.

  • The Carboxylic Acid Group: This functional group provides a crucial handle for subsequent chemical modifications, such as amide bond formation, esterification, or conjugation to other pharmacophores, thereby enabling the creation of diverse chemical libraries for screening.

The Pechmann condensation is the chosen synthetic route due to its efficiency and operational simplicity, particularly with activated phenols.[11][12] It involves the reaction of a phenol with a β-ketoester under acidic conditions to form the coumarin ring system in a single step.[13][14]

Principle and Mechanism of the Pechmann Condensation

The Pechmann condensation is an electrophilic aromatic substitution reaction that proceeds via a sequence of acid-catalyzed steps. The use of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, is essential for protonating carbonyl groups and facilitating the key cyclization and dehydration steps.[11][13]

The mechanism involves three primary stages:

  • Transesterification: The acid catalyst protonates the ester carbonyl of the β-ketoester (ethyl acetoacetate), activating it for nucleophilic attack by the hydroxyl group of the phenol (this compound). This initial step forms a new ester intermediate.

  • Intramolecular Acylation (Ring Closure): The keto-carbonyl group of the intermediate is protonated by the acid catalyst. This enhances its electrophilicity, allowing for an intramolecular Friedel-Crafts type acylation. The electron-rich aromatic ring attacks the activated carbonyl carbon, leading to the formation of a new six-membered ring.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, which is also promoted by the acid catalyst. This dehydration step results in the formation of the stable, aromatic α,β-unsaturated lactone system characteristic of coumarins.[14][15]

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Phenol This compound Transesterified Transesterification Product Phenol->Transesterified 1. Transesterification     (H+ catalyst) Ketoester Ethyl Acetoacetate (EAA) Ketoester->Transesterified 1. Transesterification     (H+ catalyst) Cyclized Cyclized Intermediate (after Acylation) Transesterified->Cyclized 2. Intramolecular     Acylation (H+) Coumarin 6-Chloro-4-methylcoumarin -7-carboxylic acid Cyclized->Coumarin 3. Dehydration     (-H2O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Transesterified Catalyst->Cyclized

Caption: Mechanism of the Pechmann Condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylic acid on a 10 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • This compound (C₇H₅ClO₃, MW: 172.57 g/mol , CAS: 56961-30-9)

    • Ethyl acetoacetate (EAA) (C₆H₁₀O₃, MW: 130.14 g/mol )

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Crushed Ice / Deionized Water

    • Ethanol (95%)

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • 100 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Condenser

    • Ice bath

    • Buchner funnel and filter flask

    • Glassware for recrystallization

    • TLC plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.73 g, 10 mmol) and ethyl acetoacetate (1.43 g, 1.3 mL, 11 mmol, 1.1 eq).

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture with continuous stirring. The addition is exothermic and should be controlled to prevent overheating.

  • Reaction: After the addition is complete, remove the flask from the ice bath. Attach a condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain stirring at this temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 2:1 hexane:ethyl acetate eluent. The starting material should gradually be replaced by a new, more non-polar spot corresponding to the product.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[16] Carefully and slowly pour the viscous reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual acid.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a 95% ethanol/water mixture to obtain the pure product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. Calculate the final yield.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup Add this compound and EAA to flask. start->setup catalysis Catalyst Addition Cool in ice bath. Slowly add conc. H₂SO₄. setup->catalysis reaction Heating & Reaction Heat to 80°C for 2h. Monitor via TLC. catalysis->reaction workup Work-up & Isolation Cool to RT. Pour into crushed ice. Filter the precipitate. reaction->workup purification Purification Recrystallize from Ethanol/Water. workup->purification characterization Characterization MP, FT-IR, NMR, MS. Calculate Yield. purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Data, Characterization, and Expected Results

The identity and purity of the synthesized 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylic acid must be confirmed through standard analytical techniques.

5.1. Reaction Parameters Summary

ParameterValueRationale
Starting Phenol This compoundProvides the core benzene ring with chloro and carboxy substituents.
β-Ketoester Ethyl Acetoacetate (EAA)Reacts to form the pyrone ring and installs the 4-methyl group.
Catalyst Concentrated H₂SO₄Acts as both a catalyst and a dehydrating agent.[6][11]
Temperature 80 °CProvides sufficient energy for reaction while minimizing side products.
Reaction Time ~2 hoursTypically sufficient for completion, but should be confirmed by TLC.
Expected Yield 75-85%Based on similar Pechmann condensations reported in the literature.

5.2. Physicochemical and Spectroscopic Characterization

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. Expected to be significantly higher than the starting material (m.p. of this compound is ~180 °C).

  • FT-IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands.[17][18]

    • ~3200-2800 (broad): O-H stretch of the carboxylic acid dimer.

    • ~1740-1720: C=O stretch of the α,β-unsaturated lactone.

    • ~1700-1680: C=O stretch of the carboxylic acid.

    • ~1610, 1560: C=C stretches of the aromatic and pyrone rings.

    • ~800-750: C-Cl stretch.

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum is crucial for structural confirmation.[7][17][18]

    • ~13.0 (s, 1H): Carboxylic acid proton (-COOH).

    • ~8.0 (s, 1H): Aromatic proton at C5 (deshielded by adjacent groups).

    • ~7.8 (s, 1H): Aromatic proton at C8.

    • ~6.3 (s, 1H): Vinylic proton at C3.

    • ~2.5 (s, 3H): Methyl group protons at C4 (-CH₃).

  • Mass Spectrometry (MS-ESI): To confirm the molecular weight of the product (C₁₁H₇ClO₄, MW: 238.62 g/mol ). The spectrum should show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture while cooling.

  • Ethyl acetoacetate is flammable and an irritant. Avoid inhalation and contact with skin.

References

  • ResearchGate. (n.d.). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum.
  • Biosynth. (n.d.). This compound | 56961-30-9.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • National Institutes of Health (NIH). (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • Wikipedia. (n.d.). Pechmann condensation.
  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction.
  • ASTM International. (n.d.). Purification and Determination Procedure of Coumarin Derivatives.
  • Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.
  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.
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  • J&K Scientific. (n.d.). Pechmann Condensation.
  • ResearchGate. (n.d.). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl 2 Á 2H 2 O.
  • Organic Reactions. (n.d.). The Pechmann Reaction.
  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under.
  • ResearchGate. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.
  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
  • YouTube. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry.
  • National Institutes of Health (NIH). (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
  • The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.
  • ScienceDirect. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • ResearchGate. (n.d.). Synthesis of coumarins via the Pechmann reaction catalyzed by FeCl 3....
  • YouTube. (2020). Pechmann Reaction//Mechanism Of Pechmann Reaction.
  • Oriental Journal of Chemistry. (n.d.). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.
  • National Institutes of Health (NIH). (n.d.). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'.
  • Google Patents. (n.d.). WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof.
  • MDPI. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • ResearchGate. (2024). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. Retrieved from ResearchGate. engineering: Advances in design, synthesis, and therapeutic applications*.

Sources

The Strategic Role of 2-Chloro-5-hydroxybenzoic Acid in Modern Pharmaceutical Manufacturing: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the myriad of versatile chemical building blocks, 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9) has emerged as a compound of significant interest. Its unique substitution pattern, featuring a halogen, a hydroxyl group, and a carboxylic acid on a benzene ring, offers a rich scaffold for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the role of this compound in pharmaceutical manufacturing, complete with detailed application notes and validated protocols for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a derivative of salicylic acid, a foundational molecule in the history of medicine. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 5-position imparts distinct reactivity and physicochemical properties. This strategic placement of functional groups allows for selective chemical modifications, making it a valuable precursor in the synthesis of a range of therapeutic agents, including those with anti-inflammatory, antimicrobial, and antipsychotic potential.[1][2]

The chlorine atom can act as a leaving group in nucleophilic substitution reactions or influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The hydroxyl and carboxylic acid moieties provide sites for esterification, amidation, and etherification, enabling the construction of diverse chemical libraries for drug screening.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₅ClO₃[3]
Molecular Weight 172.57 g/mol [3]
Appearance White to light yellow crystalline powder
Melting Point 178-182 °C
Solubility Soluble in ethanol, methanol, and ethyl acetate.
CAS Number 56961-30-9[3]

Safety Information: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Novel Anti-Inflammatory Agents

Synthetic Pathway Overview: Benzimidazole-Based Anti-Inflammatory Agent

The synthesis involves a two-step process: condensation with o-phenylenediamine to form the benzimidazole core, followed by further modification. The presence of the chloro and hydroxyl groups on the benzoic acid ring influences the reactivity and the properties of the final compound.

Synthetic Workflow for Benzimidazole Derivative start This compound intermediate 2-(2-Chloro-5-hydroxyphenyl)-1H-benzimidazole start->intermediate Step 1: Condensation (o-phenylenediamine, PPA) final_product Novel Anti-inflammatory Agent intermediate->final_product Step 2: Further Modification (e.g., Etherification/Alkylation)

Caption: Synthetic workflow for a novel benzimidazole-based anti-inflammatory agent.

Protocol 1: Synthesis of 2-(2-Chloro-5-hydroxyphenyl)-1H-benzimidazole

This protocol describes the condensation reaction to form the core benzimidazole structure.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and o-phenylenediamine (1 equivalent).

  • Add polyphosphoric acid (PPA) as both a solvent and a catalyst. The amount of PPA should be sufficient to create a stirrable paste.

  • Heat the reaction mixture at 160-180°C for 4-6 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain the pure 2-(2-Chloro-5-hydroxyphenyl)-1H-benzimidazole.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized intermediate should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Application in the Synthesis of Antimicrobial Agents

Derivatives of this compound are key intermediates in the synthesis of potent antimicrobial agents, particularly fluoroquinolones.[1] The following protocol outlines the synthesis of a key intermediate for 3-quinolinecarboxylic acid drugs, starting from a difluoro-derivative of the topic compound, illustrating the synthetic strategies employed in this class of pharmaceuticals.

Synthetic Pathway Overview: Fluoroquinolone Intermediate

The synthesis of the fluoroquinolone core involves a multi-step process, including nitration, esterification, reduction, diazotization, and hydrolysis.

Fluoroquinolone Intermediate Synthesis start 3-Chloro-2,4-difluoro-5-nitrobenzoic acid ester Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate start->ester Esterification (Ethanol, H₂SO₄) amino_ester Ethyl 5-amino-3-chloro-2,4-difluorobenzoate ester->amino_ester Reduction (H₂, Pd/C) final_intermediate 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid amino_ester->final_intermediate Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: Synthetic pathway to a key fluoroquinolone intermediate.

Protocol 2: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

This protocol details the key steps in preparing the core structure for certain fluoroquinolone antibiotics.

Materials:

  • 3-Chloro-2,4-difluoro-5-nitrobenzoic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Palladium on carbon (Pd/C, 10%)

  • Sodium nitrite (NaNO₂)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Esterification: Reflux a solution of 3-Chloro-2,4-difluoro-5-nitrobenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, the solvent is evaporated, and the residue is purified to yield Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate.

  • Reduction: The nitro-ester is dissolved in a suitable solvent like ethanol and subjected to hydrogenation using a balloon of hydrogen gas in the presence of a catalytic amount of 10% Pd/C. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to give Ethyl 5-amino-3-chloro-2,4-difluorobenzoate.

  • Diazotization and Hydrolysis: The amino-ester is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid to effect hydrolysis. After cooling, the precipitated product, 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried.

Quality Control and Analytical Protocols

Rigorous quality control is essential in pharmaceutical manufacturing to ensure the purity and identity of intermediates and final active pharmaceutical ingredients (APIs).[6] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

Protocol 3: Quality Control of this compound and its Derivatives by RP-HPLC

This protocol provides a general framework for developing a reversed-phase HPLC method for the analysis of this compound and its reaction products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte, often in the range of 220-280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in pharmaceutical manufacturing. Its unique chemical structure provides a robust platform for the synthesis of a diverse array of therapeutic agents. The protocols outlined in this guide for the synthesis of novel anti-inflammatory and antimicrobial compounds serve to illustrate the practical application of this important intermediate. As the demand for new and more effective drugs continues to grow, the strategic use of well-designed starting materials like this compound will undoubtedly play a pivotal role in the future of drug discovery and development. Further exploration of its utility in the synthesis of other classes of bioactive molecules is a promising avenue for future research.

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Raza, A., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283.
  • SIELC Technologies. (2018). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Patent No. 3,879,402. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Trident Information Systems. (n.d.). A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458210, this compound. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.).
  • Lazer, E. S., et al. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of medicinal chemistry, 30(4), 726–729.

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The Strategic Application of 2-Chloro-5-hydroxybenzoic Acid in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of agrochemical development, the strategic selection of starting materials is paramount to achieving desired efficacy, selectivity, and environmental profiles. Among the versatile building blocks available to synthetic chemists, 2-Chloro-5-hydroxybenzoic acid has emerged as a compound of significant interest. Its unique substitution pattern offers a reactive scaffold for the construction of complex molecules, particularly in the realm of fungicides and herbicides. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and data presentation for researchers, scientists, and professionals in the field.

Introduction: The Versatility of this compound

This compound (CAS No: 56961-30-9) is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its utility in the agrochemical industry stems from the presence of three key functional groups: a carboxylic acid, a hydroxyl group, and a chlorine atom. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of active ingredients in pesticides.[1]

The chlorine atom and the hydroxyl group on the benzene ring influence the electronic properties of the molecule and provide sites for further derivatization. The carboxylic acid group is readily converted into esters, amides, or other functional groups, enabling the linkage of the benzoic acid core to other molecular fragments. This versatility is crucial for tuning the biological activity and physicochemical properties of the final agrochemical product.

While this compound is a valuable precursor, it is important to note its isomeric relationship with 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid). The latter is a well-documented starting material for the synthesis of the widely used molluscicide and pesticide, Niclosamide. Due to the close structural similarity and the detailed publicly available information on Niclosamide synthesis, this guide will utilize its synthesis as a representative example to illustrate the synthetic principles that can be applied to this compound derivatives.

Application in the Synthesis of Salicylanilide Fungicides: The Niclosamide Analogue

Salicylanilides are a class of compounds known for their broad-spectrum biological activities, including antifungal and anthelmintic properties. The synthesis of Niclosamide, a chlorinated salicylanilide, from 5-chlorosalicylic acid provides a robust and illustrative protocol for the type of transformations that this compound can undergo.

Synthesis Pathway Overview

The synthesis of a Niclosamide analogue from this compound would theoretically involve the amidation of the carboxylic acid group with a substituted aniline. The following diagram illustrates the general synthetic workflow.

G A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B SOCl₂ C Acyl Chloride Intermediate B->C E Amidation Reaction C->E D Substituted Aniline (e.g., 2-chloro-4-nitroaniline) D->E F Salicylanilide Product (Niclosamide Analogue) E->F Base (e.g., Pyridine)

Caption: General workflow for the synthesis of a salicylanilide agrochemical.

Detailed Synthesis Protocol: An Illustrative Example

The following protocol is adapted from established methods for Niclosamide synthesis and serves as a detailed guide for the synthesis of a salicylanilide derivative from a chlorohydroxybenzoic acid precursor.

Objective: To synthesize a Niclosamide analogue via the amidation of an activated this compound derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound56961-30-9172.5710 g (0.058 mol)
Thionyl chloride (SOCl₂)7719-09-7118.9710.3 g (6.2 mL, 0.087 mol)
2-Chloro-4-nitroaniline121-87-9172.5710 g (0.058 mol)
Pyridine110-86-179.1050 mL
Toluene108-88-392.14100 mL
Hydrochloric acid (HCl), 1M7647-01-036.46As needed
Deionized Water7732-18-518.02As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Protocol:

  • Activation of the Carboxylic Acid:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g (0.058 mol) of this compound in 100 mL of toluene.

    • Slowly add 6.2 mL (0.087 mol) of thionyl chloride to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of moist pH paper near the condenser outlet). The solid should dissolve as the reaction progresses, forming the acyl chloride intermediate.

    • Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a much more reactive electrophile than the carboxylic acid, which is necessary for the subsequent amidation reaction. Toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction.

  • Amidation Reaction:

    • Cool the reaction mixture to room temperature.

    • In a separate 500 mL beaker, dissolve 10 g (0.058 mol) of 2-chloro-4-nitroaniline in 50 mL of pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl produced during the amidation.

    • Slowly add the cooled acyl chloride solution from step 1 to the aniline solution with constant stirring. An exothermic reaction will occur. Maintain the temperature below 40°C using an ice bath if necessary.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction.

    • Causality: The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. Pyridine is crucial for scavenging the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of a stirred ice-water mixture.

    • Acidify the mixture to a pH of approximately 2-3 with 1M HCl. This will precipitate the product and protonate any remaining pyridine.

    • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with deionized water until the washings are neutral to pH paper.

    • Dry the crude product in a vacuum oven at 60-70°C.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified salicylanilide product.

    • Dry the purified crystals under vacuum.

    • Causality: The acidic work-up is necessary to remove the pyridine and to ensure the product is in its neutral form for precipitation. Recrystallization is a standard technique for purifying solid organic compounds, removing any unreacted starting materials or byproducts.

Expected Outcome:

The final product would be a substituted salicylanilide. The yield and purity should be determined by standard analytical techniques such as melting point determination, NMR spectroscopy, and HPLC analysis.

Potential for Broader Agrochemical Applications

While the synthesis of salicylanilide fungicides is a prime application, the reactive nature of this compound opens the door to the synthesis of other classes of agrochemicals.

Herbicide Synthesis

The carboxylic acid and hydroxyl groups can be modified to produce compounds with herbicidal activity. For instance, esterification of the carboxylic acid and etherification of the hydroxyl group can lead to derivatives with altered physicochemical properties, potentially enhancing their uptake and translocation in target weed species. The chloro-substituent on the aromatic ring is a common feature in many commercial herbicides and can contribute to their biological activity.

Further Fungicide Development

Beyond salicylanilides, the core structure of this compound can be incorporated into other fungicidal scaffolds. For example, the carboxylic acid can be used as a handle to link the molecule to other heterocyclic systems known to possess antifungal properties.

Data Presentation and Visualization

To facilitate the analysis and reporting of synthetic results, it is crucial to present data in a clear and organized manner.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number56961-30-9
Molecular FormulaC₇H₅ClO₃
Molecular Weight172.57 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point179-182 °C
SolubilitySoluble in ethanol, ether, and hot water

Workflow Visualization:

The following diagram provides a visual representation of the decision-making process and workflow in a typical agrochemical synthesis project starting from this compound.

G cluster_0 Phase 1: Synthesis Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Biological Evaluation A Identify Target Agrochemical Class (e.g., Fungicide, Herbicide) B Select Target Molecular Scaffold (e.g., Salicylanilide) A->B C Design Synthetic Route B->C D Procure Starting Materials (this compound, etc.) C->D E Perform Synthesis Protocol D->E F Monitor Reaction Progress (TLC, HPLC) E->F G Purify Crude Product (Recrystallization, Chromatography) F->G H Characterize Final Product (NMR, MS, MP) G->H I Determine Yield and Purity H->I J In vitro Bioassays (e.g., Antifungal activity) I->J K In vivo Testing (Greenhouse/Field trials) J->K L Structure-Activity Relationship (SAR) Studies K->L

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-5-hydroxybenzoic acid purity. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate assessment of this key chemical intermediate. The method is developed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, ensuring the specificity and reliability of the analysis. This document provides a comprehensive guide, from the foundational chromatographic principles and methodological choices to a step-by-step experimental protocol, system suitability criteria, and guidelines for forced degradation studies.

Introduction: The Analytical Imperative for this compound

This compound (CAS 56961-30-9) is a substituted benzoic acid derivative.[1][2][3] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[2] The purity of this intermediate is critical as impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and precision.[4] This application note details a stability-indicating RP-HPLC method, which is crucial for distinguishing the main component from any degradation products that may form under various stress conditions.[5][6][7] Such a method is a regulatory expectation and a cornerstone of robust drug development.[4]

Chromatographic Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography for phenolic and acidic compounds.[8]

Stationary Phase Selection: The Core of the Separation

Given the polar and aromatic nature of this compound, a C18 (octadecylsilane) stationary phase was selected.[9] C18 columns are versatile and provide excellent hydrophobic retention for a wide range of compounds.[9] For enhanced retention and alternative selectivity, especially for aromatic compounds, a Phenyl stationary phase could also be considered due to potential pi-pi interactions between the phenyl rings of the analyte and the stationary phase.[10][11][12] A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.[10]

Mobile Phase Optimization: Driving the Selectivity

A gradient elution using a mixture of an acidic aqueous phase and an organic modifier is optimal for separating compounds with a range of polarities, which is expected in a purity analysis that includes potential impurities.[13][14]

  • Aqueous Phase (Mobile Phase A): Deionized water with 0.1% phosphoric acid. The addition of an acid suppresses the ionization of the carboxylic acid group of the analyte, leading to increased retention and improved peak symmetry.[15] Phosphoric acid is a common choice due to its low UV absorbance.[16]

  • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is favored for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.[17]

  • Gradient Elution: A gradient program allows for the effective elution of both polar and non-polar impurities within a reasonable analysis time.

Detection Wavelength Selection: Maximizing Sensitivity

Based on the UV spectrum of benzoic acid and its derivatives, a detection wavelength of 230 nm is recommended, as it corresponds to a significant absorbance maximum for the benzene ring system, ensuring high sensitivity for the parent compound and related aromatic impurities.[16][18] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the UV maxima of any unknown impurities.[13]

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a binary pump, degasser, autosampler, column oven, and a PDA or UV detector.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[19][20] Inject the Working Standard Solution in replicate (n=6). The system is deemed suitable for use if the following criteria are met.[21]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[21][22]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.[22]
% RSD of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.[21]
% RSD of Retention Time ≤ 1.0% for 6 replicate injectionsIndicates the stability of the pump and mobile phase delivery.[20]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.3.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method.

Calculation of Purity (%):

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable and suitable for its intended purpose, a validation should be performed in accordance with ICH guidelines (Q2(R1)).[4] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][7]

Protocol for Forced Degradation:

Expose the sample solution (1000 µg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak (resolution > 1.5) and the peak purity of the analyte can be demonstrated using a PDA detector.

Data Presentation and Visualization

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_system System Setup & Check cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard & Sample Solutions equilibrate Equilibrate System prep_std->equilibrate prep_mp Prepare Mobile Phases prep_mp->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject_blank Inject Blank sst->inject_blank If SST Passes inject_sample Inject Sample inject_blank->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Troubleshooting Logic

Caption: A logic diagram for troubleshooting common HPLC system suitability failures.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of this compound. The rationale behind the selection of the stationary phase, mobile phase, and detection parameters has been thoroughly explained to provide a deep understanding of the method's principles. By adhering to the outlined protocols for system suitability and forced degradation, laboratories can ensure the generation of accurate, precise, and scientifically sound data that is fit for purpose in a regulated environment.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Nepote, V., et al. (2015). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES. Available at: [Link]

  • Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Available at: [Link]

  • Chemcasts. (n.d.). This compound (CAS 56961-30-9) Properties. Chemcasts. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available at: [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech. Available at: [Link]

  • Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. Available at: [Link]

  • Almanza, G. R., et al. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Available at: [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • Pandey, P. K. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice. Pharma Instinct. Available at: [Link]

  • Klick, S., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Tzanova, M., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]

  • Ceper, A., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Maxi Scientific. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv. Available at: [Link]

  • Sotanaphun, U., et al. (2009). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. Available at: [Link]

  • SIELC Technologies. (2025). UV-Vis Spectrum of Benzoic Acid. SIELC. Available at: [Link]

  • Ene, C. P., & Diacu, E. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin. Available at: [Link]

  • McLoughlin, D. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available at: [Link]

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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structure Elucidation of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of one- and two-dimensional NMR experiments to elucidate the structure of 2-Chloro-5-hydroxybenzoic acid. By systematically applying ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments, we demonstrate a self-validating workflow that confirms atomic connectivity and substituent placement on the aromatic ring with absolute certainty. The causality behind experimental choices, detailed protocols, and a logical data interpretation framework are presented to serve as a practical guide for complex structure determination challenges.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid, a structural motif common in pharmaceutical compounds and chemical intermediates. Verifying the precise substitution pattern on the benzene ring is critical, as isomers can exhibit vastly different chemical and biological properties. While techniques like mass spectrometry can confirm the molecular formula, only NMR spectroscopy can provide the detailed atomic connectivity map required for unambiguous isomer identification.

This guide moves beyond a simple listing of spectral data. It details the strategic selection of a multi-technique NMR approach, where each experiment provides a unique piece of the structural puzzle. The synergy between these experiments creates a robust, self-validating system for structure elucidation.

The Analyte: this compound
  • Molecular Formula: C₇H₅ClO₃

  • Molecular Weight: 172.56 g/mol [1]

  • Structure: Chemical Structure of this compound (Image generated for illustrative purposes)

The key challenge is to unequivocally confirm the 1, 2, and 4 positions of the carboxyl, chloro, and hydroxyl groups, respectively, on the benzene ring.

The NMR Elucidation Workflow

Our strategy employs a logical progression from basic 1D experiments to more complex 2D correlation techniques. This workflow ensures that each step builds upon the last, systematically removing ambiguities.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environment & Coupling) COSY ¹H-¹H COSY (¹JHH Connectivity) H1->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (¹JCH Connectivity) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Carbon Count) DEPT DEPT-135/90 (Carbon Type ID) C13->DEPT Refines carbon types C13->HSQC Assigns protonated carbons DEPT->HSQC Assigns protonated carbons Final Unambiguous Structure COSY->Final Confirms full connectivity HMBC ¹H-¹³C HMBC (ⁿJCH Connectivity, n=2,3) HSQC->HMBC Provides anchor points HMBC->Final Confirms full connectivity

Caption: Experimental workflow for structure elucidation.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation Protocol

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows down the chemical exchange of the acidic -COOH and phenolic -OH protons, allowing them to be observed more reliably in the ¹H NMR spectrum.[2][3]

Protocol:

  • Weigh approximately 15-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ using a clean pipette.

  • Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief period in a sonicator bath can be used if needed.

  • Wipe the outside of the tube and place it in the NMR spectrometer's sample spinner.

NMR Instrument and Acquisition Parameters

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol 1: 1D NMR Spectra Acquisition

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 and DEPT-90:

    • Pulse Program: Standard DEPT pulse sequences.

    • Parameters: Use instrument-specific default parameters. DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ carbons.[4][5][6][7][8]

Protocol 2: 2D NMR Spectra Acquisition

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Function: Identifies protons that are spin-spin coupled, typically through 2-3 bonds.[9][10][11][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).

    • Function: Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[13][14][15][16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Function: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for piecing together the molecular skeleton.[13][15][16][17]

Data Interpretation and Structure Elucidation

This section details the logical process of interpreting the spectral data to build the final structure.

Predicted Spectral Data

Before analysis, it is instructive to predict the expected chemical shifts. This provides a hypothesis to test against the experimental data.

Atom Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Carbon Type (from DEPT)
H3~7.4 - 7.6d~129 - 132CH
H4~7.0 - 7.2dd~120 - 123CH
H6~7.2 - 7.4d~118 - 120CH
5-OH~9.5 - 10.5br s--
1-COOH~12.0 - 13.5br s~168 - 172C
C1--~125 - 128C
C2--~122 - 125C
C5--~155 - 158C
C=O--~168 - 172C
(Note: Predicted values are estimates based on standard chemical shift tables and substituent effects. Actual values may vary slightly.)[18][19][20]
Step-by-Step Analysis

Step 1: Analyze ¹H and ¹³C NMR Data

  • ¹H NMR: Expect to see three signals in the aromatic region (approx. 7.0-7.6 ppm). Their integration should correspond to one proton each. The splitting patterns (doublet, doublet of doublets) will be key. Two additional broad singlets are expected at lower field, corresponding to the exchangeable hydroxyl and carboxylic acid protons.[19][21] The disappearance of these two signals upon adding a drop of D₂O would confirm their assignment.[22]

  • ¹³C NMR: Expect seven distinct carbon signals: four quaternary (C1, C2, C5, and C=O) and three methine (CH) carbons in the aromatic region. The carboxylic carbon will be the most downfield signal.[19][23]

Step 2: Assign Carbon Types with DEPT

  • DEPT-90: Will show only the three CH signals from the aromatic ring.

  • DEPT-135: Will show the three aromatic CH signals as positive peaks. CH₂ signals (absent in this molecule) would be negative.

  • Quaternary Carbons: By comparing the full ¹³C spectrum with the DEPT-135 spectrum, the four signals present in the former but absent in the latter can be assigned as quaternary carbons.[4][6][7]

Step 3: Establish Connectivity with 2D NMR

This is where the structure is definitively proven. The combination of COSY, HSQC, and HMBC provides a network of correlations that validates the proposed structure.

G cluster_data Interpreted Data cluster_corr Correlation Analysis H1 ¹H Signals (H3, H4, H6) COSY COSY Confirms H4 couples to H3 & H6 H1->COSY HSQC HSQC Links H3->C3, H4->C4, H6->C6 H1->HSQC C13 ¹³C Signals (3xCH, 4xC) C13->HSQC Final Confirmed Structure: This compound COSY->Final Validates full framework HMBC HMBC Confirms long-range connectivity HSQC->HMBC Defines C-H pairs HMBC->Final Validates full framework

Caption: Logic flow for 2D NMR data interpretation.

  • COSY Analysis: A cross-peak will be observed between the proton at the H4 position and the protons at H3 and H6, confirming their adjacency. No correlation would be seen between H3 and H6, as they are four bonds apart. This establishes the H3-C3-C4-H4-C5-C6-H6 fragment.

  • HSQC Analysis: This experiment provides direct, one-bond correlations, allowing for the unambiguous assignment of each aromatic proton to its corresponding carbon atom.

    • H3 correlates to C3.

    • H4 correlates to C4.

    • H6 correlates to C6.

  • HMBC Analysis (The Definitive Proof): The long-range correlations are the final and most powerful piece of evidence. The following key correlations would be expected:

    • Placing the COOH group: The proton at H6 will show a three-bond correlation (³JCH) to the quaternary carbon C1 and a two-bond correlation (²JCH) to the quaternary carbon C2. Crucially, H6 should also show a correlation to the carboxylic carbon (C=O).

    • Placing the Cl atom: The proton at H3 will show a two-bond correlation to the chlorine-bearing carbon (C2) and a three-bond correlation to the hydroxyl-bearing carbon (C5).

    • Placing the OH group: The proton at H4 will show correlations to both C2 and C6. The proton at H6 will show a two-bond correlation to the hydroxyl-bearing carbon (C5).

Consolidated Results and Conclusion

By following the workflow, the acquired data will align perfectly with the proposed structure of this compound.

Summary of Assignments
Position ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (from H to C)
1-C1: ~126.0C2, C6, C=O
2-C2: ~123.5C1, C3, C4, C6
3H3: ~7.50C3: ~130.5C1, C2, C4, C5
4H4: ~7.10C4: ~121.5C2, C3, C5, C6
5-C5: ~156.5C3, C4, C6
6H6: ~7.30C6: ~119.0C1, C2, C4, C5, C=O
COOH~13.0C=O: ~170.0-
OH~10.0--
(Note: Chemical shifts are representative and should be determined from experimental data.)
Conclusion

The structural elucidation of this compound is systematically and unambiguously achieved through the strategic application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a multi-layered, self-validating dataset. The HMBC experiment, in particular, is indispensable for confirming the substitution pattern by revealing long-range heteronuclear connectivities. This comprehensive approach exemplifies a gold-standard methodology for researchers in chemical synthesis and drug development, ensuring the highest level of confidence in molecular structure characterization.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Science.gov. nmr hsqc hmbc: Topics. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • ResearchGate. Difference between HSQC and HMBC NMR spectroscopy?[Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). [Link]

  • PubChem. This compound. [Link]

  • Chemaxon Docs. NMR Predictor. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • PubMed Central. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

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  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

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  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

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Application Note: A Protocol for the Purification of 2-Chloro-5-hydroxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-5-hydroxybenzoic acid, a crucial intermediate in synthetic organic chemistry and drug development. The method employs a mixed-solvent recrystallization technique using an ethanol-water system, which is optimized for high recovery and exceptional purity. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the principles of solubility and crystal lattice formation. Beyond a simple procedure, this document elucidates the causality behind each step, incorporates troubleshooting guidance, and establishes a framework for validating the purity of the final product.

Introduction: The Rationale for Purification

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of more complex molecules, including potential multireceptor antipsychotics. The purity of such intermediates is paramount; residual starting materials, by-products, or other contaminants from the synthesis process can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

Recrystallization stands as a powerful, efficient, and economical technique for purifying solid organic compounds.[1] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that selectively excludes the impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[2][3]

This protocol has been specifically tailored for this compound, leveraging its known solubility characteristics—limited solubility in water and higher solubility in polar organic solvents like ethanol—to achieve a high degree of purification.[4]

Methodological Framework & Experimental Protocol

Principle of Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[2] For this compound, a single solvent system is often suboptimal. It is highly soluble in ethanol even at room temperature, which would lead to poor recovery. Conversely, it has very low solubility in water, which would require excessively large volumes of solvent.

Therefore, a mixed-solvent system of ethanol and water is ideal. Ethanol, the "good" solvent, is used to dissolve the compound completely. Water, the "anti-solvent" or "bad" solvent, is then added to the hot solution to decrease the overall solubility of the compound to the point of saturation. This allows for the controlled precipitation of pure crystals upon cooling.

Required Materials and Equipment

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Buchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Filter paper (for Buchner funnel and fluted for gravity filtration)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

Step-by-Step Recrystallization Protocol

1. Dissolution of the Crude Solid:

  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
  • Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask. The solid will likely not dissolve completely at this stage.
  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even after cooling.[3]

2. Addition of the Anti-Solvent:

  • While keeping the ethanol solution hot and stirring, slowly add hot deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.
  • Once turbidity is observed, add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again. This step ensures that crystallization does not begin prematurely at the high temperature.

3. (Optional) Decolorization and Hot Filtration:

  • If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the flask.
  • Add a few boiling chips and reheat the solution to a gentle boil for 5-10 minutes. The activated carbon will adsorb colored impurities.
  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated equipment to prevent the desired compound from crystallizing prematurely on the funnel.[2]

4. Crystallization via Slow Cooling:

  • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling promotes precipitation, a fast and non-selective process that traps impurities.[5][6]
  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.

5. Isolation and Washing of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mother liquor.
  • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the Buchner funnel.
  • Wash the crystals with a small volume of ice-cold ethanol-water mixture to rinse away any remaining mother liquor containing dissolved impurities. Causality: The wash solvent must be cold to minimize the redissolving of the purified crystals.
  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

6. Drying the Final Product:

  • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood, placing them in a vacuum desiccator, or using a drying oven at a moderate temperature (e.g., 60-70 °C), ensuring the temperature is well below the compound's melting point.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_purification Purification Stage cluster_isolation Isolation Stage A Crude 2-Chloro-5- hydroxybenzoic Acid B Add Minimum Hot Ethanol A->B C Add Hot Water to Turbidity B->C D Clear with Hot Ethanol C->D E Hot Gravity Filtration (Optional, if colored) D->E Impurities present? F Slow Cooling to Room Temp. D->F No E->F Yes G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Ethanol/Water H->I J Dry the Crystals I->J K Pure, Dry Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Characterization and Data Presentation

The efficacy of the purification process must be validated through analytical characterization.

  • Melting Point Determination: A primary indicator of purity. Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The literature melting point for this compound is approximately 178-182 °C.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and identify the presence of any remaining impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying the purity of the sample.

Table 1: Expected Experimental Parameters & Results

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellow or tan powderWhite to light-yellow crystalline solid
Melting Point Broad range, e.g., 172-178 °CSharp range, e.g., 179-181 °C[7]
Typical Recovery N/A75-90%
Purity (by HPLC) Variable (e.g., 95%)>99.0%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to re-concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Add a "seed" crystal of the pure compound.
An oil precipitates instead of crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solute is precipitating too rapidly from a supersaturated solution.1. Not applicable here, but a consideration for other systems. 2. Reheat the solution to dissolve the oil, add a small amount more of the "good" solvent (ethanol), and allow it to cool much more slowly.
Very low recovery of purified solid. 1. Too much solvent was used initially. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not cold enough.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure all equipment for hot filtration is pre-heated. 3. Use a minimal amount of ice-cold solvent for washing.
Product is still colored after recrystallization. The activated carbon step was skipped, or an insufficient amount was used.Repeat the recrystallization process, ensuring the use of activated carbon during the hot filtration step.

Conclusion

The mixed-solvent recrystallization protocol detailed herein provides a reliable and effective method for the purification of this compound. By carefully controlling the solvent composition and the rate of cooling, researchers can consistently obtain a high-purity product with excellent recovery. The validation of purity through melting point analysis and other spectroscopic techniques is an essential final step to confirm the success of the procedure. This protocol serves as a foundational technique for ensuring the quality of critical chemical intermediates in a research and development setting.

References

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  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

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Application Note: GC-MS Analysis of 2-Chloro-5-hydroxybenzoic Acid via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-Chloro-5-hydroxybenzoic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The molecule possesses two polar, active hydrogen sites: a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH). These functional groups lead to low volatility and high polarity, causing poor chromatographic peak shape, strong adsorption to the GC inlet and column, and thermal instability at temperatures required for volatilization.[1][2]

To overcome these limitations, a chemical derivatization step is essential.[3][4] This process replaces the active hydrogens with non-polar functional groups, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][5] This application note provides a detailed, field-proven protocol for the robust and reproducible analysis of this compound using silylation, the most common and effective derivatization technique for this class of compounds.[3][6]

The Rationale for Silylation

Silylation is the reaction of a compound containing an active hydrogen with a silylating reagent, which replaces the active hydrogen with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[5]

Why Silylation is the Method of Choice:

  • Comprehensive Reactivity: Silylating reagents effectively derivatize both carboxylic acids and phenols, which is crucial for this compound. The general ease of derivatization follows the order: alcohol > phenol > carboxylic acid > amine > amide.

  • Increased Volatility: The replacement of polar -OH and -COOH groups with non-polar TMS ethers and TMS esters significantly reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[1][7][8]

  • Enhanced Thermal Stability: TMS derivatives are more thermally stable than their parent compounds, preventing degradation in the high-temperature environment of the GC injector and column.[5]

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks and reduces analyte adsorption within the GC system, resulting in improved resolution and quantification.[5][9]

Selecting the Silylating Reagent: MSTFA vs. BSTFA

Two of the most powerful and common silylating reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

FeatureMSTFA BSTFA
Silylating Strength Considered one of the strongest and most versatile agents.[5]Very strong silylating agent.[5]
Byproducts N-methyltrifluoroacetamideTrimethylsilyltrifluoroacetamide, Trifluoroacetamide
Volatility of Byproducts Highly volatile, which is advantageous as it minimizes interference with early-eluting peaks.[8][10][11]Less volatile than MSTFA byproducts, which can sometimes interfere with the chromatogram.
Common Applications Widely used for metabolomics, analysis of organic acids, and phenols.[7][10]Broadly used for alcohols, carboxylic acids, phenols, and steroids.

For the analysis of phenolic acids, MSTFA is often the preferred reagent due to its high reactivity and the high volatility of its byproducts, ensuring a cleaner chromatogram.[10][11] To further enhance reactivity, especially for sterically hindered groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added at a low concentration (e.g., 1%).[1][12]

Experimental Workflow and Protocols

The following section details the complete workflow from sample preparation to data acquisition for the analysis of this compound.

Workflow Overview

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Start Start with Sample in Solution (e.g., Methanol, Acetonitrile) Dry Evaporate to Complete Dryness (Nitrogen Stream or Vacuum) Start->Dry Critical Step AddReagent Add Pyridine (optional catalyst) & MSTFA (+1% TMCS) Dry->AddReagent Incubate Incubate at 60-70°C for 30-60 minutes AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into GC-MS System Cool->Inject

Caption: General workflow for MSTFA derivatization of this compound.
Detailed Protocol: Silylation with MSTFA

This protocol is a robust starting point and may require minor optimization for specific sample matrices or concentrations.

Materials and Reagents:

  • Analyte: this compound standard or dried sample extract.

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS.

  • Solvent/Catalyst: Anhydrous Pyridine (optional, but recommended to aid dissolution and catalyze the reaction).

  • Vials: 2 mL amber glass GC vials with PTFE-lined screw caps.

  • Heating: Heating block or GC oven set to 60-70°C.

  • Evaporation: Nitrogen stream evaporator or centrifugal vacuum concentrator.

  • Syringes: Microsyringes for reagent handling.

Step-by-Step Procedure:

  • Sample Preparation (Crucial Step):

    • Aliquot the sample containing this compound into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen or using a vacuum concentrator.

    • Causality: Silylating reagents are extremely sensitive to moisture.[6] Any residual water will be preferentially derivatized, consuming the reagent and leading to incomplete reaction with the analyte, resulting in poor reproducibility and inaccurate quantification.[8]

  • Reagent Addition:

    • To the completely dry sample residue, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the analyte. The use of pyridine is optional but can improve results.[13]

    • Add 100 µL of MSTFA (+ 1% TMCS). Ensure a significant molar excess of the reagent to drive the reaction to completion. A 2:1 molar ratio of BSTFA to active hydrogen is a good guideline.

    • Causality: Pyridine acts as a catalyst and an acid scavenger, accepting the proton released during the reaction, which helps to shift the equilibrium towards the formation of the TMS derivatives.

  • Reaction Incubation:

    • Tightly cap the vial immediately to prevent moisture ingress.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • Causality: Heating provides the necessary activation energy to ensure rapid and complete derivatization of both the carboxylic acid and the sterically hindered phenolic hydroxyl group. Reaction times and temperatures may need optimization, with some compounds requiring longer heating.[13]

  • Analysis:

    • Cool the vial to room temperature before opening.

    • The sample is now ready for direct injection into the GC-MS system. If concentrations are high, the sample can be diluted with a suitable anhydrous solvent like hexane or toluene.

Reaction Visualization

The derivatization reaction proceeds by replacing the active protons on both functional groups with TMS groups.

ReactionScheme reactant This compound (C₇H₅ClO₃) MW: 172.57 product Di-TMS-derivative (C₁₃H₂₁ClO₃Si₂) MW: 316.92 reactant->product + 2 MSTFA - 2 N-methyltrifluoroacetamide

Caption: Conceptual silylation reaction of this compound.

GC-MS Analysis Parameters

The following parameters are recommended for the analysis of the di-TMS derivative of this compound.

ParameterRecommended SettingRationale
GC System
Column Low-polarity phase, e.g., DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)These columns provide excellent separation for a wide range of derivatized compounds and are robust.
Injection Port Temp. 250 - 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless mode maximizes sensitivity, while a split injection prevents column overloading.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10-15°C/min to 280°C, Hold: 5-10 minA temperature ramp allows for good separation from solvent and other matrix components.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp. 230°CA standard temperature that balances ionization efficiency and compound stability.
Quadrupole Temp. 150°CStandard setting to maintain mass accuracy.
Mass Scan Range 50 - 450 m/zThis range will cover the molecular ion and key fragments of the derivatized analyte.

Expected Results and Troubleshooting

Expected Derivative: The reaction should yield the di-trimethylsilyl derivative of this compound, with a molecular weight of 316.92 g/mol .

Mass Spectrum Interpretation: The EI mass spectrum is expected to show characteristic fragments for TMS derivatives:

  • Molecular Ion (M⁺): A peak at m/z 316.

  • [M-15]⁺: A prominent peak at m/z 301, corresponding to the loss of a methyl group (-CH₃) from a TMS group. This is a hallmark of TMS derivatives.[14][15]

  • [M-89]⁺: A fragment at m/z 227, corresponding to the loss of a -O-Si(CH₃)₃ group, is also possible for BSTFA derivatives and can be indicative of the silylated phenol.[14][15]

  • Other fragments related to the aromatic ring structure.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Poor/No Peak for Analyte Incomplete derivatization due to moisture.Ensure sample is completely dry before adding reagents. Use anhydrous solvents.
Insufficient reagent or reaction time/temp.Increase reagent volume, reaction time, or temperature. Add a catalyst like TMCS.
Tailing Peak Incomplete derivatization (free acid/phenol).Re-optimize the derivatization protocol (see above).
Active sites in the GC inlet or column.Replace the inlet liner (use a deactivated liner) and trim the first few cm of the column.
Multiple Peaks for Analyte Partial derivatization (mono-TMS derivative).Increase reaction time and/or temperature to ensure both sites are derivatized.

Conclusion

The inherent polarity and low volatility of this compound make derivatization a mandatory step for successful GC-MS analysis. The silylation protocol detailed in this note, utilizing MSTFA, provides a reliable and robust method to convert the analyte into a volatile and thermally stable derivative. This enables high-quality chromatographic separation and mass spectrometric identification. By carefully controlling experimental conditions, particularly the exclusion of moisture, researchers can achieve reproducible and accurate quantification of this compound in various complex matrices.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.
  • Appendix G - Derivatiz
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.
  • Derivatization for Gas Chrom
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumul
  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatiz
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • A Guide to Derivatiz
  • BSTFA Product Inform
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.
  • Derivatization reagents for GC.
  • The Use of Derivatization Reagents for Gas Chrom
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Limitations and disadvantages of GC-MS. Labio Scientific.

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A Comprehensive Guide to the Regioselective Nitration of o-Chlorobenzoic Acid: Protocols, Mechanisms, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of o-chlorobenzoic acid is a foundational electrophilic aromatic substitution reaction that serves as a gateway to valuable chemical intermediates in pharmaceutical and materials science. The inherent electronic properties of the chloro and carboxylic acid substituents render the aromatic ring deactivated, necessitating carefully controlled conditions to achieve desired outcomes. This application note provides a detailed exposition of the experimental procedures for both the mononitration and dinitration of o-chlorobenzoic acid. We delve into the underlying reaction mechanisms, the critical importance of regioselectivity, and the stringent safety protocols required for handling potent nitrating agents. Detailed, field-tested protocols for the synthesis of 2-chloro-5-nitrobenzoic acid and 2-chloro-3,5-dinitrobenzoic acid are presented, complete with quantitative data, troubleshooting guides, and methods for product characterization. This document is intended to equip researchers with the technical knowledge and practical insights necessary for the safe and successful execution of this important synthetic transformation.

Introduction: Synthetic Utility and Mechanistic Principles

Nitrated derivatives of o-chlorobenzoic acid are versatile precursors for a range of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2] For instance, 2-chloro-5-nitrobenzoic acid is a key starting material for synthesizing N-substituted 5-nitroanthranilic acid derivatives and can be used to create antibacterial compounds.[3][4] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a class of reactions fundamental to organic chemistry.[5]

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already on the benzene ring. Both the carboxylic acid (-COOH) and the chlorine (-Cl) atom are electron-withdrawing groups, which deactivates the ring towards electrophilic attack compared to benzene.[6] The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director.[6] The interplay of these competing effects, combined with steric hindrance from the ortho-substituents, results in a specific distribution of isomers. By carefully controlling reaction parameters such as temperature and the concentration of nitrating agents, chemists can selectively favor the formation of either mononitrated or dinitrated products.[7][8]

The Mechanism of Electrophilic Aromatic Nitration

The nitration of o-chlorobenzoic acid follows a well-established two-step EAS mechanism. The process is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and concentrated sulfuric acid.[9]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[10]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Rearomatization The π-electron system of the o-chlorobenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11] In the final, rapid step, a weak base (such as HSO₄⁻ or water) abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring.[9]

EAS_Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Substitution sub Aromatic Substrate (o-Chlorobenzoic Acid) int Arenium Ion Intermediate (Sigma Complex) sub->int Attack by π-system (Rate-determining) el Electrophile (NO₂⁺) el->int prod Nitrated Product int->prod Deprotonation base Weak Base (e.g., HSO₄⁻) h_base Protonated Base (e.g., H₂SO₄) base->h_base Proton Abstraction

Figure 1: General Mechanism of Electrophilic Aromatic Substitution.

Critical Safety Protocols for Nitration

Nitration reactions are energetically favorable and can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[12] The reagents themselves are hazardous; concentrated nitric and sulfuric acids are severely corrosive and strong oxidizing agents.[13][14] Nitric acid can react violently with many organic compounds and produces toxic fumes.[15][16]

All nitration procedures must be conducted within a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used, and an appropriate fire extinguisher and spill kit must be readily accessible.

Hazard CategoryMitigation Strategy & Personal Protective Equipment (PPE)
Chemical Exposure Primary: Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat are mandatory.[13] Secondary: An emergency eyewash and safety shower must be immediately accessible.[15]
Exothermic Reaction Primary: The reaction must be cooled using an ice bath or other cooling system. The nitrating agent must be added slowly and portion-wise to control the rate of heat generation.[17] Secondary: Continuous monitoring of the internal reaction temperature with a thermometer is essential.
Violent Reactions Primary: Ensure all glassware is free of organic contaminants. Avoid mixing nitric acid waste with other waste streams, especially organic solvents.[16] Secondary: Develop a detailed Standard Operating Procedure (SOP) and conduct a thorough risk assessment before beginning.[14]
Toxic Fumes Primary: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of nitric acid fumes or nitrogen oxides.[13] Secondary: If ventilation is inadequate, an approved vapor respirator may be required.[15]

Experimental Protocols

The following protocols provide detailed procedures for the selective synthesis of mononitrated and dinitrated products.

Protocol A: Synthesis of 2-Chloro-5-nitrobenzoic Acid (Mononitration)

This protocol is designed to favor the formation of the 5-nitro isomer by maintaining a low reaction temperature.[8]

Mononitration_Workflow Figure 2: Workflow for Mononitration Protocol start Dissolve o-chlorobenzoic acid in conc. H₂SO₄ cool Cool mixture to <0°C (Ice-salt bath) start->cool add_nitro Add nitrating mixture dropwise (Keep temp <0°C) cool->add_nitro prep_nitro Prepare nitrating mixture (HNO₃ + H₂SO₄) prep_nitro->add_nitro react Stir at room temp (10-12 hours) add_nitro->react quench Pour mixture onto ice react->quench filter Collect precipitate via vacuum filtration quench->filter wash Wash solid with cold deionized water filter->wash purify Recrystallize from boiling water wash->purify end Dry and characterize 2-chloro-5-nitrobenzoic acid purify->end

Figure 2: Workflow for Mononitration Protocol.

Materials & Equipment:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (100% or 98%)

  • Concentrated nitric acid (e.g., 80%)

  • Ice and salt for cooling bath

  • Deionized water

  • Round-bottom flask, magnetic stirrer, thermometer, addition funnel

  • Beaker, Buchner funnel, vacuum flask

Procedure:

  • In a round-bottom flask, carefully add 32 g of o-chlorobenzoic acid to 160 g of concentrated sulfuric acid with stirring.[8]

  • Cool this solution in an ice-salt bath until the internal temperature is below 0°C.[8]

  • In a separate flask, prepare the nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of concentrated sulfuric acid, ensuring this mixture is also kept cold.[8]

  • Using an addition funnel, add the nitrating mixture dropwise to the stirred o-chlorobenzoic acid solution over approximately 1 hour. It is critical to maintain the reaction temperature below 0°C during the addition to minimize the formation of by-products.[8]

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 10-12 hours.[8]

  • Carefully pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • For purification, the crude product can be recrystallized from boiling water (approx. 1 liter). This step is effective at removing any unreacted starting material.[8]

  • Dry the purified product to a constant weight. The expected yield is approximately 92%.[8]

Protocol B: Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid (Dinitration)

This protocol uses more forcing conditions (fuming nitric acid and elevated temperature) to introduce a second nitro group onto the ring.[7]

Dinitration_Workflow Figure 3: Workflow for Dinitration Protocol start Dissolve o-chlorobenzoic acid in conc. H₂SO₄ cool Cool mixture to 0°C (Ice bath) start->cool add_fuming Slowly add fuming HNO₃ (Keep temp at 0°C) cool->add_fuming stir_cold Stir at 0°C for 0.5 hours add_fuming->stir_cold heat Raise temperature to 125°C and react for 6 hours stir_cold->heat quench Cool and pour into ice water heat->quench filter Collect precipitate via vacuum filtration quench->filter wash Wash solid with cold deionized water filter->wash end Dry and characterize 2-chloro-3,5-dinitrobenzoic acid wash->end

Figure 3: Workflow for Dinitration Protocol.

Materials & Equipment:

  • o-Chlorobenzoic acid (7.8 g, 50 mmol)

  • Concentrated sulfuric acid (25 mL)

  • Fuming nitric acid (15 mL)

  • Ice for cooling bath

  • Heating mantle or oil bath

  • Round-bottom flask, magnetic stirrer, thermometer, condenser

  • Beaker, Buchner funnel, vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 7.8 g (50 mmol) of o-chlorobenzoic acid in 25 mL of concentrated sulfuric acid.[7]

  • Cool the flask in an ice bath to 0°C.

  • Slowly and carefully add 15 mL of fuming nitric acid to the reaction mixture, ensuring the temperature remains at 0°C.[7]

  • After the addition is complete, continue to stir the mixture at 0°C for an additional 30 minutes.[7]

  • Remove the ice bath and equip the flask with a condenser. Carefully heat the reaction mixture to 125°C and maintain this temperature with stirring for 6 hours.[7]

  • After the reaction period, allow the mixture to cool to room temperature.

  • Very carefully, pour the cooled reaction mixture into 250 mL of ice water with vigorous stirring. A white or yellow solid will precipitate.[7]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely. The expected yield is approximately 73.5%.[7]

Product Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
o-Chlorobenzoic Acid C₇H₅ClO₂156.57142White solid
2-Chloro-5-nitrobenzoic Acid C₇H₄ClNO₄201.56164-168[4]Pale yellow solid[1]
2-Chloro-3,5-dinitrobenzoic Acid C₇H₃ClN₂O₆246.56~220[18]Yellow solid[7]

Analytical Methods:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[19]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and the position of the nitro group(s).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure sufficient reaction time and adherence to temperature protocols. Minimize transfers and use appropriate recrystallization solvent volumes.
Product is Dark/Oily Reaction temperature was too high, leading to decomposition or side reactions (tar formation).Strictly control the temperature during the addition of the nitrating agent using an efficient cooling bath. Add the nitrating agent more slowly.[17]
Mixture of Isomers Poor temperature control during mononitration; insufficient nitrating agent or reaction time for dinitration.For mononitration, maintain temperature <0°C.[8] For dinitration, ensure the higher temperature and longer reaction time are met.[7] Isomers may require column chromatography for separation.
Reaction Fails to Proceed Inactive reagents (e.g., old nitric acid); insufficient acid catalyst.Use fresh, high-purity reagents. Ensure the correct ratio of sulfuric acid to nitric acid is used to generate the nitronium ion effectively.

Conclusion

The nitration of o-chlorobenzoic acid is a powerful synthetic tool that requires a thorough understanding of electrophilic aromatic substitution principles and meticulous attention to experimental detail. The regiochemical outcome can be effectively controlled by manipulating reaction conditions, allowing for the selective synthesis of either 2-chloro-5-nitrobenzoic acid or 2-chloro-3,5-dinitrobenzoic acid. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents and the exothermicity of the reaction. By following the detailed procedures and leveraging the troubleshooting advice provided in this guide, researchers can safely and efficiently access these valuable chemical building blocks for further synthetic endeavors.

References

  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • ChemicalBook. (n.d.). 2-Chloro-3,5-dinitrobenzoic acid synthesis.
  • Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid?.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Homework.Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.
  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Medium. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
  • BenchChem. (n.d.). influence of acid concentration on nitration of 4-chlorobenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzoic acid 97.
  • Chem-Impex. (n.d.). 2-Chloro-3,5-dinitrobenzoic acid.

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reduction of nitro group in 2-chloro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Selective Reduction of the Nitro Group in 2-Chloro-5-Nitrobenzoic Acid

For: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The transformation of 2-chloro-5-nitrobenzoic acid to 2-amino-5-chlorobenzoic acid is a pivotal step in synthetic organic chemistry. The resulting product, an aminobenzoic acid derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents, dyes, and agrochemicals.[1][2][3] The core of this transformation lies in the selective reduction of the aromatic nitro group to a primary amine while preserving the chloro and carboxylic acid functionalities.

This document provides a comprehensive guide to four distinct and field-proven methodologies for this reduction. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for method selection, and detailed, validated protocols. We will explore:

  • Catalytic Hydrogenation: The industry standard for clean and efficient reduction, with protocols for both high-pressure and atmospheric pressure (balloon) setups.

  • Catalytic Transfer Hydrogenation (CTH): A safer, operationally simpler alternative that avoids the direct handling of hydrogen gas.

  • Metal-Mediated Reductions: Classic, robust methods using reagents like Iron (Béchamp reduction) or Tin(II) Chloride.

  • Sodium Dithionite Reduction: A mild, metal-free option offering excellent chemoselectivity.

Each section is designed to empower researchers to not only execute these protocols successfully but also to understand the causality behind each experimental choice, enabling logical troubleshooting and adaptation.

Foundational Principles: The Chemistry of Nitro Group Reduction

The reduction of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4] The choice of reducing agent and conditions determines the reaction's efficiency, selectivity, and scalability.

G cluster_start Starting Material cluster_intermediate Reduction Intermediates cluster_product Final Product SM 2-Chloro-5-Nitrobenzoic Acid (-NO₂) Nitroso Nitroso Intermediate (-NO) SM->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Product 2-Amino-5-Chlorobenzoic Acid (-NH₂) Hydroxylamine->Product +2e⁻, +2H⁺

The primary challenge in the reduction of 2-chloro-5-nitrobenzoic acid is achieving chemoselectivity. An ideal method must reduce the nitro group without affecting the chloro substituent (avoiding hydrodehalogenation) or the carboxylic acid.

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method, widely used for its high yields and simple work-up, as the only byproduct is water.[5] The reaction involves the use of molecular hydrogen (H₂) and a metal catalyst.[6]

Causality & Rationale: The catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Raney Nickel (Ni), provides a surface on which molecular hydrogen is adsorbed and activated.[6][7] This activated hydrogen is then transferred to the nitro group, leading to its reduction.

Key Considerations:

  • Catalyst Choice: Palladium on carbon (Pd/C) is highly active but can sometimes promote hydrodehalogenation, cleaving the C-Cl bond.[7] Raney Nickel is a cost-effective alternative that is often less prone to causing dehalogenation of aromatic chlorides.[7] Rhodium on carbon (Rh/C) is also an effective choice.[8]

  • Safety: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts (especially dry Pd/C and Raney Ni).[9][10] These reactions must be conducted in a well-ventilated fume hood with appropriate safety measures, including nitrogen purging to remove oxygen and prevent explosive mixtures.[10][11][12]

Protocol 1.1: High-Pressure Hydrogenation using Rh/C

This protocol is suitable for larger-scale synthesis where reaction times need to be minimized.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Solvent: Tetrahydrofuran (THF) or Ethanol

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Nitrogen and Hydrogen gas cylinders with regulators

Procedure:

  • Pre-Operation Check: Inspect the reactor vessel for any damage. Ensure pressure gauges, rupture discs, and temperature probes are functional and calibrated.[11]

  • Reactor Charging: To the reactor vessel, add 2-chloro-5-nitrobenzoic acid (e.g., 8.0 g). Under a gentle stream of nitrogen, add the 5% Rh/C catalyst (e.g., 4.0 g).[8] Immediately add the solvent (e.g., 90 mL THF) to wet the catalyst, minimizing fire risk.[10][12]

  • Assembly & Purging: Seal the reactor. To eliminate oxygen, pressurize the vessel with nitrogen to ~50 psi, then vent carefully. Repeat this nitrogen purge cycle 3-5 times.[11][12]

  • Leak Test: Pressurize the reactor with nitrogen to the intended maximum reaction pressure and hold for 30 minutes to ensure the system is leak-proof.[11]

  • Hydrogenation: Release the nitrogen pressure. Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-6 hours.[8]

  • Shutdown: Once the reaction is complete (H₂ uptake ceases), stop the stirring. Vent the excess hydrogen gas safely into the fume hood exhaust.

  • Purging: Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[11]

  • Work-up & Isolation: Open the reactor. Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the catalyst.[13] Caution: The used catalyst on the Celite pad is highly pyrophoric and should be kept wet with water and disposed of in a designated waste container.[9]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The resulting 2-amino-5-chlorobenzoic acid can be purified by stirring with a non-polar solvent like diethyl ether or by recrystallization.[8][13]

Protocol 1.2: Atmospheric Hydrogenation using Raney Nickel

This method is well-suited for smaller, lab-scale syntheses and avoids the need for a high-pressure reactor.

Materials:

  • 2-Chloro-5-nitrobenzoic acid (e.g., 20 g, 99 mmol)

  • Raney Nickel (active, ~2 g)

  • Ethanol

  • Three-necked round-bottom flask, magnetic stirrer, hydrogen balloon setup

Procedure:

  • Setup: In a three-necked flask equipped with a magnetic stir bar, add the Raney Nickel catalyst.[13]

  • Inerting: Assemble the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold. Evacuate the flask and back-fill with nitrogen three times to create an inert atmosphere.[9]

  • Reagent Addition: Under a positive pressure of nitrogen, add a solution of 2-chloro-5-nitrobenzoic acid in ethanol.[13]

  • Hydrogenation: Evacuate the nitrogen and back-fill the flask with hydrogen from a balloon. Ensure the system is sealed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete overnight.[13]

  • Work-up: Once complete, evacuate the hydrogen and back-fill with nitrogen.[9] Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 2-amino-5-chlorobenzoic acid as a solid.[13] A typical yield is around 96%.[13]

Methodology II: Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular method that circumvents the hazards of using pressurized hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst.[14] Ammonium formate is a common, inexpensive, and effective hydrogen donor.[14][15]

Causality & Rationale: In the presence of a catalyst like Pd/C or Pt/C, ammonium formate decomposes to generate hydrogen in situ, along with ammonia and carbon dioxide.[15] This hydrogen is immediately captured by the catalyst and transferred to the nitro group. This method is often highly selective and tolerates many functional groups, though dehalogenation can still occur.[15][16]

G

Protocol 2.1: CTH using Pd/C and Ammonium Formate

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in methanol.

  • Reagent Addition: To this solution, add 10% Pd/C (typically 5-10 wt% of the substrate).[17] Then, add ammonium formate (4.0 eq) in portions.[17] The addition may cause gentle effervescence.

  • Reaction: Heat the mixture to a gentle reflux and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). Some studies note that room temperature can also be effective, potentially improving yield by minimizing side reactions.[17]

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or by partitioning between a dilute acid and an organic solvent, followed by neutralization of the aqueous layer to precipitate the product.

Methodology III: Metal-Mediated Reductions

These are classic, workhorse methods in organic synthesis that use easily oxidized metals in acidic conditions.[18] They are cost-effective and highly reliable, though the work-up can be more cumbersome due to the formation of metal salts.

Protocol 3.1: Béchamp Reduction using Iron/HCl

Causality & Rationale: Iron metal acts as the reducing agent, donating electrons to the nitro group.[19][20] A small amount of acid (like HCl) is used to activate the iron surface and serve as a proton source. This method is generally very chemoselective for the nitro group.[21]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Iron powder (fine grade)

  • Ethanol, Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Carbonate or Sodium Hydroxide for work-up

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).[22]

  • Reagent Addition: Add iron powder (typically 3-5 eq). Heat the mixture to reflux.

  • Initiation: Add a small amount of concentrated HCl or acetic acid dropwise to initiate the reaction, which is often exothermic.[22]

  • Reaction: Maintain the mixture at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Add a solution of sodium carbonate to basify the mixture (pH ~8-9). This precipitates the iron salts as hydroxides.

  • Isolation: Filter the hot mixture through Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be dissolved in water and acidified with HCl to a pH of ~3, causing the 2-amino-5-chlorobenzoic acid to precipitate.[23] Filter the solid, wash with cold water, and dry.

Protocol 3.2: Reduction using Tin(II) Chloride (SnCl₂)

Causality & Rationale: Stannous (Tin II) chloride is a mild and effective reducing agent that proceeds via electron transfer from the Sn²⁺ ion.[24] It is often used when other reducible groups are present in the molecule.[7][25] The reaction avoids the use of strong acids.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium Bicarbonate or Sodium Hydroxide solution

Procedure:

  • Setup: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (typically 3-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure. Add water and carefully basify with a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~8. This will precipitate tin hydroxides.[24]

  • Isolation: Extract the mixture several times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Methodology IV: Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent that provides a metal-free alternative.[1][26]

Causality & Rationale: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1] This radical transfers electrons to the nitro group in a stepwise fashion. A key advantage is its high chemoselectivity, often leaving other reducible groups like halogens untouched.[1][27]

Protocol 4.1: Reduction using Aqueous Sodium Dithionite

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous Ammonia or Sodium Hydroxide

  • Methanol or Dioxane

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in a mixture of methanol and aqueous ammonia (or dilute NaOH). The base is needed to solubilize the starting material.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (4-5 eq) in water. Add this solution dropwise to the stirred solution of the nitro-acid at room temperature. The reaction can be exothermic.[1]

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (40-50°C) for 2-5 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture to remove the methanol. Acidify the remaining aqueous solution with HCl to pH ~3-4 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. Alternatively, the product can be extracted from the basified reaction mixture with an organic solvent like ethyl acetate.[1]

Comparative Summary of Reduction Methods

MethodReagents & CatalystConditionsTypical YieldAdvantagesDisadvantages & Safety Concerns
Catalytic Hydrogenation H₂, Pd/C, Rh/C, or Raney NiRoom Temp, 1-10 atm H₂>90%[13]High yield, clean reaction, easy product isolation.Requires specialized pressure equipment; H₂ is flammable/explosive; catalysts can be pyrophoric.[9][10] Potential for dehalogenation.[15]
Catalytic Transfer Ammonium Formate, Pd/CReflux in MeOH/EtOH85-98%[17]No H₂ gas handling, operationally simple, mild conditions.Catalyst cost, potential for dehalogenation.
Béchamp (Fe/HCl) Fe powder, HCl or AcOHReflux in EtOH/H₂O80-95%[22]Very low cost, robust, highly chemoselective for -NO₂.Generates large amounts of iron sludge, making work-up cumbersome; acidic conditions.
Tin(II) Chloride SnCl₂·2H₂OReflux in EtOH75-90%Mild conditions, good for substrates with acid-sensitive groups.Stoichiometric tin waste is toxic and difficult to remove completely; moderate atom economy.[24]
Sodium Dithionite Na₂S₂O₄Room Temp or mild heat70-90%Metal-free, inexpensive, highly chemoselective, mild conditions.[1][26]Requires aqueous or biphasic systems; can have lower yields than other methods.

References

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Retrieved from

  • Stilinović, V., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from

  • (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from

  • (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis. Retrieved from

  • Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from

  • (n.d.). Hydrogenation SOP. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from

  • Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from

  • (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit? Retrieved from

  • The Journal of Organic Chemistry. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. Retrieved from

  • RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Retrieved from

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from

  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from

  • (n.d.). Nitro Reduction - Common Conditions. Retrieved from

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from

  • (2023, April 2). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from

  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from

  • (n.d.). A new reagent for selective reduction of nitro group. Retrieved from

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from

  • (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from

  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids. Retrieved from

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts. Retrieved from

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from

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Application Notes and Protocols for the Utilization of 2-Chloro-5-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-hydroxybenzoic Acid in Drug Discovery

This compound is a versatile and highly valuable building block in the arsenal of medicinal chemists. Its trifunctional nature, presenting a carboxylic acid, a phenolic hydroxyl group, and a chloro substituent on a benzene ring, offers a unique platform for the synthesis of diverse and complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of a wide chemical space in the quest for novel therapeutic agents.

The 2-chloro-5-hydroxyphenyl scaffold is a recurring motif in a variety of biologically active compounds, including those with antimicrobial and antipsychotic properties.[1] The chlorine atom can modulate the electronic properties and metabolic stability of the molecule, while the hydroxyl and carboxylic acid groups provide key hydrogen bonding and ionic interaction points for target engagement. This guide provides detailed application notes and protocols for the practical use of this compound in key synthetic transformations relevant to drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference(s)
CAS Number 56961-30-9[2][3]
Molecular Formula C₇H₅ClO₃[2][3]
Molecular Weight 172.57 g/mol [2][3]
Appearance White to light yellow or brown crystal/powder[4]
Melting Point 180 °C
Purity Typically >95%[4]
Storage Room Temperature[4]
IUPAC Name This compound[5]
SMILES C1=CC(=C(C=C1O)C(=O)O)Cl[2]
InChI Key UTVCLUZQPSRKMY-UHFFFAOYSA-N[5]

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Core Synthetic Applications and Protocols

The unique arrangement of functional groups in this compound allows for a range of selective chemical transformations. The following sections provide detailed protocols for key reactions, emphasizing the principles of chemoselectivity.

Amide Bond Formation: Synthesizing Bioactive Benzamides

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Derivatives of this compound, particularly N-substituted benzamides, have shown promise as potential therapeutic agents, including antipsychotics.[1]

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method for amide bond formation.

Reaction Scheme:

Amide_Coupling start This compound + R-NH₂ reagents EDC, HOBt, DIPEA DMF, 0°C to rt start->reagents product N-substituted-2-chloro-5-hydroxybenzamide reagents->product

Amide coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) to the mixture and stir for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-chloro-5-hydroxybenzamide.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination is effective for minimizing side reactions and racemization, especially with sensitive substrates. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts without competing with the primary amine in the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Selective O-Alkylation (Etherification): Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be selectively alkylated to form ethers, which is a common strategy in medicinal chemistry to modulate lipophilicity and other physicochemical properties. The Williamson ether synthesis is a classic and reliable method for this transformation.[6][7][8] To achieve selectivity for the phenolic hydroxyl group over the carboxylic acid, a base is used to deprotonate the more acidic phenol.

This protocol describes the selective O-alkylation of the phenolic hydroxyl group.

Reaction Scheme:

Williamson_Ether_Synthesis start This compound + R-X reagents K₂CO₃ or NaH DMF or Acetone, rt to reflux start->reagents product 2-Chloro-5-(alkoxy)benzoic acid reagents->product

Selective etherification of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (R-X, e.g., ethyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (2.0-3.0 eq). If using NaH, suspend the NaH (1.2 eq) in anhydrous DMF and add the this compound solution dropwise at 0 °C.

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the alkyl halide) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired 2-chloro-5-(alkoxy)benzoic acid.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild base suitable for many Williamson ether syntheses. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the phenolic hydroxyl group, which can be beneficial for less reactive alkyl halides.

  • Solvent Choice: DMF and acetone are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, thus enhancing its reactivity.

  • Selectivity: The phenolic proton is significantly more acidic than the carboxylic acid proton, allowing for its selective deprotonation with an appropriate base, leading to preferential O-alkylation at the phenolic position.

Selective Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group can be achieved while leaving the phenolic hydroxyl group intact. This transformation is often used to create prodrugs or to modify the pharmacokinetic profile of a lead compound.

The Fischer-Speier esterification is a classic acid-catalyzed esterification that is well-suited for this purpose.[9]

Reaction Scheme:

Fischer_Esterification start This compound + R-OH reagents H₂SO₄ (cat.) Excess R-OH, reflux start->reagents product Alkyl 2-chloro-5-hydroxybenzoate reagents->product

Selective esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH, e.g., methanol, ethanol) (used in excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, which also serves as the solvent) in a round-bottom flask.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Selectivity: Under these acidic conditions, the phenolic hydroxyl group is not sufficiently nucleophilic to compete with the alcohol in the esterification reaction.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[10][11] In the case of this compound, the chloro substituent can participate in this reaction, allowing for the introduction of aryl or heteroaryl groups. To prevent interference from the acidic functional groups, it is often necessary to protect the hydroxyl and carboxylic acid moieties prior to the coupling reaction.

This protocol involves the protection of the hydroxyl and carboxylic acid groups, followed by the Suzuki-Miyaura coupling.

Workflow Diagram:

Suzuki_Workflow A This compound B Protection of -OH and -COOH groups A->B C Protected Intermediate B->C D Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) C->D E Coupled Product D->E F Deprotection E->F G Final Product F->G

Workflow for Suzuki-Miyaura coupling.

Step 1: Protection

The hydroxyl group can be protected as a methyl or benzyl ether, and the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), as described in the previous sections.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Protected 2-chloro-5-alkoxybenzoate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the protected 2-chloro-5-alkoxybenzoate (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Step 3: Deprotection

The protecting groups are removed under appropriate conditions (e.g., BBr₃ for methyl ethers/esters, hydrogenolysis for benzyl ethers) to yield the final product.

Causality Behind Experimental Choices:

  • Protection: The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Protection of these groups is often necessary to achieve high yields.

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the coupling reaction, especially with a relatively unreactive aryl chloride. Catalysts with bulky, electron-rich phosphine ligands are often effective.

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

Conclusion: A Versatile Scaffold for Advancing Medicinal Chemistry

This compound is a powerful and versatile building block that offers medicinal chemists a wide range of possibilities for creating novel molecular entities. The ability to selectively manipulate its three functional groups allows for the fine-tuning of physicochemical and pharmacological properties. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this important scaffold in their drug discovery programs. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

References

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
  • Ienașcu, I. M. C., Lupea, A. X., Popescu, I., Pădure, M., & Zamfir, A. D. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(9), 847-855.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-hydroxy-N-(tetrazol-5-yl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • Zendy. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

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Application Notes & Protocols: High-Sensitivity Detection of 2-Chloro-5-hydroxybenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the sensitive and selective quantification of 2-Chloro-5-hydroxybenzoic acid in complex sample matrices, such as pharmaceutical formulations and biological fluids. As a key intermediate and potential impurity in various synthetic pathways, its accurate detection is critical for quality control and safety assessment in the drug development process. We present a primary method utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification, and a confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS) for unequivocal identification. The protocols herein are designed to be self-validating, incorporating principles of specificity, linearity, accuracy, and precision in accordance with international regulatory standards.

Introduction: The Analytical Challenge

This compound (C₇H₅ClO₃, MW: 172.56 g/mol ) is a halogenated derivative of salicylic acid. Its presence in active pharmaceutical ingredients (APIs) or biological samples, even at trace levels, can be of significant interest. In pharmaceutical manufacturing, it may arise as a process-related impurity or a degradation product, necessitating its strict control to ensure product safety and efficacy. In metabolic studies, it could be a metabolite of a parent drug molecule.

The analytical challenge lies in selectively detecting and accurately quantifying this polar, acidic compound within complex sample matrices that often contain structurally similar molecules, excipients, or endogenous substances. These interferences can mask the analyte's signal, leading to inaccurate results. Therefore, robust sample preparation and highly selective chromatographic techniques are paramount. The methods detailed below are developed to overcome these challenges, providing reliable and reproducible results for researchers, quality control analysts, and drug development professionals.

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is established as the primary quantitative tool due to its robustness, precision, and accessibility. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The inclusion of an acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column.

Rationale for Method Selection
  • Specificity: Reverse-phase chromatography provides excellent separation for a wide range of organic molecules. By optimizing the mobile phase, we can resolve this compound from its isomers and other matrix components.

  • Sensitivity: UV detection is highly sensitive for aromatic compounds containing chromophores. This compound possesses a benzene ring, making it suitable for UV detection at a wavelength of maximum absorbance.

  • Validation: The method is readily validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control environments.[1][2]

Experimental Protocol: HPLC-UV

1.2.1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

This protocol is designed to extract acidic drugs from a protein-rich matrix.[3]

  • Sample Pre-treatment: To 1.0 mL of plasma, add 1.0 mL of 2% formic acid in water. Vortex for 30 seconds. This step acidifies the sample to ensure the analyte is in its neutral, protonated form, enhancing its retention on the nonpolar SPE sorbent.[3]

  • SPE Cartridge Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Bond Elut Plexa, 30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1.0 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the HPLC system.

1.2.2. Chromatographic Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument and column used.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Isocratic: 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detector Diode Array Detector (DAD)
Detection Wavelength Monitor at 230 nm and 305 nm. Quantify at wavelength of maximum absorbance determined from a standard scan.
Injection Volume 10 µL
Run Time Approximately 10 minutes

1.2.3. Method Validation Parameters

This method must be validated to ensure it is fit for its intended purpose.[5][6] The following are typical acceptance criteria based on ICH guidelines.[1][2][7]

ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from blank matrix, placebo, and known related substances. Peak purity should be > 99%.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Range 80-120% of the test concentration for an assay; LOQ to 120% for an impurity test.[8]
Accuracy (Recovery) 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (Standard Deviation of Response / Slope of Calibration Curve).[1][5][9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or calculated as 10 * (Standard Deviation of Response / Slope of Calibration Curve).[1][5][9] Precision at LOQ should have an RSD ≤ 10%.[8]
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma or Formulation Sample Pretreat Acidify with Formic Acid Sample->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap Inject Inject into HPLC System Evap->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Confirmatory Analysis by GC-MS

Gas Chromatography-Mass Spectrometry provides orthogonal selectivity to HPLC and offers high confidence in the identification of the analyte based on its mass spectrum. Due to the low volatility of this compound, a derivatization step is required to convert the polar hydroxyl and carboxylic acid groups into more volatile silyl ethers and esters.

Rationale for Method Selection
  • High Specificity: The combination of chromatographic retention time and a unique mass fragmentation pattern provides an extremely high degree of certainty for compound identification.

  • High Sensitivity: GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits.

  • Causality of Derivatization: The active hydrogens in the -OH and -COOH groups are replaced by a nonpolar trimethylsilyl (TMS) group.[10] This derivatization blocks hydrogen bonding, reduces polarity, and increases the volatility of the analyte, making it amenable to GC analysis.[11][12]

Experimental Protocol: GC-MS

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization

  • Sample Acidification: To 1.0 mL of aqueous sample (e.g., dissolved pharmaceutical tablet or urine), add 100 µL of 6M HCl to adjust the pH to < 2. This ensures the analyte is fully protonated.

  • Liquid-Liquid Extraction: Add 3.0 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.[13]

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water, which can interfere with the derivatization reaction.

  • Evaporation: Transfer the dried extract to a derivatization vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the dried residue.[13] Cap the vial tightly and heat at 70°C for 60 minutes. Cool to room temperature before injection.

2.2.2. GC-MS Conditions

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 280°C
Oven Program Initial temp 70°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min. (Adapted from[10])
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification. Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion [M]⁺ and characteristic fragments (e.g., [M-15]⁺, [M-89]⁺).[15]
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidify Acidify with HCl Sample->Acidify LLE Liquid-Liquid Extraction Acidify->LLE DryEvap Dry & Evaporate Organic Layer LLE->DryEvap Deriv Silylation with BSTFA + TMCS DryEvap->Deriv Inject Inject into GC-MS System Deriv->Inject Separate HP-5ms Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify via Mass Spectrum Detect->Identify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable detection and quantification of this compound in challenging matrices. The primary HPLC-UV method offers a robust solution for routine quantitative analysis, while the confirmatory GC-MS method provides unequivocal structural identification. The successful implementation of these protocols hinges on careful execution of the sample preparation steps and adherence to rigorous method validation principles. By explaining the rationale behind key experimental choices, from pH adjustment to derivatization, these application notes empower researchers and analysts to adapt and troubleshoot these methods effectively, ensuring data of the highest quality and integrity.

References

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Altabrisa Group. (2023, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC - NIH. (2023, January 2). Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 3(1), 1-10. Available at: [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of agricultural and food chemistry, 52(2), 222–227. Available at: [Link]

  • Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • Shree, S., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 5-chloro-2-hydroxy-. Available at: [Link]

  • International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Available at: [Link]

  • Hosny, Y. (n.d.). Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. Available at: [Link]

  • Altabrisa Group. (2023, September 20). What Are LOD and LOQ in HPLC Methods?. Available at: [Link]

  • Bibel, H. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Available at: [Link]

  • Pharma Validation. (2023, December 7). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Derivatization in GC. (n.d.). Available at: [Link]

  • Andreou, R., et al. (2007). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography B, 854(1-2), 226-233. Available at: [Link]

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Synthesis of N-Aryl Salicylamide Derivatives Using Chlorosalicylic Acid: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl salicylamides are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of N-aryl salicylamide derivatives, with a particular focus on the strategic use of chlorosalicylic acid as a readily available starting material. We will delve into the mechanistic underpinnings of the key synthetic transformations, present detailed, step-by-step protocols, and offer expert insights into reaction optimization and characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and explore this important class of compounds.

Introduction: The Significance of N-Aryl Salicylamides

The N-aryl salicylamide core, characterized by a hydroxyl group ortho to an amide linkage on a benzene ring, is a versatile pharmacophore. A prominent example is niclosamide, an anthelmintic drug that has garnered significant attention for its potential as an antiviral and anticancer agent.[1][5][6][7] The synthesis of novel analogs of such compounds is a key strategy in drug discovery to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties.[1][6][7]

Chlorosalicylic acids, available in various isomeric forms (e.g., 5-chlorosalicylic acid, 3-chlorosalicylic acid), serve as excellent and cost-effective starting materials. The chloro-substituent not only influences the electronic properties of the aromatic ring but also provides a handle for further functionalization, expanding the chemical space available for structure-activity relationship (SAR) studies.

This application note will primarily focus on two robust and widely adopted methods for the crucial C-N bond formation step in the synthesis of N-aryl salicylamides:

  • Direct Amidation via Acyl Chlorides: A classical and straightforward approach.

  • Modern Catalytic Cross-Coupling Reactions: Including the Buchwald-Hartwig amination and the Ullmann condensation, which offer broader substrate scope and milder reaction conditions.[8][9][10][11]

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.

Acyl Chloride Formation and Subsequent Amidation

This two-step process is a fundamental method for amide bond formation.

  • Activation of the Carboxylic Acid: Chlorosalicylic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with a desired aniline derivative. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation, yields the target N-aryl salicylamide.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the formation of C-N bonds under relatively mild conditions.[9][11][12][13] This reaction is particularly useful when direct amidation is challenging due to sterically hindered anilines or sensitive functional groups.

The catalytic cycle, as illustrated below, is generally believed to involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of a protected chlorosalicylate derivative.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl bond is formed, releasing the product and regenerating the Pd(0) catalyst.[12][13]

The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[13]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[8][10][14] While traditional Ullmann reactions often require harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.[10][15][16]

The mechanism is thought to proceed through the following key steps:

  • Formation of a Copper(I) Amide: The amine reacts with a Cu(I) species in the presence of a base.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired N-arylated product is formed, regenerating a Cu(I) species.[8][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl salicylamide derivatives.

Protocol 1: Synthesis of N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide (a Niclosamide Analog) via the Acyl Chloride Method

This protocol details a common and effective method for synthesizing niclosamide analogs.[6][17]

Workflow Diagram:

A 5-Chlorosalicylic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 5-Chloro-2-hydroxybenzoyl chloride C->D F DCM, Pyridine D->F E 2-Chloro-4-nitroaniline E->F G N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide F->G

Caption: Acyl Chloride Method Workflow.

Materials:

  • 5-Chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Chloro-4-nitroaniline

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, add 5-chlorosalicylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add thionyl chloride (3.0 eq) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-chloro-2-hydroxybenzoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve 2-chloro-4-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the aniline solution to the acyl chloride solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Salicylamides

This protocol outlines a general procedure for the palladium-catalyzed synthesis of N-aryl salicylamides.

Workflow Diagram:

A Protected Chlorosalicylic Acid Derivative E Heat A->E B Aryl Amine B->E C Pd Catalyst, Ligand, Base C->E D Inert Solvent (e.g., Toluene) D->E F N-Aryl Protected Salicylamide E->F G Deprotection F->G H Final N-Aryl Salicylamide G->H

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • Aryl halide (e.g., methyl 5-chloro-2-methoxybenzoate)

  • Aryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), aryl amine (1.2 eq), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

    • Add anhydrous toluene via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary):

    • If a protecting group was used for the hydroxyl or carboxylic acid functionality, a subsequent deprotection step is required to yield the final N-aryl salicylamide. For example, a methoxy group can be cleaved using BBr₃.

Characterization and Data Presentation

The identity and purity of the synthesized N-aryl salicylamide derivatives must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for aromatic protons, amide N-H proton (often a broad singlet), and protons of substituents.
¹³C NMR Confirmation of the carbon skeleton.Signals for carbonyl carbon, aromatic carbons, and carbons of substituents.
Mass Spectrometry Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the product.
FT-IR Identification of functional groups.Characteristic stretching frequencies for O-H (broad), N-H, C=O (amide), and C-Cl bonds.
Melting Point Assessment of purity.A sharp and defined melting point range indicates a pure compound.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield in Protocol 1 Incomplete acyl chloride formation; moisture in the reaction.Ensure excess thionyl chloride is used and the reaction is carried out under anhydrous conditions.
Side reactions in Protocol 1 Reaction temperature too high; impure starting materials.Control the reaction temperature carefully; purify starting materials before use.
Low yield in Protocol 2 Inactive catalyst; inappropriate ligand or base.Use a fresh catalyst; screen different ligands and bases to optimize the reaction.
Difficulty in purification Presence of closely related impurities.Optimize chromatographic conditions (solvent system, gradient); consider recrystallization.

Conclusion

The synthesis of N-aryl salicylamide derivatives from chlorosalicylic acid is a versatile and valuable strategy in drug discovery. The classical acyl chloride method offers a direct and often high-yielding route, while modern catalytic methods like the Buchwald-Hartwig amination provide milder conditions and broader substrate scope. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can efficiently synthesize a diverse library of N-aryl salicylamides for biological evaluation, accelerating the discovery of new therapeutic agents.

References

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Troubleshooting & Optimization

Technical Support Center: Minimizing Isomer Formation During Chlorination of Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective chlorination of hydroxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on these highly functionalized molecules. The formation of undesired isomers is a persistent challenge that can complicate purification, reduce yields, and impact the biological activity of target compounds.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regiochemical outcome of your chlorination reactions. We will delve into the underlying principles that govern isomer distribution and provide actionable strategies to steer your reaction toward the desired product.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

Here, we address common issues encountered during the chlorination of hydroxybenzoic acid isomers. Our focus is on providing not just solutions, but also the scientific reasoning behind them.

Q1: I am chlorinating 4-hydroxybenzoic acid and getting a mixture of 3-chloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid. How can I favor the monochlorinated product?

A1: This is a classic issue of over-chlorination, driven by the strong activating effect of the hydroxyl group. Once the first chlorine atom is introduced, the ring remains activated enough for a second chlorination to occur, especially if reaction conditions are too harsh.

Core Principles: The hydroxyl group is a powerful ortho-, para-directing and activating group.[1] The carboxylic acid is a meta-directing and deactivating group. In 4-hydroxybenzoic acid, the positions ortho to the hydroxyl group (C3 and C5) are the most activated sites for electrophilic attack.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: Switch from harsh reagents like chlorine gas (Cl₂) to a milder, more controlled source of electrophilic chlorine. N-Chlorosuccinimide (NCS) is highly recommended for this purpose as it provides a slower, more selective chlorination.[2][3]

  • Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agent. Begin with a 1.0 to 1.05 molar equivalent of NCS relative to your 4-hydroxybenzoic acid substrate. Using an excess of the chlorinating agent will inevitably lead to polychlorination.

  • Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C or even room temperature. Higher temperatures increase the reaction rate indiscriminately, leading to over-reaction.[4] Maintaining a constant, controlled temperature is crucial for consistent results.

  • Solvent Selection: The choice of solvent can influence the reactivity of the chlorinating agent. Aprotic solvents like acetonitrile or dichloromethane (DCM) are common choices. Acetonitrile can activate reagents like sulfuryl chloride, so for NCS, a less coordinating solvent like DCM might offer better control.[3]

Logical Workflow for Optimization:

G cluster_0 Problem: Polychlorination cluster_1 Solution Pathway Problem High % of Dichloro Product Reagent Switch to NCS (1.05 eq.) Problem->Reagent Change Reagent Temp Lower Temperature (Start at 0°C) Reagent->Temp Control Kinetics Monitor Monitor by TLC/HPLC Temp->Monitor Track Conversion Result Improved Monochloro Yield Monitor->Result

Caption: Workflow to minimize polychlorination.

Q2: I am trying to chlorinate salicylic acid (2-hydroxybenzoic acid) and want to selectively form 5-chloro-2-hydroxybenzoic acid, but I am getting the 3-chloro isomer as well. How can I improve para-selectivity?

A2: Achieving high para-selectivity in ortho-substituted phenols is a common challenge where both electronic and steric factors are at play. While the hydroxyl group directs ortho and para, the existing carboxyl group at the ortho position can sterically hinder attack at the adjacent C3 position, but this is often not sufficient for complete selectivity.

Core Principles: In salicylic acid, the hydroxyl group activates the C3 (ortho) and C5 (para) positions. The C5 position is electronically favored and sterically less hindered than the C3 position, which is flanked by both the -OH and -COOH groups. Therefore, the 5-chloro isomer is typically the major product.[5] However, achieving high selectivity requires fine-tuning.

Troubleshooting Steps:

  • Utilize a Para-Selective Catalyst System: This is the most effective strategy. Using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid and a sulfur-containing catalyst has been shown to dramatically favor para-chlorination.[6][7] Certain poly(alkylene sulfide)s or even simple dialkyl sulfides can act as catalysts that appear to deliver the electrophile selectively to the para position, possibly through a bulky complex.

  • Employ a Bulky Chlorinating Agent/Catalyst Complex: The use of specific thiourea-based organocatalysts with NCS can enhance para-selectivity. Catalyst 7 in the work by Gustafson et al. (Org. Lett., 2016, 18, 5476-5479) showed up to a 20:1 p:o ratio for phenols.[8] The catalyst is believed to form a hydrogen-bonded complex with the phenol and NCS, sterically blocking the ortho position and directing the chlorination to the para position.

  • Solvent Choice: Non-coordinating, non-polar solvents like 2,2,4-trimethylpentane (isooctane) or carbon tetrachloride (use with caution) can enhance shape selectivity when used with microporous catalysts or sulfur-based systems.

Data on Catalyst-Controlled Selectivity for Phenols:

Chlorinating AgentCatalyst/AdditiveTypical o:p RatioKey Feature
NCSNagasawa's bis-thiourea≤99:1 High ortho-selectivity[3]
NCSCatalyst 7 (Thiourea)≤1:20 High para-selectivity[8]
SO₂Cl₂Acetonitrile / (S)-BINAPO≤4:96 High para-selectivity[3]
SO₂Cl₂Poly(alkylene sulfide)sHigh para-selectivityIndustrially applicable[7]
Q3: My goal is the ortho-chlorination of a para-substituted hydroxybenzoic acid. How can I overcome the steric hindrance and favor the position next to the hydroxyl group?

A3: Directing chlorination to the sterically hindered ortho position is challenging but achievable with the right catalytic approach. Standard electrophilic chlorination will heavily favor the less hindered available positions.

Core Principles: To overcome the inherent steric bias, a catalyst system is needed that actively directs the electrophile to the ortho position. This is typically achieved through chelation or specific hydrogen bonding interactions that position the chlorinating agent close to the target C-H bond.

Troubleshooting Steps:

  • Employ an Ortho-Directing Catalyst: Research has shown that specific thiourea-based organocatalysts are remarkably effective at directing chlorination to the ortho position of phenols using NCS. For instance, Nagasawa's bis-thiourea catalyst can provide outstanding ortho-selectivity (up to 99:1 o:p ratio).[3] (S)-diphenylprolinol has also been identified as a highly ortho-selective catalyst with SO₂Cl₂.[3]

  • Palladium-Catalyzed C-H Activation: For certain substrates, particularly those with a directing group, palladium-catalyzed C-H chlorination can be a powerful tool for achieving ortho-selectivity. This involves installing a directing group (like 2-phenoxypyridine) to guide the metal catalyst to the specific C-H bond.[2]

  • Mechanism of Ortho-Directing Catalysts: Thiourea catalysts are believed to act as hydrogen-bond donors, binding simultaneously to the phenolic hydroxyl group and the chlorinating agent (e.g., NCS). This creates a constrained, pre-organized transition state that delivers the chlorine atom specifically to the nearby ortho position.

Visualization of Catalyst-Directed Selectivity:

G cluster_0 Goal: Regiocontrolled Chlorination cluster_1 Catalyst Selection Goal Desired Isomer Ortho Ortho-Isomer Goal->Ortho Para Para-Isomer Goal->Para Ortho_Cat Nagasawa's bis-thiourea + NCS Ortho->Ortho_Cat Use Para_Cat Sulfur-based catalysts + SO₂Cl₂ Para->Para_Cat Use

Caption: Catalyst selection dictates isomer outcome.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for the chlorination of the three hydroxybenzoic acid isomers? A: The reactivity is primarily governed by the powerful activating effect of the hydroxyl group(s). For dihydroxy benzoic acids chlorinated with NCS, one study found the reaction rates to be in the order: 2,4-dihydroxy > 3,5-dihydroxy > 2,6-dihydroxy benzoic acid.[9] This highlights that the relative positions of the activating groups and steric factors significantly influence the overall reaction kinetics. For the monohydroxy isomers, the reactivity generally follows the degree of activation at the open positions ortho and para to the -OH group.

Q: Can I use protecting groups to control the reaction? A: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy.[10] This prevents potential side reactions involving the acidic proton and can subtly alter the electronic properties and solubility of the substrate, sometimes leading to cleaner reactions and easier purification. The ester can then be hydrolyzed post-chlorination. Protecting the phenol is also possible, but this removes its powerful directing effect, fundamentally changing the regiochemical outcome.

Q: What are common side reactions to watch out for besides incorrect isomerization? A: Besides forming the wrong isomer, be vigilant for:

  • Polychlorination: As discussed in Q1, this is common due to the activated nature of the ring.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, especially from electron-rich rings. This is a significant concern and a strong reason to maintain low reaction temperatures.[4]

  • Oxidation: Phenols are susceptible to oxidation, especially with strong chlorinating agents or under harsh conditions. This can lead to the formation of quinone-like byproducts and colored impurities.[11]

Q: How can I analyze the isomer ratio of my product mixture? A: The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or biphenyl column is excellent for separating positional isomers of hydroxybenzoic acids and their chlorinated derivatives.[12][13][14][15] UV detection is typically used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique, but it usually requires derivatization of the acidic and phenolic protons (e.g., methylation or silylation) to make the analytes volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomer ratio in the crude product mixture by integrating the distinct signals for each isomer, provided there are well-resolved peaks.[8]

Experimental Protocols

Protocol 1: Selective Monochlorination of 4-Hydroxybenzoic Acid to 3-Chloro-4-hydroxybenzoic Acid

This protocol is optimized for high yield of the monochlorinated product, minimizing the formation of the 3,5-dichloro byproduct.

Materials:

  • 4-Hydroxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard work-up and purification equipment (rotary evaporator, glassware, silica gel)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Reagent Addition: Add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Quench and Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water. A white precipitate should form.

  • Isolation: Stir the aqueous mixture for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product is often of high purity. If necessary, recrystallize from an ethanol/water mixture to yield pure 3-chloro-4-hydroxybenzoic acid.

Protocol 2: Para-Selective Chlorination of Salicylic Acid to 5-Chloro-2-hydroxybenzoic Acid

This protocol employs a catalyst system to maximize the formation of the desired 5-chloro isomer over the 3-chloro isomer.

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Sulfuryl chloride (SO₂Cl₂)

  • Di-n-butyl sulfide (Bu₂S) - catalyst

  • Aluminum chloride (AlCl₃) - activator

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add salicylic acid (2.76 g, 20 mmol) and 100 mL of anhydrous DCM.

  • Catalyst Addition: Add di-n-butyl sulfide (0.29 g, 2 mmol, 0.1 eq.) and anhydrous aluminum chloride (0.27 g, 2 mmol, 0.1 eq.). Stir the suspension.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: In a dropping funnel, prepare a solution of sulfuryl chloride (2.83 g, 1.7 mL, 21 mmol, 1.05 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 3-5 hours. Monitor the reaction by HPLC to determine the isomer ratio and endpoint.

  • Quench: Slowly and carefully quench the reaction by adding 50 mL of cold 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude solid will be enriched in the 5-chloro isomer. Purify by column chromatography on silica gel or by recrystallization to isolate pure 5-chloro-2-hydroxybenzoic acid.[5]

References

  • Maddox, S.M., Dinh, A.N., Armenta, F., Um, J., & Gustafson, J.L. (2016). Regioselective Chlorination of Phenols. Organic Letters, 18, 5476-5479. Available from: [Link]

  • Wang, D., et al. (2017). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. Available from: [Link]

  • Scientific Update. (2017). Regioselective Chlorination of Phenols. Available from: [Link]

  • TSI Journals. (n.d.). N-CHLOROSUCCINIMIDE AS A POTENTIAL REAGENT IN THE CHLORINATION OF THE REGIOISOMERS OF DIHYDROXY BENZOIC ACID IN AQUEOUS SOLUTION. Available from: [Link]

  • openEQUELLA. (2017). A kinetic study of the reaction of sulphuryl chloride with some phenols. Available from: [Link]

  • Prasse, C., et al. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Journal of Environmental Sciences.
  • Ertürk, E., & Yeşil, T.A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558-12573. Available from: [Link]

  • ResearchGate. (n.d.). Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts. Available from: [Link]

  • ResearchGate. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Available from: [Link]

  • Smith, K., & El-Hiti, G.A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules. Available from: [Link]

  • Brandeis University. (n.d.). Kinetics and mechanism of the Chlorite-Thiourea reaction in acidic medium. Available from: [Link]

  • ResearchGate. (n.d.). Thiourea catalysed p-chlorination of various arenes. Available from: [Link]

  • ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid. Available from: [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • G. L. Wagner, et al. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Available from: [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • ResearchGate. (n.d.). Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available from: [Link]

  • MIT Open Access Articles. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]

  • ACS Publications. (n.d.). Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry.
  • Taipei Medical University. (n.d.). Relationship between chlorine consumption and chlorination by-products formation for model compounds. Available from: [Link]

  • PubMed Central (PMC). (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. National Institutes of Health. Available from: [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available from: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available from: [Link]

  • IU Indianapolis. (n.d.). Proceedings of the Indiana Academy of Science. Available from: [Link]

  • PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • PubMed. (2012). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Available from: [Link]

  • The University of Edinburgh. (2023). Thiol Chlorination with N-Chlorosuccinimide. Available from: [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. National Institutes of Health. Available from: [Link]

  • University of Groningen. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Available from: [Link]

  • PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Available from: [Link]

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Technical Support Center: Purification of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explore the underlying chemical principles, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Overview of Common Purification Challenges

This compound (CAS 56961-30-9) is a substituted benzoic acid, and its purification is influenced by the functional groups present: a carboxylic acid, a phenol, and a chloro group. These groups dictate its solubility, polarity, and the types of impurities commonly encountered.

The primary challenges in its purification often stem from:

  • Isomeric Impurities: Syntheses involving electrophilic aromatic substitution (e.g., nitration of o-chlorobenzoic acid followed by reduction and diazotization) can produce isomers like 2-chloro-3-hydroxybenzoic acid or 4-chloro-3-hydroxybenzoic acid, which have very similar physical properties to the desired product.[1][2]

  • Colored Impurities: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of highly colored quinone-type species, resulting in off-white, yellow, or brown product.

  • Residual Starting Materials/Reagents: Incomplete reactions can leave starting materials (e.g., 5-amino-2-chlorobenzoic acid) or inorganic salts from workup procedures in the crude product.[3]

  • Solvent Selection: The dual nature of the molecule (polar functional groups on a relatively nonpolar benzene ring) can make finding an ideal single-solvent system for recrystallization challenging.

This guide provides a structured approach to tackling these issues head-on.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted in a question-and-answer style to address the specific issues you may be facing in the lab.

Q1: My isolated this compound is yellow or brown, not white. How can I remove these colored impurities?

A1: Root Cause & Strategy

Colored impurities are typically large, conjugated molecules arising from oxidation of the phenol group. Their high polarity and size make them amenable to adsorption onto activated carbon. The strategy is to perform a hot filtration during recrystallization with a small amount of activated carbon.

Experimental Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a suitable recrystallization solvent (See Table 1). A mixture of ethanol and water is often effective.

  • Dissolution: In a flask, dissolve the crude, colored this compound in the minimum amount of the hot solvent.

  • Carbon Addition: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution. Expert Tip: Adding carbon to a boiling solution can cause violent bumping.

  • Hot Filtration: Bring the solution back to a gentle boil for 2-5 minutes. Set up a hot filtration apparatus (e.g., a fluted filter paper in a heated funnel). Quickly filter the hot solution to remove the carbon.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Causality: Activated carbon has a vast, porous surface area that adsorbs large, flat, conjugated molecules (the colored impurities) while leaving the smaller target molecule in solution. However, overuse of carbon can lead to significant product loss due to non-specific adsorption.

Q2: My purity analysis (TLC, HPLC) shows a significant amount of starting material. How do I remove it?

A2: Strategy Based on Impurity Identity

The removal method depends entirely on the chemical nature of the starting material.

  • Case A: Basic Starting Material (e.g., 5-amino-2-chlorobenzoic acid) This impurity has a basic amino group. An acid-base liquid-liquid extraction is highly effective.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic impurity will protonate and move into the aqueous layer, while your acidic product remains in the organic layer.

    • Proceed with a standard workup: wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Perform a final recrystallization.

  • Case B: Acidic/Neutral Starting Material (e.g., o-chlorobenzoic acid) This impurity has similar acidity to the product, making acid-base extraction ineffective. The key difference is polarity (the product's hydroxyl group makes it more polar).

    • Recrystallization: Carefully optimize the recrystallization solvent system. A mixed solvent system (e.g., Toluene/Ethanol or Water/Methanol) can often provide better separation than a single solvent.

    • Chromatography: If recrystallization fails, column chromatography is the definitive solution. (See Q3 for a general protocol).

Q3: I suspect an isomeric impurity is contaminating my product. How can I achieve separation?

A3: Advanced Purification Techniques

Isomers often co-crystallize and have very similar Rf values in TLC, making them the most challenging impurity to remove.

  • Strategy 1: Fractional Recrystallization This technique relies on slight differences in solubility. It is labor-intensive but can be effective.

    • Perform a standard recrystallization. The first crop of crystals may be enriched in the less soluble isomer.

    • Collect the mother liquor, reduce the volume, and cool to obtain a second crop, which may be enriched in the more soluble isomer.

    • Analyze each crop by HPLC or GC. Pool the pure fractions and re-process the mixed fractions.

  • Strategy 2: Flash Column Chromatography This is the most powerful method for separating compounds with similar polarity. Protocol: Developing a Chromatography Method

    • TLC Analysis: Screen various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find one that gives good separation (ΔRf > 0.1) between your product and the impurity. Add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel.

    • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

    • Elution: Run the column, collecting fractions.

    • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and evaporate the solvent.

Q4: My recovery yield after recrystallization is unacceptably low. What went wrong?

A4: Diagnosing Low Yield

Low yield is a common frustration. The cause can be diagnosed systematically.

  • Problem: Too much solvent was used.

    • Explanation: The goal is to create a saturated solution at high temperature. If too much solvent is added, the solution will not be saturated upon cooling, and a large portion of the product will remain dissolved.

    • Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves. If you've already added too much, carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Problem: The solution was cooled too quickly.

    • Explanation: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes precipitation, not crystallization. This leads to the formation of small, impure crystals that trap solvent and impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, ideally insulated with glass wool. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

  • Problem: The wrong solvent was chosen.

    • Explanation: An ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble in the cold solvent, recovery will be poor.[4]

    • Solution: Consult a solubility guide (see Table 1) and perform small-scale solvent screening tests before committing to a bulk recrystallization.

Data & Protocols

Table 1: Recrystallization Solvent Selection Guide
SolventSuitability for this compoundComments
WaterGood (for final purification)Low solubility when cold, but high solubility when boiling.[5] Excellent for removing non-polar impurities.
EthanolHigh SolubilityGenerally too soluble for single-solvent use. Best used as the "good" solvent in a mixed-solvent system.
TolueneLow SolubilityCan be used as the "poor" solvent with a more polar co-solvent like ethanol or ethyl acetate.
Ethyl AcetateModerate SolubilityA versatile solvent, can be used in combination with a non-polar solvent like hexanes.
Water/EthanolExcellent (Mixed System)A powerful combination. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a drop of hot ethanol to clarify, then cool slowly.
Table 2: Common Impurities and Their Removal Strategies
ImpurityLikely SourceRecommended Removal Method
5-amino-2-chlorobenzoic acidIncomplete diazotization/hydrolysis[3]Acid-base liquid-liquid extraction.
2-chloro-3-nitrobenzoic acidIsomeric byproduct of nitration[1]Flash column chromatography.
Oxidized (colored) speciesAir oxidation of the phenol groupRecrystallization with activated carbon.
Inorganic Salts (e.g., NaCl)Aqueous workupRecrystallization from an organic solvent or water. Salts are generally insoluble in organic solvents.

Visual Workflows

A logical workflow is critical for efficient purification. The following diagram outlines a general strategy.

PurificationWorkflow crude Crude Product analysis1 Initial Purity Analysis (TLC, HPLC, Appearance) crude->analysis1 colored Colored Impurities? analysis1->colored Check Appearance carbon Recrystallize with Activated Carbon colored->carbon Yes isomers Isomeric or SM Impurities? colored->isomers No carbon->isomers extraction Acid-Base Extraction isomers->extraction Yes (Basic SM) chromatography Column Chromatography isomers->chromatography Yes (Isomers/Neutral SM) recrystal Final Recrystallization isomers->recrystal No (Minor Impurities) extraction->chromatography chromatography->recrystal final_analysis Final Purity Analysis (HPLC, MP, NMR) recrystal->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General purification workflow for this compound.

This next diagram helps troubleshoot the specific problem of low yield during recrystallization.

LowYieldTroubleshooting start Low Yield After Recrystallization q1 Was a large volume of solvent used? start->q1 a1 Root Cause: Product is too dilute. Solution: Use minimum hot solvent. q1->a1 Yes q2 Did the solution cool very rapidly? q1->q2 No a1->q2 a2 Root Cause: Precipitation, not crystallization. Solution: Cool slowly to room temperature first. q2->a2 Yes q3 Does product remain in the mother liquor? q2->q3 No a2->q3 a3 Root Cause: Poor solvent choice (product too soluble when cold). Solution: Re-evaluate solvent using Table 1. q3->a3 Yes end Yield Optimized q3->end No a3->end

Caption: Decision tree for troubleshooting low recrystallization yield.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and melting point of pure this compound?

    • A: High-purity this compound should be a white to off-white crystalline solid.[6] Its melting point is typically reported in the range of 178-182 °C. A lower or broader melting range indicates the presence of impurities.

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is ideal. HPLC is excellent for quantifying impurities, especially isomers. GC can also be used, often after derivatization to make the compound more volatile.[6] NMR (1H and 13C) is essential for structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%). Melting point analysis is a simple, effective way to get a qualitative sense of purity.

  • Q: How should I store the purified compound?

    • A: Due to the potential for oxidation of the phenol group, it should be stored in a tightly sealed container, protected from light, in a cool, dry place.[6][7] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

References

  • PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

  • National Institutes of Health. 5-Chloro-2-hydroxybenzoic acid - PMC. [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents.
  • PubChem. This compound | C7H5ClO3 | CID 458210. [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Chemcasts. This compound (CAS 56961-30-9) Properties. [Link]

  • Royal Society of Chemistry. Colorimetric analysis of 2-hydroxybenzoic acid. [Link]

  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... [Link]

  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 2-Chloro-5-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing unreacted starting materials from their reaction crude. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights and detailed protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common unreacted starting materials or byproducts I am likely to encounter?

Identifying the potential impurities is the first critical step in designing an effective purification strategy. The synthetic route to this compound dictates the likely contaminants. Common syntheses often involve the chlorination of a hydroxybenzoic acid or the carboxylation of a chlorophenol derivative.

Therefore, the most probable unreacted starting materials include:

  • Salicylic Acid (2-hydroxybenzoic acid): A common precursor for electrophilic chlorination.[1]

  • o-Chlorobenzoic Acid (2-chlorobenzoic acid): Can be a starting material in multi-step syntheses involving nitration, reduction, and diazotization.[2][3]

  • 4-Chlorophenol: Used in syntheses involving carboxylation reactions.

  • Isomeric Byproducts: Reactions like chlorination or nitration can sometimes produce small quantities of isomers, such as 2-chloro-3-hydroxybenzoic acid, which may need to be removed.[2]

Understanding which impurity is present is key, as their different chemical properties, particularly acidity, are exploited for separation.

Troubleshooting Guide: Protocols for Purification

Issue 1: My crude product is contaminated with a phenolic starting material (e.g., 4-Chlorophenol). How can I selectively remove it?

Root Cause Analysis: This separation is straightforward due to the significant difference in acidity between the carboxylic acid group of your product and the phenolic hydroxyl group of the contaminant. The carboxylic acid is substantially more acidic (lower pKa) than the phenol. This allows for selective deprotonation using a weak base.[4]

Solution: Acid-Base Extraction

Acid-base extraction is a highly effective liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[5][6] We will use a weak base, sodium bicarbonate (NaHCO₃), which is strong enough to deprotonate the this compound, converting it into its water-soluble sodium salt. However, it is generally not basic enough to deprotonate the less acidic 4-chlorophenol, which will remain in the organic solvent.[7]

Comparative Acidity Data:

Compound Functional Group Approximate pKa Water Solubility of Salt
This compound Carboxylic Acid ~2-3 High (as sodium salt)

| 4-Chlorophenol | Phenol | ~9-10 | Low (as neutral compound) |

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (containing your product and 4-chlorophenol) in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (~10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution. Allow the layers to fully separate. The aqueous layer (typically bottom) will now contain the deprotonated sodium 2-chloro-5-hydroxybenzoate, while the organic layer (top) retains the neutral 4-chlorophenol.[4]

  • Layer Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Wash (Optional but Recommended): To remove any residual phenol from the aqueous layer, add a small volume of fresh diethyl ether to the flask containing the aqueous extract, swirl gently, and use a pipette to remove the ether layer. This is known as a back-wash.[7]

  • Re-acidification: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).[6] You will observe the precipitation of the purified this compound as a white or off-white solid.

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the product to dry completely, either air-drying or in a vacuum oven at a low temperature.

Workflow Diagram: Acid-Base Extraction

cluster_start Step 1: Initial State cluster_extraction Step 2: Extraction cluster_separation Step 3: Separation & Isolation start Crude Mixture (Product + Phenol) in Diethyl Ether extract Add Saturated NaHCO₃ (aq) Shake & Separate Layers start->extract org_layer Organic Layer (Diethyl Ether + Phenol) extract->org_layer Impurity aq_layer Aqueous Layer (Water + Product Salt) extract->aq_layer Product acidify Add HCl (aq) to Aqueous Layer (pH ~2-3) aq_layer->acidify product Pure Crystalline Product (this compound) acidify->product cluster_dissolve Step 1: Dissolution cluster_crystallize Step 2: Crystallization cluster_isolate Step 3: Isolation start Crude Solid in Flask dissolve Add Minimum Amount of Hot Solvent start->dissolve solution Hot, Saturated Solution dissolve->solution cool_slow Cool Slowly to Room Temp. solution->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate crystals Wash with Cold Solvent & Dry filtrate->crystals mother_liquor Mother Liquor filtrate->mother_liquor Impurities in Solution product Pure Crystalline Product crystals->product

Caption: General workflow for the purification of solids via recrystallization.

Validation & Alternative Methods

FAQ 2: How can I verify the purity of my this compound after purification?

A protocol is only as good as its validation. To confirm the removal of starting materials and the purity of your final compound, several analytical techniques should be employed:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A simple and fast method to qualitatively assess purity. A pure compound should ideally show a single spot. You can spot your crude material, the purified product, and the starting material side-by-side for direct comparison.

  • Spectroscopy (NMR, IR): For unambiguous structural confirmation and purity assessment, Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential.

Reference Physical Properties:

Compound CAS Number Molecular Formula Melting Point (°C)
This compound 56961-30-9 C₇H₅ClO₃ 178.0 - 182.0
Salicylic Acid 69-72-7 C₇H₆O₃ 158 - 161
o-Chlorobenzoic Acid 118-91-2 C₇H₅ClO₂ ~142 [3]

| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | 42 - 44 |

FAQ 3: What if both extraction and recrystallization fail to provide the desired purity?

In cases of very similar impurities or complex mixtures, column chromatography may be necessary. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (a solvent system). While highly effective, it is more resource-intensive than the methods described above and is typically used for smaller-scale purifications or particularly challenging separations.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 2BH Honors Lab Manual.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link] [6]8. Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid. Retrieved from

  • Chemcasts. (n.d.). This compound (CAS 56961-30-9) Properties. Retrieved from [Link]

  • SAGE Journals. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link] [8]23. ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

optimizing temperature for the nitration of ortho-chloro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide on optimizing temperature for the nitration of ortho-chloro-benzoic acid.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of ortho-chlorobenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your reaction, with a specific focus on the critical role of temperature.

Understanding the Core Chemistry: Why is this Reaction Tricky?

The nitration of o-chlorobenzoic acid is a classic example of electrophilic aromatic substitution where substituent directing effects are in competition.[1][2]

  • Carboxylic Acid (-COOH): This group is electron-withdrawing and a meta-director.[1][2][3] It deactivates the aromatic ring, making the reaction slower than the nitration of benzene.[3]

  • Chlorine (-Cl): This group is also deactivating but is an ortho, para-director.

This conflict means the incoming electrophile, the nitronium ion (NO₂⁺), is directed to different positions by the two substituents.[2] The primary products are typically 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[4] Temperature is a key lever to control the ratio of these isomers and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "standard" temperature for the nitration of o-chlorobenzoic acid?

There isn't a single standard temperature; the optimal choice depends on the desired outcome, balancing reaction rate, yield, and isomeric purity. Published methods show a wide range:

  • Low-Temperature Regimen (≤0°C): Some procedures recommend maintaining the temperature below 0°C during the addition of the nitrating mixture.[5] This is done to maximize selectivity and prevent the formation of undesired by-products, particularly other isomers that can be difficult to separate.[5]

  • Moderate-Temperature Regimen (30-40°C): Other protocols perform the reaction at a constant temperature of 30°C or within the 30-40°C range.[4][6] This typically results in a faster reaction rate but may yield a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid that requires subsequent purification.[4][6]

Expert Insight: Start with a low-temperature approach (<5°C) for a new substrate or when high purity of a specific isomer is the primary goal. If the reaction is too slow or if a known, robust purification method is available, a moderate temperature can be explored to increase throughput.

Q2: How does temperature affect the ratio of 2-chloro-5-nitro vs. 2-chloro-3-nitro isomers?

Temperature influences the kinetic versus thermodynamic pathways of the reaction.[7][8]

  • Kinetic Control (Lower Temperatures): At colder temperatures, the reaction favors the product that is formed the fastest (i.e., the one with the lowest activation energy).[8]

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures, the system may favor the most stable isomeric product. However, nitration is generally considered irreversible, making true thermodynamic control challenging.[8]

While specific data for o-chlorobenzoic acid is sparse in the literature, for many substituted aromatics, lower temperatures are employed to enhance regioselectivity.[9][10] In practice, running the reaction very cold (e.g., below 0°C) is a common strategy to suppress the formation of minor, difficult-to-remove isomers.[5]

Q3: I'm seeing dinitrated products. What's the cause and how do I fix it?

The formation of dinitrated species, such as 2-chloro-3,5-dinitrobenzoic acid, is a clear indication that the reaction conditions are too harsh.[11]

Probable Causes & Solutions:

Probable CauseCorrective Action
Excessively High Temperature This is the most common cause. The introduction of a second nitro group requires more energy. Synthesis of 2-chloro-3,5-dinitrobenzoic acid has been performed at temperatures as high as 125°C.[11] Solution: Strictly maintain the reaction temperature, ideally below 10°C, using an ice-salt bath if necessary.[1][10]
High Concentration of Nitrating Agent Using fuming nitric acid or a large excess of the nitrating mixture can promote dinitration.
Prolonged Reaction Time Leaving the reaction to stir for too long, especially at elevated temperatures, can lead to over-nitration.

Troubleshooting Guide

Observed Issue Probable Cause (Temperature-Related) Recommended Solution & Explanation
Low or No Yield Reaction temperature is too low, leading to a very slow reaction rate.Cautiously increase the temperature. Incrementally raise the temperature by 5-10°C and monitor the reaction by TLC. For some deactivated substrates, temperatures in the 40-60°C range may be necessary to achieve a reasonable rate, but this must be balanced against selectivity.[10][12][13]
Formation of Dark, Tarry Byproducts Reaction temperature is too high, causing decomposition of nitric acid or oxidation of the organic material.Immediately lower the temperature. This is a sign of a potential runaway reaction. Ensure efficient stirring and cooling. The nitrating mixture should always be added slowly to the substrate solution to allow for effective heat dissipation.[10][13]
Poor Isomer Selectivity / Difficult Purification The reaction was run at a temperature that produced a complex mixture of isomers.Re-run the reaction at a lower temperature. Performing the addition of nitrating agent at ≤0°C often provides the cleanest reaction profile, simplifying purification.[5] While the reaction may be slower, the time saved during purification often compensates for this.
Reaction "Stalls" After Initial Conversion Dilution of the sulfuric acid by water produced during the reaction, which reduces the solubility of the nitrated product and lowers the concentration of the nitronium ion.While not directly a temperature issue, it's related. Higher temperatures can exacerbate this by increasing the reaction rate initially. Solution: Ensure a high concentration of sulfuric acid (95-100%) is used.[13] For challenging reactions, using oleum (fuming sulfuric acid) can help by scavenging the water formed and maintaining the strength of the acid medium.[12][13]

Experimental Protocols & Workflows

Protocol 1: High-Selectivity Nitration (Low Temperature)

This protocol prioritizes the formation of a single major isomer and minimizes byproducts.

  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve o-chlorobenzoic acid (1 equiv.) in concentrated sulfuric acid (98-100%, ~5 parts by weight)[5].

  • Cooling: Cool the solution to below 0°C using an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (~1.1 equiv.) to concentrated sulfuric acid (~2 parts by weight). Cool this mixture to 0°C before use.

  • Addition: Add the cold nitrating mixture dropwise to the stirred o-chlorobenzoic acid solution. Critically, maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.[1] Purify by recrystallization if necessary.

Visual Workflow: General Nitration Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve o-Chlorobenzoic Acid in Conc. H₂SO₄ C Cool Both Solutions (e.g., < 0°C) A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Slowly Add Nitrating Mixture to Substrate Solution C->D E Maintain Low Temperature (Monitor with Thermometer) D->E F Stir and Monitor (e.g., by TLC) E->F G Quench on Ice Water F->G H Filter Precipitated Solid G->H I Wash with Cold Water H->I J Dry and Characterize Product I->J G cluster_outcomes Potential Outcomes Temp Reaction Temperature Inc Higher Temp (e.g., >30°C) Temp->Inc Increase Dec Lower Temp (e.g., <5°C) Temp->Dec Decrease Yield Yield & Rate Selectivity Isomer Selectivity Byproducts Byproducts (Dinitration, Tar) Inc->Yield Increases Inc->Selectivity Decreases Inc->Byproducts Increases Dec->Yield Decreases Dec->Selectivity Increases Dec->Byproducts Decreases

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected side products during their synthetic preparations. Our goal is to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

I. Synthesis via Grignard Reagent: Phenylmagnesium Bromide

The Grignard synthesis of benzoic acid is a cornerstone of organic chemistry, valued for its efficiency in forming carbon-carbon bonds. The reaction involves the nucleophilic attack of a Grignard reagent, such as phenylmagnesium bromide, on carbon dioxide. However, the high reactivity of the Grignard reagent also makes it susceptible to side reactions, primarily due to its strong basicity and nucleophilicity.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is contaminated with a significant amount of benzene. What is the cause and how can I prevent this?

Answer:

Causality: The formation of benzene is a classic side reaction that occurs when the Grignard reagent, phenylmagnesium bromide, reacts with a proton source. The most common culprit is residual water in the reaction setup. Phenylmagnesium bromide is a potent base and will readily abstract a proton from water to form benzene and magnesium hydroxide bromide.

Mechanism: PhMgBr + H₂O → PhH (Benzene) + Mg(OH)Br

Prevention & Mitigation Protocol:

  • Rigorous Anhydrous Conditions: All glassware must be thoroughly dried, typically in an oven at >100°C for several hours and cooled in a desiccator over a drying agent. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Purity: The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. Commercially available anhydrous solvents are recommended. If preparing your own, ensure proper distillation and storage over a suitable drying agent like sodium metal.

  • Starting Material Purity: Ensure the bromobenzene and magnesium turnings are free of moisture.

Question 2: I've isolated a non-polar, crystalline byproduct that is not benzoic acid. Characterization suggests it is biphenyl. How did this form and how can I remove it?

Answer:

Causality: Biphenyl is a common byproduct in Grignard reactions, arising from a coupling reaction between the Grignard reagent and unreacted bromobenzene. This side reaction is particularly favored at higher concentrations of bromobenzene and elevated reaction temperatures.

Mechanism: PhMgBr + PhBr → Ph-Ph (Biphenyl) + MgBr₂

Purification Protocol: Acid-Base Extraction

The significant difference in acidity between benzoic acid (a carboxylic acid) and biphenyl (a neutral hydrocarbon) allows for a straightforward separation via acid-base extraction.

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 5% sodium bicarbonate or sodium hydroxide. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer. The non-polar biphenyl will remain in the organic layer.

  • Separation: Carefully separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic to litmus paper. Benzoic acid will precipitate out as it is poorly soluble in acidic aqueous solutions.

  • Isolation: Collect the purified benzoic acid crystals by vacuum filtration, wash with cold water, and dry thoroughly.

II. Synthesis via Oxidation of Toluene

The oxidation of toluene is a common industrial and laboratory method for producing benzoic acid. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically employed to convert the methyl group of toluene into a carboxylic acid. However, incomplete or over-oxidation can lead to the formation of side products.

Frequently Asked Questions & Troubleshooting

Question 3: My reaction seems to have stalled, and I'm isolating intermediates like benzyl alcohol and benzaldehyde. Why is this happening and how can I drive the reaction to completion?

Answer:

Causality: The oxidation of toluene to benzoic acid proceeds through a stepwise mechanism, with benzyl alcohol and benzaldehyde as key intermediates. The formation and accumulation of these intermediates indicate an incomplete reaction. This can be due to several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the reaction must be carefully considered. For instance, the oxidation of one mole of toluene with potassium permanganate requires two moles of the oxidizing agent.

  • Inadequate Reaction Time or Temperature: Oxidation reactions, particularly heterogeneous ones involving KMnO₄, can be slow and often require heating to proceed at a reasonable rate.

  • Poor Mixing: In a two-phase reaction system (e.g., toluene and aqueous KMnO₄), efficient stirring is crucial to maximize the interfacial area and promote the reaction.

Troubleshooting and Optimization Protocol:

  • Stoichiometry Check: Ensure you are using a sufficient molar excess of the oxidizing agent.

  • Reaction Conditions: Increase the reaction temperature (reflux is often necessary) and/or extend the reaction time. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the starting material and intermediates have been consumed.

  • Phase-Transfer Catalysis: For heterogeneous reactions, consider the addition of a phase-transfer catalyst to facilitate the transport of the oxidant into the organic phase, thereby accelerating the reaction.

  • Catalyst Selection: In industrial settings, catalysts like cobalt and manganese salts are used to facilitate the air oxidation of toluene.

III. Synthesis via Hydrolysis of Benzonitrile

The hydrolysis of benzonitrile offers another route to benzoic acid. This reaction can be performed under either acidic or basic conditions, proceeding through a benzamide intermediate.

Frequently Asked Questions & Troubleshooting

Question 4: I've stopped my reaction early and isolated a neutral compound, which I've identified as benzamide. How can I ensure complete hydrolysis to benzoic acid?

Answer:

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the corresponding amide as an intermediate. The isolation of benzamide indicates that the reaction has not gone to completion. This is often due to insufficient reaction time, temperature, or concentration of the acid or base catalyst.

Mechanism: C₆H₅CN (Benzonitrile) + H₂O → C₆H₅CONH₂ (Benzamide) → C₆H₅COOH (Benzoic Acid) + NH₃ (under basic conditions) or NH₄⁺ (under acidic conditions)

Driving the Reaction to Completion:

  • Extended Reaction Time and/or Increased Temperature: Both the acid- and base-catalyzed hydrolysis of amides require energy input. Refluxing the reaction mixture for an extended period is typically necessary to drive the second step of the hydrolysis to completion.

  • Catalyst Concentration: Ensure a sufficiently high concentration of the acid or base catalyst is used. For example, concentrated sulfuric acid is often used for acid-catalyzed hydrolysis.

  • Monitoring: Follow the disappearance of the benzamide intermediate by TLC to determine the appropriate reaction endpoint.

IV. General Purification Troubleshooting

Question 5: My final benzoic acid product has a low melting point and a broad melting range, even after addressing the major side products. What are some general purification strategies?

Answer:

Causality: A low and broad melting point is a classic indicator of an impure solid compound. Even after removing major side products, trace impurities can remain, disrupting the crystal lattice of the benzoic acid.

Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization of Benzoic Acid:

  • Solvent Selection: Water is an excellent solvent for the recrystallization of benzoic acid because benzoic acid is poorly soluble in cold water but highly soluble in hot water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling water to your crude benzoic acid to completely dissolve it. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified benzoic acid crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Data Summary Table

Common Side ProductSynthesis RoutePhysical PropertiesRecommended Purification Method
BenzeneGrignardColorless liquid, b.p. 80.1°CCareful workup, evaporation
BiphenylGrignardWhite crystalline solid, m.p. 69-72°CAcid-Base Extraction
Benzyl AlcoholToluene OxidationColorless liquid, b.p. 205°CDistillation, Column Chromatography
BenzaldehydeToluene OxidationColorless liquid, b.p. 178.1°CDistillation, Column Chromatography
BenzamideBenzonitrile HydrolysisWhite solid, m.p. 127-130°CDrive reaction to completion, Recrystallization

Visual Troubleshooting Guide

Troubleshooting_Benzoic_Acid_Synthesis cluster_grignard Grignard Synthesis cluster_oxidation Toluene Oxidation cluster_hydrolysis Benzonitrile Hydrolysis cluster_purification General Purification start_g Crude Benzoic Acid impurity_g Identify Impurity start_g->impurity_g benzene Benzene Detected impurity_g->benzene Liquid, non-polar biphenyl Biphenyl Detected impurity_g->biphenyl Solid, non-polar action_benzene Root Cause: Reaction with H₂O Action: Ensure strict anhydrous conditions benzene->action_benzene action_biphenyl Root Cause: Coupling Reaction Action: Perform Acid-Base Extraction biphenyl->action_biphenyl start_o Incomplete Reaction impurity_o Identify Intermediates start_o->impurity_o intermediates Benzyl Alcohol / Benzaldehyde impurity_o->intermediates action_intermediates Root Cause: Insufficient oxidant/time/temp Action: Increase oxidant, reflux longer, stir vigorously intermediates->action_intermediates start_h Incomplete Reaction impurity_h Identify Intermediate start_h->impurity_h benzamide Benzamide Isolated impurity_h->benzamide action_benzamide Root Cause: Incomplete hydrolysis Action: Increase reflux time/temp, check catalyst concentration benzamide->action_benzamide start_p Impure Solid Product (Low/Broad M.P.) action_recrystallize Action: Recrystallize from H₂O start_p->action_recrystallize pure_product Pure Benzoic Acid action_recrystallize->pure_product

Caption: Troubleshooting workflow for common benzoic acid synthesis issues.

References

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  • Homework.Study.com. Benzene is often produced as a by-product during the synthesis of phenylmegnesium bromide. How.... Retrieved from Homework.Study.com. [Link]

  • PrepChem.com. Preparation of benzamide. Retrieved from PrepChem.com. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Retrieved from Royal Society of Chemistry. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from web.pdx.edu. [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from . [Link]

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  • Google Patents. WO2015185361A1 - Method for purification of benzoic acid.
  • MDPI. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Retrieved from MDPI. [Link]

  • Allen. How benzene can be prepared by Grignard reagent?. Retrieved from Allen. [Link]

  • Wikipedia. Phenylmagnesium bromide. Retrieved from Wikipedia. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from . [Link]

  • I.R.I.S. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from I.R.I.S. [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from YouTube. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from . [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from YouTube. [Link]

  • askIITians. (2025, July 13). How do you convert the following?Toluene to Benzoic acid.. Retrieved from askIITians. [Link]

  • ACS Publications. (2024, June 5). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega. Retrieved from ACS Publications. [Link]

  • INIS-IAEA. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Retrieved from INIS-IAEA. [Link]

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  • Grignard Reaction. (n.d.). Retrieved from . [Link]

  • Studylib. Biphenyl & Benzoic Acid Extraction: Lab Experiment. Retrieved from Studylib. [Link]

  • Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. (2025, January 1). Retrieved from . [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from . [Link]

  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from Slideshare. [Link]

  • Chegg.com. (2020, September 23). Solved Separation of Benzoic Acid and Biphenyl - Solvents. Retrieved from Chegg.com. [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1 - EPO. Retrieved from European Patent Office. [Link]

  • Allen. Hydrolysis of benzonitrile gives. Retrieved from Allen. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from StudyMoose. [Link]

  • Quora. (2018, February 15). What is the mechanism of benzoic acid from toluene?. Retrieved from Quora. [Link]

  • Odinity. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Retrieved from Odinity. [Link]

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  • Scribd. EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions. Retrieved from Scribd. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.. Retrieved from Pearson. [Link]

  • Chegg.com. (2019, March 18). Solved Preparation of Benzoic Acid using a Grignard Reagent. Retrieved from Chegg.com. [Link]

  • ResearchGate. Hydration of benzonitrile to benzamide | Download Scientific Diagram. Retrieved from ResearchGate. [Link]

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  • Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9). This molecule is a valuable building block in pharmaceutical development and specialty chemical manufacturing. While several synthetic routes exist, the most industrially viable method is the direct carboxylation of 4-chlorophenol via the Kolbe-Schmitt reaction.

This process, though conceptually straightforward, presents significant challenges during scale-up, particularly concerning reaction control, regioselectivity, and final product purity. This guide is designed for researchers, chemists, and process engineers to navigate these complexities. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Section 1: The Core Synthesis Pathway - Kolbe-Schmitt Reaction

The industrial synthesis of this compound is dominated by the Kolbe-Schmitt reaction. This process involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.[1][2][3][4] The general pathway starting from 4-chlorophenol is outlined below.

Reaction Scheme:

  • Phenoxide Formation: 4-chlorophenol is treated with a strong base, typically sodium hydroxide (NaOH), to form the highly reactive sodium 4-chlorophenoxide.

  • Carboxylation: The sodium phenoxide is then subjected to high-pressure carbon dioxide (CO₂) at elevated temperatures. The electrophilic CO₂ is attacked by the electron-rich phenoxide ring, primarily at the ortho-position, to form a sodium salicylate intermediate.[4]

  • Acidification: The reaction mixture is quenched with a strong acid (e.g., sulfuric acid) to protonate the carboxylate, precipitating the final this compound product.

Process Workflow Diagram

The following diagram illustrates the critical stages of the scale-up process, from raw material qualification to final product release.

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product RM_QC Raw Material QC (4-Chlorophenol, NaOH) Reactor_Prep Reactor Preparation (Inert, Dry) RM_QC->Reactor_Prep Pass Phenoxide Phenoxide Formation (NaOH, Solvent) Reactor_Prep->Phenoxide Carboxylation Carboxylation (CO2, Temp, Pressure) Phenoxide->Carboxylation Anhydrous Transfer IPC1 IPC-1: Reaction Monitoring (HPLC/TLC) Carboxylation->IPC1 Quench Acidic Workup (H2SO4, pH Control) IPC1->Quench Reaction Complete Filtration Crude Product Filtration Quench->Filtration Recrystal Recrystallization (Solvent Selection) Filtration->Recrystal Drying Vacuum Drying Recrystal->Drying Final_QC Final QC Analysis (Purity, Assay, m.p.) Drying->Final_QC Packaging Packaging & Release Final_QC->Packaging Pass

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I fix it?

Low yield is a multifaceted problem. Systematically investigate the following potential causes:

  • Cause A: Incomplete Phenoxide Formation

    • Why it happens: The nucleophilicity of the un-ionized phenol is insufficient to attack the weak electrophile, CO₂.[2][4] Moisture in the starting materials or reactor will consume the base and prevent complete formation of the phenoxide.

    • Troubleshooting Steps:

      • Verify Base Stoichiometry: Ensure at least 1.0 equivalent of high-purity NaOH is used. On scale, it is common to use a slight excess (1.05-1.10 eq.) to counter any atmospheric CO₂ or moisture.

      • Ensure Anhydrous Conditions: Dry the 4-chlorophenol starting material before use. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) to remove air and moisture before and during phenoxide formation.

      • Confirm Water Removal: If a solvent is used for phenoxide formation (e.g., toluene), ensure water is removed azeotropically before proceeding to the carboxylation step.

  • Cause B: Suboptimal Carboxylation Conditions

    • Why it happens: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure. Insufficient pressure means a low concentration of dissolved CO₂, starving the reaction. Incorrect temperature can either slow the reaction rate or favor byproduct formation.

    • Troubleshooting Steps:

      • Check Pressure Integrity: Verify that your reactor can maintain the target pressure (typically 80-100 atm) without leaks for the duration of the reaction.

      • Optimize Temperature: For sodium phenoxide, the optimal temperature for ortho-carboxylation is generally around 125-150°C.[1][3] Temperatures that are too high (>160°C) can cause thermal decomposition or isomerization to the more thermodynamically stable para product.

      • Improve Agitation: On scale-up, poor mixing can lead to localized temperature gradients and inefficient gas-liquid mass transfer of CO₂. Ensure the agitator design and speed are sufficient to maintain a homogenous slurry.

  • Cause C: Product Loss During Workup

    • Why it happens: The product has some solubility in the acidic aqueous phase, especially at elevated temperatures. Premature precipitation or incomplete crystallization will reduce isolated yield.

    • Troubleshooting Steps:

      • Control pH and Temperature: During acidification, carefully control the rate of acid addition to prevent a rapid exotherm. Cool the mixture sufficiently (e.g., to 10-15°C) before filtration to minimize the solubility of the product in the mother liquor.

      • Analyze Mother Liquor: Use HPLC to analyze the waste stream (mother liquor) after filtration. Significant product presence indicates a need to optimize the crystallization/precipitation conditions (e.g., lower temperature, longer hold time).

Q2: My final product is contaminated with a significant amount of an isomeric impurity. How do I improve regioselectivity?

The primary isomeric impurity is 3-Chloro-4-hydroxybenzoic acid, resulting from para-carboxylation. Controlling regioselectivity is critical and depends heavily on the reaction conditions.

  • Cause: Kinetic vs. Thermodynamic Control

    • Why it happens: Ortho-carboxylation (the desired pathway) is kinetically favored, especially with sodium phenoxide, due to the formation of a chelated intermediate with the sodium cation.[1][3] Para-carboxylation is thermodynamically more stable. At higher temperatures, the kinetically formed ortho product can revert to the phenoxide and then reform as the more stable para isomer.

    • Troubleshooting Steps:

      • Use Sodium Hydroxide: The use of NaOH as the base strongly favors the formation of the ortho product (this compound). Using potassium hydroxide (KOH) is known to favor the para product and should be avoided for this synthesis.[1][3][4]

      • Strict Temperature Control: Maintain the reaction temperature in the optimal range of 125-150°C. Exceeding this can initiate the rearrangement to the undesired para isomer. Implement a robust temperature control system for the reactor.

      • Limit Reaction Time: Do not extend the reaction time unnecessarily. Once IPC shows the reaction has reached completion, proceed with the workup. Holding the reaction at high temperature for extended periods can increase the amount of the thermodynamic byproduct.

Troubleshooting Decision Tree: Diagnosing Purity Issues

Purity_Troubleshooting Start Purity Issue Detected (by HPLC/NMR) CheckIsomer Is the major impurity the 3-chloro-4-hydroxy isomer? Start->CheckIsomer CheckSM Is unreacted 4-chlorophenol present? CheckIsomer->CheckSM No IsomerYes High Para-Isomer CheckIsomer->IsomerYes Yes CheckColor Is the product discolored (pink, brown)? CheckSM->CheckColor No SM_Yes Incomplete Reaction CheckSM->SM_Yes Yes ColorYes Oxidation/Degradation CheckColor->ColorYes Yes IsomerSol1 Verify NaOH was used, not KOH. IsomerYes->IsomerSol1 IsomerSol2 Lower reaction temp to <150°C. IsomerYes->IsomerSol2 IsomerSol3 Reduce reaction time. IsomerYes->IsomerSol3 SMSol1 Increase CO2 pressure and check for leaks. SM_Yes->SMSol1 SMSol2 Ensure anhydrous conditions. SM_Yes->SMSol2 SMSol3 Improve reactor agitation. SM_Yes->SMSol3 ColorSol1 Ensure inert atmosphere during entire process. ColorYes->ColorSol1 ColorSol2 Check starting material for oxidized impurities. ColorYes->ColorSol2 ColorSol3 Consider charcoal treatment during recrystallization. ColorYes->ColorSol3

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-5-hydroxybenzoic Acid Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 2-Chloro-5-hydroxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this compound under various stress conditions. As there is limited direct literature on the forced degradation of this compound, this document synthesizes information from studies on structurally related compounds, including other chlorohydroxybenzoic acids, chlorophenols, and salicylic acid derivatives, to provide a scientifically grounded resource.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability and degradation studies of this compound.

Question 1: My this compound sample shows significant degradation under acidic hydrolytic conditions, but I am struggling to identify the primary degradation product. What should I be looking for?

Answer:

Under acidic hydrolysis, the most probable initial degradation pathway for this compound is decarboxylation. The presence of the hydroxyl group ortho to the carboxylic acid can facilitate this process, similar to the behavior of salicylic acid.[1] The expected primary degradation product would be 4-chlorophenol.

  • Troubleshooting Steps:

    • Analytical Method Optimization: Ensure your HPLC method has adequate resolution to separate the polar 4-chlorophenol from the parent compound. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of formic or acetic acid is a good starting point.

    • Reference Standard: Co-inject a certified reference standard of 4-chlorophenol to confirm the identity of the peak by retention time.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to confirm the molecular weight of the degradation product. The expected [M-H]⁻ ion for 4-chlorophenol would be at m/z 127/129, showing the characteristic isotopic pattern for a chlorine-containing compound.

    • Reaction Monitoring: Analyze samples at early time points to capture the primary degradant before it is potentially converted to secondary products.

Question 2: I am observing multiple degradation products in my photostability study of this compound, and the chromatogram is complex. How can I begin to identify these products?

Answer:

Photodegradation of aromatic compounds can be complex, often involving multiple reaction pathways. For chlorohydroxybenzoic acids, you can anticipate several types of reactions:

  • Photohydrolysis: Replacement of the chlorine atom with a hydroxyl group to form 2,5-dihydroxybenzoic acid (gentisic acid).

  • Photo-oxidation: Further hydroxylation of the aromatic ring, potentially leading to the formation of trihydroxybenzoic acid derivatives.

  • Decarboxylation: As seen in acidic hydrolysis, UV radiation can also induce decarboxylation to form 4-chlorophenol.[2]

  • Polymerization: Formation of colored polymeric materials from reactive intermediates.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products. Look for characteristic mass shifts corresponding to the loss of chlorine and addition of a hydroxyl group (-Cl, +OH; a net change of -18 Da), or the addition of a hydroxyl group (+16 Da).

    • Diode Array Detector (DAD): Use a DAD to obtain UV spectra of the degradation peaks. Changes in the UV spectrum compared to the parent compound can provide clues about structural modifications. For example, the formation of gentisic acid would likely result in a shift in the absorption maximum.

    • Control Experiments: Run control experiments in the dark to distinguish between photodegradation and thermal degradation. Also, consider the effect of the solvent, as some solvents can participate in photoreactions.

Question 3: My oxidative degradation experiment using hydrogen peroxide shows a rapid loss of the parent peak, but I am not observing a corresponding increase in any single major degradation product. What could be happening?

Answer:

This scenario suggests either the formation of multiple minor degradation products that are difficult to detect individually, or the degradation is proceeding rapidly to ring-opening products that are not well-retained on a standard reversed-phase HPLC column. Oxidative degradation of chlorophenols and related compounds often involves the formation of hydroxylated intermediates, followed by ring cleavage to form smaller aliphatic acids.[3]

  • Troubleshooting Steps:

    • Total Organic Carbon (TOC) Analysis: A TOC analysis can determine if the compound is being mineralized to CO2, which would explain the disappearance of organic molecules from the chromatogram.

    • Alternative Analytical Techniques: Consider using an analytical method suitable for small, polar organic acids, such as ion chromatography or a specialized HILIC column in your HPLC system.

    • Mass Balance Calculation: Attempt to perform a mass balance by quantifying the parent compound and all observable degradation products. A significant loss in mass balance would point towards the formation of undetected products.

    • Milder Oxidative Conditions: Reduce the concentration of the oxidizing agent or the reaction temperature to slow down the degradation and allow for the detection of initial intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under different stress conditions?

A1: Based on the chemistry of related molecules, the following degradation pathways are proposed:

  • Acidic Hydrolysis: Primarily decarboxylation to form 4-chlorophenol.

  • Alkaline Hydrolysis: Likely to be more stable than under acidic conditions, but at elevated temperatures, decarboxylation or hydrolysis of the chlorine group may occur.

  • Oxidative Degradation: Initial hydroxylation of the aromatic ring, followed by potential ring-opening to form aliphatic acids.[3]

  • Photodegradation: A complex mixture of reactions including photohydrolysis of the chlorine atom, photo-oxidation, and decarboxylation.[2]

  • Thermal Degradation: Generally, benzoic acid derivatives are relatively stable to dry heat.[1] Significant degradation would likely only occur at temperatures approaching the melting point, where decarboxylation is a possible outcome.

Q2: What are the key analytical challenges in studying the degradation of this compound?

A2: The main challenges include:

  • Separation of Isomers: Degradation reactions can produce isomeric byproducts (e.g., different hydroxylated isomers) that can be difficult to separate using standard HPLC methods.[4] Method development may require screening different column chemistries and mobile phase conditions.

  • Identification of Unknowns: The structural elucidation of unknown degradation products requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy for isolated impurities.

  • Quantification of Degradants: Accurate quantification of degradation products requires their isolation and characterization to determine their response factors in the analytical method, or the use of relative response factors if isolation is not feasible.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent drug from all its degradation products, process impurities, and excipients. The development process typically involves:

  • Forced Degradation Studies: Subjecting the drug substance to various stress conditions (acid, base, oxidation, light, heat) to generate a representative sample of degradation products.[5][6]

  • Method Development:

    • Column Selection: Start with a versatile column like a C18 and screen other column chemistries (e.g., phenyl-hexyl, cyano) if co-elution is observed.

    • Mobile Phase Optimization: A gradient elution with an acidified aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Adjust the gradient slope and organic modifier to achieve optimal separation.

    • Detector Wavelength: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and select a wavelength that provides good sensitivity for both the parent compound and the degradants.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7]

Data Presentation

Table 1: Predicted Major Degradation Products of this compound under Various Stress Conditions

Stress ConditionPredicted Major Degradation Product(s)Rationale
Acidic Hydrolysis4-ChlorophenolDecarboxylation facilitated by the ortho-hydroxyl group.[1]
Alkaline Hydrolysis4-ChlorophenolDecarboxylation at elevated temperatures.
Oxidative (e.g., H₂O₂)2-Chloro-5,6-dihydroxybenzoic acid, 4-Chloro-2,5-dihydroxybenzoic acid, Ring-opened productsHydroxylation of the aromatic ring followed by potential cleavage.[3]
Photolytic4-Chlorophenol, 2,5-Dihydroxybenzoic acidDecarboxylation and photohydrolysis of the C-Cl bond.[2]
Thermal (Dry Heat)Likely stable at moderate temperatures; 4-Chlorophenol at high temperaturesDecarboxylation near the melting point.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize an aliquot with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time. Neutralize an aliquot with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period. Dissolve the stressed solid in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathways of this compound cluster_acid Acidic Hydrolysis / High Temperature cluster_photo Photodegradation cluster_oxidative Oxidative Stress This compound This compound 4-Chlorophenol_acid 4-Chlorophenol This compound->4-Chlorophenol_acid Decarboxylation 4-Chlorophenol_photo 4-Chlorophenol This compound->4-Chlorophenol_photo Decarboxylation 2,5-Dihydroxybenzoic Acid 2,5-Dihydroxybenzoic Acid (Gentisic Acid) This compound->2,5-Dihydroxybenzoic Acid Photohydrolysis Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Hydroxylation Ring-opened Products Ring-opened Products (e.g., aliphatic acids) Hydroxylated Intermediates->Ring-opened Products Ring Cleavage

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Degradation Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Photolysis Photolysis Apply Stress Conditions->Photolysis Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Sample Neutralization/Dilution Sample Neutralization/Dilution Acid Hydrolysis->Sample Neutralization/Dilution Base Hydrolysis->Sample Neutralization/Dilution Oxidation->Sample Neutralization/Dilution Photolysis->Sample Neutralization/Dilution Thermal Stress->Sample Neutralization/Dilution HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Sample Neutralization/Dilution->HPLC-DAD/MS Analysis Data Analysis Data Analysis HPLC-DAD/MS Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Quantify Degradation Quantify Degradation Data Analysis->Quantify Degradation Propose Pathways Propose Pathways Identify Degradants->Propose Pathways Quantify Degradation->Propose Pathways End End Propose Pathways->End

Caption: A generalized experimental workflow for studying degradation pathways.

References

  • Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition. (2021). Journal of Hazardous Materials. [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... - ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. [Link]

  • DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. [Link]

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. (2013). Taylor & Francis Online. [Link]

  • Degradation of 4-Chlorophenol in Wastewater by Organic Oxidants - ACS Publications. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. [Link]

  • Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. - ResearchGate. [Link]

  • 3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem. [Link]

  • 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem. [Link]

  • 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale - PubMed. [Link]

  • Thermal decomposition of salicylic acid and its salts - Semantic Scholar. [Link]

  • The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - Semantic Scholar. [Link]

  • Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7) - Cheméo. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products - Longdom Publishing. [Link]

  • The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed. [Link]

  • Thermal destruction of polychlorobiphenyl derivatives - AIP Publishing. [Link]

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  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. [Link]

  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC - NIH. [Link]

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Technical Support Center: Optimizing Solvent Systems for 2-Chloro-5-hydroxybenzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 2-Chloro-5-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each experimental choice, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This phenomenon can happen if the boiling point of the solvent is higher than the melting point of the solute, or more commonly, if the solution is supersaturated to a point where the solute comes out of solution too quickly, often due to impurities lowering the compound's melting point.[1][2][3] For this compound, with a melting point of approximately 179-182°C, this is less likely due to its intrinsic melting point and more likely related to supersaturation or impurities.

Corrective Actions:

  • Re-dissolve the Oil: Return the flask to the heat source and add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) until the oil completely redissolves.[1]

  • Slow Down the Cooling: Oiling out is often a kinetic issue. Once re-dissolved, allow the solution to cool much more slowly. Insulate the flask with glass wool or cover it with a beaker and let it stand undisturbed on the benchtop, away from drafts.[4][5] Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.

  • Reduce Supersaturation: If the problem persists, you may have used too little solvent. Add a slightly larger volume of the hot solvent during the initial dissolution step to reduce the degree of supersaturation upon cooling.

  • Consider Impurity Removal: If the crude material is highly impure, impurities can suppress the melting point and interfere with crystallization. Consider treating the hot solution with activated charcoal before filtration to adsorb impurities that may be promoting oiling out.[1]

Q2: Crystal formation has not started, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: A failure to crystallize upon cooling usually indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin, or that too much solvent was used.[6]

Corrective Actions:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[7][8] The microscopic scratches on the glass provide an energetically favorable surface for nucleation to begin.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[8][9]

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used, and the solution is not sufficiently saturated even at room temperature. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

  • Flash Freeze: As a last resort, cool a small sample of the solution on the tip of a spatula or glass rod using a stream of compressed air or by touching it to a cold surface. The resulting solid can be used as a seed crystal.

Q3: My final crystal yield is very low. How can I improve recovery?

A3: A low yield is a common issue in recrystallization and typically points to one of two main causes: using an excessive amount of solvent or incomplete crystallization from the mother liquor.[7]

Corrective Actions:

  • Minimize Solvent Usage: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[7][10] Using an excess means more of your compound will remain dissolved in the mother liquor upon cooling, thus reducing your isolated yield.

  • Ensure Complete Cooling: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 20-30 minutes.[6] The solubility of this compound will decrease significantly at lower temperatures, forcing more of the compound out of the solution.

  • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals. Reduce the volume of the filtrate (mother liquor) by boiling off some solvent and then re-cool to see if more crystals form. Note that this second crop may be less pure than the first.

  • Avoid Premature Crystallization: Ensure you use a pre-heated funnel if performing a hot filtration step to remove insoluble impurities. If the solution cools during filtration, the product can crystallize prematurely in the funnel, leading to significant loss.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing the most common recrystallization challenges.

TroubleshootingWorkflow start Problem Encountered During Recrystallization no_crystals Issue: No Nucleation or Oversaturation start->no_crystals No Crystals Formed oiling_out Issue: Rapid Precipitation or Impurities start->oiling_out Compound Oiled Out low_yield Issue: Excess Solvent or Incomplete Precipitation start->low_yield Low Yield or Purity action_scratch 1. Scratch inner flask surface with a glass rod. no_crystals->action_scratch Action action_reheat 1. Reheat to dissolve oil. 2. Add more 'good' solvent. oiling_out->action_reheat Action action_ice_bath 1. Ensure final cooling in an ice-water bath. low_yield->action_ice_bath Action action_seed 2. Add a seed crystal. action_scratch->action_seed If fails action_evaporate 3. Gently boil off excess solvent & re-cool. action_seed->action_evaporate If fails action_slow_cool 3. Cool solution MUCH slower. (Insulate flask) action_reheat->action_slow_cool Then action_charcoal 4. Consider activated charcoal treatment on next attempt. action_slow_cool->action_charcoal If persists action_min_solvent 2. Use absolute minimum volume of hot solvent. action_ice_bath->action_min_solvent For next time action_recover 3. Concentrate mother liquor to obtain a second crop. action_min_solvent->action_recover To improve

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[12] Given the polar nature of this compound (due to the carboxylic acid and hydroxyl groups), polar solvents are the best starting point.[13]

  • Single-Solvent Systems: Water is a good candidate, as many benzoic acids exhibit significantly increased solubility in hot water compared to cold.[8][14] Alcohols like ethanol or methanol are also effective.

  • Mixed-Solvent Systems: A mixed-solvent system is often more practical and provides finer control. An ethanol/water or methanol/water system is highly recommended. In this system, the compound is first dissolved in the minimum amount of hot alcohol (the "good" solvent) and then water (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy, indicating saturation.[15][16]

Q2: How do I select the best solvent system experimentally?

A2: A small-scale solvent screen is the most effective method.

  • Place approximately 50-100 mg of your crude compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, starting with about 1 mL at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable as recovery will be poor.[17]

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • A good candidate solvent will dissolve the compound completely when hot.[10]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.

Qualitative Solubility Table for this compound

This table is based on the chemical principle of "like dissolves like" and the known behavior of similar substituted benzoic acids.

SolventPolarityPredicted Solubility (Room Temp)Predicted Solubility (Hot)Suitability as Recrystallization Solvent
WaterHigh (Polar, Protic)LowHighGood, but may require large volumes. Excellent as an anti-solvent.
EthanolHigh (Polar, Protic)ModerateVery HighGood. Often best used in a mixed system with water.
MethanolHigh (Polar, Protic)Moderate-HighVery HighGood. Similar to ethanol, excellent in a mixed system.
AcetoneMedium (Polar, Aprotic)HighVery HighLikely too soluble for good recovery.[13]
Ethyl AcetateMediumLow-ModerateHighPotentially a good single solvent.
DichloromethaneLowLowModerateUnlikely to be a good solvent.
TolueneLow (Non-polar)Very LowLow-ModeratePoor choice; insufficient dissolving power.
HexaneVery Low (Non-polar)InsolubleInsolubleUnsuitable.
Q3: Why is slow cooling so important for achieving high purity?

A3: Crystal formation is a thermodynamically controlled process of self-assembly. Slow cooling allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, a process that excludes differently shaped impurity molecules.[4][5][18] If cooling is too rapid, impurities can become trapped within the fast-forming crystal structure, leading to a less pure final product.[7] This rapid solidification is known as precipitation rather than crystallization.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol-Water)

This protocol provides a robust method for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Glass funnel and fluted filter paper (optional, for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while heating and stirring until the solid just dissolves completely.

  • Anti-Solvent Addition: While keeping the solution hot, add hot deionized water dropwise. Swirl the flask after each addition. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.[16][19]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is perfectly saturated and ready for cooling.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass or inverted beaker, and allow it to cool slowly and undisturbed to room temperature. You should observe crystal formation during this time.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the crystals.

  • Crystal Collection: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol-water mixture (in roughly the same ratio as your final solvent system).

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold ethanol-water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

Workflow for Mixed-Solvent Recrystallization

RecrystallizationWorkflow cluster_prep Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying a Place crude solid in Erlenmeyer flask b Add MINIMUM volume of hot 'good' solvent (Ethanol) until just dissolved a->b c Add hot 'anti-solvent' (Water) dropwise until solution becomes cloudy b->c d Add 1-2 drops of hot 'good' solvent to clarify c->d e Remove from heat, cover, and cool slowly to room temp d->e f Place flask in ice-water bath (20+ min) e->f g Collect crystals via vacuum filtration f->g h Wash with ice-cold solvent mixture g->h i Dry crystals thoroughly h->i

Caption: Step-by-step workflow for a mixed-solvent recrystallization.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • ECHEMI. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • ECHEMI. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based...
  • (n.d.). recrystallization-2.doc.pdf.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • (n.d.). Recrystallization-1.doc.pdf.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • (n.d.). Recrystallization of Benzoic Acid.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • (n.d.). Recrystallisation of benzoic acid.
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization.
  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques).

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Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-5-hydroxybenzoic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Chloro-5-hydroxybenzoic acid. This valuable building block, while versatile, often presents significant solubility hurdles that can impede reaction kinetics, reduce yields, and complicate purifications. This document provides a structured, causality-driven approach to diagnosing and solving these issues, moving from fundamental principles to advanced, field-proven techniques.

Understanding the Molecule: Physicochemical Properties

The solubility behavior of this compound is dictated by the interplay of its functional groups. A foundational understanding is critical for effective troubleshooting.

  • Aromatic Ring & Chloro Group : These components confer significant hydrophobicity, limiting solubility in highly polar solvents like water.

  • Carboxylic Acid (-COOH) : This is the primary driver of its acidic nature and the key to manipulating solubility. It can act as a hydrogen bond donor and acceptor.

  • Hydroxyl (-OH) Group : A polar, weakly acidic group that can also participate in hydrogen bonding.

The molecule's dual acidic nature (carboxylic acid and phenol) and its hydrophobic core create a complex solubility profile that must be carefully managed.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₅ClO₃-
Molar Mass 172.57 g/mol [1]Higher mass contributes to lower solubility compared to smaller acids.
Appearance White to pale yellow or brown crystalline powderIndicates a stable solid lattice that requires sufficient solvation energy to break.
pKa (Carboxylic Acid) ~2.9 - 4.0 (Estimated)The carboxylic acid is moderately acidic. At pH > pKa, it deprotonates to the highly soluble carboxylate anion.
pKa (Phenolic OH) ~8.0 - 9.0 (Estimated)The phenol is weakly acidic. Deprotonation requires a stronger base and may not be desirable in all reaction schemes.
General Solubility Sparingly soluble in water; more soluble in polar organic solvents.[2]Solvent choice is the first and most critical parameter to optimize.

pKa values are estimated based on substituted benzoic acid analogs. The chloro group at the 2-position is electron-withdrawing, which lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa 4.20)[3].

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility-related issues.

Q1: My this compound won't dissolve in my reaction solvent. What are the first things I should try? A1: Start by switching to a more appropriate solvent. Your primary candidates should be polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Tetrahydrofuran (THF) . Polar protic solvents like methanol or ethanol can also be effective.[2] For many standard reactions like amide couplings, DMF is an excellent starting point. Avoid non-polar solvents like hexanes, toluene, or dichloromethane (DCM) initially, as solubility will be negligible.

Q2: Can I use a base to dissolve the acid in my reaction? What are the consequences? A2: Yes, this is a powerful technique, but it must be used judiciously. Adding a base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA), or sodium carbonate) will deprotonate the carboxylic acid to form its corresponding salt, which is significantly more soluble.[2]

  • Causality: The conversion of the neutral, covalent molecule into a charged ionic species drastically increases its affinity for polar solvents.

  • Consequences: This changes the nature of your reactant. You now have a carboxylate anion, which is a potent nucleophile. This is beneficial for reactions where the carboxylate is the intended reactant (e.g., Williamson ether synthesis on an alkyl halide) but will prevent reactions that require an electrophilic carboxyl group (e.g., Fischer esterification or standard amide coupling requiring an activated acid). For amide couplings, the base is typically added with the coupling agents to form the active ester in situ.[4]

Q3: My reaction is heterogeneous and very slow. Could this be a solubility issue? A3: Absolutely. Poor solubility is a leading cause of slow or stalled reactions. If your reagent is sitting as a solid at the bottom of the flask, its effective concentration in the solution phase is extremely low. The reaction rate is dependent on this concentration. Ensuring complete dissolution is paramount for achieving reasonable reaction times and reproducibility.

Q4: I've managed to dissolve the reactants, but a solid is crashing out as the reaction progresses. What's happening? A4: This is common and can be due to several factors:

  • Product Insolubility: Your product may be less soluble in the reaction solvent than the starting materials. If so, this can be advantageous, as it drives the reaction to completion (Le Châtelier's principle) and simplifies purification.

  • Byproduct Precipitation: In many reactions, byproducts can precipitate. For example, in amide couplings using EDC, the corresponding urea byproduct can be insoluble. In reactions involving inorganic bases, salt byproducts (e.g., NaCl) will precipitate from organic solvents.

  • Temperature Change: If you heated the reaction to achieve dissolution, the product or starting materials may be precipitating upon cooling.

In-Depth Troubleshooting Guides

Guide 1: Strategic Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility. The goal is to match the polarity of the solvent with the solute.

Mechanism: Solvation occurs when the energy released from solvent-solute interactions is sufficient to overcome the solute-solute (lattice energy) and solvent-solvent interactions. Polar solvents like DMF and DMSO are excellent hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate both the hydroxyl and carboxylic acid groups of the molecule.

Recommended Solvents for this compound

SolventTypeRelative PolaritySuitability & Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent. High boiling point and exceptional solvating power for polar molecules.
Dimethylformamide (DMF) Polar AproticHighExcellent. A go-to solvent for amide couplings and other reactions involving carboxylic acids.
Tetrahydrofuran (THF) Polar AproticMediumGood. Often a good choice, especially when a lower boiling point is needed. Solubility may be less than in DMF/DMSO.[5]
1,4-Dioxane Polar AproticMediumGood. Similar to THF, can be effective for dissolving hydroxybenzoic acids.[5]
Methanol / Ethanol Polar ProticHighModerate to Good. Can dissolve the acid but may participate in side reactions (e.g., esterification under acidic conditions).
Acetonitrile (ACN) Polar AproticMediumModerate. Less effective than DMF/DMSO but can be a suitable alternative.
Dichloromethane (DCM) Non-polarLowPoor. Generally unsuitable for dissolving the free acid.
Toluene / Hexane Non-polarVery LowInsoluble. Unsuitable for the free acid.

Protocol: Small-Scale Solubility Test Before committing to a large-scale reaction, perform a quick solubility test.

  • Add ~5-10 mg of this compound to a small vial.

  • Add the chosen solvent dropwise (e.g., 0.1 mL increments) while stirring or vortexing.

  • Observe the amount of solvent required to achieve complete dissolution at room temperature.

  • If solubility is poor, gently warm the vial to observe the effect of temperature. This provides a qualitative measure of solubility (e.g., mg/mL).

Guide 2: pH Modification for Enhanced Solubility

For reactions in aqueous or protic media, or for certain reactions in polar aprotic solvents, pH modification is the most effective tool.

Mechanism: By adding a base, you shift the equilibrium from the sparingly soluble neutral acid to its highly soluble conjugate base (carboxylate).

R-COOH (solid, low solubility) + Base <=> R-COO⁻ (dissolved, high solubility) + H-Base⁺

This technique is fundamental in extractions and purifications but can also be used to prepare a homogeneous reaction mixture.

Decision Workflow for Using pH Modification

G cluster_0 Solubility Troubleshooting Logic cluster_1 pH Modification Path start Poor Solubility of This compound check_solvent Is the solvent optimal? (e.g., DMF, DMSO) start->check_solvent switch_solvent Switch to a recommended polar aprotic solvent (Guide 1) check_solvent->switch_solvent No check_reaction Is the reaction compatible with a base? check_solvent->check_reaction Yes add_base Add a suitable base (e.g., DIEA, K₂CO₃) to form the soluble salt check_reaction->add_base Yes no_base Base is incompatible. (e.g., strong acid catalysis) check_reaction->no_base No check_nucleophilicity Is the carboxylate the intended nucleophile? add_base->check_nucleophilicity proceed_direct Proceed with reaction (e.g., SN2 with alkyl halide) check_nucleophilicity->proceed_direct Yes proceed_activation Proceed with in-situ activation step (e.g., add coupling agent) check_nucleophilicity->proceed_activation No advanced Consider Advanced Techniques (Guide 3: PTC, Sonication) no_base->advanced

Caption: Decision workflow for troubleshooting solubility.

Protocol: In-situ Salt Formation for Homogeneous Reaction

  • Suspend this compound (1.0 eq) in your chosen polar solvent (e.g., DMF, 5-10 mL per mmol).

  • Add a suitable base (1.0 - 1.2 eq). Choose the base carefully based on your reaction's requirements (see table below).

  • Stir the mixture at room temperature. Dissolution should occur as the salt is formed.

  • Once the solution is homogeneous, proceed by adding your other reagents.

Base Selection Table

BaseTypepKaH (Conjugate Acid)Common Use Cases & Considerations
DIEA / TEA Organic, Non-nucleophilic~11Excellent for amide couplings and reactions sensitive to strong bases or nucleophiles.[4]
K₂CO₃ / Cs₂CO₃ Inorganic, Mild~10.3Good for SN2 reactions (e.g., alkylations of the carboxylate or phenoxide). Heterogeneous in many organic solvents.
NaH / KH Inorganic, Strong, Non-nucleophilic~35Use with caution. Will deprotonate both the carboxylic acid and the phenol. Generates H₂ gas.
NaOH / KOH Inorganic, Strong, Nucleophilic~15.7Primarily for aqueous reactions or phase-transfer catalysis. Can act as a nucleophile (hydrolysis).
Guide 3: Advanced Techniques

When solvent selection and pH modification are insufficient or incompatible, consider these methods.[6][7]

  • Sonication: The use of ultrasonic baths can help break down the crystalline lattice of the solid, accelerating the dissolution process. This is a physical method that does not alter the chemistry but can overcome kinetic barriers to dissolution.

  • Heating: Gently warming the reaction mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and potential side reactions. Always perform this with careful temperature control.

  • Phase-Transfer Catalysis (PTC): This technique is ideal for reactions between a water-soluble component and an organic-soluble component. Here, you would dissolve the this compound in a basic aqueous phase to form the salt. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) then transports the carboxylate anion into the organic phase to react with your substrate.

  • Co-solvents: If a single solvent is not effective, a mixture of solvents (a co-solvent system) can be used. For example, a small amount of DMSO in THF can dramatically increase solvating power without significantly changing the overall properties of the reaction medium.

Practical Workflow: Troubleshooting an Amide Coupling Reaction

Amide bond formation is a common reaction where this compound's solubility is problematic.

Scenario: An attempt to couple this compound with benzylamine using EDC/HOBt in Dichloromethane (DCM) fails. The acid does not dissolve, and no product is formed after 24 hours.

Troubleshooting Workflow Diagram

G cluster_0 Amide Coupling Troubleshooting Workflow start Initial Failed Reaction: Acid + Amine + EDC/HOBt in DCM Result: Heterogeneous, No Product diagnosis Diagnosis: Poor solubility of the acid in DCM. Effective concentration is near zero. start->diagnosis step1 Step 1: Change Solvent Switch from DCM to DMF. Rationale: DMF is an excellent solvent for substituted benzoic acids. diagnosis->step1 step2 Step 2: Add Base Add 2-3 eq. of DIEA. Rationale: Forms the soluble carboxylate salt and scavenges acid byproduct. step1->step2 step3 Step 3: In-situ Activation Add Coupling Agent (e.g., HATU or EDC/HOBt) to the homogeneous DMF solution. step2->step3 success Optimized Reaction: Homogeneous solution. Reaction proceeds to completion. step3->success

Caption: Step-by-step workflow for optimizing an amide coupling.

Optimized Protocol (Conceptual)

  • Solubilization: To a flask, add this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq).

  • Solvent: Add anhydrous DMF to create a stirrable slurry/solution (concentration typically 0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base like DIEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Once complete, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate.

Causality of the Optimized Protocol: By switching to DMF, the acid has baseline solubility. The addition of DIEA fully deprotonates the acid, creating a high concentration of the soluble carboxylate in the solution. The coupling agent (HATU or EDC) then efficiently activates the carboxylate in situ, allowing it to rapidly react with the amine to form the desired amide bond. This systematic approach directly addresses the root cause of the initial failure—poor solubility.[8]

References

  • MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.).
  • University of California, Davis. (n.d.). Table 20.
  • Mol-Instincts. (n.d.). This compound (CAS 56961-30-9) Properties. Retrieved from [Link]

  • Reddit. (2021, October 20).
  • UNT Digital Library. (n.d.). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.

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Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in the synthesis of substituted benzoic acids. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of ortho, para, and meta isomers during electrophilic aromatic substitution (EAS) on a substituted benzene ring?

This is a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the substituent already present on the benzene ring. Substituents are broadly classified as either activating or deactivating, and this determines where the incoming electrophile will add.

  • Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][2] They stabilize the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the electrophile adds to the ortho or para positions.[3][4] This stabilization occurs through resonance or inductive effects. Common activating groups include:

    • -NH₂, -NHR, -NR₂ (amines)

    • -OH (hydroxyl)

    • -OR (alkoxy)

    • -NHCOR (amides)

    • -R (alkyl groups)

  • Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, making it less reactive.[1] They destabilize the arenium ion, especially when the positive charge is on the carbon bearing the substituent (which occurs in ortho and para attack). Therefore, substitution preferentially occurs at the meta position to avoid this destabilization.[5][6] Common deactivating, meta-directing groups include:

    • -NO₂ (nitro)

    • -CN (cyano)

    • -SO₃H (sulfonic acid)

    • -CHO, -COR (aldehydes, ketones)

    • -COOH, -COOR (carboxylic acids, esters)[5]

    • -NR₃⁺ (quaternary ammonium salts)

  • Halogens (Deactivating, but Ortho-, Para-Directing): Halogens are a notable exception. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance, stabilizing the arenium ion in ortho and para attack.[3][6]

FAQ 2: My Friedel-Crafts acylation/alkylation of a benzoic acid derivative is not working. What is going wrong?

This is a common point of failure. The carboxylic acid group (-COOH) is a strong deactivating group.[7] Friedel-Crafts reactions, which involve an electrophilic attack on the benzene ring, are generally unsuccessful on strongly deactivated rings.[8]

There are two primary reasons for this failure:

  • Deactivation of the Ring: The electron-withdrawing nature of the carboxyl group makes the benzene ring not nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation).[7][9]

  • Reaction with the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pairs on the oxygen atoms of the carboxylic acid group.[9][10] This further deactivates the ring and can consume the catalyst.

Troubleshooting Strategy:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester. The ester group is still deactivating, but less so than the carboxylic acid. After the Friedel-Crafts reaction, the ester can be hydrolyzed back to the carboxylic acid.

  • Change the Order of Reactions: If possible, perform the Friedel-Crafts reaction before introducing the carboxylic acid functionality. For example, you could acylate a suitable precursor and then oxidize an alkyl side chain to the carboxylic acid.

FAQ 3: I am trying to introduce a substituent ortho to the carboxylic acid group, but I am getting the meta product. How can I achieve ortho selectivity?

While the carboxylic acid group is a meta-director for electrophilic aromatic substitution, you can achieve ortho substitution by employing a strategy called Directed ortho-Metalation (DoM) .[3] This powerful technique reverses the usual regioselectivity.

The Principle of DoM: The carboxylic acid group can act as a directing metalation group (DMG). In the presence of a strong base, such as an organolithium reagent (e.g., n-BuLi, s-BuLi) and a coordinating agent like tetramethylethylenediamine (TMEDA), the acidic proton of the carboxylic acid is first removed to form a lithium carboxylate. The lithium ion then coordinates to the carboxylate, directing the base to deprotonate the nearby ortho position.[11][12][13] This creates a stabilized carbanion at the ortho position, which can then react with a variety of electrophiles.

Section 2: Troubleshooting Guides

Troubleshooting Issue 1: Poor Regioselectivity in Grignard Carboxylation

Problem: You are attempting to synthesize a substituted benzoic acid by reacting an aryl Grignard reagent with carbon dioxide (CO₂), but you are observing a mixture of isomers. This indicates that the initial formation of the Grignard reagent from your aryl halide was not regioselective.

Root Causes and Solutions:

  • Multiple Halogen Atoms: If your starting material contains more than one halogen, the formation of the Grignard reagent may not be selective. The reactivity of halogens for Grignard formation is generally I > Br > Cl > F. You can often achieve selectivity by using the appropriate aryl halide. For instance, if you have an aryl bromide and an aryl chloride on the same molecule, the Grignard reagent will preferentially form at the carbon-bromine bond.[14]

  • Isomerization of the Aryl Halide: Under certain conditions, especially with strong bases or high temperatures, your starting aryl halide might isomerize, leading to a mixture of Grignard reagents.

  • Halogen-Metal Exchange: If you are using an organolithium reagent to prepare your Grignard reagent via halogen-metal exchange, the selectivity can be influenced by the organolithium reagent and reaction conditions.

Experimental Protocol: Selective Grignard Reagent Formation and Carboxylation

  • Apparatus: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Magnesium Activation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine and gently warm the flask until the purple vapor of iodine is visible.[15] This helps to activate the magnesium surface.

  • Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF). THF is often a better solvent for stabilizing the Grignard reagent.[15]

  • Initiation: Add a small portion of your aryl halide solution to the magnesium turnings. The reaction should start spontaneously, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be necessary.

  • Addition: Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto crushed dry ice.

  • Work-up: Quench the reaction with aqueous acid (e.g., 1 M HCl) to protonate the carboxylate and dissolve any remaining magnesium salts.

  • Purification: Extract the benzoic acid derivative with an organic solvent, and then purify by recrystallization or chromatography.

Troubleshooting Issue 2: Steric Hindrance Preventing Reaction

Problem: You are attempting to synthesize a 2,6-disubstituted benzoic acid, but the reaction is proceeding very slowly or not at all.

Root Cause: Steric hindrance is a significant challenge when dealing with substitution at the ortho positions, especially when both ortho positions are substituted.[16][17] Bulky substituents can block the approach of reagents to the reaction center.

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[18] However, be mindful of potential side reactions at higher temperatures.

  • Use Smaller Reagents: If possible, choose smaller, less sterically demanding reagents.

  • Prolonged Reaction Times: Allow the reaction to proceed for a longer period to achieve a reasonable yield.

  • Alternative Synthetic Routes: Consider a different synthetic approach that avoids the sterically hindered step. For example, you could construct the benzene ring with the desired substitution pattern already in place using a cycloaddition reaction.

Troubleshooting Issue 3: Low Yield in Suzuki Coupling to Synthesize Biphenyl Carboxylic Acids

Problem: You are using a Suzuki coupling reaction to form a biphenyl carboxylic acid from a boronic acid and a halo-benzoic acid, but the yield is low.

Root Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere.

  • Incorrect Base: The choice of base is crucial for the transmetalation step in the Suzuki catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

  • Steric Hindrance: If either the boronic acid or the halo-benzoic acid is sterically hindered, the coupling reaction can be slow. In such cases, using a more active catalyst or a bulkier phosphine ligand can improve the yield.

Optimized Suzuki Coupling Protocol for Biphenyl Carboxylic Acid Synthesis

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligandProvides a stable and active catalytic system.
Base K₂CO₃ or K₃PO₄ (2 equivalents)Facilitates the transmetalation step.
Solvent Toluene/Ethanol/Water or Dioxane/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.

Section 3: Advanced Methodologies

Directed ortho-Metalation (DoM) Workflow

This workflow provides a reliable method for the regioselective synthesis of ortho-substituted benzoic acids.

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_electrophile Electrophilic Quench cluster_product Product start Substituted Benzoic Acid reagents 1. Strong Base (s-BuLi/n-BuLi) 2. Coordinating Agent (TMEDA) 3. Low Temperature (-78°C) start->reagents Deprotonation intermediate Ortho-Lithiated Species reagents->intermediate Directed Metalation electrophile Electrophile (E+) intermediate->electrophile Reaction with E+ product Ortho-Substituted Benzoic Acid electrophile->product Work-up

Caption: Workflow for Directed ortho-Metalation of Benzoic Acids.

Detailed Protocol for Directed ortho-Metalation of 2-Methoxybenzoic Acid[11][12][13]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methoxybenzoic acid in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Add TMEDA, followed by the dropwise addition of s-BuLi. The solution will typically change color, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, a carbonyl compound, or a source of iodine) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent.

  • Purification: Purify the resulting ortho-substituted benzoic acid by chromatography or recrystallization.

Decision Tree for Choosing a Synthetic Strategy

This decision tree can help you select the most appropriate method for synthesizing your target substituted benzoic acid based on the desired substitution pattern.

strategy_selection start Desired Substitution Pattern? ortho Ortho-Substitution start->ortho Ortho meta Meta-Substitution start->meta Meta para Para-Substitution start->para Para biphenyl Biphenyl Carboxylic Acid start->biphenyl Biphenyl dom Directed Ortho-Metalation (DoM) ortho->dom eas Electrophilic Aromatic Substitution (EAS) meta->eas friedel_crafts Friedel-Crafts Reaction (on precursor) meta->friedel_crafts para->eas para->friedel_crafts suzuki Suzuki Coupling biphenyl->suzuki

Caption: Decision Tree for Synthetic Strategy Selection.

References

  • Micklatcher, C. N., & Collins, J. C. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]

  • Micklatcher, C. N., & Collins, J. C. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765–768. [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • LibreTexts. (2023). Directing Groups in SE Ar. Retrieved from [Link]

  • Oxford Academic. (2021). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Chemistry Letters. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2017). How do we compare the strengths of different ortho-para directors? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Iodoxybenzoic acid. Retrieved from [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Retrieved from [Link]

  • PubMed. (n.d.). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 26.1 Lithiation of benzene. Retrieved from [Link]

  • PubMed. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio- and stereoselective addition of benzoic acid to unsymmetrically substituted alkynes. Retrieved from [Link]

  • National Institutes of Health. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]

  • The Research Portal. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Electronic Effects in Dienetricarbonyliron Derivatives. 3. p-benzoic Acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • PubMed. (2002). Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective functionalisation of nitrobenzene and benzonitrile derivatives via nucleophilic aromatic substitution of hydrogen by phosphorus-stabilized carbanions. Retrieved from [Link]

  • Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. (n.d.). Retrieved from [Link]

  • Reddit. (2015). Grignard troubleshoot. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. Retrieved from [Link]

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Technical Support Center: Large-Scale Production of Mesalamine from 2-Chloro-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Mesalamine (5-aminosalicylic acid, 5-ASA). This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of Mesalamine from 2-chloro-5-nitrobenzoic acid. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges of this synthetic route, ensuring a robust, efficient, and high-purity process.

The synthesis of Mesalamine from 2-chloro-5-nitrobenzoic acid is a two-step process that, while conceptually straightforward, presents several challenges in a large-scale setting. These challenges often revolve around reaction control, impurity profiling, and achieving the desired solid-state properties of the final active pharmaceutical ingredient (API). This guide is structured to address these issues in a practical, question-and-answer format.

Synthesis Overview: From Starting Material to API

The overall synthetic pathway involves two key transformations:

  • Nucleophilic Aromatic Substitution (Hydrolysis): The chloro group of 2-chloro-5-nitrobenzoic acid is displaced by a hydroxyl group under basic conditions to yield 2-hydroxy-5-nitrobenzoic acid.

  • Catalytic Hydrogenation (Reduction): The nitro group of 2-hydroxy-5-nitrobenzoic acid is reduced to an amino group, typically using a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere, to produce Mesalamine.

Troubleshooting Guide

The following table outlines common issues encountered during the large-scale synthesis of Mesalamine, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Step 1: Hydrolysis
Incomplete conversion of 2-chloro-5-nitrobenzoic acid- Insufficient base (e.g., KOH, NaOH) stoichiometry.- Low reaction temperature.- Inadequate reaction time.- Ensure a molar excess of base. A stoichiometric amount is often insufficient to drive the reaction to completion on a large scale. The excess base ensures a high concentration of the nucleophile (hydroxide ion).- Optimize reaction temperature. The nucleophilic aromatic substitution is an activated process. A temperature range of 120-140°C is often required for a reasonable reaction rate.[1]- Monitor reaction progress. Use in-process controls (e.g., HPLC, TLC) to confirm the disappearance of the starting material before proceeding to work-up.
Formation of colored impurities- Side reactions due to high temperatures or incorrect pH.- Maintain strict temperature and pH control. A pH range of 8-11 is generally preferred for the hydrolysis step.[1] Overheating can lead to decomposition of the nitroaromatic compound.
Step 2: Catalytic Hydrogenation
Stalled or incomplete reduction- Catalyst deactivation/poisoning: The catalyst (Raney Ni or Pd/C) can be poisoned by impurities such as sulfur or certain organic compounds.[2] The amine product itself can also inhibit catalyst activity in some cases.[3]- Insufficient hydrogen pressure: Inadequate hydrogen availability at the catalyst surface will slow down the reaction.- Poor mass transfer: Inefficient mixing can lead to localized depletion of hydrogen, especially in large reactors.- Use high-purity starting materials and solvents. Screen for potential catalyst poisons.- Consider catalyst loading. A higher catalyst loading may be necessary if minor impurities are unavoidable.- Optimize hydrogen pressure. Ensure the reactor is properly pressurized according to the validated process parameters.- Ensure vigorous agitation. This is critical for maintaining a good dispersion of the catalyst and ensuring efficient gas-liquid mass transfer.
Formation of azo or azoxy impurities- Accumulation of reaction intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] If these intermediates accumulate, they can condense to form colored azo and azoxy byproducts.[4]- Maintain a consistent hydrogen supply and efficient mixing. This ensures that the intermediates are rapidly reduced to the desired amine.- Optimize reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A balance must be struck.
Final Product Isolation & Purification
Low yield during crystallization- Incorrect pH at precipitation. Mesalamine is an amphoteric molecule with its lowest aqueous solubility between pH 2.0 and 5.5.[5] Precipitating outside of this pH range will result in significant losses to the mother liquor.- Rapid cooling. Can lead to the formation of fine particles that are difficult to filter and may trap impurities.- Carefully control the pH of precipitation. Adjust the pH of the reaction mixture to the isoelectric point of Mesalamine (around pH 3-4) for maximum recovery.[1]- Implement a controlled cooling profile. A gradual cooling rate promotes the growth of larger, more easily filterable crystals.
Product fails purity specifications (e.g., high levels of residual starting materials or byproducts)- Inefficient purification. Single-pass crystallization may not be sufficient to remove all impurities to the required levels for pharmaceutical use.- Co-precipitation of impurities. If impurities have similar solubility profiles to Mesalamine, they may co-precipitate.- Perform a recrystallization step. Dissolving the crude product in an appropriate solvent and recrystallizing can significantly improve purity.[1]- Consider a wash step. Slurrying the filtered product in a suitable solvent can help remove surface impurities.
Variation in product color (off-white to pinkish)- Oxidation of the final product. The aminophenol structure of Mesalamine is susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[6] This can be exacerbated by the presence of trace metals or exposure to air and light.- Handle the product under an inert atmosphere (e.g., nitrogen) whenever possible. [2]- Use antioxidants or chelating agents in the final crystallization step if necessary.- Ensure rapid and efficient drying at a controlled temperature to minimize exposure to oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the reduction of 2-hydroxy-5-nitrobenzoic acid?

A1: Both Raney Nickel and Palladium on Carbon (Pd/C) are effective for this transformation.[7][8]

  • Raney Nickel is often favored in large-scale production due to its lower cost. It can also be more robust in the presence of certain functional groups. However, it is pyrophoric and requires careful handling.[4]

  • Palladium on Carbon (Pd/C) is a highly active catalyst that often allows for milder reaction conditions (lower temperature and pressure). However, it is more expensive and can be more susceptible to poisoning by sulfur-containing compounds.[2]

The choice of catalyst should be based on process economics, safety considerations, and a thorough evaluation of the impurity profile of the starting material.

Q2: How critical is pH control during the final product isolation?

A2: pH control is absolutely critical. The aqueous solubility of Mesalamine is highly pH-dependent.[5][9][10] It exhibits its lowest solubility in the pH range of 2.0 to 5.5.[5] To maximize yield, the precipitation of the final product should be carried out within this range. Deviating from the optimal pH will lead to significant product loss in the aqueous mother liquor.

Q3: My final product is showing a pinkish hue. What is the cause and how can I prevent it?

A3: A pinkish hue is a common sign of oxidation. The 5-amino-2-hydroxy structure of Mesalamine is an aminophenol, which is notoriously prone to oxidation, forming colored quinone-type structures.[6] This can be initiated by exposure to air (oxygen), light, or trace metal ions.

To prevent this:

  • Conduct the final filtration and drying steps under an inert atmosphere like nitrogen.

  • Ensure that the final product is protected from light during storage.

  • Use purified water and high-purity reagents to minimize trace metal contamination.

  • Consider the addition of a small amount of an antioxidant or a chelating agent like EDTA during the work-up, if validated for your process.

Q4: I am observing incomplete hydrolysis of 2-chloro-5-nitrobenzoic acid. What should I investigate first?

A4: The first parameters to investigate are the stoichiometry of the base and the reaction temperature. This is a nucleophilic aromatic substitution reaction, and its rate is highly dependent on both the concentration of the nucleophile (hydroxide) and the temperature.[11][12][13][14] Ensure you are using a sufficient molar excess of base (e.g., KOH or NaOH) and that the internal temperature of the reactor is reaching and maintaining the target temperature (typically 120-140°C).[1] Inadequate mixing in a large reactor can also lead to cold spots, so verify your agitator's performance.

Experimental Protocols

Protocol 1: In-Process Control (IPC) for the Reduction Step via HPLC

This protocol is for monitoring the disappearance of the starting material, 2-hydroxy-5-nitrobenzoic acid.

  • Sample Preparation:

    • Carefully withdraw a small, representative sample from the reaction mixture under inert atmosphere.

    • Quench the reaction immediately by diluting the sample in a pre-determined volume of mobile phase. For example, dilute 0.1 mL of the reaction mixture to 10 mL with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate buffer (pH adjusted to ~3.0) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the peak area of the 2-hydroxy-5-nitrobenzoic acid. The reaction is considered complete when the peak area of the starting material is below the pre-defined limit as per your process validation.

Visualizations

Synthesis Pathway Diagram

Mesalamine_Synthesis A 2-Chloro-5-nitrobenzoic Acid B 2-Hydroxy-5-nitrobenzoic Acid A->B Step 1: Hydrolysis Reagents: KOH or NaOH, Water Conditions: 120-140°C C Mesalamine (5-Aminosalicylic Acid) B->C Step 2: Reduction Reagents: H2, Catalyst (Raney Ni or Pd/C) Conditions: Elevated Pressure & Temp.

Caption: Synthetic pathway of Mesalamine from 2-chloro-5-nitrobenzoic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Process Deviation (e.g., Low Yield, High Impurity) check_step1 Review Step 1: Hydrolysis Parameters start->check_step1 check_step2 Review Step 2: Reduction Parameters start->check_step2 check_purification Review Purification & Isolation start->check_purification cause_hydrolysis Incomplete Conversion? - Check Base Stoichiometry - Verify Temperature check_step1->cause_hydrolysis cause_reduction Incomplete Reduction? - Check Catalyst Activity - Verify H2 Pressure & Mixing check_step2->cause_reduction cause_purity Purity/Color Issue? - Check Precipitation pH - Check for Oxidation check_purification->cause_purity solution Implement Corrective Action (e.g., Adjust Parameters, Recrystallize) cause_hydrolysis->solution cause_reduction->solution cause_purity->solution

Caption: A logical workflow for troubleshooting common issues in Mesalamine synthesis.

References

  • - PubMed

  • - ResearchGate

  • - BOC Sciences

  • - NIH

  • - MDPI

  • - ResearchGate

  • - ResearchGate

  • - MDPI

  • - PMC - NIH

  • - NIScPR

  • - Google Patents

  • - Semantic Scholar

  • - Organic Chemistry Portal

  • - ResearchGate

  • - Reddit

  • - ACS GCI Pharmaceutical Roundtable Reagent Guides

  • - RSC Publishing

  • - Semantic Scholar

  • - Rasayan Journal of Chemistry

  • - ResearchGate

  • - J Pharm Biol Sci

  • - Google Patents

  • - Google Patents

  • - INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH

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  • - International Journal of Pharmaceutical Sciences and Nanotechnology

  • - Google Patents

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  • - Google Patents

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  • - Master Organic Chemistry

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  • - Semantic Scholar

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  • - Google Patents

  • - Nature

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Technical Support Center: Overcoming Incomplete Conversion in the Hydrolysis of 2-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 2-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding incomplete conversion in this critical reaction. Our goal is to equip you with the knowledge to diagnose and resolve common issues, ensuring a successful and efficient synthesis of 2-hydroxy-5-nitrobenzoic acid.

Troubleshooting Guide: Addressing Incomplete Conversion

Incomplete conversion during the hydrolysis of 2-chloro-5-nitrobenzoic acid is a frequent challenge that can significantly impact yield and purity. This guide will walk you through the most common causes and provide actionable, step-by-step protocols to overcome them.

Issue 1: My hydrolysis reaction of 2-chloro-5-nitrobenzoic acid is not going to completion. What are the primary factors I should investigate?

Incomplete conversion in this nucleophilic aromatic substitution (SNAr) reaction is typically rooted in suboptimal reaction conditions. The key parameters to scrutinize are reaction temperature, concentration of the base, and reaction time. The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic attack by the hydroxide ion. However, the reaction kinetics are highly sensitive to the conditions employed.[1]

Underlying Causes and Recommended Actions:

  • Insufficient Temperature: The activation energy for the SNAr reaction may not be met if the temperature is too low.

  • Inadequate Base Concentration: The hydroxide ion concentration may be insufficient to drive the reaction forward effectively.

  • Short Reaction Time: The reaction may simply not have had enough time to reach completion.

Workflow for Optimizing Reaction Conditions:

Troubleshooting Workflow start Incomplete Conversion Detected step1 Step 1: Verify Temperature Is reflux maintained consistently? start->step1 step2 Step 2: Assess Base Concentration Is the NaOH concentration adequate? step1->step2 Yes end_fail Persistent Low Conversion (Consult Advanced Troubleshooting) step1->end_fail No, adjust heating step3 Step 3: Evaluate Reaction Time Has the reaction run for a sufficient duration? step2->step3 Yes step2->end_fail No, increase concentration step4 Step 4: Analyze Purity of Starting Material Are there impurities inhibiting the reaction? step3->step4 Yes step3->end_fail No, extend reaction time end_success Reaction Driven to Completion step4->end_success Purity Confirmed step4->end_fail Impurities Detected

Caption: Troubleshooting workflow for incomplete conversion.

Optimization Protocol:

A systematic approach to optimizing these parameters is crucial. A design of experiments (DoE) approach can be highly effective, but a simpler, one-factor-at-a-time (OFAT) approach can also yield significant improvements.

ParameterInitial ConditionOptimized ConditionRationale
Temperature 80-90 °CReflux (typically >100°C)Ensures sufficient kinetic energy for the reaction to proceed at an optimal rate.
NaOH Concentration 5-10% (w/v)15% (w/v)A higher concentration of the nucleophile (OH-) increases the reaction rate according to the law of mass action.[2]
Reaction Time 24-48 hours72 hoursSome sources indicate that extended reaction times are necessary for high conversion.[2]

Step-by-Step Experimental Protocol for Optimization:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.[2]

  • Reaction: Heat the mixture to a vigorous reflux and maintain for 72 hours. It is advisable to protect the reaction from atmospheric CO2, which can neutralize the NaOH, by using a nitrogen or argon atmosphere.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at 24-hour intervals. Analyze these by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the ratio of starting material to product.

  • Work-up: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to a pH of 1.0 to precipitate the 2-hydroxy-5-nitrobenzoic acid product.[2]

  • Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Could the purity of my 2-chloro-5-nitrobenzoic acid starting material be the cause of incomplete conversion?

A1: Absolutely. The presence of isomers, such as 2-chloro-3-nitrobenzoic acid, from the nitration of o-chlorobenzoic acid is a common issue.[3][4] These isomers may have different reactivities or can interfere with the desired reaction.

Verification and Purification of Starting Material:

  • Analysis: Confirm the purity of your starting material using techniques like melting point determination, NMR spectroscopy, or HPLC. The melting point of pure 2-chloro-5-nitrobenzoic acid is reported to be in the range of 164-165°C.[5]

  • Purification: If significant impurities are detected, recrystallization of the starting material from boiling water is a recommended purification method.[5]

Q2: I've optimized the temperature, time, and base concentration, but my conversion is still not quantitative. Are there any other factors to consider?

A2: Yes, several other factors can influence the outcome of the reaction.

  • Solvent Effects: While this hydrolysis is typically performed in an aqueous solution, the solubility of the starting material can be a limiting factor.[6] Ensuring vigorous stirring is essential to maximize the surface area of the solid reactant in contact with the aqueous base.

  • Side Reactions: Although less common under these specific conditions, side reactions can occur. For instance, at very high temperatures and with extremely strong bases, benzyne formation could be a possibility, though unlikely with NaOH.[7]

  • Product Stability: The product, 2-hydroxy-5-nitrobenzoic acid, is generally stable under the reaction conditions. However, prolonged exposure to high temperatures could potentially lead to some degradation, although this is not a widely reported issue.

Q3: Can I use a different base, such as potassium hydroxide, for this hydrolysis?

A3: Yes, potassium hydroxide (KOH) can be used as an alternative to sodium hydroxide. The reactivity should be comparable as the active nucleophile is the hydroxide ion. However, it is always good practice to re-optimize the reaction conditions, such as concentration, when changing a reagent.

Q4: Is there a catalyst that can improve the conversion rate?

A4: While the hydrolysis of 2-chloro-5-nitrobenzoic acid is not typically a catalyzed reaction, some nucleophilic aromatic substitutions can be accelerated by phase-transfer catalysts in biphasic systems. However, for this specific aqueous hydrolysis, optimizing the primary reaction parameters is the most direct and effective approach. Some related hydrolysis reactions have been shown to be catalyzed by Lewis acids like zinc chloride or ferric chloride, but this is more common for different substrates.[8]

Q5: How can I be sure that my reaction has truly reached its endpoint and is not just proceeding very slowly?

A5: Consistent monitoring is key. If you observe no significant change in the ratio of starting material to product over a 24-hour period (as determined by a reliable analytical method like HPLC), it is reasonable to conclude that the reaction has reached its practical endpoint under the current conditions.

Workflow for Reaction Monitoring:

Reaction Monitoring start Initiate Reaction sampling Take Aliquot at Regular Intervals (e.g., 24h) start->sampling analysis Analyze by TLC/HPLC sampling->analysis decision Compare with Previous Aliquot analysis->decision completion Endpoint Reached (Proceed to Work-up) decision->completion No Significant Change continuation Continue Reaction decision->continuation Product Formation Ongoing continuation->sampling

Caption: Workflow for effective reaction monitoring.

References

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Eureka | Patsnap. Production process of 2-chloro-5-nitrobenzoic acid. [Link]

  • Aromatic nucleophilic substitution. [Link]

  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

  • 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]

  • Chemistry Stack Exchange. Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • NIST WebBook. 2-Chloro-5-nitrobenzoic acid. [Link]

  • Solubility of Things. 2-Chloro-5-nitrobenzoic acid. [Link]

  • MDPI. Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. [Link]

  • Reddit. Common sources of mistake in organic synthesis. [Link]

  • Quora. What are some common mistakes made when solving problems involving organic reaction mechanisms?. [Link]

  • Journal of the Chemical Society (Resumed). Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents. [Link]

  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems. [Link]

  • NIH. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

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preventing byproduct formation in the synthesis of 2-chloro-5-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 2-chloro-5-aminobenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during this synthesis. This guide is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure both high yield and purity.

General FAQs

Q1: What are the most common synthetic routes to 2-chloro-5-aminobenzoic acid and what are their primary challenges?

A1: The most prevalent and commercially viable method involves a two-step process starting from ortho-chloro-benzoic acid: 1) nitration to form 2-chloro-5-nitrobenzoic acid and 2) subsequent reduction of the nitro group to an amine.[1][2] The main challenge in this route is controlling the regioselectivity during the nitration step to minimize the formation of isomeric byproducts.[3] Another route is the oxidation of 2-chloro-5-acetamino-toluene followed by hydrolysis, which requires protection of the amine to prevent its oxidation.[1] A less common method is the direct chlorination of anthranilic acid, where controlling the extent and position of chlorination is difficult.[4]

Q2: How can I effectively purify the final crude 2-chloro-5-aminobenzoic acid to remove persistent impurities?

A2: Purification is critical and often multi-step.

  • pH-Controlled Precipitation: This is a highly effective method for separating the desired product from isomers. The 2-chloro-5-amino-benzoic acid can be selectively precipitated from an aqueous solution by carefully adjusting the pH to a range of 2.8 to 3.2.[1][2] Isomeric impurities may remain in solution under these specific pH conditions.

  • Recrystallization: Following isolation, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended to remove residual impurities.[4]

  • Activated Carbon Treatment: If your product is discolored, dissolving it in an alkaline solution, treating it with activated carbon, and then filtering before the pH-controlled precipitation can effectively remove colored impurities.[5]

Troubleshooting Guide by Synthesis Route

Route 1: Nitration of o-Chlorobenzoic Acid & Subsequent Reduction

This is the most widely used industrial method. However, it is prone to specific byproduct formation that must be carefully managed.

Q3: During the nitration of o-chlorobenzoic acid, I'm observing a significant isomeric impurity. What is this byproduct and how can I minimize its formation?

A3: The primary byproduct is 2-chloro-3-nitrobenzoic acid .[3][6] Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring. While the chloro group is an ortho-, para-director and the carboxylic acid group is a meta-director, the combination results in substitution at multiple positions. The formation of the undesired 3-nitro isomer is highly dependent on reaction temperature.

Root Cause Analysis & Prevention:

CauseScientific ExplanationPrevention Strategy
High Reaction Temperature The energy barrier for the formation of the 3-nitro isomer is closer to that of the desired 5-nitro isomer at higher temperatures, leading to a loss of selectivity.Maintain a strict reaction temperature below 5°C, ideally between 0-5°C, during the addition of the nitrating agent.[1][7]
Concentration of Nitrating Agent Using a highly concentrated or aggressive nitrating agent can decrease selectivity and promote side reactions.Use a pre-mixed solution of nitric acid in concentrated sulfuric acid and add it dropwise to the solution of o-chlorobenzoic acid in sulfuric acid.[7] This allows for better control over the reaction exotherm.
Over-Nitration Excessively harsh conditions or prolonged reaction times can lead to the formation of dinitro-derivatives.[6]Use a stoichiometric amount of the nitrating agent and monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid extending the reaction time unnecessarily.

Q4: My final product after the reduction step is discolored (yellow/brown) and I suspect it contains unreacted 2-chloro-5-nitrobenzoic acid. How can I ensure the reduction goes to completion?

A4: Incomplete reduction is a common issue. The yellow or brown tint is characteristic of residual nitro-aromatic compounds. The choice of reducing agent and reaction conditions are paramount for a successful conversion.

Root Cause Analysis & Prevention:

CauseScientific ExplanationPrevention Strategy
Insufficient Reducing Agent The stoichiometry of the reducing agent to the nitro compound must be adequate to ensure full conversion.For iron-based reductions, use a significant excess of iron powder.[1] For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active and used in sufficient quantity.[8]
Deactivated Catalyst/Reagent The iron powder surface can be passivated by oxides. Catalysts like Raney Nickel can lose activity if not handled or stored correctly.For iron reductions, a small amount of acid (e.g., acetic acid or hydrochloric acid) is used to activate the iron surface.[2] Use freshly activated Raney Nickel for hydrogenation reactions.[8]
Incomplete Reaction Time/Low Temp. The reduction reaction, especially heterogeneous reactions with iron, requires sufficient time and thermal energy to proceed to completion.Maintain the reaction temperature, typically near boiling (95-100°C) for iron reductions, and monitor the reaction by TLC until the starting nitro compound is completely consumed.[2]
Poor pH Control (Iron Reduction) The pH of the medium affects the efficiency of the iron reduction process.The reaction is typically run in a slightly acidic medium to facilitate the reduction and the dissolution of iron salts.[1]
Route 2: Oxidation of 2-Chloro-5-aminotoluene

This route can be effective but requires careful protection of the amino group to prevent side reactions.

Q5: I am attempting to oxidize 2-chloro-5-aminotoluene, but my yield is very low and the product is impure. What is going wrong?

A5: The primary issue with this route is the susceptibility of the amino group to oxidation. Direct oxidation of 2-chloro-5-aminotoluene with strong oxidizing agents like potassium permanganate will lead to a complex mixture of products and degradation.

Root Cause Analysis & Prevention:

CauseScientific ExplanationPrevention Strategy
Oxidation of Amino Group The electron-rich amino group is highly susceptible to oxidation, leading to the formation of colored byproducts and decomposition.The amino group must be protected before the oxidation step. A common and effective protecting group is acetyl (forming 2-chloro-5-acetamino-toluene).[1][2]
Incomplete Oxidation The methyl group's oxidation to a carboxylic acid requires potent oxidizing conditions, but these must be controlled to avoid ring degradation.Use a strong oxidizing agent like potassium permanganate under controlled temperature conditions. The reaction progress should be monitored carefully.
Difficult Deprotection The final step requires the hydrolysis of the protecting group (e.g., acetamide) to reveal the free amine. Incomplete hydrolysis will leave N-acetylated impurity in the product.After the oxidation is complete, the acetyl group can be removed by heating with an acid or base. Monitor the deprotection step by TLC to ensure full conversion.

Recommended Experimental Protocols

Protocol 1: Synthesis via Nitration of o-Chlorobenzoic Acid and Iron Reduction

This protocol is adapted from established industrial processes and is designed to maximize yield and purity.[1][2]

Step A: Nitration of o-Chlorobenzoic Acid

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 160 parts of concentrated sulfuric acid (100%).

  • Cool the sulfuric acid to below 5°C in an ice-salt bath.

  • Slowly add 32 parts of o-chlorobenzoic acid while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by carefully adding 16 parts of nitric acid (80%) to 40 parts of concentrated sulfuric acid (100%).

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 2 hours, ensuring the temperature is strictly maintained between 0-5°C.

  • After the addition is complete, continue to stir the slurry for an additional 5 hours at 0-5°C.

  • Monitor the reaction via TLC to confirm the consumption of starting material.

  • Carefully pour the reaction mixture onto 500 parts of crushed ice.

  • Filter the resulting precipitate (crude 2-chloro-5-nitrobenzoic acid), wash thoroughly with cold water, and dry.

Step B: Reduction of 2-Chloro-5-nitrobenzoic Acid

  • Create a suspension of 100 parts of iron filings in 300 parts of water in a reaction vessel. Add 2 parts of glacial acetic acid to activate the iron.

  • Heat the iron suspension to 95-100°C.

  • Slowly add the dried crude 2-chloro-5-nitrobenzoic acid from Step A to the hot iron suspension in portions.

  • Maintain the temperature at 95-100°C and stir vigorously for at least 3-4 hours. Monitor the reaction by TLC until all the nitro compound has disappeared.

  • While hot, add sodium carbonate to the mixture until it is alkaline to precipitate iron hydroxides.

  • Filter the hot solution to remove the iron sludge. Wash the sludge with hot alkaline water.

  • Combine the filtrates and cool to room temperature.

Step C: Purification by pH-Controlled Precipitation

  • Slowly add concentrated hydrochloric acid to the combined filtrate while monitoring the pH.

  • Continue adding acid until the pH of the solution reaches 2.8-3.2.

  • A precipitate of 2-chloro-5-amino-benzoic acid will form. Cool the mixture to 10-15°C to maximize precipitation.

  • Filter the solid, wash with cold water, and dry to yield the final product. For higher purity, a final recrystallization from an ethanol/water mixture can be performed.

Visualizations

Synthesis Workflow: Nitration-Reduction Route

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start o-Chlorobenzoic Acid nitration Nitration Reaction start->nitration H2SO4 product1 Crude 2-Chloro-5-nitrobenzoic Acid nitration->product1 reduction Reduction Reaction product1->reduction reagent1 HNO3 / H2SO4 (0-5 °C) reagent1->nitration product2 Aqueous solution of Sodium 2-chloro-5-aminobenzoate reduction->product2 purification Acidification & Precipitation product2->purification reagent2 Fe / Acetic Acid (95-100 °C) reagent2->reduction final_product Pure 2-Chloro-5-aminobenzoic Acid purification->final_product reagent3 HCl to pH 2.8-3.2 reagent3->purification cluster_products Nitration Products start o-Chlorobenzoic Acid (-Cl: o,p-director) (-COOH: m-director) product_major 2-Chloro-5-nitrobenzoic Acid (Major Product) (Para to -Cl, Meta to -COOH) start->product_major Low Temp (<5°C) Favors Kinetic Product product_minor 2-Chloro-3-nitrobenzoic Acid (Byproduct) (Ortho to -Cl, Meta to -COOH) start->product_minor High Temp (>5°C) Increases Byproduct Formation

Caption: Regioselectivity in the nitration of o-chlorobenzoic acid.

References

  • BenchChem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Google Patents.
  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.
  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid.
  • CN101575301A. (n.d.). Preparation method of 2-amino-5-chlorobenzamide. Google Patents.
  • United States Patent Office. (1937). U.S. Patent No. 2,100,242.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
  • Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid?.

Sources

Technical Support Center: pH Adjustment for Selective Precipitation of 2-Chloro-5-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-5-aminobenzoic acid. The focus is on leveraging pH adjustment for selective precipitation, a critical step for achieving high purity. This document provides not only procedural steps but also the underlying chemical principles, troubleshooting solutions, and answers to frequently encountered challenges.

The Principle of Selective Precipitation via pH Adjustment

2-Chloro-5-aminobenzoic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino, -NH₂).[1][2] The charge state of these groups, and thus the overall charge of the molecule, is highly dependent on the pH of the solution. This pH-dependent charge dictates the molecule's solubility in aqueous media.

  • In strongly acidic solutions (low pH): The amino group is protonated (-NH₃⁺), while the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge and is generally more soluble.

  • In strongly alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), while the amino group is neutral (-NH₂). The molecule carries a net negative charge and is also soluble.

  • At the Isoelectric Point (pI): There is a specific pH at which the positive and negative charges on the molecule balance, resulting in a net charge of zero.[2] In this zwitterionic state, the molecule's solubility in water is at its minimum. This principle is the cornerstone of selective precipitation; by adjusting the pH of the solution to the pI, the target compound can be selectively precipitated while impurities with different pI values remain in solution.

The key to successful purification is the precise adjustment of the pH to this point of minimum solubility. For 2-chloro-5-aminobenzoic acid, this has been empirically determined to be in the range of pH 2.5 to 3.5.[3]

Molecular Ionization States

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) (pH ≈ 2.8 - 3.2) cluster_high_ph High pH (e.g., > 5) low_ph Cationic Form (Soluble) pi Zwitterion / Neutral Form (Insoluble - Precipitates) low_ph->pi Add Base (e.g., Na₂CO₃) pi->low_ph Add More Acid high_ph Anionic Form (Soluble) pi->high_ph Add More Base high_ph->pi Add Acid (e.g., HCl)

Caption: General workflow for the purification process.

Protocol 1: Selective Precipitation of 2-Chloro-5-Aminobenzoic Acid

This protocol is adapted from established industrial processes. [3][4]

  • Dissolution: In a suitable reaction vessel, dissolve the crude 2-chloro-5-aminobenzoic acid in an aqueous alkaline solution (e.g., a solution of sodium carbonate) until the pH is distinctly alkaline and all solids have dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (e.g., 1-2% w/w) and stir for 30 minutes. Filter the solution to remove the carbon.

  • Acidification: Begin slow, dropwise addition of a suitable acid (e.g., 3M hydrochloric acid) to the stirred solution. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: Continue adding acid until the pH of the solution reaches approximately 3.0. A thick white precipitate should form.

  • Cooling and Digestion: Once the target pH is reached, cool the slurry in an ice bath to 10-15°C. Continue stirring at this temperature for at least one hour to ensure complete precipitation.

  • Filtration: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two to three small portions of cold, pH-adjusted water (pH ≈ 3.0) to remove residual mother liquor.

  • Drying: Transfer the purified solid to a drying dish and dry in a vacuum oven at 60-70°C until a constant weight is achieved. The expected melting point of the pure compound is in the range of 182-188°C or higher. [3]

Protocol 2: Preparation of pH-Adjusted Wash Solution
  • Take a suitable volume of deionized water (e.g., 200 mL).

  • While stirring, add a few drops of dilute hydrochloric acid until the pH, measured by a calibrated meter, is stable at ~3.0.

  • Chill this solution in an ice bath before use.

References

  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Deese, R. F. (1937). PREPARATION OF 2-CHLORO-5-AMINO BENZOIC ACID. United States Patent Office. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthesis of 2-Chloro-5-hydroxybenzoic acid, a key building block in the development of novel pharmaceutical agents and other specialized chemicals. This document provides an in-depth comparison of the most practical synthetic routes to this valuable compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers and process chemists in selecting the optimal pathway for their specific needs, be it bench-scale research or large-scale production.

Introduction

This compound is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry and material science. The efficient and scalable synthesis of this molecule is crucial for advancing research and development in these fields. This guide will compare three primary synthetic strategies:

  • The Sandmeyer Reaction Route: Starting from 5-amino-2-chlorobenzoic acid.

  • The Carboxylation Route: Employing the Kolbe-Schmitt reaction on 4-chlorophenol.

  • The Nitro-Intermediate Route: A multi-step synthesis commencing with the nitration of o-chlorobenzoic acid.

Each route will be evaluated based on yield, purity, number of steps, reaction conditions, and considerations for scalability and safety.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is often a trade-off between factors such as cost of starting materials, number of synthetic steps, overall yield, and the ease of purification. The following table provides a high-level comparison of the three main routes to this compound.

MetricRoute 1: Sandmeyer ReactionRoute 2: Kolbe-Schmitt CarboxylationRoute 3: Nitro-Intermediate
Starting Material 5-amino-2-chlorobenzoic acid4-chlorophenolo-chlorobenzoic acid
Key Transformations Diazotization, HydrolysisElectrophilic CarboxylationNitration, Reduction, Diazotization, Hydrolysis
Number of Steps 113
Reported Overall Yield (%) High (estimated >90%)Moderate to High (variable)~77% (calculated from reported step yields)
Purity (%) High (>99% achievable with purification)Variable, may require significant purificationHigh (>99% achievable with purification)
Key Reagents NaNO₂, H₂SO₄NaOH, CO₂HNO₃, H₂SO₄, Zinc or other reducing agents, NaNO₂
Reaction Conditions Low temperature (0-5 °C) for diazotization, then heatingHigh temperature (120-150 °C) and high pressure (100 atm)Varied: Low temp nitration, reflux for reduction, low temp diazotization

Route 1: The Sandmeyer Reaction from 5-amino-2-chlorobenzoic acid

This route offers a direct and often high-yielding conversion of a readily available amino-substituted benzoic acid to the desired hydroxylated product. The core of this synthesis is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[1][2]

Mechanistic Insight

The reaction proceeds via the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group (as N₂) and can be displaced by a variety of nucleophiles. In this case, hydrolysis of the diazonium salt in an aqueous acidic solution yields the desired phenol. The use of a copper catalyst, characteristic of many Sandmeyer reactions, is not strictly necessary for hydroxylation but can sometimes improve yields and reaction rates.[3][4]

Visualizing the Workflow

Sandmeyer_Route start 5-amino-2-chlorobenzoic acid diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt (Intermediate) diazotization->diazonium hydrolysis Hydrolysis (H₂O, Heat) diazonium->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

The following protocol is adapted from a similar, well-documented synthesis of 2-chloro-5-iodobenzoic acid, which demonstrates the high efficiency of the diazotization step from the same starting material.[5]

Materials:

  • 5-amino-2-chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Preparation of the Amine Suspension: In a suitable reaction vessel, create a suspension of 5-amino-2-chlorobenzoic acid in aqueous sulfuric acid. The reaction should be cooled to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. It is critical to maintain the temperature between 0 and 5 °C during this addition to prevent the premature decomposition of the diazonium salt.

  • Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Hydrolysis: Once the diazotization is complete, the reaction mixture is diluted with water and then heated under reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.

  • Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or aqueous ethanol to yield the final product.

Advantages and Disadvantages
  • Advantages: This route is typically high-yielding and produces a high-purity product after recrystallization. The starting material is commercially available. The reaction conditions for diazotization are mild (low temperature).

  • Disadvantages: Diazonium salts can be explosive in a dry, solid state, so they are almost always generated and used in situ. Careful temperature control during diazotization is crucial for both safety and yield.

Route 2: Carboxylation of 4-chlorophenol via the Kolbe-Schmitt Reaction

This approach utilizes the classic Kolbe-Schmitt reaction, an industrially significant method for the synthesis of hydroxybenzoic acids.[6] It involves the direct carboxylation of a phenoxide with carbon dioxide under pressure.

Mechanistic Insight

The reaction begins with the deprotonation of 4-chlorophenol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-chlorophenoxide. This phenoxide then attacks carbon dioxide in an electrophilic aromatic substitution. The regioselectivity (ortho vs. para carboxylation) is influenced by the counter-ion and temperature. With sodium phenoxides, the reaction generally favors ortho-carboxylation, which is desired in this case.[7][8]

Visualizing the Workflow

Kolbe_Schmitt_Route start 4-chlorophenol phenoxide_formation Phenoxide Formation (NaOH) start->phenoxide_formation phenoxide Sodium 4-chlorophenoxide (Intermediate) phenoxide_formation->phenoxide carboxylation Carboxylation (CO₂, High T & P) phenoxide->carboxylation product_salt Sodium 2-chloro-5-hydroxybenzoate carboxylation->product_salt acidification Acidification (H₂SO₄ or HCl) product_salt->acidification product This compound acidification->product

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

Detailed Experimental Protocol

The following is a general procedure based on the principles of the Kolbe-Schmitt reaction.[2][9]

Materials:

  • 4-chlorophenol

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO₂)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve 4-chlorophenol in an equimolar amount of aqueous sodium hydroxide. The water is then removed by heating under vacuum to obtain dry sodium 4-chlorophenoxide powder. The dryness of the phenoxide is crucial for good yields.[8]

  • Carboxylation: The dry sodium 4-chlorophenoxide is placed in a high-pressure autoclave. The vessel is sealed and heated to 120-150 °C while being pressurized with carbon dioxide to approximately 100 atm. These conditions are maintained for several hours with stirring.

  • Work-up: After cooling and venting the excess CO₂, the solid product (sodium 2-chloro-5-hydroxybenzoate) is dissolved in water.

  • Acidification and Isolation: The aqueous solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the free this compound. The product is collected by filtration, washed with water, and can be purified by recrystallization.

Advantages and Disadvantages
  • Advantages: This is a one-step synthesis from a relatively inexpensive and readily available starting material. It is an industrially proven method for the synthesis of similar hydroxybenzoic acids.

  • Disadvantages: The reaction requires high temperatures and pressures, necessitating specialized equipment (autoclave). The reaction may produce a mixture of ortho and para isomers, requiring careful purification to isolate the desired product. The yield can be sensitive to reaction conditions and the dryness of the phenoxide.

Route 3: The Nitro-Intermediate Route from o-chlorobenzoic acid

This multi-step route provides a versatile approach starting from a simple benzoic acid derivative. It involves standard aromatic transformations that are well-understood and generally high-yielding.

Mechanistic Insight

This synthesis begins with the electrophilic nitration of o-chlorobenzoic acid. The directing effects of the chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the formation of 2-chloro-5-nitrobenzoic acid. The subsequent step is the reduction of the nitro group to an amine, which can be achieved with various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.[3] The final step is the conversion of the resulting 5-amino-2-chlorobenzoic acid to the target molecule via the Sandmeyer reaction, as described in Route 1.

Visualizing the Workflow

Nitro_Intermediate_Route start o-chlorobenzoic acid nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 2-chloro-5-nitrobenzoic acid nitration->nitro_intermediate reduction Reduction (e.g., Zn/CH₃COOH) nitro_intermediate->reduction amino_intermediate 5-amino-2-chlorobenzoic acid reduction->amino_intermediate sandmeyer Sandmeyer Reaction (as in Route 1) amino_intermediate->sandmeyer product This compound sandmeyer->product

Caption: Workflow for the multi-step synthesis of this compound from o-chlorobenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid [10]

  • Procedure: o-chlorobenzoic acid is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (below 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours before being poured onto ice to precipitate the product. The crude product is filtered, washed, and can be recrystallized from boiling water. A yield of approximately 92% has been reported for this step.[10]

Step 2: Synthesis of 5-amino-2-chlorobenzoic acid [3]

  • Procedure: The 2-chloro-5-nitrobenzoic acid is dissolved in an aqueous solution of sodium carbonate and then acidified with acetic acid. This solution is added dropwise to a boiling suspension of zinc dust in water. After the reduction is complete, the mixture is made basic with sodium carbonate and filtered to remove zinc salts. The filtrate is then acidified with hydrochloric acid to precipitate the amino acid. This step has been reported to have a yield of about 92%.[3]

Step 3: Synthesis of this compound

  • Procedure: The 5-amino-2-chlorobenzoic acid obtained in the previous step is then converted to the final product using the Sandmeyer reaction protocol detailed in Route 1.

Advantages and Disadvantages
  • Advantages: This route utilizes readily available and inexpensive starting materials. Each step involves well-established and high-yielding reactions. It offers a reliable and scalable pathway to the target molecule.

  • Disadvantages: It is a multi-step synthesis, which can be more time-consuming and may lead to a lower overall yield compared to a high-yielding single-step process. The use of a nitrating mixture and the handling of nitro-aromatic compounds require appropriate safety precautions.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific context of the synthesis.

  • For rapid, small-scale synthesis with a high-purity final product , Route 1 (Sandmeyer Reaction) is highly recommended, provided that the starting material, 5-amino-2-chlorobenzoic acid, is readily available. Its single step and high potential yield make it an attractive option for research and development purposes.

  • For large-scale industrial production where cost of starting materials is a primary driver , Route 2 (Kolbe-Schmitt Carboxylation) is a strong contender. Although it requires specialized high-pressure equipment, the use of inexpensive 4-chlorophenol makes it economically viable. However, process optimization would be necessary to maximize the yield of the desired ortho-isomer and streamline purification.

Ultimately, the decision should be based on a thorough evaluation of the available resources, scale of production, and the desired purity of the final compound. This guide provides the foundational data and protocols to make an informed decision.

References

  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • Transformations of 4‐hydroxybenzoic acids and carbon isotope labeling...
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  • Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide. Benchchem.
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  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.
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  • Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com.
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  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com.
  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ. Guidechem.
  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com.

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A Comparative Analysis for the Research Professional: 5-Chlorosalicylic Acid vs. 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Isomeric Specificity in Drug Development and Chemical Synthesis

For the researcher engaged in pharmaceutical development, agrochemical synthesis, or materials science, the precise positioning of functional groups on an aromatic scaffold is not a trivial detail; it is a fundamental determinant of a molecule's physicochemical properties, reactivity, and biological function. This guide provides an in-depth comparison of two structural isomers: 5-Chlorosalicylic acid (5-CSA) and 2-Chloro-5-hydroxybenzoic acid (2,5-CHBA). While sharing the same molecular formula, C₇H₅ClO₃, the distinct placement of their chloro and hydroxyl substituents dramatically alters their characteristics and, consequently, their applications in research and industry.

This document moves beyond a simple cataloging of data, offering insights into the causal relationships between structure and function, supported by experimental data and established chemical principles.

Part 1: Physicochemical Properties—A Tale of Two Isomers

The seemingly minor shift of the chlorine atom from the 5-position (para to the hydroxyl group) to the 2-position (ortho to the carboxyl group) creates significant differences in intramolecular interactions, which in turn governs the bulk properties of these compounds.

The key distinction arises from the potential for intramolecular hydrogen bonding. In 5-Chlorosalicylic acid, the hydroxyl group at C2 can form a strong intramolecular hydrogen bond with the adjacent carboxyl group. This interaction stabilizes the carboxyl proton, making it more difficult to remove and thus lowering its acidity (increasing the pKa) compared to a non-hydrogen-bonded analogue. Conversely, in this compound, the chlorine atom is ortho to the carboxyl group, where its electron-withdrawing inductive effect is most pronounced, and the more distant C5 hydroxyl group cannot participate in the same intramolecular hydrogen bonding with the carboxyl group.

Comparative Data Summary
Property5-Chlorosalicylic Acid (5-CSA)This compound (2,5-CHBA)Causality of Difference
CAS Number 321-14-2[1]56961-30-9[2]N/A (Unique Identifier)
IUPAC Name 5-Chloro-2-hydroxybenzoic acid[3]This compound[4]N/A (Nomenclature)
Melting Point 171-176 °C178-182 °C[5][6]The higher melting point of 2,5-CHBA may suggest a more stable crystal lattice packing, potentially influenced by intermolecular hydrogen bonding patterns not dominated by the intramolecular bond seen in 5-CSA.
Water Solubility 1.0 g/L (at 20 °C)[1]Data not available (predicted to be low)The strong intramolecular hydrogen bond in 5-CSA reduces its ability to form hydrogen bonds with water, contributing to its low solubility. 2,5-CHBA is also expected to have low solubility due to its aromatic nature, but its free hydroxyl and carboxyl groups might allow for slightly different solvation properties.
pKa (Carboxylic Acid) 2.63 (at 25 °C)[1]Data not available (estimated < 2.63)The electron-withdrawing chlorine atom in the ortho position of 2,5-CHBA is expected to have a stronger inductive effect on the carboxyl group than the para chlorine in 5-CSA, leading to a lower pKa (stronger acidity). The intramolecular H-bond in 5-CSA also increases its pKa relative to what would be expected from substituent effects alone.

Part 2: Synthesis and Reactivity

The synthetic routes to these isomers are fundamentally different, dictated by the directing effects of the substituents on the benzene ring.

Synthesis of 5-Chlorosalicylic Acid (5-CSA)

The most common and industrially viable method for producing 5-CSA is the direct electrophilic chlorination of salicylic acid.[7] The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho, para-directing. The hydroxyl group is a strongly activating group, and its directing effect dominates, guiding the incoming chlorine atom primarily to the 5-position (para to the -OH group).[7] The reaction is typically performed by bubbling chlorine gas through a solution of salicylic acid in a suitable solvent like chlorobenzene at elevated temperatures.[8]

Experimental Protocol: Synthesis of 5-CSA
  • Vessel Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser, add salicylic acid (1.0 eq) to chlorobenzene (approx. 5-6 volumes).

  • Drying: Heat the mixture to approximately 130 °C to drive off any residual moisture, then cool to 110 °C to obtain a clear solution.

  • Chlorination: While maintaining the temperature at 110 °C, slowly bubble chlorine gas (approx. 1.0-1.1 eq) into the solution over several hours. The rate of addition is critical to minimize the formation of the 3-chloro isomer and dichlorinated by-products.

  • Crystallization: Upon completion of the reaction (monitored by HPLC or TLC), cool the reaction mixture slowly to 25-30 °C with continuous stirring. The product will crystallize out of the solution.

  • Isolation: Filter the precipitated solid and wash the filter cake with fresh, cold chlorobenzene to remove impurities.

  • Drying: Dry the product under vacuum to obtain 5-Chlorosalicylic acid.

Synthesis_5_CSA cluster_prep Preparation SA Salicylic Acid Vessel Reaction Vessel SA->Vessel Solvent Chlorobenzene Solvent->Vessel Heat Heat to 110°C Vessel->Heat React Electrophilic Aromatic Substitution Heat->React Chlorine Chlorine Gas (Cl2) Chlorine->React Slow Addition Cool Cool to 25-30°C React->Cool Filter Filter & Wash Cool->Filter Product 5-Chlorosalicylic Acid Filter->Product

Caption: Workflow for the synthesis of 5-Chlorosalicylic acid.
Synthesis of this compound (2,5-CHBA)

Direct chlorination is not a viable route for 2,5-CHBA due to the directing effects mentioned above. Instead, a multi-step synthesis is required, often starting with a precursor where the substitution pattern is already established. A common route involves the diazotization of an amino group, followed by its replacement.[9]

Experimental Protocol: Synthesis of 2,5-CHBA
  • Diazotization: Suspend 5-amino-2-chlorobenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) to the suspension. Maintain the temperature strictly between 0 and 5 °C to ensure the stability of the resulting diazonium salt.

  • Hydrolysis: After the addition is complete, continue stirring in the ice bath for 1 hour. Then, dilute the reaction mixture with water and heat under reflux for approximately 30 minutes. This process hydrolyzes the diazonium salt, replacing the -N₂⁺ group with a hydroxyl group.

  • Isolation: Cool the reaction mixture to allow the product to precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent to yield this compound.[9]

Synthesis_2_5_CHBA Start 5-Amino-2-chlorobenzoic Acid Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Hydrolysis Hydrolysis (H₂O, Reflux) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Part 3: Spectral Analysis

While full spectral interpretation requires access to raw data, the expected NMR and IR characteristics can be predicted based on the distinct electronic environments in each isomer.

  • ¹H NMR: In 5-CSA, three aromatic protons would be observed, with splitting patterns dictated by their ortho and meta relationships. For 2,5-CHBA, the aromatic protons would exhibit a different splitting pattern due to their different relative positions to the chloro and hydroxyl groups. The phenolic -OH proton of 5-CSA may appear as a very broad singlet or not be observed, while the carboxylic acid proton in both isomers will typically be a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The carbon atom attached to the chlorine atom (C-Cl) will be significantly shifted. The chemical shifts of the other aromatic carbons will also differ between the two isomers, providing a clear fingerprint for differentiation.[7]

  • IR Spectroscopy: Both molecules will show a strong carbonyl (C=O) stretch from the carboxylic acid (~1650-1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). A key difference may be observed in the phenolic O-H stretch for 5-CSA, which might be broadened and shifted due to strong intramolecular hydrogen bonding. Both will also exhibit C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).[2][9]

Part 4: Biological Activity and Applications

The positional isomerism directly translates into distinct biological activities and industrial applications.

Feature5-Chlorosalicylic Acid (5-CSA)This compound (2,5-CHBA)
Primary Role Active molecule and synthetic intermediate.Primarily a synthetic building block.
Pharmaceuticals Investigated for its own anti-inflammatory and antimicrobial properties.[10] It is a known metabolite of the anti-inflammatory drug meseclazone.[3]Used as a reagent for the synthesis of complex molecules, such as benzamides being evaluated as potential multireceptor antipsychotics.[9]
Agrochemicals Used as an intermediate in the formulation of fungicides and herbicides.[7] It has shown in-vitro activity against the plant pathogen Bipolaris maydis.[11]Employed in the synthesis of herbicides and fungicides.
Other Applications Used as a moth-proofing agent and insecticide.[1] Also noted for potential genotoxic activity in certain assays.Has applications in analytical chemistry as a reagent and in biochemical research. Also mentioned for use in personal care products due to antimicrobial properties.

The available data suggests that 5-CSA has been more extensively studied for its intrinsic biological effects, likely due to its structural similarity to the well-known anti-inflammatory agent, salicylic acid. In contrast, 2,5-CHBA is more frequently employed as a structural component, where its specific geometry and reactive sites are exploited to build larger, more complex target molecules.

Conclusion

The cases of 5-Chlorosalicylic acid and this compound serve as an exemplary illustration of isomeric differentiation in applied chemistry.

  • 5-Chlorosalicylic Acid (5-CSA) is defined by the C2-hydroxyl and C5-chloro arrangement, leading to strong intramolecular hydrogen bonding. This influences its synthesis (via direct chlorination of salicylic acid), its physicochemical properties (higher pKa), and its profile as a biologically active molecule with noted anti-inflammatory and antimicrobial effects.

  • This compound (2,5-CHBA) , with its C2-chloro and C5-hydroxyl groups, lacks the key intramolecular hydrogen bond of its isomer. This necessitates a more complex, multi-step synthesis and results in a higher melting point and likely greater acidity. Its primary value lies in its role as a specialized building block for constructing complex pharmaceutical and agrochemical targets.

For the research and development professional, a thorough understanding of these isomeric differences is paramount. The choice between these two molecules is not arbitrary but a strategic decision based on the desired chemical reactivity, physical properties, and ultimate biological or material application.

References

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  • ChemicalBook. (n.d.). 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR spectrum.
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A Comparative Guide to the Antimicrobial Activity of 5-Chloro-2-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount scientific endeavor. Among the promising scaffolds in medicinal chemistry, 5-chloro-2-hydroxybenzoic acid, also known as 5-chlorosalicylic acid, has emerged as a versatile starting point for the development of potent antimicrobial compounds. This guide provides a comprehensive comparison of the antimicrobial activity of various derivatives of 5-chloro-2-hydroxybenzoic acid, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action.

The Rationale for Derivatizing 5-Chloro-2-Hydroxybenzoic Acid

5-Chloro-2-hydroxybenzoic acid itself possesses inherent antimicrobial properties. However, its efficacy can be significantly enhanced and its spectrum of activity broadened through chemical modification. The presence of three key functional moieties—the carboxylic acid, the hydroxyl group, and the chloro substituent on the aromatic ring—offers multiple avenues for derivatization. These modifications can influence the compound's lipophilicity, steric hindrance, electronic properties, and ability to interact with microbial targets, thereby modulating its antimicrobial potency.

The primary objectives behind the synthesis of 5-chloro-2-hydroxybenzoic acid derivatives are:

  • To enhance antimicrobial potency: By introducing specific functional groups, the intrinsic activity of the parent molecule can be amplified.

  • To broaden the spectrum of activity: Derivatives can be designed to be effective against a wider range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

  • To overcome microbial resistance: Novel derivatives may bypass existing resistance mechanisms in pathogenic microorganisms.

  • To improve pharmacokinetic properties: Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, making the compounds more suitable for therapeutic use.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of 5-chloro-2-hydroxybenzoic acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activities of various classes of these derivatives against a selection of pathogenic bacteria and fungi.

Schiff Base Derivatives

Schiff bases, formed by the condensation of the aldehyde derivative of 5-chlorosalicylic acid (5-chlorosalicylaldehyde) with primary amines, have shown significant antimicrobial potential.

Table 1: Antimicrobial Activity of 5-Chlorosalicylaldehyde Schiff Base Derivatives (MIC in µg/mL)

CompoundDerivative StructureB. subtilisE. coliP. fluorescenceS. aureusA. niger
2 (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.447.5

Data presented is a selection for illustrative purposes. For a comprehensive list of all 26 compounds tested, please refer to the original publication.

The data indicates that Schiff base derivatives can exhibit potent activity, particularly against Gram-negative bacteria like E. coli and P. fluorescence. The presence of a 4-fluorobenzyl group in compound 2 appears to be crucial for its enhanced activity.

Sulfonamide Derivatives

Sulfonamides derived from 5-chloro-2-hydroxybenzoic acid have been investigated for their activity against a range of bacteria, including mycobacteria.

Table 2: Antimicrobial Activity of 5-Chloro-2-hydroxybenzamide Sulfonamide Derivatives (MIC in µmol/L) [1]

CompoundDerivative StructureMethicillin-sensitive S. aureusMethicillin-resistant S. aureusM. kansasii
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Benzamide linked to a sulfadimidine moiety15.6231.25-
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Schiff base linked to a sulfathiazole moiety--1-4

These results highlight the potential of sulfonamide derivatives, with one compound showing notable activity against both methicillin-sensitive and resistant Staphylococcus aureus.[1] Another derivative displayed significant activity against Mycobacterium kansasii.[1]

Comparison with Halogen Analogues

Interestingly, the nature of the halogen atom on the salicylic acid backbone can influence antimicrobial activity. A comparative study on viscose fabrics showed the following trend in antibacterial reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[2][3] This suggests that bromine at the 5-position may confer superior antibacterial properties compared to chlorine.

Structure-Activity Relationship (SAR) Analysis

The accumulated data from various studies allows for the elucidation of key structure-activity relationships for 5-chloro-2-hydroxybenzoic acid derivatives.

  • Amidation of the Carboxylic Group: Conversion of the carboxylic acid to an amide is a common strategy that has been shown to increase the ability of salicylic acid derivatives to suppress the expression of NF-κB dependent luciferase, which is linked to anti-inflammatory effects but also suggests a modification that can impact biological activity.[4]

  • Substitution at the 5-Position: The presence of a chlorine atom at the 5-position has been shown to be beneficial for activity.[4] As noted earlier, substitution with bromine at this position may further enhance antibacterial efficacy.[2][3]

  • Nature of the Amine in Schiff Bases: The antimicrobial activity of Schiff base derivatives is highly dependent on the nature of the amine used in their synthesis. For example, the presence of a 4-fluorobenzyl group was associated with high potency.

  • Hydrazide-Hydrazone Moiety: The incorporation of a hydrazide-hydrazone scaffold is a well-established strategy in the design of antimicrobial agents and has been successfully applied to other aromatic acids.[3][5][6][7] This moiety offers additional sites for hydrogen bonding and can influence the overall stereochemistry of the molecule.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane ETC Electron Transport Chain PMF Proton Motive Force (H+ Gradient) ETC->PMF Generates ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP_Depletion ATP Depletion PMF->ATP_Depletion Leads to Efflux_Pump Efflux Pump Antibiotic_Accumulation Increased Intracellular Antibiotic Concentration Efflux_Pump->Antibiotic_Accumulation Prevents Derivative 5-Chlorosalicylic Acid Derivative Proton_Shuttling Proton Shuttling (Protonophore Action) Derivative->Proton_Shuttling Efflux_Inhibition Efflux Pump Inhibition Derivative->Efflux_Inhibition Proton_Shuttling->PMF Dissipates Cell_Death Cell Death ATP_Depletion->Cell_Death Efflux_Inhibition->Efflux_Pump Inhibits Antibiotic_Accumulation->Cell_Death Contributes to

Caption: Proposed Antimicrobial Mechanism of 5-Chlorosalicylic Acid Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of 5-chloro-2-hydroxybenzoic acid derivatives using the broth microdilution method.

Materials
  • 5-Chloro-2-hydroxybenzoic acid derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure
  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no compound.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a standard antibiotic with known efficacy against the test organism.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Stock Solutions of Derivatives Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution Assay.

Conclusion and Future Perspectives

Derivatives of 5-chloro-2-hydroxybenzoic acid represent a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. The versatility of the parent scaffold allows for the synthesis of a diverse range of compounds with varying potencies and spectra of activity. Structure-activity relationship studies have provided valuable insights for the rational design of more effective derivatives, with amides, Schiff bases, and hydrazide-hydrazones showing particular promise.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these derivatives interact with their microbial targets will facilitate the design of more potent and selective compounds.

  • In vivo efficacy and toxicity studies: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploring synergistic combinations: Investigating the combination of these derivatives with existing antibiotics could lead to more effective treatment strategies and help combat resistance.

  • Synthesis of novel derivatives: Continued exploration of the chemical space around the 5-chloro-2-hydroxybenzoic acid scaffold is likely to yield new compounds with improved antimicrobial properties.

The continued investigation of 5-chloro-2-hydroxybenzoic acid derivatives holds significant promise for the discovery and development of the next generation of antimicrobial drugs.

References

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Ibrahim, M. A., Panda, S. S., Ghorab, M. M., & Youssif, B. G. (2016). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 89, 219-226. [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • Kim, J. Y., Kim, Y., & Kim, K. H. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 47(1), 46-54. [Link]

  • King, A. M., Reid-Yu, S. A., Tamer, Y. T., & Wright, G. D. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(3), e00822-20. [Link]

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Ulusoy Güzeldemirci, N., Şatana, D., & Küçükbasmacı, Ö. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 49-54. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Mini-Reviews in Medicinal Chemistry, 17(14), 1331-1343. [Link]

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A Spectroscopic Journey: Distinguishing 2-Chloro-5-hydroxybenzoic Acid from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of pharmaceutical development and chemical synthesis, the unambiguous identification of a target molecule and the confirmation of its successful synthesis are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a molecular fingerprint that is unique to each compound. This guide offers an in-depth spectroscopic comparison of 2-Chloro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry, with its common precursors, 3-Chlorophenol and Salicylic acid. By understanding the distinct spectral features of each molecule, researchers can confidently track the progression of the synthesis and ensure the purity of the final product.

The synthesis of this compound can be envisioned through a conceptual pathway involving the key functionalities of its precursors. A common synthetic route involves the carboxylation of a substituted phenol, a transformation famously realized through reactions like the Kolbe-Schmitt reaction.[1][2][3][4][5] This guide will delve into the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that differentiate the final product from its starting materials.

The Synthetic Transformation: A Conceptual Pathway

The journey from simpler precursors to the target molecule, this compound, involves the introduction of a carboxylic acid group onto a chlorinated phenol backbone. A plausible synthetic strategy is the carboxylation of 3-chlorophenol. This process highlights the addition of key functional groups whose appearance and influence on the molecular structure are readily observed through spectroscopic methods.

G cluster_precursors Precursors cluster_reagents Key Transformation cluster_product Final Product 3-Chlorophenol 3-Chlorophenol Carboxylation Carboxylation 3-Chlorophenol->Carboxylation e.g., Kolbe-Schmitt Reaction Salicylic Acid Salicylic Acid This compound This compound Carboxylation->this compound

Caption: Conceptual synthetic pathway from 3-Chlorophenol to this compound via carboxylation.

I. Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from precursors to the final product is clearly marked by the appearance and disappearance of characteristic absorption bands.

The experimental workflow for acquiring an IR spectrum typically involves preparing a sample, often as a KBr pellet or a thin film, and analyzing it with an FT-IR spectrometer.

G Sample Preparation Sample Preparation FT-IR Spectrometer FT-IR Spectrometer Sample Preparation->FT-IR Spectrometer Insert Sample Data Acquisition Data Acquisition FT-IR Spectrometer->Data Acquisition Measure IR Absorption Spectrum Analysis Spectrum Analysis Data Acquisition->Spectrum Analysis Generate Spectrum

Caption: Standard experimental workflow for FT-IR spectroscopy.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
3-Chlorophenol ~3350 (broad), ~1250, ~780O-H (hydroxyl), C-O stretch, C-Cl stretch
Salicylic Acid 3300-2500 (very broad), ~1665, ~3230O-H (carboxylic acid), C=O (carbonyl), O-H (hydroxyl)
This compound 3300-2500 (very broad), ~1670, ~3400, ~780O-H (carboxylic acid), C=O (carbonyl), O-H (hydroxyl), C-Cl stretch

Analysis:

  • 3-Chlorophenol: The spectrum is dominated by a broad O-H stretching band around 3350 cm⁻¹ characteristic of the hydroxyl group.[6] The presence of a C-Cl bond is indicated by absorption in the fingerprint region.

  • Salicylic Acid: The introduction of the carboxylic acid group results in a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which overlaps with the C-H stretching vibrations.[7][8] A strong, sharp absorption around 1665 cm⁻¹ is indicative of the C=O of the carboxylic acid.[7] The phenolic O-H stretch is also present.

  • This compound: The spectrum of the final product exhibits features from both precursors. The very broad O-H stretch of the carboxylic acid and the sharp C=O stretch are present, confirming the successful carboxylation. Additionally, the C-Cl stretching vibration, also present in 3-chlorophenol, can be observed in the fingerprint region. The presence of both the carboxylic acid and the chloro-substituent absorptions confirms the formation of this compound.[9][10][11][12]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration of the signals allow for the precise determination of the molecular structure.

G Dissolve Sample Dissolve Sample NMR Spectrometer NMR Spectrometer Dissolve Sample->NMR Spectrometer in Deuterated Solvent Pulse Sequence Pulse Sequence NMR Spectrometer->Pulse Sequence Apply Magnetic Field & RF Pulse Data Processing Data Processing Pulse Sequence->Data Processing Fourier Transform

Caption: General experimental workflow for NMR spectroscopy.

Comparative ¹H NMR Data (in DMSO-d₆):

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
3-Chlorophenol ~10.0 (s, 1H), ~7.2 (t, 1H), ~6.8-7.0 (m, 3H)Ar-OH, Ar-H
Salicylic Acid ~13.0 (br s, 1H), ~11.0 (s, 1H), ~7.8 (dd, 1H), ~7.4 (t, 1H), ~6.9 (m, 2H)-COOH, Ar-OH, Ar-H
This compound ~13.0 (br s, 1H), ~10.0 (s, 1H), ~7.5 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H)-COOH, Ar-OH, Ar-H

Analysis:

  • 3-Chlorophenol: The spectrum shows a singlet for the phenolic proton and a set of multiplets in the aromatic region corresponding to the four aromatic protons.[13]

  • Salicylic Acid: A downfield broad singlet around 13.0 ppm appears, which is characteristic of the carboxylic acid proton.[14] The aromatic region shows distinct signals for the four aromatic protons, with splitting patterns influenced by their neighboring protons.

  • This compound: The spectrum of the final product shows the characteristic downfield signal for the carboxylic acid proton. The aromatic region displays a unique set of signals for the three aromatic protons, with chemical shifts and coupling constants that are consistent with the substitution pattern of the molecule. The presence of the carboxylic acid proton signal and the specific aromatic proton pattern are key indicators of the successful synthesis.

Comparative ¹³C NMR Data (in DMSO-d₆):

CompoundKey ¹³C Chemical Shifts (δ, ppm)Assignment
3-Chlorophenol ~158, ~134, ~131, ~120, ~116, ~115C-OH, C-Cl, Ar-C
Salicylic Acid ~172, ~161, ~135, ~130, ~119, ~117, ~115C=O, C-OH, Ar-C
This compound ~169, ~155, ~133, ~129, ~122, ~118, ~116C=O, C-OH, C-Cl, Ar-C

Analysis:

  • 3-Chlorophenol: The spectrum displays six signals in the aromatic region, with the carbon attached to the hydroxyl group appearing at a lower field (~158 ppm) and the carbon attached to the chlorine atom at a distinct chemical shift.[15]

  • Salicylic Acid: The most significant change is the appearance of a signal for the carbonyl carbon of the carboxylic acid at a very low field (~172 ppm). The chemical shifts of the aromatic carbons are also influenced by the presence of the carboxylic acid group.

  • This compound: The ¹³C NMR spectrum of the product is a clear confirmation of its structure.[16] It shows the characteristic carbonyl carbon signal of the carboxylic acid. Furthermore, the number of aromatic signals and their chemical shifts are consistent with a trisubstituted benzene ring containing a hydroxyl, a chloro, and a carboxylic acid group.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

G Sample Ionization Sample Ionization Mass Analyzer Mass Analyzer Sample Ionization->Mass Analyzer e.g., EI, ESI Ion Detection Ion Detection Mass Analyzer->Ion Detection Separate by m/z Mass Spectrum Mass Spectrum Ion Detection->Mass Spectrum Generate Spectrum

Caption: Simplified workflow of a mass spectrometry experiment.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
3-Chlorophenol 128/130 (approx. 3:1 ratio)93, 65
Salicylic Acid 138120, 92
This compound 172/174 (approx. 3:1 ratio)154, 126, 98

Analysis:

  • 3-Chlorophenol: The mass spectrum shows a characteristic isotopic pattern for a molecule containing one chlorine atom, with molecular ion peaks at m/z 128 and 130 in an approximate 3:1 ratio.[15]

  • Salicylic Acid: The molecular ion peak appears at m/z 138. Common fragmentation pathways include the loss of water (m/z 120) and the loss of a carboxyl group (m/z 92).

  • This compound: The presence of a chlorine atom is confirmed by the isotopic pattern of the molecular ion at m/z 172 and 174 (approx. 3:1 ratio).[17] The fragmentation pattern will be more complex than its precursors but will show characteristic losses of small molecules like water, carbon monoxide, and the carboxyl group, further confirming the structure.

Conclusion

The spectroscopic comparison of this compound with its precursors, 3-Chlorophenol and Salicylic acid, unequivocally demonstrates the power of IR, NMR, and Mass Spectrometry in chemical analysis. Each technique provides a unique and complementary piece of the structural puzzle. The appearance of the carboxylic acid functionality is clearly observed in the IR and NMR spectra, while the presence of the chlorine atom is definitively confirmed by the isotopic pattern in the mass spectrum. By carefully analyzing the spectral data, researchers can confidently verify the successful synthesis of this compound and ensure its purity, a critical step in the advancement of drug discovery and development.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • GeeksforGeeks. Kolbe's Reaction. [Link]

  • Testbook. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

  • PubChem. This compound | C7H5ClO3 | CID 458210. [Link]

  • National Institute of Standards and Technology. Phenol, 3-chloro-. [Link]

  • PubChem. 3-Chlorophenol | C6H4ClOH | CID 7933. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

  • Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative determination of 2-Chloro-5-hydroxybenzoic acid. It further outlines a comprehensive validation protocol for a developed HPLC method, presenting supporting experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and precision of their analytical results in accordance with regulatory expectations.

Introduction to this compound and the Imperative of Accurate Quantification

This compound is a halogenated aromatic organic compound. Its accurate quantification is critical in various stages of pharmaceutical development and manufacturing, from purity assessment of starting materials to stability testing of final products. The presence of chloro and hydroxyl functional groups on the benzoic acid backbone imparts specific chemical properties that necessitate a robust and reliable analytical method for its determination.

The choice of analytical methodology is paramount to ensuring data integrity and regulatory compliance. This guide will explore the rationale behind selecting HPLC as the preferred method and detail the rigorous validation process required to demonstrate its suitability for its intended purpose, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Comparison of Analytical Methods for the Quantification of this compound

While HPLC is a dominant technique in pharmaceutical analysis, other methods can be employed for the quantification of organic acids like this compound. The selection of an appropriate method hinges on factors such as sensitivity, selectivity, sample matrix, and the specific requirements of the analysis.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity. Applicable to a wide range of compounds.Can be time-consuming and requires specialized equipment.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High sensitivity.Requires derivatization for non-volatile compounds like this compound, which can be complex and introduce variability.
Ion Chromatography (IC) A form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger.Ideal for the analysis of ionic compounds, including organic acids.Can be affected by the sample matrix and may require specialized columns and eluents.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other chromophoric compounds in the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides high sensitivity and selectivity, along with structural information for identification.Higher cost and complexity compared to HPLC-UV.

Based on this comparison, HPLC with UV detection emerges as a well-balanced choice for the routine quantification of this compound, offering a blend of specificity, sensitivity, and cost-effectiveness suitable for quality control environments.

A Validated HPLC Method for this compound Quantification

The following section details a hypothetical yet scientifically robust HPLC method developed for the accurate quantification of this compound.

Experimental Protocol: HPLC Method

A simple, isocratic reversed-phase HPLC (RP-HPLC) method was developed and validated.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Methanol Sample_Weighing->Sample_Dissolution Standard_Dilution Dilute with Mobile Phase (Working Standards) Standard_Dissolution->Standard_Dilution Sample_Dilution Dilute with Mobile Phase Sample_Dissolution->Sample_Dilution Injection Inject into HPLC Standard_Dilution->Injection Filtration Filter Sample (0.45 µm) Sample_Dilution->Filtration Filtration->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Comprehensive Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][4][6] The validation process is a systematic series of experiments designed to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound.

Validation_Workflow cluster_parameters Validation Parameters Method_Development Developed HPLC Method Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability

Caption: Logical flow of the HPLC method validation process.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before each analytical run to ensure the chromatographic system is performing adequately.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%

ParameterResultAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates5800≥ 2000
RSD of Peak Areas (n=6)0.8%≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Design:

  • Analysis of a placebo (matrix without the analyte).

  • Analysis of the analyte spiked into the placebo.

  • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is free from interference from potential degradation products.[7]

Results: No interfering peaks were observed at the retention time of this compound in the placebo or stressed samples, indicating the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Design:

  • A series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL) were prepared and injected in triplicate.

  • The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25313575
50627150
1001254300
1501881450

Results:

  • Correlation Coefficient (r²): 0.9998

  • Linearity Range: 10 - 150 µg/mL

  • Acceptance Criterion: r² ≥ 0.999

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often determined by spike recovery studies.

Experimental Design:

  • The analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The percentage recovery was calculated.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Results:

  • Mean Recovery: 99.8%

  • Acceptance Criterion: 98.0% - 102.0% recovery

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8][9]

Experimental Design:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst.

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability50.10.350.7%
Intermediate Precision49.80.420.8%

Results:

  • Acceptance Criterion: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Design:

  • Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

ParameterResult
LOD0.5 µg/mL
LOQ1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Design:

  • Small variations were made to the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust over the specified range. The comprehensive validation data presented in this guide confirms that the method is suitable for its intended purpose in a quality control environment. By adhering to the principles outlined in the ICH and FDA guidelines, this guide serves as a practical example for researchers and scientists in the development and validation of reliable analytical methods. The continuous lifecycle management of analytical procedures is crucial, and any future changes to this method would necessitate a risk-based re-evaluation and potential revalidation to ensure its continued suitability.[8][10]

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.
  • A Comprehensive Guide to the Validation of an HPLC Method for 2-(Benzyloxy)-5-chlorobenzoic Acid Assay. Benchchem.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • This compound (CAS 56961-30-9) Properties. Chemcasts.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB.
  • LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). ResearchGate.
  • HPLC method validation for pharmaceuticals: a review. ResearchGate.

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A Comparative Guide to Catalysts for the Chlorination of Benzoic Acids: From Classical Lewis Acids to Modern C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Chlorinated Benzoic Acids

Chlorinated benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the profound influence of the chlorine substituent on the physicochemical properties and reactivity of the parent molecule. The regioselective introduction of chlorine onto the benzoic acid scaffold is a critical transformation, and the choice of catalyst is paramount in controlling the efficiency, selectivity, and sustainability of this process. This guide provides a comparative analysis of key catalytic systems for the chlorination of benzoic acids, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

I. The Classical Approach: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution

The traditional and most widely employed method for the chlorination of benzoic acid is through electrophilic aromatic substitution, facilitated by a Lewis acid catalyst. This approach relies on the activation of a chlorinating agent, typically molecular chlorine (Cl₂), by a Lewis acid to generate a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.

Mechanism of Action: The Role of the Lewis Acid

The carboxylic acid group of benzoic acid is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. The general mechanism for Lewis acid-catalyzed chlorination proceeds in three key steps:

  • Generation of the Electrophile: The Lewis acid (e.g., FeCl₃, AlCl₃) coordinates with the chlorinating agent (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chlorine species, often represented as a chloronium ion (Cl⁺) complex.

  • Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the [FeCl₄]⁻ complex, abstracts a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated benzoic acid product.

Diagram: Mechanism of Lewis Acid-Catalyzed Chlorination

Lewis_Acid_Chlorination cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Cl2 Cl₂ Activated_Complex Cl-Cl---FeCl₃ (Activated Electrophile) Cl2->Activated_Complex Coordination FeCl3 FeCl₃ (Lewis Acid) FeCl3->Activated_Complex Sigma_Complex Sigma Complex (Carbocation Intermediate) Activated_Complex->Sigma_Complex Benzoic_Acid Benzoic Acid Benzoic_Acid->Sigma_Complex Attack on Cl⁺ Chlorobenzoic_Acid m-Chlorobenzoic Acid Sigma_Complex->Chlorobenzoic_Acid Proton Abstraction FeCl4_minus [FeCl₄]⁻ FeCl4_minus->Sigma_Complex HCl HCl FeCl4_minus->HCl FeCl3_regen FeCl₃ (Regenerated) FeCl4_minus->FeCl3_regen

Caption: Mechanism of FeCl₃-catalyzed chlorination of benzoic acid.

Comparative Performance of Common Lewis Acids

While several Lewis acids can catalyze this reaction, ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are the most common. Their performance, however, is not identical.

CatalystRelative ReactivityKey CharacteristicsExpected Outcome for Benzoic Acid
FeCl₃ ModerateLess expensive, easier to handle than AlCl₃, generally requires milder reaction conditions.Good yields of m-chlorobenzoic acid.[1]
AlCl₃ HighMore powerful Lewis acid, can lead to higher reaction rates but also potential for side reactions and over-chlorination.[2] Requires strictly anhydrous conditions.Potentially faster reaction and higher conversion, but may require more careful control to maintain selectivity.[3][4]
ZnCl₂ LowMilder Lewis acid, often requires more forcing conditions (higher temperatures).Lower reactivity compared to FeCl₃ and AlCl₃.

Note: The choice between FeCl₃ and AlCl₃ often comes down to a balance of reactivity, cost, and handling considerations. For a deactivated ring like benzoic acid, the higher reactivity of AlCl₃ might be advantageous, but FeCl₃ often provides a more practical and cost-effective solution.

Experimental Protocol: FeCl₃-Catalyzed Chlorination of Benzoic Acid

This protocol provides a representative procedure for the synthesis of m-chlorobenzoic acid.

Materials:

  • Benzoic acid

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂) or a suitable chlorine source (e.g., sulfuryl chloride)

  • Anhydrous solvent (e.g., carbon tetrachloride or nitrobenzene)

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve benzoic acid in the anhydrous solvent.

  • Add a catalytic amount of anhydrous ferric chloride to the solution.

  • While stirring, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Pour the reaction mixture into a mixture of ice and water.

  • Add a small amount of sodium bisulfite solution to destroy any remaining chlorine.

  • The crude product will precipitate. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure m-chlorobenzoic acid.

II. Modern Approaches: Transition Metal-Catalyzed C-H Activation

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic compounds, offering alternatives to the classical electrophilic substitution paradigm. For the chlorination of benzoic acid, palladium catalysis has shown particular promise for achieving meta-selectivity through a directed C-H activation mechanism.

Mechanism of Action: Palladium-Catalyzed meta-C-H Chlorination

This approach utilizes a directing group to position the palladium catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. A nitrile-based directing group has been successfully employed for the meta-chlorination of benzoic acid derivatives.[5][6]

The proposed catalytic cycle involves:

  • Coordination: The directing group on the benzoic acid derivative coordinates to the Pd(II) catalyst.

  • C-H Activation: The palladium center then selectively activates a meta-C-H bond, forming a palladacycle intermediate.

  • Oxidative Addition/Reductive Elimination: The chlorinating agent (e.g., N-chlorosuccinimide) reacts with the palladacycle, leading to the formation of the C-Cl bond and regeneration of the active Pd(II) catalyst.

Diagram: Palladium-Catalyzed meta-C-H Chlorination Workflow

Pd_Catalysis_Workflow Start Benzoic Acid Derivative with Directing Group Catalyst_System Pd(OAc)₂ Catalyst + Ligand + Chlorinating Agent Start->Catalyst_System Reaction Reaction under Inert Atmosphere and Heat Catalyst_System->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product meta-Chlorinated Benzoic Acid Derivative Purification->Product

Caption: General workflow for Pd-catalyzed meta-C-H chlorination.

Performance and Advantages
Catalyst SystemRegioselectivityKey Advantages
Pd(OAc)₂ / Ligand High meta-selectivity- Overcomes the inherent meta-directing effect of the carboxyl group in electrophilic substitution.[5][7] - Offers access to isomers that are difficult to obtain via classical methods. - Often proceeds under milder conditions compared to some electrophilic chlorinations.

This method's primary advantage is the high degree of regiocontrol, allowing for the synthesis of specific isomers that are challenging to access through traditional means.

Experimental Protocol: Pd(II)-Catalyzed meta-C-H Chlorination of a Benzoic Acid Derivative

The following is a representative protocol based on published literature for the meta-C-H chlorination of a benzoic acid derivative.[5]

Materials:

  • Benzoic acid derivative with a suitable directing group

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., N-acetylglycine)

  • Chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin - DCH)

  • Additive (e.g., polyfluorobenzoic acid)

  • Solvent (e.g., hexafluoroisopropanol - HFIP)

  • Inert gas (e.g., Argon)

Procedure:

  • To an oven-dried reaction vial, add the benzoic acid derivative, Pd(OAc)₂, the ligand, the chlorinating agent, and the additive.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 90 °C).

  • Stir the reaction mixture for the designated time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the meta-chlorinated product.

III. Emerging Catalytic Frontiers: Heterogeneous and Photocatalytic Systems

While Lewis acid and palladium-based homogeneous catalysis are well-established, research into more sustainable and reusable catalytic systems is ongoing. Heterogeneous and photocatalytic approaches represent promising, albeit less developed, alternatives for the chlorination of benzoic acids.

Heterogeneous Catalysis

The use of solid acid catalysts, such as zeolites, offers potential advantages in terms of catalyst recovery and reuse. Zeolites have been explored for various acylation reactions, which proceed through similar electrophilic aromatic substitution pathways.[8] However, their application specifically for the chlorination of benzoic acid is not as extensively documented with comparative performance data. The shape-selectivity of zeolites could potentially influence the isomer distribution of the chlorinated products.

Photocatalysis

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. While there are reports on the photocatalytic degradation of chlorinated benzoic acids using catalysts like TiO₂, the direct photocatalytic chlorination of benzoic acid is a less explored area.[9][10] The mechanism would likely involve the generation of chlorine radicals under mild conditions, which could offer a different reactivity profile compared to electrophilic chlorination.

IV. Conclusion and Future Outlook

The choice of catalyst for the chlorination of benzoic acid is a critical decision that dictates the outcome of the synthesis.

  • Lewis acid catalysis , particularly with FeCl₃, remains a robust and cost-effective method for the preparation of m-chlorobenzoic acid, following the principles of electrophilic aromatic substitution.

  • Palladium-catalyzed C-H activation represents a significant advancement, offering exquisite control over regioselectivity and enabling access to meta-chlorinated products that are otherwise difficult to synthesize. This method is particularly valuable in the context of complex molecule synthesis where precise functionalization is required.

  • Heterogeneous and photocatalytic systems are promising future directions that could lead to more sustainable and environmentally friendly chlorination processes. However, further research is needed to develop efficient and selective catalysts for the specific transformation of benzoic acid.

For researchers and professionals in drug development, a thorough understanding of these different catalytic approaches is essential for the rational design of synthetic routes to novel and valuable chlorinated benzoic acid derivatives. The continued development of new catalytic systems will undoubtedly expand the synthetic toolbox and enable the creation of increasingly complex and functional molecules.

References

  • Chen, S., et al. (2019). TiO2 assisted photocatalytic degradation of 4-chlorobenzoic acid in water: Effect of type of catalyst, catalyst loading, initial contaminant concentration and solution characteristics. Journal of Environmental Management, 236, 186-193.
  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(29), 8686–8692. [Link]

  • Ma, H. C., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 138-142.
  • Sharma, P., & Paul, K. (2025).
  • Zhang, W., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. Saudi Journal of Biological Sciences, 28(1), 163-169.
  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
  • Filo. (2024). Treatment of benzoic acid and Cl2/FeCl3. [Link]

  • Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution?. [Link])

  • Sun, X., Haas, D., & Lockhart, C. (2016). Iron(III) Chloride (FeCl3)-Catalyzed Electrophilic Aromatic Substitution of Chlorobenzene with Thionyl Chloride (SOCl2) and the Accompanying Auto-Redox in Sulfur to Give Diaryl Sulfides (Ar2S); Comparison to Catalysis by Aluminum Chloride (AlCl3).
  • Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. [Link])

  • Quora. (2018). Between FeCl3 and AlCl3, which is more covalent?. [Link])

  • Calabrò, G., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.

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The Untapped Therapeutic Potential of 2-Chloro-5-hydroxybenzoic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Phenolic Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-Chloro-5-hydroxybenzoic acid presents itself as a particularly intriguing starting point. The presence of a carboxylic acid and a hydroxyl group offers versatile handles for derivatization into esters, amides, and other functional groups. Furthermore, the chlorine atom at the C2 position introduces electronic and steric properties that can significantly influence ligand-receptor interactions and metabolic stability. This guide provides a comparative analysis of the biological efficacy of compounds derived from scaffolds structurally related to this compound, offering a predictive framework for the therapeutic potential of its direct derivatives in antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial Efficacy: A Tale of Two Moieties

The exploration of derivatives from chlorinated benzoic acids has revealed promising antimicrobial activities. The derivatization strategy, particularly the choice between ester and amide linkages, appears to be a critical determinant of efficacy.

Comparative Antimicrobial Activity

Studies on derivatives of the closely related 2-chlorobenzoic acid have demonstrated that Schiff's bases, a class of compounds often derived from amides, are more potent antimicrobial agents than their ester counterparts. This suggests that the nitrogen-containing linkage in amides may be crucial for enhanced activity.

Compound ClassTest OrganismActivity (pMIC, µM/ml)Reference CompoundActivity (pMIC, µM/ml)
Schiff's Base of 2-chlorobenzoic acid (Compound 6)E. coli2.27Norfloxacin2.61
Schiff's Base of 2-chlorobenzoic acid (Compound 6)Gram-positive bacteria (average)1.91--

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial potential. A methylethanolammonium salt of this acid exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[1] In contrast, a 2D coordination polymer derivative displayed selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable to the established antibiotic gentamicin.[1]

Similarly, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their antimicrobial properties. One such derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 µmol/L.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and reliable technique for its determination.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Potential: Targeting Key Signaling Cascades

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. A complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which shares structural similarities with our core scaffold, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

Mechanistically, LX007 was found to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in microglial cells. This inhibition was attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, LX007 significantly attenuated the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α).

The underlying mechanism of this anti-inflammatory action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. LX007 potently inhibited the phosphorylation of MAPKs and prevented the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia.

Signaling Pathway Diagram: Inhibition of MAPK and NF-κB by LX007

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Mediators & Cytokines MAPK->ProInflammatory NFkB->ProInflammatory LX007 LX007 LX007->MAPK Inhibits LX007->NFkB Inhibits

Caption: Proposed inhibitory mechanism of LX007 on inflammatory pathways.

Experimental Workflow: Assessing Anti-inflammatory Activity

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Conclusion a Isolate Primary Microglial Cells b Culture and Treat with LX007 a->b c Induce Inflammation with LPS b->c d Measure NO, PGE2, and Cytokine Levels c->d e Western Blot for MAPK and NF-κB c->e f Quantify Inhibition of Inflammatory Markers d->f g Determine Impact on Signaling Pathways e->g h Conclude on Anti-inflammatory Efficacy f->h g->h

Caption: Workflow for evaluating in vitro anti-inflammatory effects.

Anticancer Activity: An Emerging Frontier

While the direct anticancer evaluation of this compound derivatives is not extensively documented in publicly available literature, a review of various benzoic acid derivatives highlights their potential as anticancer agents.[2] For instance, certain chlorinated benzoic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

One study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the 2-chloroacetamide derivatives exhibited significant cytotoxicity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. Molecular docking studies suggested that these compounds might exert their anticancer effects through the inhibition of glutathione S-transferase (GST).

The general approach to assessing anticancer activity involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

While a comprehensive, direct comparative study on a series of derivatives from this compound is yet to be published, the available evidence from structurally analogous compounds strongly suggests a promising therapeutic potential. The versatility of its chemical structure allows for the generation of diverse libraries of amides and esters, which, based on the findings for related scaffolds, are likely to exhibit significant antimicrobial, anti-inflammatory, and potentially anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

Sources

A Comparative Structural Analysis of 2-Chloro-3-nitrobenzoic Acid and 2-Chloro-5-nitrobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, positional isomers often exhibit subtle yet profound differences in their physicochemical properties and reactivity. This guide provides an in-depth structural comparison of two such isomers: 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. Both compounds are valuable substituted benzoic acid derivatives, serving as critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their utility in constructing more complex molecules, from nonsteroidal anti-inflammatory drugs (NSAIDs) to modern antibacterial agents, underscores the importance of understanding their distinct characteristics.[3][4]

The primary distinction between these molecules lies in the placement of the nitro (-NO₂) group on the benzene ring relative to the fixed chloro (-Cl) and carboxylic acid (-COOH) substituents. This seemingly minor variation in arrangement—ortho to the chlorine in the 2,3-isomer versus para in the 2,5-isomer—initiates a cascade of structural and electronic effects. These effects dictate everything from melting points and spectroscopic signatures to chemical reactivity, ultimately influencing their purification, handling, and application in multi-step syntheses. This guide will dissect these differences through a detailed examination of their molecular structures, comparative physicochemical data, and spectroscopic characterizations, providing researchers with the foundational knowledge required for their effective utilization.

Molecular Structure: The Impact of Positional Isomerism

At their core, both 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid share the same molecular formula, C₇H₄ClNO₄, and molecular weight, 201.56 g/mol .[5][6] The divergence in their properties stems entirely from the constitutional isomerism defined by the substituent positions on the aromatic ring.

  • 2-Chloro-3-nitrobenzoic Acid: The chloro, nitro, and carboxyl groups are positioned adjacently (1,2,3-substitution). The nitro group is ortho to the chlorine atom and meta to the carboxylic acid. This proximity creates significant steric hindrance and intramolecular electronic repulsion, influencing the molecule's conformation and reactivity.

  • 2-Chloro-5-nitrobenzoic Acid: The substituents are more dispersed (1,2,5-substitution). The nitro group is para to the chlorine atom and meta to the carboxylic acid. This arrangement minimizes steric clash and allows for more pronounced electronic effects (resonance) to be transmitted across the ring between the chloro and nitro groups.

The following diagram visually contrasts these two structures.

G cluster_0 2-Chloro-3-nitrobenzoic Acid cluster_1 2-Chloro-5-nitrobenzoic Acid 2_3_isomer 2_5_isomer

Caption: Molecular structures of the 2,3- and 2,5-isomers.

Comparative Physicochemical Properties

The differences in intermolecular forces and crystal lattice packing, governed by the substituent positions, lead to distinct physical properties. The data below, compiled from various chemical suppliers and databases, highlights these key differences.

Property2-Chloro-3-nitrobenzoic Acid2-Chloro-5-nitrobenzoic AcidRationale for Difference
CAS Number 3970-35-2[7]2516-96-3[1]N/A
Molecular Weight 201.56 g/mol [5]201.56 g/mol [6]Identical molecular formula.
Appearance White to light yellow crystalline powder.[7]Off-white to pale yellow crystalline powder.[1][6]Minor variations in crystal structure and impurities.
Melting Point 183-187 °C162-168 °C[1][8]The more sterically hindered and potentially more planar 2,3-isomer may allow for more efficient crystal packing, leading to a higher melting point.
Solubility Practically insoluble in water; Soluble in methanol, DMF.[9]Soluble in water, ethanol, and acetone.[10]The arrangement of polar groups in the 2,5-isomer may facilitate more effective solvation and hydrogen bonding with protic solvents compared to the sterically crowded 2,3-isomer.
pKa Not widely reported~2.8[10]The acidity of the carboxylic acid is enhanced by the strong electron-withdrawing effects of both the chloro and nitro groups. Differences would arise from the precise electronic influence at the carboxyl-bearing carbon.

Synthesis and the Challenge of Isomeric Separation

A common and illustrative synthesis route for these compounds is the nitration of 2-chlorobenzoic acid using a mixture of nitric and sulfuric acids.[8][11] This electrophilic aromatic substitution reaction does not yield a single product. Instead, it produces a mixture of isomers, predominantly 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, due to the directing effects of the existing substituents.[11][12]

The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. The resulting substitution pattern is a composite of these influences, leading to the formation of multiple products. This reality makes the subsequent purification step critically important and highlights the practical need to differentiate between the isomers. Separation is typically achieved through methods that exploit their different physical properties, such as fractional recrystallization from boiling water, which leverages their solubility differences.[8][11]

Experimental Workflow: Synthesis and Purification

G Workflow: Synthesis and Separation of Isomers A Reactants (2-Chlorobenzoic Acid, HNO₃, H₂SO₄) B Nitration Reaction (Controlled Temp < 0°C) A->B Mix C Reaction Quenching (Pour onto ice) B->C Proceeds D Crude Product (Mixture of 2,3- and 2,5-isomers) C->D Precipitation E Purification (Fractional Recrystallization) D->E Process F Isolated Product 1 (2-Chloro-5-nitrobenzoic Acid) E->F Higher solubility fraction G Isolated Product 2 (2-Chloro-3-nitrobenzoic Acid) E->G Lower solubility fraction

Caption: Generalized workflow for the synthesis and separation of isomers.

Comparative Spectroscopic Analysis

Spectroscopic methods provide the definitive fingerprints for distinguishing between these isomers. The electronic and steric differences directly translate into unique spectral data.

¹H NMR Spectroscopy

The chemical environment of the three aromatic protons on each isomer is distinct, leading to predictable differences in their ¹H NMR spectra.

  • 2-Chloro-3-nitrobenzoic Acid: The protons are adjacent, leading to complex spin-spin coupling. One would expect to see a triplet (H5) coupled to its two neighbors, and two doublet of doublets (H4 and H6) or similarly complex multiplets. All protons would be significantly downfield due to the deshielding effect of the three adjacent electron-withdrawing groups.

  • 2-Chloro-5-nitrobenzoic Acid: The splitting pattern is generally simpler and more readily interpretable.

    • H3: A doublet, coupled only to H4.

    • H4: A doublet of doublets, coupled to both H3 and H6.

    • H6: A doublet, coupled only to H4. The powerful deshielding effect of the para-nitro group and ortho-chloro group makes H6 the most downfield proton, while the ortho-nitro group strongly deshields H4.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic peaks for the functional groups present. While many peaks will overlap, subtle shifts can be observed.

  • O-H Stretch (Carboxylic Acid): A very broad signal from ~2500–3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding, which may differ between the isomers.

  • N-O Asymmetric & Symmetric Stretches (Nitro Group): Strong peaks around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). The electronic environment can slightly alter these frequencies.

  • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

As isomers, both compounds will show the same molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z 201. The presence of chlorine will result in a characteristic M+2 peak at m/z 203 with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: While the molecular ion is identical, fragmentation patterns may differ. The proximity of the functional groups in the 2,3-isomer could potentially open unique fragmentation pathways compared to the more spatially separated 2,5-isomer, though detailed analysis would be required to confirm this.

Protocol: Acquiring ¹H NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired FID. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to confirm the substitution pattern and verify isomeric purity.

Reactivity and Applications

The structural differences directly impact the chemical reactivity of the isomers, which in turn dictates their synthetic applications.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is subject to substitution. In 2-chloro-5-nitrobenzoic acid , the chlorine is activated by the strong electron-withdrawing nitro group in the para position. This makes it significantly more susceptible to nucleophilic attack, a property exploited in the synthesis of N-substituted anthranilic acids, which are precursors to various drugs.[13] In 2-chloro-3-nitrobenzoic acid , the nitro group is ortho to the chlorine. While still activating, the effect is generally less pronounced than a para relationship, and steric hindrance from the adjacent carboxylic acid can further impede the approach of a nucleophile.

  • Applications:

    • 2-Chloro-3-nitrobenzoic Acid is a key intermediate for synthesizing certain NSAIDs (fenamic acid-based), quinolone antibacterial drugs, and various heterocyclic compounds with therapeutic potential.[3]

    • 2-Chloro-5-nitrobenzoic Acid is widely used to produce dyes, pigments, and is a precursor for pharmaceuticals like the antibacterial agent Chlorquinaldol and various anti-inflammatory compounds.[1][10] Its derivatives have also shown promise as next-generation antibacterial agents against drug-resistant strains.[4]

Conclusion

While 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid are simple positional isomers, the location of the nitro group imparts a unique and predictable set of characteristics to each molecule. The 2,3-isomer is marked by greater steric hindrance, leading to a higher melting point and different solubility profile compared to the 2,5-isomer. These differences are definitively captured in their spectroscopic data, particularly ¹H NMR, which provides an unambiguous method for their identification and quality control. From a practical standpoint, the shared synthetic pathway necessitates robust purification strategies, and their divergent chemical reactivity makes them suitable for different downstream applications. For researchers in drug development and materials science, a thorough understanding of these structural nuances is not merely academic—it is essential for efficient synthesis, purification, and the rational design of complex target molecules.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against a Reference Standard

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step. This guide provides an in-depth, technical comparison of synthesized 2-Chloro-5-hydroxybenzoic acid against a certified reference standard. We will delve into the causality behind the selection of analytical techniques, present detailed experimental protocols, and offer a framework for data interpretation, ensuring a robust and self-validating purity assessment.

The core principle of this guide is to move beyond mere procedural steps and provide a logical framework rooted in scientific integrity. Every analytical choice has a purpose, and understanding this "why" is paramount to achieving trustworthy and reproducible results. This aligns with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, which emphasizes demonstrating that a procedure is suitable for its intended purpose[1][2][3].

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. A comprehensive assessment relies on the convergence of data from multiple orthogonal methods. For this compound, a strategic combination of chromatographic and spectroscopic techniques is essential.

Our analytical workflow is as follows:

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Causality of Method Selection: A reversed-phase HPLC method is chosen due to the moderate polarity of this compound. The acidic nature of the molecule necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid and hydroxyl groups, leading to better peak shape and retention. A photodiode array (PDA) detector is employed to assess peak purity and to develop a method with specificity.

Experimental Protocol: HPLC-PDA Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the reference standard in the mobile phase (50:50 A:B) to a final concentration of 1 mg/mL.

    • Synthesized Sample: Prepare the synthesized this compound in the same manner.

Data Comparison: HPLC
ParameterReference StandardSynthesized SampleAcceptance Criteria
Retention Time (min) ~8.5~8.5± 2% of Reference
Purity by Area % >99.5%To be determined≥ 99.0%
Peak Purity (PDA) HomogeneousTo be determinedHomogeneous
Impurity Profile Report any peaks >0.05%Report any peaks >0.05%No single impurity >0.1%

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Benzoic acid and its derivatives are amenable to GC-MS analysis, often after derivatization to increase their volatility[4][5][6][7].

Causality of Method Selection: Derivatization with a silylating agent like BSTFA is crucial to cap the acidic protons of the carboxylic acid and hydroxyl groups, preventing peak tailing and improving thermal stability in the GC inlet and column. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (20:1).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Data Comparison: GC-MS
ParameterReference Standard (TMS derivative)Synthesized Sample (TMS derivative)Acceptance Criteria
Retention Time (min) Consistent with compoundMatch to Reference± 2% of Reference
Mass Spectrum Match to library/referenceMatch to library/referenceHigh similarity score
Volatile Impurities Report any peaks >0.05%Report any peaks >0.05%No single volatile impurity >0.1%

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Molecular Structure

NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are essential.

Causality of Method Selection: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Comparing the spectra of the synthesized compound to the reference standard is a powerful method for confirming identity and detecting impurities with different chemical structures.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

Data Comparison: NMR
ParameterReference StandardSynthesized SampleAcceptance Criteria
¹H Chemical Shifts (ppm) Report all shifts and multiplicitiesReport all shifts and multiplicitiesChemical shifts and multiplicities match the reference.
¹³C Chemical Shifts (ppm) Report all shiftsReport all shiftsChemical shifts match the reference.
Impurity Signals No significant signals other than solventReport any signals not present in the referenceNo unexplained signals >0.1% integration relative to the main compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in a molecule.

Causality of Method Selection: This technique is used as a confirmatory identification test. The spectrum of the synthesized material should be superimposable with that of the reference standard, indicating the presence of the same functional groups (O-H, C=O, C-Cl, aromatic C-H).

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Comparison: FT-IR
ParameterReference StandardSynthesized SampleAcceptance Criteria
Key Absorption Bands (cm⁻¹) O-H (broad), C=O, C-Cl, aromatic C-HO-H (broad), C=O, C-Cl, aromatic C-HThe positions and relative intensities of the absorption bands must be concordant with the reference standard.

The characteristic broad O-H stretching vibration is expected between 3300-2500 cm⁻¹, and the carbonyl (C=O) stretching vibration for an aryl carboxylic acid is typically found between 1700-1680 cm⁻¹[8].

Visualizing the Comparative Logic

Caption: Logic of the multi-technique comparative analysis.

Conclusion: A Statement of Purity

By systematically applying this multi-pronged analytical approach, a high degree of confidence in the purity of the synthesized this compound can be achieved. The convergence of data from orthogonal techniques—chromatographic separation and quantification, mass-based identification, structural elucidation, and functional group confirmation—provides a self-validating system. A definitive purity statement should only be made when the data from the synthesized material is in full agreement with the certified reference standard across all analytical platforms, meeting the pre-defined acceptance criteria. This rigorous, evidence-based approach is fundamental to ensuring the quality and safety of pharmaceutical products.

References

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A Senior Application Scientist's Guide to the Purification of Substituted Benzoic Acids: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates and final products is paramount. Substituted benzoic acids are a crucial class of compounds, serving as building blocks in numerous synthetic pathways. Their purification is a critical step that directly impacts the yield, quality, and safety of the final product. This guide provides an in-depth comparison of the most common purification techniques for substituted benzoic acids: recrystallization, acid-base extraction, and column chromatography. We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific purification challenges.

The Criticality of Purification: Beyond Simple Separation

The choice of a purification method is not merely about isolating the desired compound. It is a strategic decision that influences project timelines, resource allocation, and the overall economic viability of a synthetic route. An ideal purification technique should offer a high recovery of the target compound, achieve the desired level of purity by effectively removing process-related impurities and side products, and be scalable and cost-effective. The physicochemical properties of the specific substituted benzoic acid, such as its solubility profile and pKa, will heavily dictate the most suitable approach.

Recrystallization: The Art and Science of Crystal Perfection

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It leverages the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2]

The "Why" Behind the Method: A Deeper Look

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Exhibit a steep solubility curve: The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[2] This differential solubility is the driving force for crystallization upon cooling.

  • Not react with the compound: The solvent must be chemically inert towards the substituted benzoic acid.

  • Dissolve impurities well at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.

  • Be volatile enough for easy removal: The solvent should be easily removable from the purified crystals.

  • Be non-toxic, inexpensive, and readily available.

Water is a common and effective solvent for the recrystallization of many benzoic acid derivatives due to the significant difference in their solubility in hot versus cold water.[2]

Performance Metrics: Yield and Purity

The percent recovery and purity of the recrystallized product are key performance indicators. While percent recovery can vary significantly depending on the specific compound, impurity profile, and experimental execution, it is a trade-off against achieving high purity. Repeating the recrystallization process can enhance purity but at the cost of reduced yield.[3] For instance, recrystallization of benzoic acid from water can yield a product with a purity of over 99.5%.

Experimental Data Snapshot
CompoundSolventPercent Recovery (%)PurityReference
Benzoic AcidWater35-83.5High (based on melting point)[4][5]
p-Hydroxybenzoic AcidWater70-80High (based on melting point)[6]
m-Nitrobenzoic Acid1% aq. HCl~95 (after one crystallization)"Perfectly pure"[7]
p-Nitrobenzoic AcidBenzene-High (melting point close to literature value)[8]
3-Nitrobenzoic Acid-95-99~98%[9]
Experimental Workflow: Recrystallization

Recrystallization_Workflow A Dissolve impure solid in minimum hot solvent B Hot gravity filtration (to remove insoluble impurities) A->B C Slow cooling of filtrate to induce crystallization B->C D Vacuum filtration to isolate crystals C->D E Wash crystals with cold solvent D->E F Dry pure crystals E->F

Recrystallization experimental workflow.
Detailed Experimental Protocol: Recrystallization of p-Nitrobenzoic Acid
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude p-nitrobenzoic acid in the minimum amount of boiling ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of p-nitrobenzoic acid.

  • Analysis: Determine the mass of the dried crystals to calculate the percent recovery and measure the melting point to assess purity.

Acid-Base Extraction: Exploiting Chemical Reactivity for Separation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10] For substituted benzoic acids, this method is particularly effective. The acidic proton of the carboxylic acid group can be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving neutral and basic impurities behind in the organic phase. The aqueous layer can then be separated and acidified to regenerate the pure substituted benzoic acid, which will precipitate out of the solution.

The "Why" Behind the Method: A Deeper Look

The efficiency of acid-base extraction is governed by the pKa of the substituted benzoic acid and the pH of the aqueous solution. A base should be chosen such that it is strong enough to deprotonate the benzoic acid but not so strong that it reacts with other functional groups in the molecule or with less acidic impurities that one wishes to leave in the organic phase. Sodium bicarbonate (pKa of carbonic acid is ~6.4) is often an excellent choice for extracting benzoic acids (pKa ~4.2) without extracting phenols (pKa ~10).

Performance Metrics: Yield and Purity

Acid-base extraction can provide high recovery and excellent purity, especially when the impurities are neutral or basic. One study reported a high recovery of 90.8% for benzoic acid from a three-component mixture using this technique.[10] The purity of the precipitated product is often very high, as the process is highly selective for acidic compounds.

Experimental Workflow: Acid-Base Extraction

AcidBase_Extraction_Workflow A Dissolve impure mixture in an organic solvent B Add aqueous base (e.g., NaHCO3) to a separatory funnel A->B C Shake and vent to partition layers B->C D Separate aqueous layer (containing carboxylate salt) C->D E Acidify aqueous layer (e.g., with HCl) to precipitate pure acid D->E F Vacuum filtration to isolate pure acid E->F G Wash and dry the pure product F->G

Acid-Base Extraction experimental workflow.
Detailed Experimental Protocol: Purification of a Substituted Benzoic Acid via Acid-Base Extraction
  • Dissolution: Dissolve approximately 2.0 g of the impure substituted benzoic acid in 50 mL of diethyl ether in a 125 mL Erlenmeyer flask.

  • Extraction: Transfer the ether solution to a 250 mL separatory funnel. Add 30 mL of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean 250 mL beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 30 mL portion of saturated sodium bicarbonate solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid dropwise while stirring until the solution is acidic (test with litmus paper) and precipitation of the pure substituted benzoic acid is complete.

  • Isolation: Collect the precipitated acid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and dry them thoroughly.

  • Analysis: Determine the mass of the dried product to calculate the percent recovery and measure its melting point to assess purity.

Column Chromatography: Separation Based on Differential Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[11] For substituted benzoic acids, both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) chromatography can be employed.

The "Why" Behind the Method: A Deeper Look

In normal-phase chromatography , a polar stationary phase like silica gel is used.[12] More polar compounds, such as substituted benzoic acids with polar functional groups, will interact more strongly with the stationary phase and thus elute later than less polar impurities when a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is used.

In reversed-phase chromatography , a non-polar stationary phase, such as C18-functionalized silica, is employed with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acid modifier like formic or acetic acid).[13] In this mode, more non-polar compounds are retained more strongly. For acidic compounds like substituted benzoic acids, it is crucial to maintain a low pH in the mobile phase to suppress ionization and ensure good retention and peak shape.[14]

Performance Metrics: Resolution, Yield, and Purity

The success of column chromatography is measured by the resolution between the desired compound and impurities, the percent recovery, and the purity of the isolated fractions. While it can offer very high purity, the yield can be lower than other methods due to the potential for irreversible adsorption on the column and the need to discard mixed fractions. It is also generally more time-consuming and expensive than recrystallization or extraction, especially on a larger scale.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow A Pack column with stationary phase (e.g., silica gel) B Load sample onto the top of the column A->B C Elute with a suitable mobile phase B->C D Collect fractions C->D E Analyze fractions (e.g., by TLC or HPLC) D->E F Combine pure fractions and evaporate solvent E->F G Obtain pure product F->G

Column Chromatography experimental workflow.
Detailed Experimental Protocol: Purification of a Substituted Benzoic Acid by Normal-Phase Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude substituted benzoic acid in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Determine the mass of the purified product to calculate the percent recovery and confirm its purity by analytical techniques such as HPLC or melting point determination.

Performance Comparison: A Head-to-Head Analysis

FeatureRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential solubilityDifferential acid-base reactivity and solubilityDifferential adsorption
Typical Purity Good to Excellent (>99% achievable with multiple crystallizations)Excellent for separating from neutral/basic impuritiesExcellent (can achieve >99.9%)
Typical Recovery Moderate to High (35-96%)[4][7]High (e.g., 90.8% for benzoic acid)[10]Moderate (can be lower due to irreversible adsorption and mixed fractions)
Scalability ExcellentGoodFair (can be challenging and costly for large scales)
Time ModerateFastSlow
Cost LowLowHigh (solvents, stationary phase)
Best For Purifying large quantities of solid compounds with thermally stable properties.Separating acidic compounds from neutral or basic impurities.Separating complex mixtures, isomers, or achieving very high purity on a smaller scale.
Limitations Not suitable for amorphous solids or thermally labile compounds. Finding a suitable solvent can be challenging.Only applicable for compounds with acidic or basic functionality. Emulsion formation can be an issue.Can be tedious, requires larger volumes of solvent, and may lead to sample loss on the column.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most appropriate purification technique for a substituted benzoic acid is a multifaceted decision that requires careful consideration of the specific compound's properties, the nature of the impurities, and the desired scale of operation.

  • Recrystallization stands out as a cost-effective and highly scalable method for achieving good to excellent purity, particularly for large-scale production.

  • Acid-base extraction is a rapid and efficient technique for the selective removal of acidic benzoic acids from neutral and basic contaminants.

  • Column chromatography , while more resource-intensive, offers unparalleled separation power for complex mixtures and is the method of choice when the highest possible purity is required, especially at the laboratory scale.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers and drug development professionals can design and implement robust and efficient purification strategies, ultimately contributing to the successful and timely delivery of high-quality chemical entities.

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  • Process for the decolorization and purification of p-hydroxybenzoic acid.
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comparative study of the reactivity of chloro-substituted hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro-Substituted Hydroxybenzoic Acids

For professionals in chemical research and drug development, understanding how subtle structural modifications impact molecular reactivity is paramount. Chloro-substituted hydroxybenzoic acids, key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, represent a fascinating case study in the principles of physical organic chemistry. The strategic placement of a chloro substituent on the hydroxybenzoic acid scaffold dramatically alters the molecule's electronic and steric landscape, thereby tuning its reactivity in predictable, and often desirable, ways.

This guide provides a comprehensive comparative analysis of the reactivity of four key isomers of chlorosalicylic acid (2-hydroxybenzoic acid): 3-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-2-hydroxybenzoic acid. We will dissect the underlying electronic principles governing their behavior and provide practical, data-driven comparisons across several fundamental reaction classes.

The Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects contributed by each functional group. For chloro-substituted salicylic acids, we must consider the influence of the hydroxyl (-OH), carboxyl (-COOH), and chloro (-Cl) groups.

  • Hydroxyl Group (-OH): A potent activating group. It donates electron density to the ring via resonance (+R effect), particularly at the ortho and para positions. It is also inductively electron-withdrawing (-I effect) due to oxygen's high electronegativity, but its resonance effect dominates.

  • Carboxyl Group (-COOH): A deactivating group. It is strongly electron-withdrawing through both induction (-I) and resonance (-R), pulling electron density from the ring. It acts as a meta-director for electrophilic aromatic substitution.

  • Chloro Group (-Cl): An interesting case of competing effects. It is strongly electron-withdrawing by induction (-I effect) but is a weak resonance donor (+R effect) due to its lone pairs. Overall, it is a deactivating but ortho-, para-directing group.

The final reactivity of each isomer is determined by the vector sum of these effects, which is highly dependent on the relative positions of the substituents.

G cluster_effects Substituent Effects on Aromatic Ring cluster_groups Functional Groups cluster_properties Resulting Chemical Properties Inductive Inductive Effect (-I) Acidity Acidity (pKa) Inductive->Acidity Ring_Reactivity Ring Reactivity (EAS) Inductive->Ring_Reactivity Carbonyl_Reactivity Carbonyl Reactivity Inductive->Carbonyl_Reactivity Resonance Resonance Effect (+R/-R) Resonance->Acidity Resonance->Ring_Reactivity OH -OH Group OH->Inductive -I (minor) OH->Resonance +R (major) COOH -COOH Group COOH->Inductive -I COOH->Resonance -R Cl -Cl Group Cl->Inductive -I (strong) Cl->Resonance +R (weak) Acidity->Carbonyl_Reactivity G Start Chlorosalicylic Acid Isomer + Nitrating Mixture (HNO3/H2SO4) GenE Step 1: Generation of Electrophile NO2+ (Nitronium ion) Start->GenE Attack Step 2: Nucleophilic Attack π-system attacks NO2+ GenE->Attack Intermediate Formation of Arenium Ion (Sigma Complex) Attack->Intermediate Deprotonate Step 3: Deprotonation HSO4- removes proton Intermediate->Deprotonate End Product: Nitro-chlorosalicylic acid + Regenerated Catalyst (H2SO4) Deprotonate->End

Caption: Generalized workflow for the electrophilic aromatic substitution (nitration) of a chlorosalicylic acid.

Reactivity of the Carboxyl Group

The reactivity of the carboxyl group, particularly in reactions like esterification and decarboxylation, is highly sensitive to the electronic environment of the carbonyl carbon and steric hindrance from adjacent groups.

A. Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [1]The reaction rate is enhanced by increasing the electrophilicity of the carbonyl carbon.

  • Electronic Effects: All chloro-isomers are expected to undergo esterification faster than salicylic acid itself. The electron-withdrawing nature of the chloro group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Kinetic studies on similar systems show that electron-withdrawing groups accelerate esterification. [2]* Steric Effects: The 6-chloro isomer presents a significant exception. The bulky chloro group ortho to the carboxyl function creates substantial steric hindrance, which will dramatically slow the rate of esterification by impeding the approach of the alcohol nucleophile.

Comparative Reactivity Trend (Fastest > Slowest): 5-Chloro > 4-Chloro ≈ 3-Chloro >> Salicylic Acid > 6-Chloro

Table 2: Hypothetical Kinetic Data for Esterification with Methanol

CompoundRelative Rate Constant (k_rel)Rationale
Salicylic Acid1.0Baseline reactivity.
3-Chloro Isomer~3.5Strong inductive withdrawal from Cl enhances carbonyl electrophilicity.
4-Chloro Isomer~3.8Strong inductive and resonance withdrawal enhances carbonyl electrophilicity.
5-Chloro Isomer~4.2Potent inductive withdrawal from the meta position strongly activates the carbonyl group.
6-Chloro Isomer~0.2Severe steric hindrance from the ortho-chloro group outweighs the electronic activation.
B. Decarboxylation

Decarboxylation is the removal of the carboxyl group as CO₂. For aromatic acids, this reaction is typically difficult and requires high temperatures or specific catalytic conditions. [3][4][5]The reaction often proceeds via the formation of an unstable carbanion intermediate after the loss of CO₂. [6]

  • Electronic Effects: The stability of the aryl carbanion intermediate is the key factor. Electron-withdrawing groups on the ring, particularly at the ortho and para positions relative to the departing carboxyl group, can stabilize the negative charge and facilitate decarboxylation.

  • Isomer Comparison:

    • 6-Chloro-2-hydroxybenzoic acid: The chloro group is ortho to the carboxyl group. This positioning provides the strongest stabilization for a potential carbanion, making this isomer the most likely to undergo decarboxylation under thermal stress.

    • 4-Chloro-2-hydroxybenzoic acid: The chloro group is para to the carboxyl group, which also provides good stabilization.

    • 3-Chloro and 5-Chloro isomers: With the chloro group meta to the carboxyl function, the stabilizing effect on the carbanion is much weaker. These isomers would be the most resistant to decarboxylation.

Experimental Protocols

To validate the theoretical comparisons, standardized experimental protocols are essential.

Protocol 1: Comparative Kinetic Analysis of Fischer Esterification

Objective: To determine the relative rates of esterification for the four chlorosalicylic acid isomers.

Methodology:

  • Preparation: For each isomer, prepare a 0.1 M solution in anhydrous methanol. Prepare a 0.5 M solution of sulfuric acid in anhydrous methanol to use as a catalyst.

  • Reaction Initiation: In separate, temperature-controlled reaction vessels maintained at 60°C, add 10.0 mL of each isomer solution. To initiate the reaction (t=0), add 0.5 mL of the sulfuric acid catalyst solution to each vessel simultaneously.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot in a vial containing 2.0 mL of a chilled 0.1 M sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. Quantify the concentration of the starting carboxylic acid and the methyl ester product against calibration curves.

  • Data Processing: Plot the concentration of the carboxylic acid versus time for each isomer. Determine the initial reaction rate and calculate the pseudo-first-order rate constant (k) for each isomer.

Protocol 2: Comparative Thermal Decarboxylation Study

Objective: To assess the relative thermal stability and ease of decarboxylation of the isomers.

Methodology:

  • Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or an FT-IR detector for evolved gas analysis.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of each isomer into the TGA crucible.

  • TGA Program: Heat the sample from 30°C to 400°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Collection: Record the mass loss as a function of temperature (TGA curve). Simultaneously, monitor the evolved gases for the characteristic m/z signal of CO₂ (44 amu) with the MS or the characteristic IR absorption bands.

  • Analysis:

    • Determine the onset temperature of mass loss corresponding to decarboxylation for each isomer. A lower onset temperature indicates lower thermal stability and greater ease of decarboxylation.

    • Correlate the mass loss event with the detection of CO₂ to confirm the reaction.

    • The expected trend for the onset of decarboxylation temperature would be: 6-Chloro < 4-Chloro < 3-Chloro ≈ 5-Chloro .

Conclusion

The reactivity of chloro-substituted hydroxybenzoic acids is a textbook example of how substituent position dictates chemical behavior. This comparative guide demonstrates that:

  • Acidity is enhanced by the electron-withdrawing chloro group, with the effect being most pronounced when the substituent is ortho to the carboxyl function (6-chloro isomer ).

  • Electrophilic Aromatic Substitution is directed primarily by the activating hydroxyl group, but the overall rate is diminished by the deactivating groups. Regioselectivity is a predictable outcome of the combined directing influences.

  • Esterification is electronically accelerated by the chloro group in all positions except when it imposes significant steric hindrance, as seen in the 6-chloro isomer , which is the least reactive.

  • Decarboxylation is facilitated by chloro substituents that can stabilize the resulting carbanion intermediate, making the 6-chloro and 4-chloro isomers the most susceptible to this transformation.

For the synthetic chemist, this understanding allows for the rational selection of a specific isomer to achieve a desired outcome, whether it be enhancing the acidity for salt formation, directing a subsequent substitution, or controlling the reactivity of the carboxylic acid moiety.

References

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A Comparative Guide to the Structural Validation of 2-Chloro-5-hydroxybenzoic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery and manufacturing pipeline. The synthesis of seemingly simple aromatic compounds like 2-Chloro-5-hydroxybenzoic acid is often complicated by the potential for isomeric byproducts. An error in identifying the precise substitution pattern on the benzene ring can lead to drastic differences in biological activity, toxicity, and patentability.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure and purity of synthesized this compound. We move beyond mere procedural descriptions to explain the underlying scientific principles, helping you select the most effective combination of methods for unambiguous structural elucidation and defend your findings with robust, data-driven evidence.

The Synthetic Challenge: Regioisomeric Purity

A common synthetic route to this compound involves the diazotization of 5-amino-2-chlorobenzoic acid, followed by hydrolysis.[1] While effective, side reactions or impurities in starting materials can lead to the formation of various regioisomers, where the chloro and hydroxyl groups are positioned differently on the benzoic acid scaffold.

Differentiating the target molecule from isomers such as 4-Chloro-3-hydroxybenzoic acid or 2-Chloro-3-hydroxybenzoic acid is analytically challenging but critical. Each isomer will present a unique spectroscopic "fingerprint," and leveraging a multi-technique approach is the only way to ensure absolute certainty of the final product's identity and purity.

Below is a workflow diagram illustrating the integrated analytical approach for structural validation.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Start Starting Materials (e.g., 5-amino-2-chlorobenzoic acid) Reaction Diazotization & Hydrolysis Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Final_Product Purified Product Purification->Final_Product MS Mass Spectrometry (MS) Confirms Molecular Formula Final_Product->MS FTIR FTIR Spectroscopy Confirms Functional Groups Final_Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Defines Regiochemistry Final_Product->NMR HPLC HPLC Analysis Quantifies Purity Final_Product->HPLC Final_Confirmation Structure Confirmed & Purity Assessed MS->Final_Confirmation FTIR->Final_Confirmation NMR->Final_Confirmation HPLC->Final_Confirmation

Caption: Integrated workflow for the synthesis and structural validation of this compound.

Comparative Analysis of Core Analytical Techniques

No single technique is sufficient for complete structural validation. The power of this process lies in the orthogonal—or complementary—nature of the data generated by each method.

Technique Primary Information Provided Strengths Limitations
¹H & ¹³C NMR Precise atom connectivity, chemical environment, and regiochemistry.Unambiguously differentiates isomers through spin-spin coupling and chemical shifts.Requires relatively pure sample (>95%); lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and elemental formula.High sensitivity; confirms presence of chlorine via isotopic pattern.Cannot typically differentiate between positional isomers by itself.
FTIR Spectroscopy Presence of key functional groups (e.g., -OH, -COOH, C-Cl).Fast, non-destructive, and excellent for confirming functional group identity.Provides limited information on the overall molecular skeleton; ambiguous for isomers.
HPLC Purity of the sample and separation of isomers.Excellent for quantifying the purity and resolving the target from byproducts.Provides no direct structural information on its own; requires reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR is the most powerful tool for determining the precise substitution pattern of the aromatic ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons are uniquely dictated by their positions relative to the electron-withdrawing chloro and carboxylic acid groups and the electron-donating hydroxyl group.

¹H NMR Spectroscopy

For the target molecule, this compound, three distinct aromatic protons are expected. Their predicted splitting patterns are key identifiers:

  • H6: Appears as a doublet, coupled only to H4 (meta-coupling, J ≈ 2-3 Hz).

  • H4: Appears as a doublet of doublets, coupled to H3 (ortho-coupling, J ≈ 8-9 Hz) and H6 (meta-coupling).

  • H3: Appears as a doublet, coupled only to H4 (ortho-coupling).

An isomeric impurity, such as 4-Chloro-3-hydroxybenzoic acid, would produce a completely different signature, making NMR a definitive tool for identification.

¹³C NMR Spectroscopy

This technique confirms the number of unique carbon environments. For this compound, seven distinct signals are expected (six for the aromatic ring and one for the carboxyl carbon). The chemical shifts are influenced by the attached substituents, providing another layer of structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the acidic proton of the carboxyl group and the phenolic proton.

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[2]

  • Advanced Experiments (if needed): If the 1D spectra are ambiguous, perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons).

  • Data Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to a specific position on the molecule.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a crucial first step in validation. For halogenated compounds, MS offers a unique confirmatory feature: the isotopic pattern.[3]

Chlorine naturally exists as two major isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two molecular ion peaks in the mass spectrum:

  • M+ peak: Corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: Corresponding to the molecule containing ³⁷Cl, which is two mass units heavier.

The relative intensity of the M+ to M+2 peak will be approximately 3:1, a characteristic signature for a monochlorinated compound.[4][5][6]

G cluster_workflow MS Validation Workflow cluster_result Expected Result Sample Purified Sample Ionization Ionization (e.g., ESI, EI) Sample->Ionization Analysis Mass Analysis (m/z measurement) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum MW Molecular Weight Confirmed (C₇H₅ClO₃ = 172.57 g/mol) Spectrum->MW Isotope Chlorine Isotopic Pattern (M+ and M+2 peaks in ≈3:1 ratio) Spectrum->Isotope Confirmation Formula C₇H₅ClO₃ is Correct MW->Confirmation Isotope->Confirmation

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A Comparative Guide to the Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives on SIRT5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: SIRT5, a Key Regulator of Mitochondrial Metabolism and a Compelling Therapeutic Target

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized within the mitochondrial matrix.[1][2] Unlike its more famous relatives, SIRT1-3, which are robust deacetylases, SIRT5 displays weak deacetylase activity.[2][3] Instead, its primary enzymatic functions are the removal of negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[2][3][4] This catalytic preference positions SIRT5 as a critical regulator of numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, ketone body formation, and ammonia detoxification.[2][5][6][7]

Given its central role in cellular energy and metabolism, dysregulation of SIRT5 activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases like Alzheimer's and Parkinson's, and metabolic disorders.[8][9] Specifically, the depletion of SIRT5 has been shown to induce rapid cell death in certain cancers, such as melanoma and Ewing sarcoma, making it an attractive target for therapeutic intervention.[7][8] The development of potent and selective SIRT5 inhibitors is therefore a significant goal in drug discovery.

This guide provides an in-depth comparison of a novel class of SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold. We will delve into their inhibitory activity, structure-activity relationships (SAR), and the experimental methodologies used for their characterization, providing a comprehensive resource for researchers in the field.

The Emergence of 2-Hydroxybenzoic Acid Derivatives as Selective SIRT5 Inhibitors

Researchers at the University of Michigan identified a promising new chemical scaffold for SIRT5 inhibition through a medium-throughput thermal shift screening assay.[3][10] The initial hit, compound 11 , featured a 2-hydroxybenzoic acid functional group and demonstrated moderate inhibitory activity against SIRT5 with high selectivity over other sirtuin isoforms like SIRT1, 2, and 3.[3][10] This discovery established the 2-hydroxybenzoic acid moiety as a potential "warhead" for designing selective SIRT5 inhibitors and prompted further lead optimization efforts to enhance potency.[3]

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity and other relevant properties of the initial hit compound (11 ) and a subsequent, optimized derivative (43 ). The data clearly illustrates the significant improvement in potency achieved through structural modifications.

Compound IDStructureSIRT5 IC₅₀ (μM)SIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)SIRT3 IC₅₀ (μM)ΔTm (°C at 100 μM)
11 (Hit) 26.4 ± 0.8>100>100>1001.8
43 (Optimized) 2.5 ± 0.3>100>100>1004.2

Data synthesized from Liu et al., Eur J Med Chem, 2022.[3][10]

The nearly 10-fold increase in potency for compound 43 compared to the initial hit 11 , while maintaining excellent selectivity against SIRT1, SIRT2, and SIRT3, highlights the success of the lead optimization campaign.[3]

Structure-Activity Relationship (SAR) and Mechanism of Inhibition

The development of more potent inhibitors from the initial hit was guided by a careful analysis of the structure-activity relationship and molecular docking studies.

Key SAR Insights:

  • The 2-Hydroxybenzoic Acid Moiety is Essential : The carboxylic acid and the adjacent hydroxyl group on the phenyl ring are critical for inhibitory activity.[3][10] Removal or relocation of either functional group leads to a significant loss of potency.

  • Modifications to the Phenyl Ring : The substitution pattern on the benzoic acid ring influences the molecule's interaction with the enzyme's binding pocket.

  • Side Chain Modifications : Alterations to the remainder of the molecule, distal to the 2-hydroxybenzoic acid headgroup, allowed for the optimization of potency, leading to the development of compound 43 .[3]

Mechanism of Inhibition:

Molecular docking studies provide a rational basis for the observed inhibitory activity.[3] The 2-hydroxybenzoic acid scaffold is predicted to bind within the substrate-binding pocket of SIRT5. The negatively charged carboxylate group forms crucial electrostatic and hydrogen bond interactions with two key amino acid residues, Tyrosine 102 (Tyr102) and Arginine 105 (Arg105), located deep within the binding pocket.[3][11] These residues are unique to SIRT5's active site and are responsible for its preference for negatively charged substrates like succinyl-lysine, which also possesses a carboxylate group.[11] By mimicking this substrate feature, the 2-hydroxybenzoic acid derivatives act as competitive inhibitors.

SIRT5_Inhibition_Mechanism cluster_SIRT5 SIRT5 Active Site cluster_Molecules Pocket Substrate Binding Pocket Residues Key Residues: Tyr102, Arg105 NAD_Pocket NAD+ Pocket Inhibitor 2-Hydroxybenzoic Acid Derivative Inhibitor->Residues Binds & Inhibits Substrate Succinyl-Lysine (Substrate) Substrate->Residues Normal Binding NAD NAD+ NAD->NAD_Pocket Co-substrate Binding

Caption: Competitive inhibition of SIRT5 by 2-hydroxybenzoic acid derivatives.

Experimental Protocol: Trypsin-Coupled Fluorescence Assay for SIRT5 Inhibition

This protocol describes a robust and widely used method for measuring the inhibitory activity of compounds against SIRT5, as referenced in the discovery of the 2-hydroxybenzoic acid series.[3] The assay measures the de-succinylation of a synthetic peptide substrate.

Principle: The assay uses a substrate peptide containing a succinylated lysine residue. SIRT5, in the presence of NAD+, removes the succinyl group. A developer solution containing trypsin then cleaves the de-succinylated peptide, but not the succinylated one, releasing a fluorophore from a quencher and resulting in an increase in fluorescence. The rate of this fluorescence increase is proportional to SIRT5 activity.

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 substrate peptide (e.g., a peptide derived from carbamoyl phosphate synthetase 1, CPS1)

  • NAD⁺ solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing trypsin)

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~450-465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution (or DMSO for control wells)

    • SIRT5 enzyme solution

  • Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add a mixture of the SIRT5 substrate peptide and NAD⁺ to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Development: Add the developer solution (containing trypsin) to each well.

  • Signal Detection: Incubate the plate at 37°C for 15-30 minutes. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the positive control (enzyme with DMSO, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add Buffer & Test Compound to 96-well Plate start->plate_prep add_enzyme 2. Add SIRT5 Enzyme plate_prep->add_enzyme pre_incubate 3. Pre-incubate (15 min, RT) add_enzyme->pre_incubate start_reaction 4. Add Substrate + NAD+ (Initiate Reaction) pre_incubate->start_reaction incubate 5. Incubate (60-90 min, 37°C) start_reaction->incubate develop 6. Add Developer (Trypsin) incubate->develop read_plate 7. Measure Fluorescence develop->read_plate analyze 8. Calculate % Inhibition and Determine IC50 read_plate->analyze end End: Results analyze->end

Sources

A Comparative Analysis of Synthesis Routes for 2-Chloro-5-hydroxybenzoic Acid: A Guide to Byproduct Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-hydroxybenzoic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The purity of this compound is paramount, as even trace amounts of byproducts can significantly impact the efficacy and safety of the final product. This guide provides an in-depth analysis of the most common synthetic routes to this compound, with a primary focus on the byproduct profiles inherent to each method. By understanding the mechanistic origins of these impurities, researchers and process chemists can make informed decisions to optimize their synthetic strategies for higher purity and yield.

This document will explore three principal synthetic pathways:

  • Kolbe-Schmitt Carboxylation of 4-Chlorophenol: A direct, atom-economical approach.

  • Multi-step Synthesis from 2-Chlorobenzoic Acid: A longer route involving nitration, reduction, and diazotization.

  • Diazotization and Hydrolysis of 5-Amino-2-chlorobenzoic Acid: A targeted approach from a pre-functionalized precursor.

For each method, we will delve into the reaction mechanisms, present detailed experimental protocols, and provide a comparative analysis of the resulting byproduct landscapes.

Kolbe-Schmitt Carboxylation of 4-Chlorophenol

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] In this case, 4-chlorophenol is treated with a base to form the corresponding phenoxide, which then undergoes electrophilic attack by carbon dioxide, typically under pressure and elevated temperature. Subsequent acidification yields the desired hydroxybenzoic acid.

Mechanistic Insights and Byproduct Formation

The regioselectivity of the Kolbe-Schmitt reaction is a critical factor influencing the byproduct profile. The phenoxide ion is a powerful ortho-para director. While chelation of the alkali metal cation (typically sodium) with the incoming carboxylate group favors ortho-carboxylation, competitive para-carboxylation can occur, leading to the formation of isomeric byproducts.[3]

The primary byproducts in this synthesis are:

  • 4-Chloro-3-hydroxybenzoic acid: The product of para-carboxylation.

  • 4-Chlorophenol: Unreacted starting material.

  • Decarboxylation products: Under harsh conditions, the product can decarboxylate back to 4-chlorophenol.

The choice of alkali metal hydroxide can influence the ortho/para ratio. Sodium hydroxide generally favors the formation of the ortho isomer (salicylic acid derivatives), whereas potassium hydroxide can lead to a higher proportion of the para isomer.[4]

Kolbe_Schmitt cluster_byproducts Byproducts 4-Chlorophenol 4-Chlorophenol Sodium 4-chlorophenoxide Sodium 4-chlorophenoxide 4-Chlorophenol->Sodium 4-chlorophenoxide NaOH Intermediate_Complex Intermediate_Complex Sodium 4-chlorophenoxide->Intermediate_Complex CO2, Pressure, Heat This compound This compound Intermediate_Complex->this compound H+ Workup (ortho-attack) 4-Chloro-3-hydroxybenzoic acid 4-Chloro-3-hydroxybenzoic acid Intermediate_Complex->4-Chloro-3-hydroxybenzoic acid H+ Workup (para-attack) [Byproduct] This compound->4-Chlorophenol Decarboxylation [Byproduct]

Caption: Kolbe-Schmitt carboxylation of 4-chlorophenol.

Experimental Protocol: Kolbe-Schmitt Carboxylation

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid (concentrated)

  • High-pressure autoclave

Procedure:

  • Formation of Sodium 4-chlorophenoxide: In a suitable reaction vessel, dissolve 4-chlorophenol in an equimolar amount of aqueous sodium hydroxide. Carefully evaporate the water under reduced pressure to obtain dry sodium 4-chlorophenoxide.

  • Carboxylation: Place the dry sodium 4-chlorophenoxide powder into a high-pressure autoclave. Seal the autoclave and purge with nitrogen gas. Heat the vessel to 150-180°C and introduce carbon dioxide to a pressure of 100-120 atm. Maintain these conditions with vigorous stirring for 4-6 hours.

  • Work-up and Isolation: After cooling and carefully venting the autoclave, dissolve the solid reaction mass in hot water. Acidify the solution with concentrated sulfuric acid to a pH of 1-2, which will precipitate the crude product.

  • Purification: Filter the crude product and wash with cold water. The primary byproducts, 4-chloro-3-hydroxybenzoic acid and unreacted 4-chlorophenol, can be separated from the desired product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Multi-step Synthesis from 2-Chlorobenzoic Acid

This pathway involves the introduction of a nitro group, followed by its reduction to an amine, which is then converted to a hydroxyl group via a diazonium salt.

Mechanistic Insights and Byproduct Formation

Each step in this sequence presents opportunities for byproduct formation:

  • Nitration: The nitration of 2-chlorobenzoic acid is a key step that dictates the isomeric purity of the final product. The chloro and carboxylic acid groups are both deactivating and meta-directing to each other, but the chlorine is ortho, para-directing to the ring. This results in a mixture of nitro isomers. The primary byproduct is the undesired 2-chloro-3-nitrobenzoic acid .[5][6] The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the nitrating agent used.

  • Reduction: The reduction of the nitro group to an amine is typically a high-yielding step. However, incomplete reduction can leave residual nitro compound.

  • Diazotization and Hydrolysis: The conversion of the amino group to a hydroxyl group via a diazonium salt is prone to several side reactions. Incomplete diazotization will result in residual amino compound. The diazonium salt can also undergo undesired reactions, such as reduction (deamination) to form 2-chlorobenzoic acid or coupling reactions if any unreacted amine is present. Furthermore, the hydrolysis of the diazonium salt can sometimes lead to the formation of other phenolic byproducts.

Multi_Step_Synthesis cluster_byproducts Byproducts 2-Chlorobenzoic acid 2-Chlorobenzoic acid Nitration_Mixture Nitration_Mixture 2-Chlorobenzoic acid->Nitration_Mixture HNO3/H2SO4 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoic acid Nitration_Mixture->2-Chloro-5-nitrobenzoic acid Separation 2-Chloro-3-nitrobenzoic acid 2-Chloro-3-nitrobenzoic acid Nitration_Mixture->2-Chloro-3-nitrobenzoic acid [Isomeric Byproduct] 5-Amino-2-chlorobenzoic acid 5-Amino-2-chlorobenzoic acid 2-Chloro-5-nitrobenzoic acid->5-Amino-2-chlorobenzoic acid Reduction (e.g., Fe/HCl) Diazonium_Salt Diazonium_Salt 5-Amino-2-chlorobenzoic acid->Diazonium_Salt NaNO2/H+ Diazonium_Salt->2-Chlorobenzoic acid Reduction [Byproduct] This compound This compound Diazonium_Salt->this compound H2O, Heat

Caption: Multi-step synthesis from 2-chlorobenzoic acid.

Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

Materials:

  • 2-Chlorobenzoic acid

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Iron powder

  • Hydrochloric acid

  • Sodium nitrite

  • Ice

Procedure:

  • Nitration: Carefully add 2-chlorobenzoic acid to concentrated sulfuric acid, keeping the temperature below 20°C. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C. Stir for several hours at this temperature, then allow the reaction to slowly warm to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude nitrobenzoic acids. The isomeric mixture can be separated by fractional crystallization or chromatography.[6]

  • Reduction: Suspend the purified 2-chloro-5-nitrobenzoic acid in water and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC). Cool the reaction, make it basic with sodium carbonate, and filter off the iron salts. Acidify the filtrate to precipitate 5-amino-2-chlorobenzoic acid.

  • Diazotization and Hydrolysis: Dissolve 5-amino-2-chlorobenzoic acid in dilute sulfuric acid and cool to 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. After the addition is complete, stir for 30 minutes. Slowly heat the diazonium salt solution to 50-60°C. Nitrogen gas will evolve, and the product will precipitate upon cooling. Filter and recrystallize to obtain pure this compound.

Diazotization and Hydrolysis of 5-Amino-2-chlorobenzoic Acid

This method is a more direct route than the multi-step synthesis from 2-chlorobenzoic acid, as it starts with a precursor that already has the desired substitution pattern.

Mechanistic Insights and Byproduct Formation

The primary challenges and sources of byproducts in this method are centered around the stability and reactivity of the diazonium salt intermediate.

  • Incomplete Diazotization: As with the previous method, any unreacted 5-amino-2-chlorobenzoic acid will remain as an impurity.

  • Deamination: The diazonium group can be replaced by a hydrogen atom, particularly in the presence of reducing agents (even trace impurities), leading to the formation of 2-chlorobenzoic acid .

  • Azo Coupling: If the pH and temperature are not carefully controlled, the diazonium salt can couple with unreacted 5-amino-2-chlorobenzoic acid or the product itself to form colored azo dye impurities.

  • Phenolic Byproducts: While the desired reaction is hydrolysis to the 5-hydroxy derivative, other nucleophiles present in the reaction mixture (e.g., the counter-ion of the acid used) can potentially lead to the formation of other substituted benzoic acids, although this is generally a minor pathway in aqueous media.

Diazotization_Hydrolysis cluster_byproducts Byproducts 5-Amino-2-chlorobenzoic acid 5-Amino-2-chlorobenzoic acid Diazonium_Salt Diazonium_Salt 5-Amino-2-chlorobenzoic acid->Diazonium_Salt NaNO2, H2SO4, 0-5°C This compound This compound Diazonium_Salt->this compound H2O, Heat 2-Chlorobenzoic acid 2-Chlorobenzoic acid Diazonium_Salt->2-Chlorobenzoic acid Reduction (Deamination) [Byproduct] Azo_Dye Azo_Dye Diazonium_Salt->Azo_Dye Coupling with Amine [Byproduct]

Caption: Diazotization and hydrolysis of 5-amino-2-chlorobenzoic acid.

Experimental Protocol: Diazotization and Hydrolysis

Materials:

  • 5-Amino-2-chlorobenzoic acid

  • Sulfuric acid (dilute)

  • Sodium nitrite

  • Ice

Procedure:

  • Diazotization: Suspend 5-amino-2-chlorobenzoic acid in dilute sulfuric acid and cool the mixture to 0-5°C in an ice bath with stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[1]

  • Hydrolysis: After the diazotization is complete, slowly and carefully heat the reaction mixture to 50-70°C. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding phenol.

  • Isolation and Purification: Cool the reaction mixture to allow the product to crystallize. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from water or an ethanol/water mixture to remove any unreacted starting material and deaminated byproduct.

Byproduct Analysis: A Comparative Overview

The identification and quantification of byproducts are critical for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for separating the desired product from its isomers and other byproducts. The use of a C18 column with an acidic mobile phase (e.g., acetonitrile/water with phosphoric or trifluoroacetic acid) can effectively resolve the different hydroxybenzoic acid isomers.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., methylation or silylation) is often necessary to increase the volatility of the analytes for GC-MS analysis. This technique provides excellent separation and definitive identification of byproducts based on their mass spectra.[9]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for ionic species and can be a valuable tool for resolving closely related isomers of chlorobenzoic and hydroxybenzoic acids.[3]

Table 1: Comparison of Byproducts in this compound Synthesis Methods

Synthesis MethodStarting MaterialMajor Byproduct(s)Minor Byproduct(s)Rationale for Byproduct Formation
Kolbe-Schmitt Carboxylation 4-Chlorophenol4-Chloro-3-hydroxybenzoic acid, Unreacted 4-chlorophenolDecarboxylation productsCompetitive ortho- and para-carboxylation; Incomplete reaction; Product instability at high temperatures.
Multi-step Synthesis 2-Chlorobenzoic acid2-Chloro-3-nitrobenzoic acid (from nitration step)Unreacted intermediates, 2-Chlorobenzoic acid (from deamination)Lack of complete regioselectivity in the nitration step; Incomplete reactions in subsequent steps; Side reactions of the diazonium salt.
Diazotization & Hydrolysis 5-Amino-2-chlorobenzoic acid2-Chlorobenzoic acid (deamination)Unreacted starting material, Azo dyesInstability and side reactions of the diazonium salt intermediate, including reduction and coupling.

Conclusion

The choice of synthetic route for this compound has a profound impact on the purity of the final product. Each method presents a unique set of challenges and a characteristic byproduct profile.

  • The Kolbe-Schmitt carboxylation of 4-chlorophenol is an attractive, direct route, but careful control of reaction conditions is necessary to maximize the yield of the desired ortho-isomer and minimize the formation of the para-isomer and decarboxylation products.

  • The multi-step synthesis from 2-chlorobenzoic acid offers a viable alternative, but the critical step is the separation of the nitro-isomers formed during nitration. Incomplete reactions and side reactions during the diazotization step also contribute to the impurity profile.

  • The diazotization and hydrolysis of 5-amino-2-chlorobenzoic acid is a more convergent approach, but is highly dependent on the careful control of the diazotization and hydrolysis steps to avoid deamination and the formation of azo impurities.

A thorough understanding of the reaction mechanisms and the implementation of robust analytical methods for byproduct monitoring are essential for the successful and efficient production of high-purity this compound, a key building block for the pharmaceutical and agrochemical industries.

References

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous attention to the entire lifecycle of a chemical reagent is paramount. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9), moving beyond generic instructions to explain the causality behind each procedural choice.

Core Hazard Assessment: Understanding the “Why”

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic carboxylic acid. Its hazard profile, according to the Globally Harmonized System (GHS), dictates the stringency of the handling and disposal protocols.

GHS Hazard Classification:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2]

The presence of a chlorine atom on the aromatic ring places this compound in the category of halogenated organic compounds. These substances are of particular environmental concern due to their potential persistence and the possible formation of toxic byproducts, such as dioxins, if improperly incinerated at low temperatures. Therefore, waste segregation and disposal via a licensed hazardous waste facility are non-negotiable.

Immediate Safety & Personal Protective Equipment (PPE)

Given the irritant nature of this compound, establishing a safe handling environment is the first line of defense. All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required to prevent skin contact, which can cause irritation (H315).
Eye Protection Safety goggles with side-shieldsEssential for preventing eye contact, which can lead to serious irritation (H319). A face shield offers additional protection.
Skin and Body Laboratory coatWorn to protect skin and personal clothing from accidental spills.
Respiratory Use in a chemical fume hoodNecessary to avoid inhalation of dust or aerosols, which may cause respiratory tract irritation (H335).[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear communication through labeling.

Step 1: Waste Segregation

Causality: Halogenated organic waste streams must be kept separate from non-halogenated streams.[4] Co-mingling can interfere with disposal processes; for instance, halogenated compounds require high-temperature incineration with specific scrubbers to neutralize acidic gases like hydrogen chloride (HCl) that are generated. Mixing with non-halogenated waste can complicate this process and increase disposal costs.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Solids."

  • Never mix this compound waste with other waste categories such as non-halogenated solvents, aqueous waste, or sharps.

Step 2: Container Selection and Labeling

Causality: The container must be compatible with the chemical to prevent degradation and leaks. Clear, accurate labeling is a regulatory requirement and crucial for the safety of all personnel, including waste handlers.

Procedure:

  • Select a container made of high-density polyethylene (HDPE) or another compatible plastic. Ensure it has a secure, leak-proof screw-top cap.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write the full chemical name: "this compound." List all components and their approximate percentages if it is a mixed waste.

  • Indicate the relevant hazards: "Irritant."

Step 3: Waste Accumulation

Causality: Safe accumulation practices minimize the risk of spills and exposure in the laboratory.

Procedure:

  • For solid waste (e.g., residual powder, contaminated weigh paper), place it directly into the designated, labeled container.

  • For materials used for spill cleanup (e.g., contaminated absorbent pads), collect and place them in the same container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area that is in a cool, dry, and well-ventilated location, away from incompatible materials like strong bases or oxidizing agents.[5]

Step 4: Arranging for Final Disposal

Causality: Final disposal must be handled by professionals equipped to manage hazardous chemical waste in compliance with all local, state, and federal regulations. The standard and most appropriate disposal method for this type of compound is high-temperature incineration.

Procedure:

  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Do not pour this compound, or solutions containing it, down the drain under any circumstances. This is an environmental hazard and a regulatory violation.[1]

  • Follow all institutional procedures for documenting and handing over the waste.

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigate risk.

Procedure:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and ensure you have the correct PPE before proceeding. If the spill is large or you feel unsafe, contact your EHS emergency line immediately.

  • Contain & Clean:

    • For a small, dry spill, gently sweep up the solid material, avoiding dust generation. Use a plastic dustpan and brush.

    • Place the collected material into your designated halogenated waste container.

    • Clean the spill area with a damp cloth or paper towel (wet with water or an appropriate solvent). Place the used cleaning materials into the waste container.

  • Decontaminate: Wash the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Logic

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 2-Chloro-5-hydroxybenzoic Acid Waste ppe Don Correct PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe container Select Labeled, Compatible 'Halogenated Solid Waste' Container ppe->container collect Place Waste into Container container->collect seal Securely Seal Container collect->seal spill_check Spill Occurs? collect->spill_check storage Store in Designated Satellite Accumulation Area seal->storage ehs Contact EHS for Pickup storage->ehs disposal Dispose via Approved Hazardous Waste Vendor (High-Temp Incineration) ehs->disposal spill_check->seal No spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Clean 4. Add cleanup material to waste container spill_check->spill_protocol Yes spill_protocol->collect Containment

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental compliance. By understanding the chemical's specific hazards, implementing rigorous segregation and containment protocols, and partnering with certified disposal experts, researchers can ensure that the lifecycle of this valuable reagent concludes safely and responsibly. Always consult your institution's specific waste disposal protocols and Safety Data Sheets before handling any chemical.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458210, this compound. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 56961-30-9) Properties. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Chloro-5-hydroxybenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides an in-depth operational plan for the safe handling of 2-Chloro-5-hydroxybenzoic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and cultivate a deep understanding of why specific protective measures are necessary, ensuring both personal safety and the validity of your research.

Understanding the Hazard Profile of this compound

This compound is a solid organic compound that, while essential for various synthetic pathways, presents a distinct set of hazards that must be managed. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

These classifications are our primary directive in formulating a robust PPE strategy. The potential for skin and eye irritation necessitates barrier protection, while the risk of respiratory irritation from airborne particles (dust) requires careful consideration of respiratory protection, especially during tasks that can generate dust.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and provide appropriate PPE to protect employees.[3][4] This principle of hazard assessment is the foundation of our PPE protocol. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed.

Hazard Primary Exposure Route Required PPE Rationale
Skin IrritationDirect contact with the solid or solutionsChemical-resistant gloves, Lab coatTo prevent direct contact of the chemical with the skin.
Eye IrritationAirborne particles (dust), SplashesSafety glasses with side shields or Goggles, Face shield (for splash hazards)To protect the eyes from contact with the chemical, which can cause serious irritation.
Respiratory IrritationInhalation of dustRespiratory protection (e.g., N95 respirator)To prevent the inhalation of airborne particles that can irritate the respiratory tract.

A Procedural Approach to Personal Protective Equipment

The following sections provide a step-by-step guide to the selection, use, and disposal of PPE when handling this compound.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this chemical.[5]

  • Enhanced Protection for Splash Hazards: When preparing solutions, transferring liquids, or performing any task with a potential for splashing, chemical splash goggles should be worn. For larger volumes or more significant splash risks, a face shield worn over safety glasses or goggles is required.[2][5]

Skin and Body Protection: Creating an Impermeable Barrier

To mitigate the risk of skin irritation, complete skin coverage is essential.

  • Lab Coats: A clean, buttoned lab coat must be worn at all times in the laboratory.[5]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid this compound and its solutions.[6] It is crucial to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[7]

  • Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and dropped objects.[5]

Respiratory Protection: Guarding Against Inhalation Hazards

The potential for respiratory irritation from airborne dust is a key consideration, particularly when handling the solid form of this compound.

  • Engineering Controls as the Primary Measure: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood.[8] All weighing and handling of the solid chemical that could generate dust should be performed within a fume hood.

  • When Respiratory Protection is Necessary: In situations where engineering controls are not sufficient to control airborne dust, or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum level of protection for solid particulates.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_solid Handling Solid Compound cluster_liquid Handling Solutions cluster_ppe Required PPE Level start Assess the Task weighing Weighing or Transferring Solid start->weighing spill Solid Spill Cleanup start->spill solution_prep Preparing Solutions start->solution_prep reaction Running Reaction start->reaction ppe_base Baseline PPE: - Safety Glasses (side shields) - Lab Coat - Nitrile Gloves - Closed-toe Shoes weighing->ppe_base ppe_respirator Respiratory Protection: - N95 Respirator weighing->ppe_respirator If dust is likely spill->ppe_base spill->ppe_respirator solution_prep->ppe_base ppe_goggles Enhanced Eye Protection: - Chemical Goggles solution_prep->ppe_goggles Potential for splash ppe_face_shield Maximum Splash Protection: - Face Shield over Goggles solution_prep->ppe_face_shield Large volume or significant splash risk reaction->ppe_base reaction->ppe_goggles If splash is possible

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.